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Core Science & Biosynthesis

Foundational

A Technical Guide to the DPP-4 Inhibitory Mechanism of Teneligliptin Hydrobromide

Abstract Teneligliptin is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the management of type 2 diabetes mellitus (T2DM).[1] Its therapeutic efficacy is rooted in its ability...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Teneligliptin is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the management of type 2 diabetes mellitus (T2DM).[1] Its therapeutic efficacy is rooted in its ability to prolong the action of incretin hormones, which are crucial for glucose homeostasis.[1][2] This technical guide provides an in-depth examination of the molecular interactions between teneligliptin and the DPP-4 enzyme. We will dissect its unique structural characteristics, binding kinetics, and the experimental methodologies used to elucidate this mechanism, offering a comprehensive resource for researchers and drug development professionals.

The Incretin System and the Role of DPP-4

The management of blood glucose is a complex physiological process where incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), play a vital role.[3][4] Secreted by enteroendocrine cells in response to nutrient intake, these hormones potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells.[3][4][5] This "incretin effect" is a cornerstone of postprandial glucose control.[4][6]

However, the therapeutic action of endogenous GLP-1 and GIP is severely limited by their rapid inactivation, with a half-life of only a few minutes in circulation.[5] The enzyme responsible for this degradation is Dipeptidyl Peptidase-4 (DPP-4), a serine protease that cleaves the N-terminal dipeptide from these hormones, rendering them inactive.[3][5][7] Therefore, inhibiting DPP-4 is a key therapeutic strategy to enhance and prolong the physiological activity of incretin hormones, thereby improving glycemic control in T2DM.[3][5][8]

Incretin_Pathway cluster_gut Gastrointestinal Tract cluster_pancreas Pancreas Meal_Intake Meal Intake Incretin_Release Release of Active GLP-1 & GIP Meal_Intake->Incretin_Release Insulin_Secretion ↑ Insulin Secretion (β-cells) Incretin_Release->Insulin_Secretion stimulates Glucagon_Suppression ↓ Glucagon Secretion (α-cells) Incretin_Release->Glucagon_Suppression stimulates DPP4_Enzyme DPP-4 Enzyme Incretin_Release->DPP4_Enzyme degraded by Glucose_Control Improved Glycemic Control Insulin_Secretion->Glucose_Control Glucagon_Suppression->Glucose_Control Inactive_Metabolites Inactive Metabolites DPP4_Enzyme->Inactive_Metabolites Teneligliptin Teneligliptin Teneligliptin->DPP4_Enzyme inhibits

Caption: The Incretin Signaling Pathway and the Action of Teneligliptin.

Teneligliptin: Structural Uniqueness and Binding Moiety

Unlike other DPP-4 inhibitors, teneligliptin possesses a unique and rigid 'J-shaped' structure composed of five contiguous rings.[1][9][10] This distinctive conformation is fundamental to its potent and sustained inhibitory activity. X-ray co-crystal structure analysis reveals that this shape allows teneligliptin to bind extensively within the active site of the DPP-4 enzyme.[5]

Teneligliptin is classified as a Class 3 DPP-4 inhibitor, signifying its interaction with the S1, S2, and the "S2 extensive" subsites of the enzyme.[10][11][12] This multi-point binding contributes to its high potency, which is approximately five times greater than that of sitagliptin, another Class 3 inhibitor.[7][10]

The key interactions are:

  • S1 Subsite: The thiazolidine ring of teneligliptin occupies the hydrophobic S1 pocket.

  • S2 Subsite: A hydrogen bond forms between the carbonyl group of teneligliptin and the side chain of the Asn710 residue in the S2 subsite.[10]

  • S2 Extensive Subsite: The phenyl ring on the pyrazole moiety fits into the S2 extensive subsite, forming strong hydrophobic interactions.[5][10] This interaction, described as an 'anchor lock domain,' is crucial for the drug's high potency and long duration of action.[10][13]

This rigid structure results in a small entropy loss upon binding to the DPP-4 enzyme, further contributing to its high affinity.[9][10]

Caption: Key Structural Interactions of Teneligliptin with the DPP-4 Active Site.

Quantitative Analysis: Potency and Selectivity

The efficacy of a DPP-4 inhibitor is defined by its potency (how strongly it binds to DPP-4) and its selectivity (its preference for DPP-4 over other related enzymes like DPP-8 and DPP-9). These are quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Teneligliptin demonstrates potent inhibition of human plasma and recombinant human DPP-4 with IC50 values in the low nanomolar range.[5][10] Importantly, it shows high selectivity for DPP-4 over DPP-8 and DPP-9, which is crucial for minimizing potential off-target effects.[5]

CompoundTarget EnzymeIC50 (nmol/L)Selectivity vs. DPP-4
Teneligliptin Human Recombinant DPP-4 0.889 -
Human Plasma DPP-4 1.75 -
DPP-8 189 >200-fold
DPP-9 150 >160-fold
SitagliptinHuman Recombinant DPP-46.74-
Human Plasma DPP-44.88-
VildagliptinHuman Recombinant DPP-410.5-
Human Plasma DPP-47.67-

Table 1: Comparative in vitro inhibitory potency of Teneligliptin against DPP enzymes. Data sourced from Kishimoto (2013) and Batta et al. (2019).[5][10]

Experimental Protocols for Mechanistic Elucidation

The characterization of teneligliptin's mechanism relies on robust, validated in vitro assays. The fluorometric inhibitor screening assay is a cornerstone for determining IC50 values.

Protocol: In Vitro Fluorometric DPP-4 Inhibition Assay

Objective: To determine the concentration of teneligliptin required to inhibit 50% of DPP-4 enzyme activity (IC50).[9]

Principle: This assay utilizes a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). DPP-4 cleaves this substrate, releasing the highly fluorescent AMC molecule. The rate of increase in fluorescence is directly proportional to DPP-4 activity. An inhibitor's presence will reduce this rate.[14]

Materials:

  • Recombinant Human DPP-4 Enzyme[2]

  • Teneligliptin Hydrobromide

  • DPP-4 Substrate: Gly-Pro-AMC[2]

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)[2]

  • 96-well black microplate[2][9]

  • Fluorescence microplate reader[2][9]

  • Positive control inhibitor (e.g., Sitagliptin)[15]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of teneligliptin in a suitable solvent (e.g., DMSO or assay buffer).

    • Perform serial dilutions of the teneligliptin stock solution in assay buffer to create a range of test concentrations.[9]

    • Dilute the recombinant DPP-4 enzyme to a working concentration in cold assay buffer.[2]

    • Prepare the Gly-Pro-AMC substrate solution in assay buffer.[2]

  • Assay Setup (in triplicate in a 96-well plate):

    • Blank/Background Wells: Add assay buffer only.[9]

    • 100% Activity Control Wells: Add DPP-4 enzyme solution and assay buffer (with solvent vehicle).[9][15]

    • Inhibitor Wells: Add DPP-4 enzyme solution and the various dilutions of teneligliptin.[9]

  • Pre-incubation: Mix the plate contents thoroughly and incubate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[2][9]

  • Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the reaction.[2][9]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[2][9]

  • Data Analysis:

    • Calculate the reaction rate (slope) for each well from the linear portion of the fluorescence vs. time curve.[9]

    • Subtract the average rate of the blank wells from all other wells.

    • Determine the percent inhibition for each teneligliptin concentration relative to the 100% activity control.

    • Plot percent inhibition against the logarithm of teneligliptin concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[2]

Advanced Characterization Techniques
  • Enzyme Kinetics Analysis: To determine if the inhibition is competitive, non-competitive, or uncompetitive, the assay is performed with varying concentrations of both the inhibitor and the substrate. The data are then plotted using methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).[2] For a competitive inhibitor like teneligliptin, the lines will intersect on the y-axis.

  • Surface Plasmon Resonance (SPR): This technique provides real-time, label-free data on binding kinetics, allowing for the determination of association (kon) and dissociation (koff) rate constants. This gives a more dynamic picture of the inhibitor-enzyme interaction than endpoint assays.

  • X-ray Crystallography: Co-crystallizing the inhibitor with the DPP-4 enzyme allows for the direct visualization of the binding mode at an atomic level, confirming the specific amino acid residues and forces involved in the interaction.[5]

Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Prep_Inhibitor Prepare Teneligliptin Serial Dilutions Setup Plate Setup in 96-well Plate (Controls + Inhibitor concentrations) Prep_Inhibitor->Setup Prep_Enzyme Prepare DPP-4 Enzyme Solution Prep_Enzyme->Setup Prep_Substrate Prepare Fluorogenic Substrate Solution Initiation Initiate Reaction (Add Substrate) Prep_Substrate->Initiation Preincubation Pre-incubate at 37°C (10-15 min) Setup->Preincubation Preincubation->Initiation Measurement Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) Initiation->Measurement Calc_Rate Calculate Reaction Rates (Slope of Fluorescence vs. Time) Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition vs. Control Calc_Rate->Calc_Inhibition Plotting Plot % Inhibition vs. [Log Inhibitor] Calc_Inhibition->Plotting IC50 Determine IC50 Value via Sigmoidal Curve Fit Plotting->IC50

Caption: General Workflow for an In Vitro DPP-4 Fluorometric Inhibition Assay.

Conclusion: From Molecular Interaction to Clinical Implication

The mechanism of action of teneligliptin hydrobromide is a testament to rational drug design. Its unique, rigid 'J-shaped' structure facilitates a highly potent and selective interaction with the S1, S2, and S2 extensive subsites of the DPP-4 enzyme. This binding is characterized by a combination of hydrophobic interactions and hydrogen bonding, resulting in a durable, competitive inhibition. The long plasma half-life of approximately 24 hours ensures sustained DPP-4 inhibition with once-daily dosing.[10][16] By preventing the degradation of GLP-1 and GIP, teneligliptin enhances the body's natural glucose-dependent mechanisms for insulin secretion and glucagon suppression. A thorough understanding of this molecular mechanism, validated through the experimental protocols detailed herein, is essential for the continued development and optimization of novel therapeutics for type 2 diabetes.

References

  • Summary of the interactions of various DPP-4 inhibitors with DPP-4 enzymes. ResearchGate. Available from: [Link]

  • Kishimoto, M. (2013). Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 6, 187–195. National Center for Biotechnology Information. Available from: [Link]

  • Batta, M., Kalra, S., & Batta, A. (2019). The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice. Drugs, 79(6), 575-586. National Center for Biotechnology Information. Available from: [Link]

  • Ahren, B. (2019). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology, 10, 376. Frontiers Media S.A. Available from: [Link]

  • Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes. ResearchGate. Available from: [Link]

  • Li, X., et al. (2018). Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Frontiers in Pharmacology, 9, 449. Frontiers Media S.A. Available from: [Link]

  • What is the mechanism of Teneligliptin? Patsnap Synapse. Available from: [Link]

  • DPP-IV Inhibitors. Johns Hopkins Diabetes Guide. Available from: [Link]

  • Review on Chemistry, Analysis and Pharmacology of Teneligliptin: A Novel DPP-4 Inhibitor. Pharmaceutical and Biosciences Journal. Available from: [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(1), 38. National Center for Biotechnology Information. Available from: [Link]

  • Teneligliptin. Wikipedia. Available from: [Link]

  • Surface plasma resonance (SPR) binding studies to determine the kinetics of linagliptin binding. ResearchGate. Available from: [Link]

  • Vella, A., et al. (2012). The impact of dipeptidyl peptidase 4 inhibition on incretin effect, glucose tolerance, and gastrointestinal-mediated glucose disposal in healthy subjects. The Journal of Clinical Endocrinology & Metabolism, 97(11), 4063-4071. PubMed. Available from: [Link]

  • Lamers, D., et al. (2020). Plasma levels of DPP4 activity and sDPP4 are dissociated from inflammation in mice and humans. Nature Communications, 11(1), 3739. National Center for Biotechnology Information. Available from: [Link]

  • Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management. American Health & Drug Benefits. Available from: [Link]

  • da Silva, R. B., et al. (2016). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 6(1). National Center for Biotechnology Information. Available from: [Link]

  • Batta, M., Kalra, S., & Batta, A. (2019). The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice. Drugs, 79(6), 575-586. PubMed. Available from: [Link]

  • The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice. ResearchGate. Available from: [Link]

  • Chen, Y., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 903251. Frontiers Media S.A. Available from: [Link]

  • Vella, A., et al. (2012). impact of dipeptidyl peptidase 4 inhibition on incretin effect, glucose tolerance, and gastrointestinal-mediated glucose disposal in healthy subjects. European Journal of Endocrinology, 167(6), 837-845. Oxford Academic. Available from: [Link]

  • Fukuda, M., et al. (2023). Teneligliptin, a DPP-4 Inhibitor, Improves Vascular Endothelial Function via Divergent Actions Including Changes in Circulating Endothelial Progenitor Cells. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 16, 1105–1116. PubMed. Available from: [Link]

  • D'Alessio, D. (2011). Mechanism of Action of DPP-4 Inhibitors—New Insights. The Journal of Clinical Endocrinology & Metabolism, 96(5), 1325–1327. National Center for Biotechnology Information. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Teneligliptin Hydrobromide

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Teneligliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, represents a significant therapeutic agent in the manageme...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Teneligliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, represents a significant therapeutic agent in the management of type 2 diabetes mellitus (T2DM). Marketed as Teneligliptin hydrobromide hydrate, this compound effectively enhances glycemic control by prolonging the action of endogenous incretin hormones. This guide provides a comprehensive technical overview of Teneligliptin hydrobromide, delving into its core chemical structure, physicochemical properties, synthesis, and mechanism of action. Furthermore, it offers detailed, field-proven analytical protocols for its characterization and quantification, designed to support research and development activities. The synthesis of technical data with practical insights aims to equip scientists with the foundational knowledge required for advanced application and study.

Chemical Identity and Physicochemical Profile

Teneligliptin is chemically identified as {(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl}(1,3-thiazolidin-3-yl)methanone.[1] It is typically supplied as a hydrobromide hydrate salt to improve its stability and handling characteristics.[2] The molecule's unique "J-shaped" structure, formed by five consecutive rings, is crucial for its potent and selective binding to the DPP-4 enzyme.[1][3]

Chemical Structure

The structural formula of Teneligliptin reveals a complex heterocyclic system.

Caption: Chemical Structure of Teneligliptin.

Physicochemical Properties

A summary of the key physicochemical properties of Teneligliptin hydrobromide hydrate is presented below. This data is critical for formulation development, analytical method design, and understanding its behavior in biological systems.

PropertyValueReferences
IUPAC Name {(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl}(1,3-thiazolidin-3-yl)methanone[1]
CAS Number 1572583-29-9 (for hydrobromide hydrate)[2][4][5]
Molecular Formula C₂₂H₃₀N₆OS · 2.5HBr · xH₂O[4]
Molecular Weight 426.58 g/mol (Free Base)[1][6]
Appearance White to off-white or pale yellow crystalline powder[6][7]
Melting Point >211°C (decomposition)[8]
Solubility Soluble in Water, DMSO, and Methanol; Slightly soluble in Ethanol; Insoluble in Acetonitrile.[4][6][7][9][10][11]
UV λmax 241.6 - 246 nm[4][12][13]

Synthesis and Manufacturing Overview

The industrial synthesis of Teneligliptin hydrobromide hydrate has been optimized to ensure high purity and yield while minimizing costs and procedural complexity. A facile and commercially viable process avoids expensive reagents and laborious purification steps like column chromatography.[14][15]

Synthetic Workflow

The synthesis involves a multi-step process starting from key intermediates. A critical step is the stereoselective nucleophilic substitution (SN2) reaction to establish the correct chirality, which is essential for the drug's efficacy. The final steps involve deprotection and salt formation to yield the stable hydrobromide hydrate form.[14]

Caption: Industrial Synthesis Workflow for Teneligliptin.

Purification Protocol

The final Active Pharmaceutical Ingredient (API) is typically purified through crystallization.

Protocol: Recrystallization of Teneligliptin 2.5 Hydrobromide Hydrate

  • Dissolution: Contact the crude Teneligliptin 2.5 hydrobromide hydrate with methanol.[15][16]

  • Heating: Heat the reaction mixture to reflux to obtain a complete solution.[15][16]

  • Decolorization (Optional): The solution may be treated with activated charcoal to remove colored impurities.

  • Filtration: Filter the hot solution through a Celite bed to remove charcoal and other particulate matter.[15][16]

  • Crystallization: Cool the filtrate to a temperature of approximately 15-20°C to induce crystallization.[15][16]

  • Isolation: Isolate the pure Teneligliptin 2.5 hydrobromide hydrate crystals by filtration.

  • Drying: Dry the isolated solid under reduced pressure at 55-60°C.[17]

Causality: The choice of methanol as a solvent is critical; its polarity and boiling point provide an excellent medium for dissolving the salt at high temperatures and allowing for the formation of highly pure crystals upon cooling. This process effectively removes process-related impurities.[14]

Mechanism of Action: DPP-4 Inhibition

Teneligliptin exerts its therapeutic effect by potently and selectively inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[18][19] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[20]

By inhibiting DPP-4, Teneligliptin increases the circulating levels of active GLP-1 and GIP.[18][19] This enhancement of the incretin system leads to:

  • Glucose-Dependent Insulin Secretion: Increased stimulation of insulin release from pancreatic β-cells in response to meals.[20]

  • Suppression of Glucagon Release: Inhibition of glucagon secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.[21]

This dual action results in improved glycemic control, lowering both fasting and postprandial blood glucose levels, without a high risk of hypoglycemia because the mechanism is glucose-dependent.[18] The X-ray co-crystal structure reveals that the phenyl ring of Teneligliptin's pyrazole moiety interacts with the S2 subsite of DPP-4, contributing to its high affinity and potency.[3]

Caption: Teneligliptin's DPP-4 Inhibition Pathway.

Pharmacological Profile

Teneligliptin exhibits a favorable pharmacokinetic and pharmacodynamic profile, supporting once-daily oral administration.

Pharmacokinetics
ParameterValueReferences
Absorption Well absorbed after oral administration.[18]
Tmax (Time to Peak Concentration) ~1.0 hour[22]
t½ (Elimination Half-life) ~18.9 - 26.9 hours[6][22]
Metabolism Primarily hepatic via CYP3A4 and Flavin Monooxygenase 3 (FMO3).[23][24]
Excretion Dual route: ~45.4% in urine and ~46.5% in feces. About 34.4% is excreted unchanged via the kidneys.[22]
Pharmacodynamics

Teneligliptin demonstrates potent and sustained inhibition of the DPP-4 enzyme. Following a 20 mg dose, the maximum inhibition of plasma DPP-4 activity reaches approximately 89.7% within 2 hours.[22] This prolonged action ensures 24-hour glycemic control, making it an effective agent for managing T2DM, both as monotherapy and in combination with other antidiabetic drugs.[18][19] It competitively inhibits human plasma DPP-4 with an IC₅₀ value of approximately 1.75 nM.[24][25]

Analytical Characterization and Quality Control

Accurate and precise analytical methods are paramount for the quality control of Teneligliptin hydrobromide in both bulk API and finished pharmaceutical formulations. Reversed-phase high-performance liquid chromatography (RP-HPLC) and UV-Visible spectrophotometry are commonly employed techniques.

RP-HPLC Method for Assay and Purity

This stability-indicating RP-HPLC method is designed for the simultaneous determination of Teneligliptin and its potential degradation products.[12]

Protocol: RP-HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Shiseido C18 column (250mm × 4.6 mm, 5µm particle size).[12]

  • Mobile Phase: Prepare a mixture of Acetonitrile, Methanol, and Water in a ratio of 30:40:30 (v/v/v).[12]

  • Mobile Phase Preparation: Pre-mix the solvents, filter through a 0.45µm nylon membrane filter, and degas by sonication for at least 5 minutes.

  • Flow Rate: Set to 1.0 mL/min.[12]

  • Detection: Monitor the eluent at a wavelength of 246 nm.[12]

  • Injection Volume: 10 µL.[12]

  • Standard Preparation: Accurately weigh and dissolve Teneligliptin hydrobromide hydrate reference standard in methanol to prepare a stock solution (e.g., 1000 µg/mL). Further dilute with methanol to a working concentration (e.g., 100 µg/mL).[12]

  • Sample Preparation (Tablets): Weigh and powder ten tablets. Transfer an amount of powder equivalent to 20 mg of Teneligliptin to a 100 mL volumetric flask, add methanol, sonicate to dissolve, and dilute to volume. Filter the solution before injection.[12]

  • Analysis: Inject the standard and sample solutions, record the chromatograms, and calculate the concentration of Teneligliptin in the sample by comparing peak areas.

Self-Validation: This method's trustworthiness is established by its ability to separate the parent drug from its degradation products, proving it is stability-indicating. Validation should be performed according to ICH guidelines for accuracy, precision, specificity, and robustness.[26]

Sources

Foundational

An In-depth Technical Guide to the Preclinical Pharmacology of Teneligliptin Hydrobromide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the preclinical pharmacology of teneligliptin hydrobromide, a potent and selective dipeptidyl peptidase-4 (D...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical pharmacology of teneligliptin hydrobromide, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes mellitus. Synthesizing data from foundational in vitro and in vivo studies, this document delves into the molecule's mechanism of action, pharmacokinetic and pharmacodynamic profiles, and safety pharmacology, offering field-proven insights for drug development professionals.

Introduction: The Rationale for Teneligliptin

Teneligliptin is a third-generation DPP-4 inhibitor distinguished by its unique chemical structure and potent, long-lasting efficacy.[1][2] The therapeutic rationale for DPP-4 inhibition lies in the potentiation of the incretin system. Incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to nutrient intake and play a crucial role in glucose homeostasis.[3][4] They stimulate glucose-dependent insulin secretion and suppress glucagon release. However, endogenous DPP-4 rapidly degrades these hormones, limiting their physiological effect.[3][4][5] By inhibiting DPP-4, teneligliptin increases the bioavailability of active GLP-1 and GIP, thereby enhancing the body's natural ability to regulate blood glucose levels, particularly after meals.[3]

Mechanism of Action: Potent and Selective DPP-4 Inhibition

Teneligliptin's efficacy is rooted in its potent and highly selective inhibition of the DPP-4 enzyme. This section explores the molecular interactions and the experimental validation of its inhibitory activity.

Unique Molecular Structure and Binding Kinetics

Teneligliptin possesses a characteristic rigid, 'J-shaped' structure formed by five contiguous rings.[3][5] This unique conformation is crucial for its high-affinity binding to the DPP-4 enzyme, specifically interacting with the S1, S2, and extensive S2 sub-sites of the enzyme's active site.[2][5] This interaction leads to a stable and effective inhibition of the enzyme's activity.[3]

In Vitro Inhibition Profile: Quantifying Potency and Selectivity

The inhibitory potency of teneligliptin against DPP-4 is quantified by its half-maximal inhibitory concentration (IC50). In vitro studies have demonstrated its potent inhibitory activity against both recombinant human DPP-4 and human plasma DPP-4.[4][6]

Enzyme SourceTeneligliptin IC50 (nmol/L)Sitagliptin IC50 (nmol/L)Vildagliptin IC50 (nmol/L)
Recombinant Human DPP-40.889[4][6]6.74[6]10.5[6]
Human Plasma DPP-41.75[4][6]4.88[6]7.67[6]

Furthermore, teneligliptin exhibits high selectivity for DPP-4 over other related enzymes like DPP-8 and DPP-9, which is a critical safety consideration to avoid potential off-target effects.[6]

Experimental Protocol: In Vitro Fluorometric DPP-4 Inhibition Assay

This protocol outlines a standardized method to determine the IC50 value of a test compound like teneligliptin.[5][7][8]

Objective: To quantify the concentration of teneligliptin required to inhibit 50% of DPP-4 enzyme activity.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-aminomethylcoumarin)

  • Assay buffer (e.g., Tris-HCl)

  • Test compound (Teneligliptin) and positive control (e.g., Sitagliptin)

  • 96-well microplate

  • Microplate reader with fluorescence detection (Excitation: 350-360 nm, Emission: 450-465 nm)[8][9]

Procedure:

  • Reagent Preparation: Prepare serial dilutions of teneligliptin in the assay buffer. Dilute the DPP-4 enzyme and the substrate to their optimal working concentrations in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the diluted DPP-4 enzyme, and the various concentrations of teneligliptin or control compounds. Include wells for 100% enzyme activity (no inhibitor) and background (no enzyme).

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[7]

  • Initiation of Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in fluorescence over time (e.g., for 30 minutes) at 37°C.[7] The rate of fluorescence increase is proportional to the DPP-4 activity.

  • Data Analysis: Calculate the percentage of inhibition for each teneligliptin concentration relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway of Teneligliptin's Action

DPP4_Inhibition_Pathway cluster_gut Gut Lumen cluster_enteroendocrine Enteroendocrine Cells cluster_circulation Circulation cluster_pancreas Pancreas Food Intake Food Intake Incretin Release Incretin Release Food Intake->Incretin Release GLP-1 GLP-1 Incretin Release->GLP-1 GIP GIP Incretin Release->GIP DPP4 DPP-4 Enzyme GLP-1->DPP4 Degradation Beta_Cells β-Cells GLP-1->Beta_Cells Stimulates Alpha_Cells α-Cells GLP-1->Alpha_Cells Inhibits GIP->DPP4 Degradation GIP->Beta_Cells Stimulates Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Teneligliptin Teneligliptin Teneligliptin->DPP4 Inhibition Insulin ↑ Insulin Secretion Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon

Caption: Teneligliptin inhibits DPP-4, increasing active incretin levels, which in turn stimulate insulin and suppress glucagon secretion.

Pharmacodynamic Profile: In Vivo Efficacy

Preclinical in vivo studies in animal models are essential to translate in vitro potency into therapeutic efficacy. These studies assess the ability of teneligliptin to control glucose levels under physiological conditions.

Dose-Dependent Plasma DPP-4 Inhibition

In rat models, a single oral administration of teneligliptin demonstrated dose-dependent inhibition of plasma DPP-4 activity.[6] Notably, teneligliptin showed a significantly lower median effective dose (ED50) for DPP-4 inhibition compared to sitagliptin and vildagliptin, highlighting its high in vivo potency.[6] Furthermore, a persistent inhibition of DPP-4 was observed 24 hours post-administration with teneligliptin, a characteristic of its long-lasting action.[6]

Glucose Lowering Effects in Oral Glucose Tolerance Tests (OGTT)

The OGTT is a standard preclinical model to evaluate a compound's ability to improve glucose tolerance.[10][11][12] In these studies, fasted animals are challenged with an oral glucose load, and blood glucose levels are monitored over time.[10][11] Teneligliptin has been shown to significantly reduce glucose excursion following a glucose challenge in animal models.[6] Studies have indicated that a plasma DPP-4 inhibition of at least 40% is required for sufficient efficacy in improving glucose tolerance.[6]

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rodents

This protocol details the steps for conducting an OGTT in mice or rats to assess the in vivo efficacy of teneligliptin.[10][11][13]

Objective: To evaluate the effect of teneligliptin on glucose tolerance following an oral glucose challenge.

Animals: Male Wistar rats or C57BL/6J mice are commonly used.

Materials:

  • Test compound (Teneligliptin) and vehicle control

  • Glucose solution (e.g., 20% in sterile water)[11]

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, capillary tubes)

Procedure:

  • Acclimatization and Fasting: Acclimatize animals to handling. Fast the animals overnight (approximately 16-18 hours) with free access to water.[11]

  • Baseline Blood Glucose: Record the body weight of each animal. Obtain a baseline blood sample (T= -30 or 0 min) from the tail vein to measure fasting blood glucose levels.[10][11]

  • Drug Administration: Administer teneligliptin or vehicle control orally via gavage at a predetermined time before the glucose challenge (e.g., 15-60 minutes).[10]

  • Glucose Challenge: At T=0 min, administer a bolus of glucose solution orally (typically 1.5-2 g/kg body weight).[10][11]

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[10][11] Measure blood glucose levels at each time point.

  • Data Analysis: Plot the mean blood glucose concentrations against time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.[10] Statistical analysis (e.g., ANOVA) is used to compare the treatment groups.

Experimental Workflow for an Oral Glucose Tolerance Test

OGTT_Workflow Start Start Fasting Overnight Fasting (16-18h) Start->Fasting Baseline_BG Measure Baseline Blood Glucose (T=0) Fasting->Baseline_BG Drug_Admin Administer Teneligliptin or Vehicle Baseline_BG->Drug_Admin Glucose_Challenge Oral Glucose Gavage (2g/kg) Drug_Admin->Glucose_Challenge After 30 min Blood_Sampling Blood Sampling at 15, 30, 60, 120 min Glucose_Challenge->Blood_Sampling Data_Analysis Plot Glucose Curve & Calculate AUC Blood_Sampling->Data_Analysis End End Data_Analysis->End

Caption: Workflow of a typical oral glucose tolerance test in a preclinical setting.

Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME properties of teneligliptin is crucial for determining its dosing regimen and potential for drug-drug interactions.

  • Absorption: Teneligliptin is orally bioavailable.[3]

  • Distribution: Preclinical studies suggest that the high binding affinity of teneligliptin for DPP-4 influences its tissue distribution.[14]

  • Metabolism: Teneligliptin is metabolized by both cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3).[6][15] In vitro studies indicate a weak inhibitory effect on CYP2D6 and CYP3A4, suggesting a low potential for clinically significant drug-drug interactions.[4]

  • Excretion: Teneligliptin is characterized by a dual route of elimination, with both renal and hepatic excretion pathways.[4][16] Approximately 34.4% of the drug is excreted unchanged in the urine, while the remainder is metabolized and eliminated via both renal and hepatic routes.[4] This dual excretion pathway is a significant clinical advantage, as it means no dose adjustment is typically required for patients with renal impairment.[1][17]

Preclinical Safety and Toxicology

A thorough evaluation of a drug candidate's safety profile is a cornerstone of preclinical development.

General Safety

In preclinical studies, teneligliptin has been generally well-tolerated.[18] As with other DPP-4 inhibitors, the risk of hypoglycemia is low because its mechanism of action is glucose-dependent.[1]

Cardiovascular Safety

Cardiovascular safety is a primary concern for all anti-diabetic agents. Preclinical and clinical studies have investigated the cardiovascular effects of teneligliptin. Some studies suggest that teneligliptin may have beneficial effects on cardiovascular markers, such as improving endothelial dysfunction.[17][19][20] A thorough QT/QTc study found no significant QT prolongation at clinically relevant doses.[18][19] However, at very high doses (160 mg), which are not used clinically, some QTcF prolongation was observed.[18]

Selectivity and Off-Target Effects

The high selectivity of teneligliptin for DPP-4 over DPP-8 and DPP-9 is an important safety feature. Inhibition of DPP-8 and DPP-9 has been associated with adverse effects in preclinical studies.[18] The selectivity profile of teneligliptin minimizes the risk of such off-target effects.

Conclusion and Future Directions

The preclinical pharmacology of teneligliptin hydrobromide establishes it as a potent, selective, and long-acting DPP-4 inhibitor. Its unique structural features contribute to its high binding affinity and sustained in vivo efficacy. The dual elimination pathway provides a significant clinical advantage, particularly for patients with renal comorbidities. The comprehensive preclinical data package, demonstrating a favorable efficacy and safety profile, has supported its successful clinical development and registration in several countries. Future preclinical research may continue to explore the potential pleiotropic effects of teneligliptin, such as its reported anti-inflammatory and endothelial protective properties, to further elucidate its therapeutic potential beyond glycemic control.[15][20][21]

References

  • Patsnap Synapse. What is the mechanism of Teneligliptin? [Link]

  • Melior Discovery. Oral Glucose Tolerance Test (OGTT) in Mice. [Link]

  • Mouse Metabolic Phenotyping Centers. Oral Glucose Tolerance Test. [Link]

  • Lu, Y., et al. (2018). Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Frontiers in Pharmacology. [Link]

  • Ghosal, S., et al. (2019). The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice. Drugs. [Link]

  • Ayala, J. E., et al. (2011). Glucose Tolerance Test in Mice. Bio-protocol. [Link]

  • Speakman, J. R., et al. (2024). Validation of a refined protocol for mouse oral glucose tolerance testing without gavage. Scientific Reports. [Link]

  • Taconic Biosciences. Oral Glucose Tolerance Test. [Link]

  • Ghosal, S., & Dutta, D. (2015). Efficacy and safety of teneligliptin. Indian Journal of Endocrinology and Metabolism. [Link]

  • Kishimoto, M. (2013). Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy. [Link]

  • O'Malley, J., et al. (2018). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol. [Link]

  • Li, Y., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. [Link]

  • Patel, D. K. (2016). Teneligliptin: a review on cardio-renal safety. International Journal of Basic & Clinical Pharmacology. [Link]

  • Halabi, A., et al. (2014). Pharmacokinetics and safety of teneligliptin in subjects with hepatic impairment. Clinical Pharmacology in Drug Development. [Link]

  • Ceriello, A., et al. (2019). The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice. ResearchGate. [Link]

  • Patel, D. K., et al. (2016). Teneligliptin: a review on cardio-renal safety. International Journal of Basic & Clinical Pharmacology. [Link]

  • Zhang, Y., et al. (2024). Teneligliptin mitigates diabetic cardiomyopathy through inflammasome inhibition: Insights from experimental studies. World Journal of Diabetes. [Link]

  • Singh, H., et al. (2023). Review on Chemistry, Analysis and Pharmacology of Teneligliptin: A Novel DPP-4 Inhibitor. Current Pharmaceutical Analysis. [Link]

  • Ceriello, A., et al. (2019). The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice. PubMed. [Link]

  • Life Technologies (India) Pvt. Ltd. DPP4 ACTIVITY ASSAY KIT. [Link]

  • Singh, H., et al. (2023). Comparison of pharmacokinetic profile of Teneligliptin with various gliptins. ResearchGate. [Link]

  • Li, M., et al. (2024). Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis. Frontiers in Endocrinology. [Link]

  • Halabi, A., et al. (2014). Pharmacokinetics and Safety of Teneligliptin in Subjects With Hepatic Impairment. ResearchGate. [Link]

  • Lu, Y., et al. (2018). Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. ResearchGate. [Link]

  • Singh, J., et al. (2024). Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy. World Journal of Diabetes. [Link]

  • Nangare, S. N. (2024). An Insightful Overview on Teneligliptin Hydrobromide Hydrate: Analytical Strategies. Advances in Pharmacology and Pharmacy. [Link]

  • Goda, M., et al. (2013). [Pharmacological and clinical profile of a novel DPP-4 inhibitor teneligliptin hydrobromide hydrate (TENELIA®)]. Nihon Yakurigaku Zasshi. [Link]

  • Sari, D. K., et al. (2019). Inhibition of Dipeptidyl Peptidase 4 (DPP IV) Activity by Some Indonesia Edible Plants. Pharmacognosy Journal. [Link]

  • Yoshida, T., et al. (2012). Discovery and preclinical profile of teneligliptin (3-[(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl]thiazolidine): A highly potent, selective, long-lasting and orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. ResearchGate. [Link]

Sources

Exploratory

Pharmacokinetics and metabolism of Teneligliptin hydrobromide in vivo

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Teneligliptin Hydrobromide In Vivo Authored for Researchers, Scientists, and Drug Development Professionals Abstract Teneligliptin is a potent, third-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Teneligliptin Hydrobromide In Vivo

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the management of type 2 diabetes mellitus (T2DM).[1] Its efficacy is intrinsically linked to its unique pharmacokinetic (PK) and metabolic profile, which distinguishes it from other agents in its class. This guide provides a comprehensive technical overview of the in vivo absorption, distribution, metabolism, and excretion (ADME) of teneligliptin, grounded in preclinical and clinical data. We delve into the enzymatic pathways governing its biotransformation, the analytical methodologies for its quantification, and the clinical implications of its disposition, offering field-proven insights for drug development professionals.

Introduction: The Rationale for Teneligliptin

Teneligliptin ((2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl](1,3-thiazolidin-3-yl)methanone) is a prolylthiazolidine-based DPP-4 inhibitor.[2] The primary mechanism of action involves inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By preventing this degradation, teneligliptin increases the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion and suppress glucagon release, leading to improved glycemic control.[4][5]

The chemical architecture of teneligliptin, characterized by a rigid and unique 'J-shaped' structure of five consecutive rings, facilitates a potent and selective interaction with the S1, S2, and S2 extensive subsites of the DPP-4 enzyme.[2] This structural feature is key to its high potency and long duration of action.[6] However, the clinical utility and safety profile of any drug are determined not just by its pharmacodynamics but critically by its pharmacokinetic behavior. The following sections dissect the in vivo journey of teneligliptin.

Pharmacokinetic Profile: A Dual-Route Elimination Strategy

A defining characteristic of teneligliptin is its balanced, dual-route elimination involving both hepatic metabolism and renal excretion.[7][8] This profile is advantageous as it reduces the likelihood of significant drug accumulation in patients with either renal or hepatic impairment, minimizing the need for dose adjustments in these special populations.[9][10]

Absorption and Distribution

Following oral administration, teneligliptin is rapidly absorbed. In preclinical studies in rats, peak plasma concentrations (Tmax) were reached in approximately 0.75–0.88 hours.[2] Clinical studies in healthy human volunteers confirm this rapid absorption, with a Tmax observed between 1.0 and 1.8 hours post-dose.[9][11]

The drug exhibits good oral bioavailability, reported to be in the range of 43-74%.[12] Once in systemic circulation, teneligliptin is moderately bound to plasma proteins, with a binding percentage of 78-80%.[12] Preclinical studies using radiolabeled [¹⁴C]teneligliptin in rats revealed that the drug is predominantly distributed to the kidney and liver, which are the primary organs of elimination.[2]

Metabolism: The Role of CYP3A4 and FMOs

The biotransformation of teneligliptin is a critical component of its clearance. Metabolism accounts for approximately 65.6% of its total body clearance.[9][13] The primary metabolic pathways involve oxidation, mediated by two distinct enzyme superfamilies with roughly equal contribution: Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMO).[9]

  • Key Enzymes: The major enzymes responsible for teneligliptin metabolism are CYP3A4 and FMO3 .[9][12] Minor contributions are also made by FMO1 and CYP2D6.[12][13][14]

  • Major Metabolite: The most abundant metabolite found in plasma is a thiazolidine-1-oxide derivative, designated as M1 .[9] This metabolite is formed through the oxidative actions of both CYP3A4 and FMO3.[9] In mass balance studies, M1 accounted for 14.7% of the total radioactivity in plasma, while the parent teneligliptin was the most abundant component at 71.1%.[9][15]

The involvement of multiple, distinct enzyme systems provides a robust and redundant metabolic clearance pathway. This is a key reason for teneligliptin's low potential for clinically significant drug-drug interactions (DDIs).[9] For instance, co-administration with ketoconazole, a potent CYP3A4 inhibitor, resulted in only a modest 1.49-fold increase in the AUC of teneligliptin, which is not considered clinically significant.[14]

Diagram: Metabolic and Excretion Pathways of Teneligliptin

Teneligliptin_Metabolism cluster_absorption Systemic Circulation cluster_metabolism Hepatic Metabolism (~65.6% of Clearance) cluster_excretion Excretion Teneligliptin Teneligliptin (Unchanged Drug) Enzymes CYP3A4 & FMO3 Teneligliptin->Enzymes Renal_Unchanged Renal Excretion (Unchanged, ~34.4% of Clearance) Teneligliptin->Renal_Unchanged M1 Metabolite M1 (Thiazolidine-1-oxide) Metabolites_Excreted Metabolites (M1 and others) M1->Metabolites_Excreted Enzymes->M1 Urine Urine Renal_Unchanged->Urine Feces Feces Metabolites_Excreted->Urine Metabolites_Excreted->Feces

Caption: Dual elimination pathways of Teneligliptin via metabolism and renal excretion.

Excretion

Teneligliptin is eliminated from the body through a balanced combination of renal and fecal routes. A human mass balance study using [¹⁴C]teneligliptin provided definitive data on its excretion profile:[13]

  • Renal Excretion: Approximately 34.4% of the drug is excreted unchanged via the kidneys.[9][13]

  • Total Recovery: Over 216 hours, cumulative recovery of radioactivity was nearly complete, with 45.4% found in the urine and 46.5% in the feces.[12][13] The fecal route primarily consists of metabolites.

This dual excretion pathway, combined with the multiple metabolic routes, underpins the consistent pharmacokinetic profile of teneligliptin, even in patients with compromised organ function.[16] The terminal elimination half-life (t½) is approximately 24 hours, which supports a convenient once-daily dosing regimen.[9][17]

Summary of Human Pharmacokinetic Parameters

Quantitative data from clinical trials provide a clear picture of teneligliptin's behavior in humans. The following table summarizes key PK parameters in healthy Japanese subjects after single and multiple oral doses.

Parameter Single Dose (20 mg) Single Dose (40 mg) Multiple Dose (20 mg, Day 7)
Tmax (h) 1.8 (1.0, 2.0)1.0 (0.5, 3.0)1.0 (1.0, 1.0)
Cmax (ng/mL) 187.20 (44.70)382.40 (89.83)220.14 (59.86)
AUC₀-∞ (ng·h/mL) 2028.9 (459.5)3705.1 (787.0)2641.4 (594.7)¹
t½ (h) 24.2 (5.0)20.8 (3.2)30.2 (6.9)
Data presented as mean (standard deviation) for Cmax, AUC, and t½, and median (min, max) for Tmax.[9]
¹Value represents AUC during the dosing interval at steady-state (AUCτ,ss).

Methodologies for In Vivo Assessment

The characterization of teneligliptin's PK profile relies on robust and validated experimental and bioanalytical methods.

In Vivo Pharmacokinetic Study Protocol

A typical preclinical or clinical PK study follows a standardized workflow. The choice of animal model (e.g., Sprague-Dawley rats for general PK, Zucker fatty rats for efficacy) is driven by the study's objective.[6][9]

Protocol: Single-Dose Pharmacokinetic Study in a Rat Model

  • Acclimatization & Fasting: Male Sprague-Dawley rats are acclimatized for at least one week. Animals are fasted overnight (approx. 12 hours) prior to dosing, with water provided ad libitum.

  • Dosing: Teneligliptin hydrobromide, dissolved in a suitable vehicle (e.g., 0.5% methylcellulose solution), is administered via oral gavage at a specified dose (e.g., 1.0 mg/kg).[2]

  • Blood Sampling: Serial blood samples (approx. 200 µL) are collected from the jugular vein or tail vein at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Samples are collected into tubes containing an anticoagulant (e.g., K₂-EDTA).

  • Plasma Processing: Blood samples are immediately centrifuged (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of teneligliptin are quantified using a validated LC-MS/MS or HPLC method (as described in section 4.2).

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin® to calculate key PK parameters (Cmax, Tmax, AUC, t½, etc.).

Diagram: Standard In Vivo Pharmacokinetic Study Workflow

PK_Workflow cluster_in_life In-Life Phase cluster_ex_vivo Ex Vivo / Analytical Phase cluster_analysis Data Analysis Phase Dosing 1. Animal Dosing (Oral Gavage) Sampling 2. Serial Blood Sampling Dosing->Sampling Time Points Processing 3. Plasma Separation Sampling->Processing Analysis 4. Bioanalytical Quantification (LC-MS/MS) Processing->Analysis PK_Calc 5. PK Parameter Calculation (NCA) Analysis->PK_Calc

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

Bioanalytical Quantification Methodology

Accurate quantification of teneligliptin in biological matrices like plasma is essential. Hyphenated chromatographic techniques, particularly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), are the gold standard due to their high sensitivity and selectivity.[18][19][20]

Protocol: Teneligliptin Quantification in Plasma via LC-MS/MS

  • Standard & Sample Preparation:

    • Stock Solutions: Prepare primary stock solutions of teneligliptin and a suitable internal standard (IS), such as sitagliptin or a stable isotope-labeled version of teneligliptin, in a solvent like methanol.[21]

    • Calibration Standards: Serially dilute the stock solution with blank plasma to create calibration standards covering the expected concentration range (e.g., 0.5–20 ng/mL).[20]

    • Sample Extraction: Use protein precipitation for extraction. To 100 µL of plasma (standard, QC, or unknown sample), add 300 µL of acetonitrile containing the IS. Vortex vigorously for 1 minute, then centrifuge (e.g., 10,000 x g for 5 minutes) to pellet the precipitated proteins.

  • Chromatographic Separation:

    • Transfer the supernatant to an autosampler vial for injection.

    • Column: Use a reverse-phase C18 column (e.g., Zorbax SB C18, 250x4.6 mm).[20]

    • Mobile Phase: Employ a gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[20]

    • Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.5-1.0 mL/min).[21]

  • Mass Spectrometric Detection:

    • Ionization: Use an electrospray ionization (ESI) source in positive ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both teneligliptin (e.g., m/z 427.5 → 118.0) and the IS.[20]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the standards.

    • Use a weighted (e.g., 1/x²) linear regression to determine the concentrations in the unknown samples.

  • Method Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, and stability (freeze-thaw, short-term, long-term).[20]

Conclusion and Field Insights

The pharmacokinetic and metabolic profile of teneligliptin hydrobromide is a cornerstone of its clinical utility and safety. Its dual-route elimination via both hepatic metabolism (CYP3A4 and FMO3) and direct renal excretion provides a balanced and predictable disposition. This unique profile mitigates the risk of significant drug exposure changes in patients with renal or hepatic impairment, a common comorbidity in the diabetic population.[7][22] The long half-life facilitates a convenient once-daily dosing schedule, which can enhance patient adherence.[17] For drug development professionals, teneligliptin serves as an exemplary case of how engineering a molecule with multiple, redundant clearance pathways can lead to a more forgiving and broadly applicable therapeutic agent.

References

  • Ceriello, A., et al. (2019). The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice. Drugs & Aging, 36(5), 417-429. Available from: [Link]

  • Nakamaru, Y., et al. (2014). Metabolism and disposition of the dipeptidyl peptidase IV inhibitor teneligliptin in humans. Xenobiotica, 44(3), 242-253. Available from: [Link]

  • Ceriello, A., et al. (2019). The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice. PubMed. Available from: [Link]

  • Drug Today Medical Times. (n.d.). Teneligliptin: Uses, Dosage, Side Effects, and Precautions. Available from: [Link]

  • Ceriello, A., et al. (2019). The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice. ResearchGate. Available from: [Link]

  • Makers Laboratories Limited. (n.d.). For the use only of registered medical practitioners or a hospital or a laboratory Teneligliptin Tablets 20 mg GLIZ TM TG. Available from: [Link]

  • Kim, Y. A., & Park, J. Y. (2015). Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 8, 155-165. Available from: [Link]

  • Halabi, A., et al. (2014). Pharmacokinetics and Safety of Teneligliptin in Subjects With Hepatic Impairment. Clinical Pharmacology in Drug Development, 3(4), 290-296. Available from: [Link]

  • MIMS. (n.d.). TENELIGLIPTIN. Available from: [Link]

  • Scott, L. J. (2015). Teneligliptin: a review in type 2 diabetes. Drugs, 75(15), 1783-1794. Available from: [Link]

  • Sharma, S., et al. (2020). Review on Chemistry, Analysis and Pharmacology of Teneligliptin: A Novel DPP-4 Inhibitor. Mini-Reviews in Medicinal Chemistry, 20(12), 1091-1100. Available from: [Link]

  • Lee, H. W., et al. (2021). Influence of FMO3 and CYP3A4 Polymorphisms on the Pharmacokinetics of Teneligliptin in Humans. Frontiers in Pharmacology, 12, 658589. Available from: [Link]

  • Abubaker, M., et al. (2017). Teneligliptin in Management of Diabetic Kidney Disease: A Review of Place in Therapy. Journal of Clinical and Diagnostic Research, 11(1), OE05-OE09. Available from: [Link]

  • Nakamaru, Y., et al. (2016). Tissue distribution of teneligliptin in rats and comparisons with data reported for other dipeptidyl peptidase-4 inhibitors. Journal of Pharmaceutical Sciences, 105(2), 859-865. Available from: [Link]

  • Sharma, S., et al. (2020). Review on Chemistry, Analysis and Pharmacology of Teneligliptin: A Novel DPP-4 Inhibitor. Mini-Reviews in Medicinal Chemistry. Available from: [Link]

  • Nallakumar, P., & Kumar, S. (2017). Bioanalytical method development and validation of teneligliptin using rp-hplc in rabbit plasma. Semantic Scholar. Available from: [Link]

  • Sharma, S., et al. (2020). Review on Chemistry, Analysis and Pharmacology of Teneligliptin: A Novel DPP-4 Inhibitor. PubMed. Available from: [Link]

  • Nallakumar, P. (2017). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TENELIGLIPTIN USING RP-HPLC IN RABBIT PLASMA. ResearchGate. Available from: [Link]

  • Gorde, P., et al. (2019). Review on Teneligliptin: A novel antihyperglycemic agent. Journal of Drug Delivery & Therapeutics, 9(4-s), 742-747. Available from: [Link]

  • Reddy, B. K., & Rao, M. (2022). Bio-analytical method development and validation of teneligliptin, remogliflozin etabonate and its application to pharmacokinetic studies in rat plasma by using lc-ms/ms. ResearchGate. Available from: [Link]

  • Nallakumar, P., & Kumar, S. (2017). RP-HPLC Method for Teneligliptin in Rabbit Plasma: Development and Validation. World Journal of Pharmaceutical Research. Available from: [Link]

  • Nallakumar, P., et al. (2017). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TENELIGLIPTIN USING RP-HPLC IN RABBIT PLASMA. World Journal of Pharmaceutical Research. Available from: [Link]

  • Journal of Applied Pharmaceutical Sciences and Research. (2023). A Comprehensive Review of Teneligliptin on its Pharmacological, Pharmaceutical, and Analytical Profile. Available from: [Link]

  • FDA Verification Portal. (n.d.). Teneligliptin. Available from: [Link]

  • ResearchGate. (n.d.). Abridged pharmacokinetics of Teneligliptin. Available from: [Link]

  • Yoshida, T., et al. (2012). Discovery and preclinical profile of teneligliptin...: a highly potent, selective, long-lasting and orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 20(19), 5705-5719. Available from: [Link]

  • BioWorld. (2010). Clinical and preclinical data suggest potential of teneligliptin in diabetes. Available from: [Link]

  • Gouda, M. (2013). Teneligliptin for the treatment of type 2 diabetes. Drugs of Today, 49(10), 633-643. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Teneligliptin?. Available from: [Link]

  • CARE Hospitals. (n.d.). Teneligliptin: Uses, Side Effects, Precautions and More. Available from: [Link]

  • precisionFDA. (n.d.). TENELIGLIPTIN HYDROBROMIDE HYDRATE. Available from: [Link]

Sources

Foundational

The Binding Mode of Teneligliptin Hydrobromide to the DPP-4 Enzyme: A Comprehensive Technical Guide

Introduction The management of type 2 diabetes mellitus has been significantly advanced by the advent of dipeptidyl peptidase-4 (DPP-4) inhibitors. This guide provides an in-depth technical exploration of the binding mod...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The management of type 2 diabetes mellitus has been significantly advanced by the advent of dipeptidyl peptidase-4 (DPP-4) inhibitors. This guide provides an in-depth technical exploration of the binding mode of teneligliptin, a potent and selective DPP-4 inhibitor, to its enzyme target. We will dissect the molecular interactions that underpin its efficacy, offering a valuable resource for researchers, scientists, and drug development professionals.

Dipeptidyl Peptidase-4 (DPP-4) as a Therapeutic Target for Type 2 Diabetes

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a pivotal role in glucose homeostasis.[1][2] It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These incretins are released in response to food intake and potentiate glucose-dependent insulin secretion while suppressing glucagon release.[1] By inactivating these hormones, DPP-4 curtails their beneficial effects on blood glucose control. Therefore, inhibiting DPP-4 has emerged as a key therapeutic strategy to enhance and prolong the action of endogenous incretins, thereby improving glycemic control in patients with type 2 diabetes.[2]

The Gliptins: A Class of Potent and Selective DPP-4 Inhibitors

The "gliptins" are a class of oral antihyperglycemic agents designed to competitively inhibit the DPP-4 enzyme.[3] While they share a common mechanism of action, individual gliptins exhibit distinct chemical structures and pharmacokinetic profiles, which can influence their binding affinity, selectivity, and clinical application.[3]

Teneligliptin: A Third-Generation Gliptin with a Unique Structural Profile

Teneligliptin is a third-generation DPP-4 inhibitor distinguished by its unique and rigid "J-shaped" structure, which is formed by five contiguous rings.[4][5] This distinctive conformation is central to its potent and sustained inhibitory activity against the DPP-4 enzyme.[4] Teneligliptin is classified as a class 3 DPP-4 inhibitor, signifying its interaction with the S1, S2, and the S2 extensive subsites of the enzyme's active site.[6][7]

Teneligliptin's Unique Chemical Architecture and its Implications for DPP-4 Binding

The chemical scaffold of teneligliptin is a key determinant of its high-affinity binding to DPP-4. Its structure, methanone, confers a unique three-dimensional arrangement that optimizes its interaction with the enzyme's active site.[7]

The "J-shaped" Conformation and the "Anchor-Lock" Domain

The five-ring system of teneligliptin forces the molecule into a rigid "J-shaped" conformation. This pre-organized structure minimizes the entropic penalty upon binding to the DPP-4 enzyme, a thermodynamic advantage that contributes to its high affinity.[4] Furthermore, a key feature of teneligliptin is its "anchor-lock" domain, which facilitates strong hydrophobic interactions within the S2 extensive subsite of DPP-4.[8] This interaction is crucial for its potent and long-lasting inhibitory effect.

The DPP-4 Active Site: A Topographical Overview

The active site of the DPP-4 enzyme is a complex cavity with several distinct subsites that accommodate the peptide substrates and inhibitors. Understanding the topography of this site is essential to comprehending the binding mode of teneligliptin.

Key Subsites: S1, S2, S1', S2', and the S2-extensive Subsite

The DPP-4 active site is broadly divided into several subsites: S1, S2, S1', S2', and the S2 extensive subsite.[7] The S1 and S2 subsites are the primary interaction points for the N-terminal dipeptide of the natural substrates. The S1 pocket is largely hydrophobic, while the S2 subsite has both hydrophobic and charged characteristics. The S1' and S2' subsites extend from the catalytic site and can be engaged by certain inhibitors. The S2 extensive subsite is a more distal pocket that can be occupied by inhibitors with appropriate structural features, such as teneligliptin, leading to enhanced potency and selectivity.[7]

Catalytic Triad and Key Residues for Inhibitor Binding

The catalytic activity of DPP-4 relies on a classic serine protease catalytic triad, consisting of Ser630, His740, and Asp708. While not forming a covalent bond with teneligliptin, the geometry of the active site, shaped by numerous other residues, is critical for inhibitor binding. Key residues that form the various subsites and interact with inhibitors include those involved in hydrogen bonding and hydrophobic interactions.

The Binding Mode of Teneligliptin to DPP-4: A Detailed Analysis

The potent and selective inhibition of DPP-4 by teneligliptin is a direct consequence of its extensive and specific interactions within the enzyme's active site.

Interactions with the S1 and S2 Subsites

Teneligliptin's structure allows it to effectively occupy both the S1 and S2 subsites. The interactions in these core pockets are fundamental for its inhibitory activity.

Crucial Engagement with the S2-extensive Subsite

A defining feature of teneligliptin's binding mode is its interaction with the S2 extensive subsite.[8] This is facilitated by the phenyl group of its pyrazole ring, which extends into this hydrophobic pocket. This "anchor-lock" interaction is a major contributor to the high potency and long duration of action of teneligliptin.[8]

Hydrogen Bonding and Hydrophobic Interactions

The stability of the teneligliptin-DPP-4 complex is maintained by a network of hydrogen bonds and hydrophobic interactions. Specific amino acid residues within the active site form these crucial non-covalent bonds with different moieties of the teneligliptin molecule.

Key Amino Acid Residues Involved in Teneligliptin Binding

Several key amino acid residues within the DPP-4 active site have been identified as being critical for the binding of teneligliptin. These include:

  • Glu205 and Glu206: These residues in the S2 subsite are involved in important electrostatic interactions.

  • Tyr662: A key residue in the S1 subsite that forms hydrophobic interactions.

  • Asn710: This residue in the S2 subsite can form hydrogen bonds with the inhibitor.

  • Phe357: Located at the interface of the S2 and S2 extensive subsites, this residue contributes to hydrophobic interactions.

Quantitative Analysis of Teneligliptin's Binding Affinity

The potency of teneligliptin as a DPP-4 inhibitor has been quantified through various in vitro assays, which consistently demonstrate its high affinity for the enzyme.

In Vitro Inhibition Assays: Determining IC50 and Ki Values

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. For teneligliptin, the IC50 values against human DPP-4 are in the low nanomolar range, indicating very potent inhibition.[4] The inhibition constant (Ki) provides a more direct measure of binding affinity and can be determined through enzyme kinetic studies.

Comparative Binding Affinities of DPP-4 Inhibitors
InhibitorEnzyme SourceIC50 (nmol/L)
Teneligliptin Recombinant Human DPP-40.889[4]
Human Plasma DPP-41.75[4]
Sitagliptin Recombinant Human DPP-46.74[4]
Human Plasma DPP-44.88[4]
Vildagliptin Recombinant Human DPP-410.5[4]
Human Plasma DPP-47.67[4]

Experimental Methodologies for Elucidating the Binding Mode

A combination of experimental and computational techniques is employed to provide a comprehensive understanding of the teneligliptin-DPP-4 binding interaction.

X-ray Crystallography: Visualizing the Teneligliptin-DPP-4 Complex

X-ray crystallography is the gold standard for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. The co-crystal structure of teneligliptin bound to human DPP-4 has been solved and is available in the Protein Data Bank (PDB) with the accession code 3VJK .[9][10]

  • Protein Expression and Purification: Recombinant human DPP-4 is expressed in a suitable system (e.g., insect or mammalian cells) and purified to homogeneity using chromatographic techniques.

  • Complex Formation: The purified DPP-4 is incubated with an excess of teneligliptin hydrobromide to ensure saturation of the binding sites.

  • Crystallization: The protein-ligand complex is subjected to crystallization screening using various precipitants, buffers, and temperatures. For the 3VJK structure, the hanging drop vapor diffusion method was likely employed.

  • X-ray Diffraction Data Collection: A suitable crystal is cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.[11] For the 3VJK structure, the data was collected to a resolution of 2.49 Å.[9]

  • Structure Solution and Refinement: The diffraction data is processed to obtain an electron density map. The structure of DPP-4 is solved using molecular replacement, and the teneligliptin molecule is fitted into the corresponding electron density. The final model is refined to optimize its fit to the experimental data.[9]

  • Co-crystallization vs. Soaking: Co-crystallization is often preferred when the ligand induces a conformational change in the protein upon binding, ensuring the crystallized form represents the bound state.

  • Cryo-cooling: Flash-cooling the crystal in liquid nitrogen minimizes radiation damage from the X-ray beam, allowing for the collection of high-quality data.

Molecular Docking and Simulation: Computational Insights into Binding

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[6] It provides valuable insights into the binding mode and can be used to rationalize structure-activity relationships.

  • Preparation of the Receptor: The crystal structure of DPP-4 (e.g., PDB ID: 3VJK) is prepared by adding hydrogen atoms, assigning partial charges, and defining the active site grid.

  • Preparation of the Ligand: The 3D structure of teneligliptin is generated and its geometry is optimized using a suitable force field.

  • Docking Simulation: A docking algorithm (e.g., AutoDock, GOLD) is used to sample different conformations and orientations of teneligliptin within the defined active site of DPP-4.[6]

  • Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to analyze the interactions with the active site residues.

  • Force Fields: Commonly used force fields for protein-ligand docking include CHARMm and AMBER.

  • Software: Popular docking software packages include AutoDock, Glide, and GOLD.

  • Validation: A crucial step is to validate the docking protocol by redocking the co-crystallized ligand back into the active site. A low root-mean-square deviation (RMSD) between the docked pose and the crystallographic orientation indicates a reliable protocol.[6]

  • Choice of Force Field: The selection of a force field is critical as it determines the potential energy landscape of the system. The chosen force field should be well-parameterized for both the protein and the ligand.

  • Defining the Binding Site: The grid box for docking should be large enough to encompass the entire binding pocket but not so large as to introduce unnecessary computational expense and potential for false positives.

Structure-Activity Relationship (SAR) and Selectivity

The detailed understanding of teneligliptin's binding mode allows for a rationalization of its structure-activity relationship and its high selectivity for DPP-4.

How Teneligliptin's Structure Dictates its Potency and Selectivity

The unique "J-shaped" structure and the "anchor-lock" domain of teneligliptin are key to its potent inhibition of DPP-4. Modifications to this scaffold that disrupt the optimal interactions with the S1, S2, and S2 extensive subsites would be expected to decrease its potency. The extensive interactions, particularly in the S2 extensive subsite, are also a major determinant of its high selectivity.

Selectivity Profile against other Dipeptidyl Peptidases (DPP-8, DPP-9)

A critical aspect of a DPP-4 inhibitor's safety profile is its selectivity over other related enzymes, such as DPP-8 and DPP-9. Inhibition of these other dipeptidyl peptidases has been associated with potential toxicities. Teneligliptin exhibits high selectivity for DPP-4 over DPP-8 and DPP-9, which is attributed to the structural differences in the active sites of these enzymes. The unique interactions of teneligliptin within the DPP-4 active site are not as favorably accommodated in the active sites of DPP-8 and DPP-9.

Conclusion: Synthesizing the Evidence for a Potent and Sustained Inhibition

The binding mode of teneligliptin to the DPP-4 enzyme is a testament to the power of structure-based drug design. Its unique "J-shaped" conformation and its ability to engage the S1, S2, and crucially, the S2 extensive subsites through an "anchor-lock" mechanism, provide a clear molecular basis for its high potency and sustained inhibitory activity. The detailed insights from X-ray crystallography and molecular docking studies not only confirm this binding mode but also provide a framework for the development of future generations of DPP-4 inhibitors with improved pharmacological profiles. This comprehensive understanding is invaluable for researchers and scientists working towards the discovery and development of novel therapeutics for type 2 diabetes.

References

  • RCSB PDB. Experiment 3VJK. [Link]

  • RCSB PDB. 3VJK: Crystal structure of human depiptidyl peptidase IV (DPP-4) in complex with MP-513. [Link]

  • Engel, S. S., et al. (2021). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology, 12, 638009. [Link]

  • Alam, S., et al. (2024). A combination of virtual screening, molecular dynamics simulation, MM/PBSA, ADMET, and DFT calculations to identify a potential DPP4 inhibitor. Scientific Reports, 14(1), 7859. [Link]

  • Kadowaki, T., et al. (2017). Effect of switching to teneligliptin from other dipeptidyl peptidase-4 inhibitors on glucose control and renoprotection in type 2 diabetes patients with diabetic kidney disease. Journal of Diabetes Investigation, 8(5), 634-641. [Link]

  • Jain, D., et al. (2018). Teneligliptin, An Economic and Effective DPP-4 Inhibitor for the Management of Type-2 Diabetes Mellitus: A Comparative Study. Journal of Clinical and Diagnostic Research, 12(11). [Link]

  • National Center for Biotechnology Information. 3VJK: Crystal structure of human depiptidyl peptidase IV (DPP-4) in complex with MP-513. [Link]

  • Creative Biostructure. X-ray Diffraction Data Collection. [Link]

  • Ali, M. K., et al. (2020). Review on Chemistry, Analysis and Pharmacology of Teneligliptin: A Novel DPP-4 Inhibitor. Current Pharmaceutical Analysis, 16(7), 829-840. [Link]

  • Kim, M. K., et al. (2021). Efficacy and Safety of Switching to Teneligliptin in Patients with Type 2 Diabetes Inadequately Controlled with Dipeptidyl Peptidase-4 Inhibitors: 52-Week Results from a Prospective Observational Study. Diabetes Therapy, 12(11), 2937-2951. [Link]

Diagrams

DPP4_Inhibition_Pathway cluster_0 Incretin Axis cluster_1 DPP-4 Action & Inhibition Food Intake Food Intake GLP-1/GIP Release GLP-1/GIP Release Food Intake->GLP-1/GIP Release Pancreas Pancreas GLP-1/GIP Release->Pancreas stimulates DPP4_Enzyme DPP-4 Enzyme GLP-1/GIP Release->DPP4_Enzyme degraded by Insulin Secretion Insulin Secretion Pancreas->Insulin Secretion Glucagon Suppression Glucagon Suppression Pancreas->Glucagon Suppression Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis promotes Glucagon Suppression->Glucose Homeostasis promotes Inactive GLP-1/GIP Inactive GLP-1/GIP DPP4_Enzyme->Inactive GLP-1/GIP Teneligliptin Teneligliptin Teneligliptin->DPP4_Enzyme inhibits

Caption: Mechanism of DPP-4 Inhibition by Teneligliptin.

Experimental_Workflow cluster_0 In Vitro DPP-4 Inhibition Assay cluster_1 X-ray Crystallography cluster_2 Molecular Docking A1 Prepare Reagents: - DPP-4 Enzyme - Teneligliptin dilutions - Fluorogenic Substrate A2 Incubate DPP-4 with Teneligliptin A1->A2 A3 Initiate reaction with substrate A2->A3 A4 Measure Fluorescence (kinetic or endpoint) A3->A4 A5 Data Analysis: - Calculate % Inhibition - Determine IC50/Ki A4->A5 B1 Co-crystallize DPP-4 + Teneligliptin B2 X-ray Diffraction Data Collection B1->B2 B3 Solve Structure (Molecular Replacement) B2->B3 B4 Refine Model and Analyze Binding Site B3->B4 C1 Prepare Protein (DPP-4) and Ligand (Teneligliptin) C2 Define Binding Site (Grid Box) C1->C2 C3 Run Docking Simulation C2->C3 C4 Score and Analyze Poses C3->C4 In Vitro Assay In Vitro Assay Structural Biology Structural Biology Computational Chemistry Computational Chemistry

Caption: General Workflow of Binding Mode Characterization.

Sources

Exploratory

A Comprehensive Technical Guide to Teneligliptin Hydrobromide: Physicochemical Properties and Analytical Characterization

Abstract Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] Its unique chemical architecture, characterized by five consecutive rin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] Its unique chemical architecture, characterized by five consecutive rings, confers a powerful and sustained inhibitory effect on the DPP-4 enzyme.[1][2] This guide provides an in-depth exploration of the core molecular and physicochemical properties of Teneligliptin hydrobromide, with a primary focus on its molecular formula and weight. Furthermore, it details the established mechanism of action and presents a validated, step-by-step protocol for its quantitative analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a critical methodology for quality control and research in drug development. This document is intended for researchers, analytical scientists, and pharmaceutical professionals requiring a detailed technical understanding of this important therapeutic agent.

Introduction to Teneligliptin

Teneligliptin represents a significant advancement in oral hypoglycemic agents. It is indicated for the treatment of type 2 diabetes mellitus, where it can be used as a monotherapy or in combination with other antidiabetic drugs like metformin, sulfonylureas, or insulin.[3][4][5] The therapeutic efficacy of Teneligliptin is rooted in its distinct "J-shaped" molecular structure, which facilitates a strong and selective interaction with the active site of the DPP-4 enzyme.[3] This potent inhibition enhances the body's natural glucose-regulating mechanisms, offering effective glycemic control with a minimal risk of hypoglycemia.[2]

Core Molecular and Physicochemical Properties

A precise understanding of a drug substance's molecular identity is the foundation of all pharmaceutical development and analysis. For Teneligliptin hydrobromide, it is crucial to recognize that it exists as a complex salt, most commonly as a hemipentahydrobromide hydrate. This complexity means multiple molecular formulas and weights may be encountered in literature and databases.

Molecular Formula and Molecular Weight

The active pharmaceutical ingredient is often a hydrated complex involving two Teneligliptin molecules, five hydrobromic acid molecules, and water. The most authoritative chemical databases, such as PubChem, describe this stable form. The table below delineates the various forms for clarity.

Attribute Teneligliptin (Base) Teneligliptin Hydrobromide (Anhydrous) Teneligliptin Hydrobromide Hydrate
Description The free base form of the molecule.The hemipentahydrobromide salt.The hydrated hemipentahydrobromide salt, a common pharmaceutical form.[6]
Molecular Formula C22H30N6OSC44H65Br5N12O2S2[7][8]C44H67Br5N12O3S2[6][9]
Molecular Weight ( g/mol ) 426.581257.7 g/mol [7]1275.7 g/mol [6][9]
CAS Number 760937-92-6906093-29-6[7]1572583-29-9[6][9]

Note: Simpler formulas such as C22H31BrN6OS with a molecular weight of 507.5 g/mol may also be cited, representing a 1:1 salt, but the hemipentahydrobromide complex is more accurately described in detailed chemical registries.[10]

Physicochemical Characteristics

The physical and chemical properties of Teneligliptin hydrobromide dictate its formulation, stability, and analytical behavior.

Property Description Reference(s)
Appearance White powder.[11]
Melting Point >211°C.[11]
Solubility Soluble in water (≥104.8 mg/mL), methanol, and Dimethyl sulfoxide (DMSO).[8][11]
Metabolism Primarily metabolized in the liver by CYP3A4 and flavin-containing monooxygenase (FMO) enzymes 1 and 3.[5][12]

Mechanism of Action: DPP-4 Inhibition

Teneligliptin exerts its therapeutic effect by modulating the incretin system, a key pathway in glucose homeostasis.

The Incretin System and Glucose Homeostasis

Upon food consumption, the gut releases incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][12] These hormones stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells in a glucose-dependent manner.[2] However, the enzyme DPP-4 rapidly degrades active GLP-1 and GIP, limiting their physiological effect.

Teneligliptin's Role in Potentiating Incretin Signaling

Teneligliptin is a competitive inhibitor of the DPP-4 enzyme.[4][13] By binding to DPP-4, Teneligliptin prevents the breakdown of incretin hormones, thereby increasing their concentration and prolonging their action.[3][12] This enhanced incretin effect leads to improved insulin secretion and reduced glucagon levels, resulting in lower fasting and postprandial blood glucose levels.[1][2]

Teneligliptin Mechanism of Action cluster_0 Physiological Response to Food cluster_1 Pancreatic Action Food Food Intake Gut Gut L-cells Food->Gut stimulates Incretins Active Incretins (GLP-1, GIP) Gut->Incretins release Pancreas_Beta Pancreatic β-cells Incretins->Pancreas_Beta stimulates Pancreas_Alpha Pancreatic α-cells Incretins->Pancreas_Alpha inhibits DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Insulin ↑ Insulin Secretion Pancreas_Beta->Insulin Glucagon ↓ Glucagon Secretion Pancreas_Alpha->Glucagon Glucose Blood Glucose Normalization Insulin->Glucose Glucagon->Glucose Inactive Inactive Metabolites DPP4->Inactive Teneligliptin Teneligliptin Teneligliptin->DPP4 INHIBITS

Teneligliptin's inhibition of DPP-4 enhances incretin hormone activity.

Analytical Methodologies for Characterization and Quantification

Robust and validated analytical methods are imperative for ensuring the quality, safety, and efficacy of pharmaceutical products. For Teneligliptin hydrobromide, RP-HPLC is the predominant technique for quantification in both bulk drug and finished dosage forms.

Protocol: Quantitative Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a self-validating system for the determination of Teneligliptin hydrobromide hydrate, grounded in principles outlined by the International Council for Harmonisation (ICH).

Expertise & Rationale: The choice of RP-HPLC with a C18 column is based on its ability to effectively separate moderately polar compounds like Teneligliptin from potential impurities and degradation products. The mobile phase, a buffered organic-aqueous mixture, is optimized to achieve sharp, symmetrical peaks with adequate retention, ensuring both accuracy and precision.

Methodology:

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA or UV detector.

    • Data acquisition and processing software.

  • Reagents and Materials:

    • Teneligliptin Hydrobromide Hydrate Reference Standard.

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (AR Grade).

    • Orthophosphoric Acid (AR Grade).

    • Water (HPLC Grade).

  • Chromatographic Conditions:

    • Column: Prontosil C18 (250 x 4.6 mm, 5 µm) or equivalent.[14]

    • Mobile Phase: Acetonitrile and 0.02M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) in a 60:40 v/v ratio.[14]

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: Ambient or 30°C.

    • Detection Wavelength: 246 nm.[11][15]

    • Injection Volume: 10 µL.

    • Run Time: Approximately 10 minutes.

  • Preparation of Solutions:

    • Buffer Preparation: Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in HPLC grade water to make a 0.02M solution. Adjust the pH to 3.5 using diluted orthophosphoric acid.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Teneligliptin reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard Solutions (10-50 µg/mL): Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve.[15]

  • System Suitability Testing (SST):

    • Causality: Before sample analysis, the system's performance must be verified. This ensures the chromatographic system is adequate for the intended analysis.

    • Procedure: Inject a working standard solution (e.g., 20 µg/mL) five or six times.

    • Acceptance Criteria:

      • Relative Standard Deviation (%RSD) of peak areas: ≤ 2.0%.

      • Tailing Factor: ≤ 1.5.

      • Theoretical Plates: ≥ 2000.

  • Method Validation (Trustworthiness):

    • The method's reliability is established by validating key parameters:

      • Linearity: Analyze the working standard solutions (10-50 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.

      • Accuracy: Determined by recovery studies at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98-102%.[16]

      • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day). The %RSD for a series of measurements should be ≤ 2.0%.[16]

      • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. These parameters define the method's sensitivity.[16]

HPLC Method Validation Workflow cluster_0 Phase 1: Method Development & Setup cluster_1 Phase 2: System Verification cluster_2 Phase 3: ICH Validation Parameters Dev Develop Protocol (Column, Mobile Phase, etc.) Prep Prepare Standards & Mobile Phase Dev->Prep SST System Suitability Test (SST) Inject Standard 5x Prep->SST SST_Check Criteria Met? (%RSD, Tailing) SST->SST_Check SST_Check->Dev No (Adjust) Linearity Linearity & Range SST_Check->Linearity Yes Validation_Group Linearity->Validation_Group Accuracy Accuracy (Recovery Study) Accuracy->Validation_Group Precision Precision (Intra- & Inter-Day) Precision->Validation_Group Sensitivity LOD & LOQ Sensitivity->Validation_Group Final Validated Method Ready for Routine Analysis Validation_Group->Final

Sources

Foundational

Early-phase clinical trial results for Teneligliptin hydrobromide

An In-Depth Technical Guide to the Early-Phase Clinical Trial Results of Teneligliptin Hydrobromide For Researchers, Scientists, and Drug Development Professionals Introduction: The Scientific Rationale for Teneligliptin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Early-Phase Clinical Trial Results of Teneligliptin Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Rationale for Teneligliptin

Teneligliptin is a third-generation, orally administered hypoglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class.[1][2] Developed for the management of type 2 diabetes mellitus (T2DM), its therapeutic action is rooted in the enhancement of the endogenous incretin system. Incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to nutrient intake.[2][3] These hormones are crucial for glucose homeostasis, as they stimulate insulin secretion and suppress glucagon release from the pancreas in a glucose-dependent manner.[1][2]

The physiological activity of GLP-1 and GIP is short-lived, as they are rapidly inactivated by the DPP-4 enzyme.[3] Teneligliptin functions as a potent and competitive reversible inhibitor of DPP-4.[1] By blocking this enzyme, Teneligliptin prevents the degradation of active GLP-1 and GIP, thereby increasing their circulating levels and prolonging their action.[2][3] This amplified incretin effect leads to enhanced glucose-dependent insulin secretion and suppression of glucagon, resulting in improved glycemic control with a low intrinsic risk of hypoglycemia.[1][3] Teneligliptin's unique "J-shaped" chemical structure contributes to its high potency and selectivity for the DPP-4 enzyme.[2]

Signaling Pathway: DPP-4 Inhibition by Teneligliptin

G cluster_gut Gut (Post-Meal) cluster_circulation Circulation Food Nutrient Intake Incretins Release of Active GLP-1 & GIP Food->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation (Blocked by Teneligliptin) BetaCells β-Cells Incretins->BetaCells Stimulates AlphaCells α-Cells Incretins->AlphaCells Inhibits Inactivated Inactive Metabolites DPP4->Inactivated Teneligliptin Teneligliptin Teneligliptin->DPP4 Inhibits Insulin ↑ Insulin Secretion BetaCells->Insulin Glucagon ↓ Glucagon Secretion AlphaCells->Glucagon GlucoseUptake ↑ Glucose Uptake (Muscle, Fat) Insulin->GlucoseUptake HepaticGlucose ↓ Hepatic Glucose Production Glucagon->HepaticGlucose

Caption: Mechanism of Teneligliptin action via DPP-4 inhibition.

Early-Phase Pharmacodynamics: Target Engagement and Biological Effect

Early-phase trials are critical for establishing the causal link between target engagement and the desired biological effect. For Teneligliptin, the primary pharmacodynamic (PD) endpoint is the inhibition of the DPP-4 enzyme.

Studies demonstrated that Teneligliptin is a potent DPP-4 inhibitor with half-maximal inhibitory concentrations (IC50) of approximately 1.75 nmol/L for human plasma DPP-4 activity.[3] In clinical studies, oral administration of Teneligliptin led to rapid and sustained DPP-4 inhibition. Following a 20 mg dose, maximal inhibition of plasma DPP-4 activity (89.7%) was achieved within 2 hours and remained above 60% even at 24 hours post-administration.[3][4] This potent, long-lasting effect is a key characteristic of the drug.[3] This sustained inhibition directly translates to increased levels of active GLP-1, with concentrations remaining higher than placebo throughout the day, even 24 hours after dosing.[3]

Parameter10 mg Teneligliptin20 mg TeneligliptinReference
Maximal DPP-4 Inhibition (Imax) 81.3%89.7%[3][5]
DPP-4 Inhibition at Trough ≥80%≥80%[5]
AUC for Active GLP-1 (pmol·h/L) 8.0 (Breakfast), 8.4 (Lunch), 7.8 (Dinner)8.3 (Breakfast), 7.9 (Lunch), 8.6 (Dinner)[3]

Early-Phase Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic (PK) profile of Teneligliptin supports a convenient once-daily dosing regimen. Following oral administration, it is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) occurring at approximately 1 hour.[4] A key feature of Teneligliptin is its dual elimination pathway. It is metabolized by both cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenases (FMO1 and FMO3), and a significant portion (approximately 34%) is also excreted unchanged via the kidneys.[1][6] This dual route of clearance is advantageous, as it suggests that dose adjustments may not be necessary for patients with either renal or hepatic impairment, a significant consideration in the diabetic population.[4][6]

ParameterValue (20 mg Dose)Reference
Time to Max Concentration (Tmax) ~1 hour[4]
Terminal Half-life (t1/2) ~18.9 - 24 hours[4][6]
Metabolism CYP3A4, FMO1, FMO3[1][4]
Excretion ~34% Renal (unchanged), ~66% Metabolized[1]

Early-Phase Efficacy in Type 2 Diabetes Mellitus

Phase II and early Phase III trials provided robust evidence of Teneligliptin's efficacy in improving glycemic control in patients with T2DM inadequately managed by diet and exercise alone.[7]

A 12-week, randomized, double-blind, placebo-controlled Phase II study demonstrated a dose-dependent and statistically significant reduction in HbA1c across all Teneligliptin groups (10 mg, 20 mg, and 40 mg) compared to placebo.[7] Subsequent Phase III trials confirmed these findings. Treatment with 20 mg of Teneligliptin for 24 weeks resulted in a significant mean reduction in HbA1c of approximately 0.9% compared to placebo.[8] Significant improvements were also observed in both fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG) levels.[1][7][9] Furthermore, studies have shown that Teneligliptin treatment improves β-cell function, as measured by the homeostasis model assessment of β-cell function (HOMA-β).[1][8][9]

EndpointResult (Teneligliptin vs. Placebo)Reference
Change in HbA1c -0.77% to -0.91% (12 weeks)[3][7]
Change in FPG Weighted Mean Difference: -18.32 mg/dL[1][9]
Change in 2h PPG Weighted Mean Difference: -46.94 mg/dL[1][9]
Change in HOMA-β Significant Increase (WMD: 9.31)[1][9]

Early-Phase Safety and Tolerability

Across early-phase clinical trials, Teneligliptin has demonstrated a favorable safety and tolerability profile. The incidence of overall adverse events (AEs) was not significantly different between Teneligliptin-treated groups and placebo groups.[9][10] Importantly, as a consequence of its glucose-dependent mechanism of action, the risk of hypoglycemia with Teneligliptin monotherapy was low and comparable to that of placebo.[9][10] The effect on body weight was generally neutral.[3]

Key Experimental Protocols

Protocol 1: In Vitro DPP-4 Inhibition Assay

The causality behind selecting a DPP-4 inhibitor is validated by quantifying its direct inhibitory effect on the target enzyme. This is achieved through a robust in vitro enzymatic assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Teneligliptin against recombinant human DPP-4.

Methodology:

  • Reagent Preparation:

    • Prepare a Tris-HCl buffer solution (e.g., 50 mM, pH 8.0).[11]

    • Reconstitute recombinant human DPP-4 enzyme in the assay buffer to a working concentration (e.g., 1.73 mU/mL).[11]

    • Prepare a stock solution of the DPP-4 substrate, Gly-Pro-AMC (aminomethylcoumarin), in the assay buffer (e.g., 200 µM).[11]

    • Prepare serial dilutions of Teneligliptin in a suitable solvent (e.g., DMSO) and then dilute further in assay buffer.

  • Assay Procedure (96-well microplate format):

    • Enzyme-Inhibitor Pre-incubation: Add 25 µL of assay buffer, 25 µL of DPP-4 enzyme solution, and 25 µL of the Teneligliptin dilution (or vehicle control) to each well.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[11]

    • Reaction Initiation: Add 25 µL of the DPP-4 substrate (Gly-Pro-AMC) to each well to initiate the enzymatic reaction.[11]

    • Kinetic Measurement: Immediately place the microplate into a fluorescence plate reader. Measure the fluorescence (λex=360 nm / λem=460 nm) kinetically over 30 minutes at 37°C.[11][12] The cleavage of the AMC group by DPP-4 results in a fluorescent signal.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence increase over time) for each concentration of Teneligliptin.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

G start Start prep Prepare Reagents: - DPP-4 Enzyme - Gly-Pro-AMC Substrate - Teneligliptin Dilutions start->prep incubate Pre-incubate DPP-4 with Teneligliptin (37°C, 10 min) prep->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading (λex=360nm / λem=460nm) add_substrate->read_fluorescence analyze Calculate Reaction Rates & Percent Inhibition read_fluorescence->analyze plot Plot Inhibition vs. Concentration & Determine IC50 analyze->plot end_node End plot->end_node

Caption: Workflow for determining the IC50 of a DPP-4 inhibitor.

Protocol 2: Measurement of Active GLP-1 Levels in Clinical Trials

To confirm that DPP-4 inhibition translates to a physiological effect in humans, it is essential to measure the downstream impact on active incretin hormone levels.

Objective: To quantify the concentration of active GLP-1 in plasma samples from clinical trial participants.

Methodology:

  • Pre-analytical Considerations (Critical):

    • The choice of blood collection tube is paramount to prevent ex vivo degradation of GLP-1 by plasma DPP-4.

    • Recommended: Collect whole blood into pre-chilled EDTA-coated tubes.[13] Some protocols may recommend the addition of a specific DPP-4 inhibitor cocktail to the tube immediately upon collection, though studies suggest standard EDTA tubes are often sufficient if processed quickly.[13]

  • Sample Collection and Processing:

    • Draw blood samples at specified time points (e.g., fasting, and post-meal or post-oral glucose tolerance test).

    • Immediately place the collection tubes on ice.

    • Within 30 minutes of collection, centrifuge the samples at 4°C (e.g., 1,000 x g for 15 minutes) to separate the plasma.

    • Carefully aspirate the plasma supernatant and transfer it to cryovials.

    • Immediately freeze the plasma samples and store them at -80°C until analysis to ensure long-term stability.[13]

  • Analytical Procedure (Sandwich ELISA):

    • Use a validated commercial sandwich ELISA kit specific for active GLP-1 (7-36 amide).

    • Thaw plasma samples on ice.

    • Follow the manufacturer's protocol, which typically involves:

      • Adding standards, controls, and plasma samples to microplate wells pre-coated with a capture antibody.

      • Incubating to allow active GLP-1 to bind.

      • Washing the plate to remove unbound components.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Incubating and washing again.

      • Adding a substrate solution that reacts with the enzyme to produce a colorimetric signal.

      • Stopping the reaction and reading the absorbance on a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Interpolate the concentrations of active GLP-1 in the unknown samples from the standard curve.

    • Calculate pharmacokinetic parameters such as AUC for active GLP-1.

G start Start: Patient Dosing collect Blood Collection (Pre-chilled EDTA Tubes) start->collect ice Immediate Placement on Ice collect->ice centrifuge Centrifuge at 4°C (within 30 min) ice->centrifuge separate Aspirate Plasma Supernatant centrifuge->separate store Store Plasma at -80°C separate->store elisa Analyze via Sandwich ELISA for Active GLP-1 store->elisa analyze Calculate Concentrations from Standard Curve elisa->analyze end_node End: Pharmacodynamic Data analyze->end_node

Caption: Workflow for the measurement of active GLP-1 in clinical trials.

References

  • Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Frontiers in Pharmacology. [Link]

  • What is the mechanism of Teneligliptin?. Patsnap Synapse. [Link]

  • Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes. Dovepress. [Link]

  • Preanalytical impact on the accuracy of measurements of glucagon, GLP-1 and GIP in clinical trials. PubMed. [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. [Link]

  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. National Institutes of Health. [Link]

  • Preanalytical impact on the accuracy of measurements of glucagon, GLP-1 and GIP in clinical trials. ResearchGate. [Link]

  • Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. National Institutes of Health. [Link]

  • The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice. National Institutes of Health. [Link]

  • A Randomized, Open-Label, Crossover Trial to Assess Bioequivalence of Teneligliptin 10 mg Twice-Daily with Teneligliptin 20 mg Once-Daily. Gavin Publishers. [Link]

  • (PDF) Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. ResearchGate. [Link]

  • Teneligliptin in management of type 2 diabetes mellitus. National Institutes of Health. [Link]

  • Efficacy and safety of teneligliptin, a novel dipeptidyl peptidase-4 inhibitor, in Korean patients with type 2 diabetes mellitus: a 24-week multicentre, randomized, double-blind, placebo-controlled phase III trial. National Institutes of Health. [Link]

  • The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice. ResearchGate. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Initial Safety and Tolerability Assessments of Teneligliptin Hydrobromide

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Teneligliptin, a third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor, has emerged as a significant therapeutic agent in the manageme...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Teneligliptin, a third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor, has emerged as a significant therapeutic agent in the management of type 2 diabetes mellitus (T2DM).[1] Its efficacy in improving glycemic control is well-documented.[1][2] This technical guide provides a comprehensive overview of the critical initial safety and tolerability assessments of Teneligliptin hydrobromide. We will delve into the preclinical and clinical evaluation methodologies, offering insights into the causality behind experimental choices and the interpretation of safety data. This guide is designed to be a valuable resource for professionals involved in the research and development of novel antidiabetic agents, providing a framework for designing robust safety evaluation programs.

Introduction: The Significance of Initial Safety and Tolerability in Drug Development

The journey of a new chemical entity from the laboratory to clinical practice is paved with rigorous evaluation, with safety and tolerability being paramount. For a drug intended for long-term management of a chronic condition like T2DM, a favorable safety profile is as crucial as its efficacy. Initial safety and tolerability assessments aim to identify potential hazards, define a safe dosing range for human trials, and establish a baseline for monitoring adverse events throughout the drug development lifecycle.[3]

Teneligliptin: A Profile

Teneligliptin is an oral hypoglycemic agent that functions by competitively and reversibly inhibiting the DPP-4 enzyme.[2][4] This enzyme is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] By inhibiting DPP-4, Teneligliptin increases the circulating levels of active incretins, which in turn stimulates glucose-dependent insulin secretion and suppresses glucagon release.[2][4] This mechanism of action contributes to improved glycemic control with a low intrinsic risk of hypoglycemia.[2][6]

The chemical structure of Teneligliptin, characterized by a "J-shaped" pharmacophore, contributes to its high potency and selectivity for the DPP-4 enzyme.[4] It is metabolized by both cytochrome P450 (CYP) 3A4 and flavin monooxygenases (FMO), with approximately 34% of the administered dose excreted unchanged via the kidneys.[2][5] This dual elimination pathway has implications for its use in patients with renal impairment.[7][8]

The Regulatory Framework for Preclinical Safety Assessment

International guidelines, such as the ICH S6(R1) framework, provide a roadmap for the preclinical safety evaluation of biotechnology-derived pharmaceuticals and are often applied by analogy to small molecules.[9][10][11] The primary objectives of these guidelines are to:

  • Identify a safe initial dose and subsequent dose-escalation schemes for human trials.[3]

  • Determine potential target organs for toxicity and assess the reversibility of any observed effects.[3]

  • Establish key safety parameters for clinical monitoring.[3]

Preclinical Safety and Tolerability Evaluation

Preclinical studies are the first line of defense in identifying potential safety concerns. These in vitro and in vivo studies are designed to characterize the pharmacological and toxicological profile of the drug candidate before it is administered to humans.

In Vitro Selectivity and Off-Target Effects

A crucial initial step is to assess the selectivity of Teneligliptin for the DPP-4 enzyme. Inhibition of related enzymes, such as DPP-8 and DPP-9, has been associated with adverse effects in rodents.[12] Teneligliptin has demonstrated high selectivity for DPP-4 over DPP-8 and DPP-9, a key factor in its favorable preclinical safety profile.[5]

In Vivo Preclinical Studies

Animal models are used to evaluate the systemic effects of Teneligliptin. Key preclinical studies include:

  • Single-Dose and Repeated-Dose Toxicity Studies: These studies are conducted in at least two mammalian species (one rodent, one non-rodent) to identify potential target organs of toxicity and to determine the no-observed-adverse-effect level (NOAEL).[3]

  • Safety Pharmacology Studies: These studies investigate the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.[3]

  • Genotoxicity Studies: A battery of in vitro and in vivo tests is performed to assess the potential of the drug to cause genetic mutations or chromosomal damage.[3]

  • Carcinogenicity Studies: Long-term studies in animals are conducted to evaluate the carcinogenic potential of the drug, particularly for a medication intended for chronic use.[3]

  • Reproductive and Developmental Toxicity Studies: These studies assess the potential effects of the drug on fertility, embryonic development, and pre- and postnatal development.[3]

In preclinical studies, Teneligliptin has been shown to be a potent and long-lasting DPP-4 inhibitor in rats, with a significantly lower median effective dose compared to sitagliptin and vildagliptin.[7]

Clinical Safety and Tolerability Assessment in Humans

The transition from preclinical to clinical development marks a critical milestone. Phase I, II, and III clinical trials are designed to systematically evaluate the safety, tolerability, pharmacokinetics, and efficacy of Teneligliptin in humans.

Phase I Clinical Trials: First-in-Human Evaluation

Phase I studies are typically conducted in a small number of healthy volunteers. The primary objectives are to:

  • Assess the safety and tolerability of single and multiple ascending doses.

  • Characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

  • Identify the maximum tolerated dose (MTD).

Methodology for a Typical Phase I Study:

  • Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose design.

  • Subject Population: Healthy adult male and female volunteers.

  • Dose Escalation: Doses are escalated in sequential cohorts of subjects after a safety review of the preceding dose level.

  • Safety and Tolerability Assessments:

    • Adverse Event (AE) Monitoring: Continuous monitoring and recording of all AEs, graded for severity and assessed for causality.

    • Clinical Laboratory Tests: Hematology, clinical chemistry, and urinalysis at baseline and at specified time points.

    • Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature.

    • Electrocardiograms (ECGs): 12-lead ECGs are performed to assess for any effects on cardiac conduction, with a particular focus on the QT interval.[13]

Phase II and III Clinical Trials: Evaluation in Patients with T2DM

Phase II and III trials are conducted in a larger population of patients with T2DM to further evaluate the safety and efficacy of Teneligliptin. These trials often include diverse patient populations, including those with varying degrees of renal and hepatic impairment.[12][14]

Key Safety and Tolerability Endpoints in Phase II/III Trials:

  • Incidence and severity of AEs.

  • Incidence of hypoglycemia (particularly when used in combination with other antidiabetic agents).[15]

  • Changes in laboratory parameters, vital signs, and ECGs.

  • Assessment of safety in special populations (e.g., elderly, patients with renal or hepatic impairment).[7][14]

The Clinical Safety and Tolerability Profile of Teneligliptin

Clinical trial data have consistently demonstrated that Teneligliptin is generally well-tolerated.[1][12]

Common Adverse Events

The most frequently reported adverse events in clinical trials with Teneligliptin are generally mild to moderate in severity.[15][16]

Adverse EventIncidence
HeadacheCommonly Reported[15]
Nasopharyngitis (common cold)Commonly Reported[12][15]
Upper Respiratory Tract InfectionsCommonly Reported[15]
HypoglycemiaLow risk as monotherapy, increased with certain combinations[15][16]
ConstipationReported[1]
DizzinessReported[17][18]

A meta-analysis of randomized controlled trials found no significant difference in the overall incidence of adverse effects between Teneligliptin and placebo.[2][6]

Hypoglycemia

As a DPP-4 inhibitor, Teneligliptin has a glucose-dependent mechanism of action, which translates to a low intrinsic risk of hypoglycemia when used as monotherapy.[2][6] The risk of hypoglycemia may increase when Teneligliptin is used in combination with insulin secretagogues (e.g., sulfonylureas) or insulin.[15][19] Careful monitoring of blood glucose is recommended when initiating combination therapy.

Cardiovascular Safety and QT Prolongation

Cardiovascular safety is a critical consideration for all antidiabetic drugs. A unique concern that has been investigated with Teneligliptin is its potential effect on the QT interval, a measure of cardiac repolarization.

A thorough QT/QTc study found that while a supratherapeutic dose of 160 mg of Teneligliptin was associated with a significant increase in the QTc interval, the maximal recommended clinical dose of 40 mg resulted in a much smaller, non-clinically significant prolongation.[12] Subsequent studies in patients with T2DM have confirmed that Teneligliptin at therapeutic doses of 20 mg and 40 mg per day does not cause clinically relevant QT/QTc interval prolongation.[13][20][21]

Experimental Protocol for a Thorough QT/QTc Study:

  • Study Design: Randomized, double-blind, placebo- and active-controlled (e.g., moxifloxacin) crossover or parallel-group study.

  • Subject Population: Healthy volunteers.

  • Treatment Arms: Therapeutic dose, supratherapeutic dose, placebo, and active control.

  • ECG Monitoring: Intensive 12-lead ECG monitoring at multiple time points, particularly around the time of peak plasma concentration of the drug.

  • Data Analysis: The change from baseline in the QTc interval is compared between the drug and placebo groups.

Safety in Special Populations
  • Renal Impairment: Teneligliptin's dual elimination pathway (hepatic and renal) means that no dose adjustment is typically required in patients with mild, moderate, or severe renal impairment, or even end-stage renal disease.[1][2][7]

  • Hepatic Impairment: Studies in subjects with mild to moderate hepatic impairment showed increased exposure to Teneligliptin, suggesting that caution should be exercised when administering the drug to this population.[14]

Drug-Drug Interaction Studies

Teneligliptin is primarily metabolized by CYP3A4 and FMO3.[8] Drug-drug interaction studies are essential to assess the potential for other medications to affect the pharmacokinetics of Teneligliptin, and vice versa.

No clinically relevant drug-drug interactions have been observed when Teneligliptin is co-administered with metformin, canagliflozin, glimepiride, or pioglitazone.[7] Co-administration with a potent CYP3A4 inhibitor like ketoconazole resulted in a less than two-fold increase in Teneligliptin exposure, which was not considered clinically significant.[19]

Visualizing the Core Concepts

Mechanism of Action of Teneligliptin

Teneligliptin_Mechanism cluster_Gut Gut cluster_Pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) Insulin Secretion Insulin Secretion Incretin Hormones (GLP-1, GIP)->Insulin Secretion + Glucagon Secretion Glucagon Secretion Incretin Hormones (GLP-1, GIP)->Glucagon Secretion - DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme Degradation Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Teneligliptin Teneligliptin Teneligliptin->DPP-4 Enzyme Inhibition

Caption: Mechanism of action of Teneligliptin.

Workflow for Initial Safety and Tolerability Assessmentdot

Safety_Assessment_Workflow cluster_Preclinical Preclinical Phase cluster_Clinical Clinical Phase InVitro In Vitro Studies (Selectivity, Off-Target) InVivo In Vivo Studies (Toxicity, Safety Pharmacology) InVitro->InVivo Go/No-Go Decision 1 Go/No-Go Decision 1 InVivo->Go/No-Go Decision 1 PhaseI Phase I (Healthy Volunteers) - Safety & Tolerability - PK/PD Go/No-Go Decision 2 Go/No-Go Decision 2 PhaseI->Go/No-Go Decision 2 PhaseII_III Phase II & III (T2DM Patients) - Efficacy & Safety - Special Populations Regulatory Submission Regulatory Submission PhaseII_III->Regulatory Submission Go/No-Go Decision 1->PhaseI Proceed to Clinical Go/No-Go Decision 2->PhaseII_III Proceed to Pivotal Trials

Sources

Foundational

An In-depth Technical Guide on the Structural Activity Relationship of Teneligliptin Hydrobromide Analogs

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Teneligliptin is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Teneligliptin is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus (T2DM).[1][2][3] Its efficacy is rooted in a unique chemical architecture that facilitates high-affinity binding to the DPP-4 enzyme, preventing the degradation of incretin hormones like GLP-1 and GIP.[4][5] This guide provides a detailed exploration of the structural activity relationships (SAR) of Teneligliptin analogs. We will dissect the molecule's core pharmacophore, analyze the impact of structural modifications on inhibitory potency and selectivity, and outline the standard experimental protocols for evaluating such analogs. This document serves as a technical resource to inform rational drug design and optimization of novel DPP-4 inhibitors.

Introduction: The Role of DPP-4 Inhibition and Teneligliptin's Unique Profile

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating incretin hormones.[5][6] By inhibiting DPP-4, drugs like Teneligliptin increase the circulating levels of active incretins, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[4][7][8]

Teneligliptin distinguishes itself from other "gliptins" through its unique, rigid, 'J-shaped' structure composed of five contiguous rings.[2][3][4] This conformation is key to its high potency and sustained inhibitory action.[4][9] Teneligliptin is classified as a class 3 DPP-4 inhibitor, binding to the S1, S2, and an S2 extensive subsite of the enzyme's active site.[5][9][10] This multi-point interaction contributes to its superior potency compared to some other inhibitors in its class, like sitagliptin.[2][9]

Mechanism of Action: A Visual Overview

The therapeutic effect of Teneligliptin is initiated by its binding to DPP-4. This inhibition prevents the breakdown of GLP-1 and GIP, amplifying their natural signaling cascade, which is crucial for maintaining glucose control.

Teneligliptin_MoA cluster_0 Physiological State (T2DM) cluster_1 Therapeutic Intervention cluster_2 Downstream Effects Ingestion Food Ingestion Incretins GLP-1 & GIP Release Ingestion->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation IncreasedGLP1 Increased Active GLP-1/GIP Inactive Inactive Incretins DPP4->Inactive Teneligliptin Teneligliptin Teneligliptin->DPP4 Inhibition Pancreas Pancreatic β-cells IncreasedGLP1->Pancreas Insulin ↑ Glucose-dependent Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose Improved Glycemic Control Insulin->Glucose Glucagon->Glucose

Caption: Mechanism of action of Teneligliptin.

Core Pharmacophore and Structural Activity Relationship (SAR) Analysis

The Teneligliptin molecule can be deconstructed into three key regions, each crucial for its interaction with the DPP-4 active site. Understanding the SAR of each component is vital for designing effective analogs.

Teneligliptin_Pharmacophore cluster_A Region A: Phenyl-pyrazole Moiety cluster_B Region B: Piperazine-Pyrrolidine Core cluster_C Region C: Thiazolidine Ring Teneligliptin A Anchor & S2 Extensive Binding B S1 & S2 Subsite Interaction C Stabilization & Orientation

Caption: Key pharmacophoric regions of Teneligliptin.

Region A: The Phenyl-pyrazole "Anchor"

The 3-methyl-1-phenyl-1H-pyrazol-5-yl group serves as a critical anchor, inserting deep into the S2 extensive subsite of the DPP-4 enzyme.[11][12] This interaction is a distinguishing feature of Teneligliptin and a primary contributor to its high potency.[9]

  • Phenyl Ring: Modifications to the phenyl ring can significantly alter potency. Electron-withdrawing groups (e.g., fluorine, chlorine) are generally well-tolerated and can sometimes enhance activity through favorable interactions, such as halogen bonding.[9] Conversely, bulky substituents may introduce steric hindrance, disrupting the optimal fit within the pocket.

  • Pyranzole Ring: The pyrazole core is essential for positioning the phenyl group. The methyl group at the 3-position is thought to contribute to hydrophobic interactions. Shifting or replacing this group often leads to a decrease in activity.

Region B: The Central Piperazine-Pyrrolidine Scaffold

This central scaffold correctly orients the other functional groups into the S1 and S2 subsites of the DPP-4 active site.[10]

  • Pyrrolidine Ring: The (2S, 4S) stereochemistry of the pyrrolidine ring is absolute for activity. The amine of the pyrrolidine ring forms a key salt bridge with the carboxylate side chains of Glu205 and Glu206 in the S2 subsite.

  • Piperazine Linker: The piperazine ring acts as a rigid linker, maintaining the crucial distance and geometry between the phenyl-pyrazole anchor (Region A) and the thiazolidine moiety (Region C). Modifications that alter the rigidity or length of this linker are typically detrimental to inhibitory activity.

Region C: The Thiazolidine Moiety

The thiazolidine ring is believed to interact with the S1 subsite, which is a hydrophobic pocket.[9] The carbonyl group forms a hydrogen bond with the backbone of Tyr631.

  • Thiazolidine Ring Integrity: Opening the ring or replacing it with other small heterocyclic systems can be explored, but maintaining the ability to form the key hydrogen bond and fit within the hydrophobic S1 pocket is paramount. For example, replacing the sulfur atom with oxygen (oxazolidine) may be tolerated, but could alter the electronic properties and binding affinity.

Quantitative SAR: Potency and Selectivity of Analogs

The ultimate goal of analog design is to improve upon the parent compound's properties, namely potency (measured by IC50) and selectivity against related enzymes like DPP-8 and DPP-9. Non-selective inhibition of DPP-8/9 has been linked to toxicity in preclinical studies.[13] Teneligliptin demonstrates excellent selectivity, a key aspect of its favorable safety profile.[1][2]

Compound Modification DPP-4 IC50 (nM) Selectivity vs. DPP-8 Selectivity vs. DPP-9 Reference
Teneligliptin -0.889 - 1.75>1500-fold>1500-fold[1][2]
Sitagliptin (Reference)4.88 - 6.74~2600-fold>2600-fold[1][2][14]
Vildagliptin (Reference)7.67 - 10.5--[1][2]
Analog 1 p-Fluoro on Phenyl Ring~0.75>1600-fold>1600-fold[Hypothetical]
Analog 2 Thiazolidine -> Oxazolidine~2.5>1200-fold>1200-fold[Hypothetical]
Analog 3 Pyrrolidine -> Piperidine>100--[Hypothetical]

Note: Data for analogs are hypothetical for illustrative purposes, based on established SAR principles.

Experimental Protocols for Analog Evaluation

A rigorous and standardized evaluation process is critical to accurately determine the SAR of newly synthesized analogs. This involves a tiered approach, starting with in vitro enzyme inhibition assays and progressing to cellular and in vivo models.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This is the primary screening assay to determine the potency (IC50) of novel compounds against the DPP-4 enzyme.[4][15]

Objective: To determine the concentration of an analog required to inhibit 50% of DPP-4 enzyme activity.

Workflow Diagram:

Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_readout Data Acquisition & Analysis Prep1 Prepare serial dilutions of test compound Step1 Add buffer, enzyme, and test compound/control Prep1->Step1 Prep2 Prepare DPP-4 enzyme and substrate solutions Prep2->Step1 Step2 Pre-incubate (e.g., 15 min at 37°C) to allow binding Step1->Step2 Step3 Initiate reaction by adding fluorogenic substrate (Gly-Pro-AMC) Step2->Step3 Step4 Incubate (e.g., 30 min at 37°C) Step3->Step4 Read Measure fluorescence (Ex: 360nm, Em: 460nm) Step4->Read Analyze Calculate % inhibition vs. [Compound] Read->Analyze IC50 Determine IC50 value via non-linear regression Analyze->IC50

Caption: Workflow for a typical DPP-4 fluorometric inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test analog (e.g., 10 mM in DMSO).

    • Perform serial dilutions in assay buffer (e.g., Tris-HCl, pH 7.5) to create a range of concentrations for testing.[15]

    • Dilute recombinant human DPP-4 enzyme to a working concentration in the assay buffer.

    • Prepare the fluorogenic substrate solution, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), in assay buffer.[15]

  • Assay Execution (in a 96-well black microplate):

    • Inhibitor Wells: Add assay buffer, diluted DPP-4 enzyme, and the various concentrations of the test analog.

    • Control Wells (100% Activity): Add assay buffer, diluted DPP-4 enzyme, and vehicle (DMSO).

    • Blank Wells (Background): Add assay buffer, substrate, and vehicle (no enzyme).

    • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[4][15]

  • Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.[4]

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically or at a fixed endpoint (e.g., 30 minutes).[16]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each analog concentration relative to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Selectivity Assays

To ensure the safety profile of new analogs, their inhibitory activity against closely related proteases, particularly DPP-8 and DPP-9, must be evaluated. The protocol is identical to the one described above, simply substituting the DPP-4 enzyme with recombinant human DPP-8 or DPP-9. A high IC50 value for these enzymes compared to DPP-4 indicates good selectivity.

In Vivo Efficacy Studies

Promising candidates from in vitro screening should be advanced to in vivo studies to assess their antihyperglycemic activity.

Model: Alloxan- or streptozotocin-induced diabetic rat or mouse models are commonly used.[5]

Procedure:

  • Induce diabetes in the animal models.

  • Administer the test compound orally at various doses.

  • Conduct an Oral Glucose Tolerance Test (OGTT) by administering a glucose bolus after a fasting period.

  • Measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose challenge.

  • Efficacy is determined by the compound's ability to reduce the glucose excursion (Area Under the Curve - AUC) compared to vehicle-treated diabetic animals.

Conclusion and Future Directions

The structural activity relationship of Teneligliptin is well-defined, centering on its unique J-shaped pentacyclic structure that optimally engages the S1, S2, and S2 extensive subsites of the DPP-4 enzyme. The phenyl-pyrazole moiety acts as a potent anchor, the central scaffold ensures correct orientation, and the thiazolidine ring provides key interactions in the S1 pocket. Future analog design should focus on subtle modifications to these regions to potentially enhance potency or improve pharmacokinetic properties while maintaining the exceptional selectivity profile. The systematic application of the described in vitro and in vivo assays is essential for the successful discovery and development of the next generation of DPP-4 inhibitors.

References

  • BenchChem. (n.d.). Teneligliptin's High Affinity for DPP-4: A Deep Dive into Binding Kinetics and Mechanism of Action.
  • Sharma, S., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. NIH National Library of Medicine.
  • BenchChem. (n.d.). In Vitro Characterization of Teneligliptin DPP-4 Inhibition: A Technical Guide.
  • Zaynab, M., et al. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. NIH National Library of Medicine.
  • Singh, A. K., et al. (2023). A Comprehensive Review of Teneligliptin on its Pharmacological, Pharmaceutical, and Analytical Profile. SpringerLink.
  • Ghosh, S., et al. (2019). The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice. NIH National Library of Medicine.
  • Sharma, S., et al. (2019). Review on Teneligliptin: A novel antihyperglycemic agent. Journal of Drug Delivery and Therapeutics.
  • Nauck, M. A., et al. (2021). Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology.
  • Rani, C., et al. (2021). Review on Chemistry, Analysis and Pharmacology of Teneligliptin: A Novel DPP-4 Inhibitor. Bentham Science.
  • Ahrén, B. (2019). DPP-4 Inhibition and the Path to Clinical Proof. NIH National Library of Medicine.
  • Kadowaki, T., & Kondo, K. (2013). Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes. NIH National Library of Medicine.
  • Kim, M. K., et al. (2019). Effect of switching to teneligliptin from other dipeptidyl peptidase-4 inhibitors on glucose control and renoprotection in type 2 diabetes patients with diabetic kidney disease. NIH National Library of Medicine.
  • Sharma, S. K., et al. (2022). Dipeptidyl Peptidase-4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. PubMed Central.
  • Eto, T., et al. (2012). Discovery and preclinical profile of teneligliptin. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Kishimoto, M. (2021). Efficacy and Safety of Switching to Teneligliptin in Patients with Type 2 Diabetes Inadequately Controlled with Dipeptidyl Peptidase-4 Inhibitors: 52-Week Results from a Prospective Observational Study. NIH National Library of Medicine.
  • Sharma, S., & Singh, G. (2022). DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature. Frontiers in Molecular Biosciences.
  • Lankas, G. R., et al. (2005). Dipeptidyl Peptidase IV Inhibition -Treatment of Type 2 Diabetes. Medscape.
  • Abcam. (n.d.). Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit (ab133081).

Sources

Exploratory

The "J-Shaped" Enigma: A Technical Deep Dive into Teneligliptin Hydrobromide's Potent DPP-4 Inhibition

Foreword: Beyond the Gliptin Class – A Structural Perspective on Potency and Selectivity The landscape of dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes mellitus is populated by a class o...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Gliptin Class – A Structural Perspective on Potency and Selectivity

The landscape of dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes mellitus is populated by a class of drugs colloquially known as the "gliptins." While sharing a common mechanism of action—the potentiation of incretin hormones—these molecules exhibit significant structural heterogeneity that translates into distinct pharmacological profiles.[1] Teneligliptin, a third-generation DPP-4 inhibitor, stands out due to its unique and rigid pentacyclic "J-shaped" structure.[2][3] This in-depth technical guide will dissect the significance of this J-shaped conformation, from its intricate binding to the DPP-4 enzyme to its implications for drug design and clinical efficacy. We will explore the causality behind its high potency and sustained action, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this remarkable molecule.

The Architectural Marvel: Deconstructing the J-Shaped Structure of Teneligliptin

Teneligliptin hydrobromide, chemically known as {(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone hemipentahydrobromide hydrate, is a prolylthiazolidine-based DPP-4 inhibitor.[1][4] Its defining feature is a rigid framework composed of five contiguous rings, which collectively adopt a distinctive "J" conformation.[2][3] This rigidity is a key contributor to its high binding affinity, as it minimizes the entropic penalty upon binding to the DPP-4 enzyme.[2]

The stereochemistry of teneligliptin is crucial for its biological activity, with the active stereoisomer being the (2S, 4S) configuration. This specific arrangement of the substituents on the pyrrolidine ring is essential for the correct orientation of the molecule within the active site of DPP-4.

The "Anchor-Lock" Interaction: A Symphony of Molecular Forces

The potent and sustained inhibition of DPP-4 by teneligliptin is a direct consequence of its unique binding mode, often described as an "anchor-lock" mechanism.[5][6] This interaction involves multiple subsites within the catalytic domain of the DPP-4 enzyme, primarily the S1, S2, and the S2 extensive subsites.[1][2][7]

The S1 and S2 Subsite Engagement

Like other gliptins, teneligliptin engages with the S1 and S2 subsites of DPP-4. The prolylthiazolidine moiety plays a crucial role in this interaction. A key hydrogen bond is formed between the carbonyl group of teneligliptin and the side chain of Asn710 in the S2 subsite, contributing to its affinity.[2]

The S2 Extensive Subsite: The "Anchor" of Potency

What truly distinguishes teneligliptin is its profound interaction with the S2 extensive subsite of DPP-4.[1][8] This is mediated by the 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine moiety, which acts as the "anchor." The phenyl ring of the pyrazole group establishes strong hydrophobic interactions within this subsite, significantly enhancing the molecule's potency and selectivity.[1][2][8] This "anchor lock domain" is a hallmark of teneligliptin's structure and a primary reason for its fivefold higher activity compared to sitagliptin.[1][2]

The following diagram illustrates the binding of teneligliptin to the active site of the DPP-4 enzyme.

teneligliptin_binding cluster_DPP4 DPP-4 Enzyme Active Site cluster_teneligliptin Teneligliptin S1 S1 Subsite S2 S2 Subsite (Asn710) S2_ext S2 Extensive Subsite (Hydrophobic Pocket) prolylthiazolidine Prolylthiazolidine Moiety prolylthiazolidine->S1 Interaction prolylthiazolidine->S2 H-bond w/ Asn710 piperazine_pyrazole Phenyl-Pyrazole-Piperazine Moiety ('Anchor Lock Domain') piperazine_pyrazole->S2_ext Strong Hydrophobic Interactions dpp4_inhibition_assay start Start reagent_prep Reagent Preparation (Teneligliptin dilutions, DPP-4 enzyme, Substrate) start->reagent_prep plate_setup Plate Setup in 96-well Plate (Inhibitor, Enzyme, Controls) reagent_prep->plate_setup incubation Pre-incubation (10-15 min at 37°C) plate_setup->incubation reaction_init Reaction Initiation (Add Substrate) incubation->reaction_init measurement Kinetic Fluorescence Measurement (Ex: 360nm, Em: 460nm) reaction_init->measurement data_analysis Data Analysis (Calculate reaction rates, % inhibition) measurement->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Workflow for In Vitro DPP-4 Inhibition Assay.
In Vivo Efficacy Assessment: The Oral Glucose Tolerance Test (OGTT) in Zucker Fatty Rats

The Zucker fatty rat is a well-established animal model of obesity and insulin resistance, making it suitable for evaluating the in vivo efficacy of anti-diabetic agents.

Objective: To assess the effect of teneligliptin on glucose tolerance in a model of type 2 diabetes.

Materials:

  • Male Zucker fatty rats

  • Teneligliptin hydrobromide

  • Vehicle (e.g., 0.5% methylcellulose solution)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Blood glucose meter and test strips

  • Oral gavage needles

Procedure:

  • Acclimatization and Fasting:

    • Acclimatize the rats to the housing conditions for at least one week.

    • Fast the rats overnight (approximately 16 hours) before the experiment, with free access to water.

  • Drug Administration:

    • Randomly assign the rats to treatment groups (e.g., vehicle control, teneligliptin at various doses).

    • Administer teneligliptin or vehicle by oral gavage 30-60 minutes before the glucose challenge.

  • Baseline Blood Glucose:

    • At time 0 (just before the glucose challenge), collect a blood sample from the tail vein to measure baseline blood glucose levels.

  • Glucose Challenge:

    • Administer the glucose solution to all rats by oral gavage.

  • Blood Glucose Monitoring:

    • Collect blood samples from the tail vein at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

    • Measure blood glucose levels at each time point.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion for each animal.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the AUC values between the treatment groups and the vehicle control.

Pharmacokinetic and Pharmacodynamic Profile: From Bench to Bedside

Teneligliptin exhibits a favorable pharmacokinetic and pharmacodynamic profile that contributes to its clinical utility.

Pharmacokinetics
  • Absorption: Teneligliptin is rapidly absorbed after oral administration.

  • Metabolism: It is metabolized by both cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3). [2]* Elimination: Teneligliptin is eliminated through both renal excretion and hepatic metabolism. [2]This dual-route elimination is advantageous as it does not typically require dose adjustments in patients with renal impairment. [1]* Half-life: Teneligliptin has a long plasma half-life of approximately 24 hours, which allows for once-daily dosing. [2]

Pharmacodynamics

As a potent and long-lasting DPP-4 inhibitor, teneligliptin leads to a sustained increase in the levels of active incretin hormones, GLP-1 and GIP. This results in:

  • Glucose-dependent insulin secretion: Enhanced insulin release from pancreatic β-cells in response to meals.

  • Suppression of glucagon secretion: Reduced glucagon release from pancreatic α-cells, leading to decreased hepatic glucose production.

These pharmacodynamic effects translate to improved glycemic control, as evidenced by reductions in HbA1c, fasting plasma glucose, and postprandial glucose levels in clinical trials. [9]

Quantitative Data Summary

The following tables summarize key quantitative data for teneligliptin.

Table 1: In Vitro DPP-4 Inhibitory Activity (IC50)

CompoundRecombinant Human DPP-4 IC50 (nmol/L)Human Plasma DPP-4 IC50 (nmol/L)
Teneligliptin 0.889 1.75
Sitagliptin6.744.88
Vildagliptin10.57.67
Data sourced from[2]

Table 2: Pharmacokinetic Parameters of Teneligliptin

ParameterValue
Time to Peak Plasma Concentration (Tmax)~1-2 hours
Plasma Half-life (t½)~24 hours
MetabolismCYP3A4 and FMO3
EliminationRenal and Hepatic
Data compiled from[2][3]

Conclusion: A Structurally-Informed Approach to Diabetes Management

The unique J-shaped structure of teneligliptin hydrobromide is not merely a chemical curiosity but the very foundation of its potent and selective DPP-4 inhibition. The rigid pentacyclic framework and the "anchor-lock" binding mechanism, particularly the strong interactions with the S2 extensive subsite, provide a compelling explanation for its enhanced efficacy compared to other members of the gliptin class. For researchers and drug development professionals, teneligliptin serves as a powerful case study in how subtle structural modifications can lead to significant improvements in pharmacological properties. A thorough understanding of its structure-activity relationship, binding kinetics, and metabolic profile will continue to inform the design of next-generation therapies for type 2 diabetes and other metabolic disorders.

References

  • The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice. Drugs, 79(6), 597-615. [Link]

  • Process For The Preparation Of Teneligliptin. Quick Company. [Link]

  • Facile new industrial process for synthesis of teneligliptin through new intermediates and its optimization with control of impurities. Semantic Scholar. [Link]

  • A kind of synthetic method of teneligliptin related impurities.
  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health. [Link]

  • Facile new industrial process for synthesis of teneligliptin through new intermediates and its optimization with control of impurities. ResearchGate. [Link]

  • CN105294673A - Teneligliptin synthesis method.
  • 2D-interaction diagram of teneligliptin in the catalytic pocket of DPP-IV (PDB ID. ResearchGate. [Link]

  • 3VJK: Crystal structure of human depiptidyl peptidase IV (DPP-4) in complex with MP-513. RCSB PDB. [Link]

  • Antidiabetic Activities Analysis by Oral Glucose Tolerance Test in Rats. Journal of the Korean Society of Food Science and Nutrition, 41(12), 1681-1686. [Link]

  • Glucose, Blood, Oral Glucose Tolerance Test (OGTT), Rat. Pharmacology Discovery Services. [Link]

  • a Retrosynthetic strategy for teneligliptin (1) and b synthetic route designed to achieve compound 1. ResearchGate. [Link]

  • Discovery and preclinical profile of teneligliptin (3-[(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrro lidin-2-ylcarbonyl]thiazolidine): A highly potent, selective, long-lasting and orally active dipeptidyl peptidase IV. ResearchGate. [Link]

  • Discovery and preclinical profile of teneligliptin (3-[(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl]thiazolidine): a highly potent, selective, long-lasting and orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. PubMed. [Link]

  • A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site. PubMed. [Link]

  • Teneligliptin | C22H30N6OS | CID 11949652. PubChem. [Link]

  • Review on Chemistry, Analysis and Pharmacology of Teneligliptin: A Novel DPP-4 Inhibitor. Bentham Science. [Link]

  • Glucose tolerance test (GTT) in female obese Zucker rats (OZR) fed... ResearchGate. [Link]

  • Oral Glucose Tolerance Test. Mouse Metabolic Phenotyping Centers. [Link]

  • A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of Analogues of Butyrolactone I as PTP1B Inhibitors. MDPI. [Link]

  • A novel, potent, and long-lasting dipeptidyl peptidase-4 inhibitor, teneligliptin, improves postprandial hyperglycemia and dyslipidemia after single and repeated administrations. PubMed. [Link]

  • Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. MDPI. [Link]

  • Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes. National Institutes of Health. [Link]

  • Discovery of Teneligliptin for Treatment of Type 2 Diabetes: Discovery Research of a Novel DPP-4 Inhibitor and its Unique Binding Mode. ResearchGate. [Link]

  • Blood Collection Procedure Title: Glucose Tolerance Test (GTT) Species: Rat or Mouse Pain/Distress Category. University of California, Berkeley. [Link]

  • Teneligliptin (2S,4R)-Isomer - CAS - 1404559-15-4. Axios Research. [Link]

  • Chemical structure of teneligliptin. ResearchGate. [Link]

  • (2S,4R)-Teneligliptin | C22H30N6OS | CID 71460148. PubChem. [Link]

  • Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. PLOS One. [Link]

  • Design And Evaluation Of Teneligliptin Tablet. ijcrt.org. [Link]

  • Teneligliptin R-Isomer (HBr salt). SynZeal. [Link]

  • (PDF) TENELIGLIPTIN: A LITERATURE REVIEW ON ANALYTICAL AND BIO-ANALYTICAL METHODS. ResearchGate. [Link]

  • Special Issue : Molecular Modeling: Advancements and Applications. MDPI. [Link]

  • Formulation and Evaluation of Teneligliptin and Telmisartan Bilayer Tablets for the Treatment of Coexistent Type II Diabetes Mellitus and Hypertension. Journal of Drug Delivery and Therapeutics, 9(5), 11-16. [Link]

  • Molecular Modeling Connect. Scifiniti. [Link]

  • Synthesis and biological evaluation of non-peptidic cyclophilin ligands. PubMed. [Link]

Sources

Foundational

A Technical Guide to the Systematic Investigation of Teneligliptin Hydrobromide's Off-Target Effects

Foundational Profile of Teneligliptin: On-Target Potency and Known Selectivity Teneligliptin's unique, rigid "J-shaped" structure, formed by five consecutive rings, is a key contributor to its high potency and stable, lo...

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Profile of Teneligliptin: On-Target Potency and Known Selectivity

Teneligliptin's unique, rigid "J-shaped" structure, formed by five consecutive rings, is a key contributor to its high potency and stable, long-lasting inhibition of the DPP-4 enzyme.[1][2][3] Its on-target activity is well-characterized, with a half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range.

A crucial first step in any off-target investigation is to understand the compound's known selectivity against closely related proteins. For DPP-4 inhibitors, this includes other members of the DPP family, such as DPP-8 and DPP-9. Inhibition of these related enzymes has been linked to toxicities in preclinical studies. Teneligliptin has demonstrated a favorable selectivity profile in this regard.

Table 1: Selectivity Profile of Teneligliptin against DPP Homologs

Target EnzymeIC₅₀ (μmol/L)Selectivity Ratio (vs. DPP-4)Reference
Recombinant Human DPP-40.0008891x[4]
DPP-80.189~213x[4]
DPP-90.150~169x[4]
Fibroblast Activation Protein (FAP)>10>11,248x[4]

This high degree of selectivity within its own enzyme family is a positive initial indicator, but it does not preclude interactions with entirely different classes of proteins across the wider human proteome.

Further, the metabolic profile provides clues to potential interactions. Teneligliptin is primarily metabolized by Cytochrome P450 3A4 (CYP3A4) and flavin-containing monooxygenases (FMO1 and FMO3).[4][5][6] It exhibits weak inhibitory effects on CYP2D6, CYP3A4, and FMO in vitro but does not significantly induce or inhibit other major CYP isoforms, suggesting a relatively low potential for metabolism-based drug-drug interactions.[4][6]

A Multi-Tiered Workflow for Off-Target Identification

A robust investigation into off-target effects requires a hierarchical approach that efficiently funnels a wide range of possibilities into a few, well-validated, and physiologically relevant interactions. This workflow balances computational speed and cost with the rigor of experimental validation.

Off_Target_Workflow cluster_0 Tier 1: In Silico Prediction cluster_1 Tier 2: In Vitro Validation cluster_2 Tier 3: In Vivo Confirmation in_silico Computational Screening (Ligand & Structure-Based Methods) hypothesis Generate Prioritized List of Potential Off-Targets in_silico->hypothesis Predicts interactions broad_panel Broad-Panel Screening (Kinases, GPCRs, Ion Channels) hypothesis->broad_panel Guides screening binding_assay Direct Binding Assays (SPR, ITC) broad_panel->binding_assay Identifies initial hits cellular_assay Cellular Target Engagement (CETSA, NanoBRET) binding_assay->cellular_assay Confirms binding affinity functional_assay Functional Assays (Enzyme activity, Signaling) cellular_assay->functional_assay Validates intracellular engagement pkpd PK/PD Modeling functional_assay->pkpd Demonstrates functional impact animal_model Disease/Phenotypic Animal Models pkpd->animal_model Informs dose selection biomarker Biomarker Analysis animal_model->biomarker Links target to phenotype confirmation Confirm Physiological Relevance biomarker->confirmation

Caption: A hierarchical workflow for off-target identification.

Tier 1: In Silico Predictive Analysis

The objective of this tier is to cost-effectively generate a data-driven hypothesis of potential off-targets using computational methods.[7][8] This approach leverages the known chemical structure of Teneligliptin to predict interactions across the known proteome.

Methodologies:

  • Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often have similar biological activities.[9]

    • Chemical Similarity Ensemble Approach (SEA): Compares the 2D structure of Teneligliptin against large databases of ligands with known protein targets.[9] This can reveal unexpected relationships between Teneligliptin and targets outside its primary class.

  • Structure-Based Approaches: These methods use the 3D structure of potential protein targets.

    • Molecular Docking: A 3D model of Teneligliptin is computationally "docked" into the binding sites of a panel of proteins (e.g., kinases, GPCRs, nuclear receptors). A scoring function estimates the binding affinity, ranking potential off-targets.[10]

Protocol: Predictive Off-Target Profiling via Molecular Docking

  • Ligand Preparation: Obtain the 3D structure of Teneligliptin (e.g., from PubChem). Prepare the ligand by assigning correct protonation states and generating a low-energy conformer using software like Open Babel or Schrödinger's LigPrep.

  • Target Library Preparation: Curate a library of 3D protein structures (e.g., from the Protein Data Bank - PDB) representing key safety-relevant protein families (kinases, ion channels, etc.). Prepare each protein by removing water molecules, adding hydrogens, and defining the binding site coordinates.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide) to systematically dock the prepared Teneligliptin structure into each prepared protein target's binding site.

  • Scoring and Analysis: Rank the protein targets based on the predicted binding energy (docking score). A lower binding energy suggests a more favorable interaction.

  • Hit Prioritization: Analyze the top-ranked hits. Manually inspect the binding poses for plausibility (e.g., formation of hydrogen bonds, favorable hydrophobic interactions). Cross-reference hits with other predictive methods (like SEA) to increase confidence. The output is a prioritized list for in vitro validation.

Tier 2: In Vitro Experimental Validation

This tier aims to experimentally confirm or refute the predictions from Tier 1 and to screen broadly for unexpected interactions. It involves a series of assays moving from broad, high-throughput screens to specific, mechanistic validation.

Methodologies:

  • Broad-Panel Profiling: Teneligliptin is screened at a fixed concentration (e.g., 10 µM) against a large panel of diverse targets. Commercial services offer panels covering hundreds of kinases, GPCRs, ion channels, and transporters.[11][12][13] The goal is hit identification. A common threshold for a "hit" is >50% inhibition or binding.

  • Cellular Thermal Shift Assay (CETSA): This powerful technique confirms direct target engagement within a complex cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Validation

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293, HepG2) to ~80% confluency. Treat cells with either Teneligliptin (at a desired concentration, e.g., 10 µM) or vehicle control (DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.

  • Protein Separation: Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein remaining in the soluble fraction at each temperature point using Western Blot or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and Teneligliptin-treated samples. A rightward shift in the melting curve for the Teneligliptin-treated sample indicates thermal stabilization and confirms direct intracellular binding to the target protein.

Causality Insight: The power of CETSA lies in its ability to bridge the gap between a simple binding assay and a complex functional outcome. It validates that the drug not only binds its target but does so within the native, crowded environment of the cell, a critical step for confirming physiological relevance.

Tier 3: In Vivo Phenotypic Confirmation

Once an off-target interaction is validated in vitro, this tier assesses its physiological consequences in a living organism. This is essential for understanding if the molecular interaction translates into a clinically relevant effect, either adverse or beneficial.

Methodologies:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establish the relationship between the dose of Teneligliptin, the resulting plasma and tissue concentrations, and the degree of engagement with the off-target. This helps determine if the off-target is engaged at clinically relevant exposures.[14]

  • Specialized Animal Models: Utilize animal models relevant to the function of the identified off-target. For example, if an off-target is a cardiac ion channel, cardiovascular safety models in rodents or canines would be employed to assess effects on ECG parameters like the QT interval.[15]

  • Biomarker Analysis: Measure downstream biomarkers of the off-target's pathway in treated animals to confirm functional pathway modulation in vivo.[16]

Example Application: Published studies have specifically evaluated the cardiovascular safety of Teneligliptin. For instance, thorough QT/QTc studies in humans found that therapeutic doses (20 mg and 40 mg) did not cause clinically significant QT interval prolongation, a key concern for many drugs.[17][18] While these studies were primarily for regulatory safety assessment of the on-target drug, their results also provide strong in vivo evidence against significant off-target activity on critical cardiac ion channels (like hERG) at therapeutic concentrations.

Illustrative Case: Hypothetical Off-Target Kinase Interaction

To illustrate the workflow, let us hypothesize that in silico screening predicts Teneligliptin binds to a non-receptor tyrosine kinase, "Kinase X," involved in inflammatory signaling.

Kinase_Pathway cluster_pathway Hypothetical Inflammatory Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor KinaseX Kinase X Receptor->KinaseX activates Substrate Substrate KinaseX->Substrate phosphorylates TF Transcription Factor (e.g., NF-κB) Substrate->TF activates Gene Pro-inflammatory Gene Expression TF->Gene Teneligliptin Teneligliptin Teneligliptin->KinaseX inhibits?

Caption: Hypothetical inhibition of Kinase X by Teneligliptin.

  • In Vitro Validation: Teneligliptin would be tested in a Kinase X enzyme activity assay. A dose-response curve would be generated to determine its IC₅₀. CETSA would be used in an appropriate cell line (e.g., macrophages) to confirm intracellular engagement.

  • In Vivo Confirmation: A lipopolysaccharide (LPS)-induced inflammation model in mice would be employed. Mice would be treated with Teneligliptin at various doses. Biomarkers such as plasma levels of TNF-α and IL-6 (products of the Kinase X pathway) would be measured. A dose-dependent reduction in these cytokines, correlated with sufficient drug exposure, would confirm a physiologically relevant off-target effect.

Conclusion

Teneligliptin hydrobromide is a highly selective and effective DPP-4 inhibitor. While its primary pharmacology is well-understood, a proactive and systematic investigation of its off-target profile is a hallmark of rigorous drug development. The multi-tiered approach outlined in this guide—from broad in silico prediction to specific in vivo validation—provides a self-validating framework to comprehensively characterize the molecular interactions of Teneligliptin. Such research not only reinforces its safety profile by identifying and contextualizing potential liabilities but also opens the door to discovering novel therapeutic applications beyond glycemic control.

References

  • Kishimoto, M. (2013). Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 6, 187–195. [Link]

  • Wu, S., et al. (2018). Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Frontiers in Endocrinology, 9, 645. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Teneligliptin? Patsnap Synapse. [Link]

  • CARE Hospitals. (n.d.). Teneligliptin: Uses, Side Effects, Precautions and More. CARE Hospitals. [Link]

  • Patel, D. K., et al. (2016). Teneligliptin: a review on cardio-renal safety. International Journal of Basic & Clinical Pharmacology, 5(2), 245-251. [Link]

  • MIMS Philippines. (n.d.). Teneligliptin: Uses, Dosage, Side Effects and More. MIMS. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Basith, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 819. [Link]

  • Kim, M. K., et al. (2021). Effect of Teneligliptin versus Sulfonylurea on Major Adverse Cardiovascular Outcomes in People with Type 2 Diabetes Mellitus. Endocrinology and Metabolism, 36(1), 144–154. [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Amber Lifesciences. (2024). Teneligliptin Hydrobromide Hydrate: Uses, Dosage, and Side Effects. Amber Lifesciences. [Link]

  • Patel, D. K., et al. (2016). Teneligliptin: a review on cardio-renal safety. SciSpace. [Link]

  • Ezzat, A., et al. (2019). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology, 1939, 239-252. [Link]

  • Zhang, Y., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. Communications Biology, 7(1), 22. [Link]

  • Basith, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. [Link]

  • Sharma, S. K., et al. (2023). A Comprehensive Review of Teneligliptin on its Pharmacological, Pharmaceutical, and Analytical Profile. Research Journal of Pharmacy and Technology, 16(10), 4905-4911. [Link]

  • Chen, R., et al. (2018). Machine Learning for Drug-Target Interaction Prediction. Molecules, 23(9), 2208. [Link]

  • Zhang, H., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 15(12), 1435-1438. [Link]

  • Kinnings, S. L., et al. (2012). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing, 327–338. [Link]

  • Taylor & Francis. (n.d.). Off-target activity – Knowledge and References. Taylor & Francis Online. [Link]

  • Nakamaru, Y., et al. (2014). Metabolism and disposition of the dipeptidyl peptidase IV inhibitor teneligliptin in humans. Xenobiotica, 44(3), 242-253. [Link]

  • Erande, S., et al. (2019). QT/QTc safety and efficacy evaluation of teneligliptin in Indian type 2 diabetes mellitus patients: the thorough QT/QTc study (Q-SET study). Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 12, 937–944. [Link]

  • van der Graaf, P. H., & Benson, N. (2013). Modeling and Simulation of In Vivo Drug Effects. Methods in Molecular Biology, 929, 455-467. [Link]

  • Makers Laboratories Limited. (n.d.). Teneligliptin Tablets 20 mg GLIZ TM TG. Makers Labs. [Link]

  • Batool, M., et al. (2019). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 20(5), 1646–1658. [Link]

  • Li, J., et al. (2023). Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis. Frontiers in Endocrinology, 14, 1198538. [Link]

  • Astanina, K., et al. (2022). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Biomedicine & Pharmacotherapy, 153, 113331. [Link]

  • ChemHelp ASAP. (2023, October 4). in vitro assays used in preclinical safety. YouTube. [Link]

  • Wang, Y. T., et al. (2022). Machine Learning Prediction of On/Off Target-driven Clinical Adverse Events. Research Square. [Link]

  • Lin, J., & Lu, C. (2013). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. Current Drug Metabolism, 14(8), 866-877. [Link]

  • Goda, M., & Kadowaki, T. (2016). Teneligliptin in management of type 2 diabetes mellitus. Expert Opinion on Pharmacotherapy, 17(12), 1667–1675. [Link]

  • Li, Y., et al. (2021). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. Pharmaceutics, 13(10), 1529. [Link]

  • Beckmann, N. (2017). In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. ILAR Journal, 58(1), 74–85. [Link]

  • B. S. R. G. Krishna, et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Communications Biology, 6(1), 614. [Link]

  • Ghosal, S., et al. (2019). The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice. Journal of Clinical Pharmacology, 59(S1), S14-S24. [Link]

  • Ghosal, S., et al. (2019). The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice. ResearchGate. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). teneligliptin. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Kadowaki, T., et al. (2020). Long-Term, Real-World Safety and Efficacy of Teneligliptin in Japanese Patients with Type 2 Diabetes Mellitus (RUBY): A 3-Year Post-marketing Surveillance Study. Advances in Therapy, 37(2), 733–748. [Link]

  • Yoshida, T., et al. (2012). Discovery and preclinical profile of teneligliptin...: a highly potent, selective, long-lasting and orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 20(19), 5705-5719. [Link]

  • Kadowaki, T., & Kondo, K. (2013). Teneligliptin for the treatment of type 2 diabetes. Expert Opinion on Pharmacotherapy, 14(15), 2087-2095. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Quantification of Teneligliptin Hydrobromide in Pharmaceutical Formulations

Abstract This application note details a precise, accurate, and stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Teneligliptin hydrobromide. Teneliglip...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a precise, accurate, and stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Teneligliptin hydrobromide. Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1] The developed isocratic method provides a rapid and reliable approach for the determination of Teneligliptin in bulk drug and pharmaceutical dosage forms. The method has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[2][3][4][5] Furthermore, forced degradation studies confirm the stability-indicating nature of the method, effectively separating the active pharmaceutical ingredient (API) from its degradation products.

Introduction

Teneligliptin hydrobromide is a potent and long-lasting DPP-4 inhibitor that plays a crucial role in managing postprandial hyperglycemia.[6] Ensuring the quality, efficacy, and safety of Teneligliptin formulations necessitates a reliable analytical method for its quantification.[7] RP-HPLC is a widely employed technique in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[7][8] This application note presents a validated RP-HPLC method designed for routine quality control analysis and stability testing of Teneligliptin hydrobromide.

Physicochemical Properties of Teneligliptin Hydrobromide:

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.[9]

PropertyValueSignificance for HPLC Method Development
Chemical Structure [(2S, 4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl) methanone hydrobromideThe presence of multiple rings and functional groups suggests potential for strong interaction with a C18 stationary phase.
Molecular Formula C44H65Br5N12O2S2 (anhydrous)[10]Influences the choice of detection wavelength and mobile phase composition.
Molecular Weight 1257.7 g/mol (anhydrous)[10]
UV Maximum (λmax) ~246 nm[1]Dictates the optimal wavelength for UV detection to ensure maximum sensitivity.

Chromatographic Conditions

The selection of chromatographic parameters was optimized to achieve a sharp, symmetrical peak for Teneligliptin with a reasonable retention time, ensuring efficient separation from potential impurities and degradants.

ParameterOptimized ConditionRationale
Instrument HPLC system with UV/PDA detectorStandard equipment for pharmaceutical analysis. A PDA detector is advantageous for peak purity analysis.
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm)[1][11]The C18 stationary phase provides excellent retention for the moderately non-polar Teneligliptin molecule. The column dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase Phosphate Buffer (pH 6.0) : Acetonitrile (60:40 v/v)[1]The buffer controls the ionization state of Teneligliptin, ensuring consistent retention. Acetonitrile is a common organic modifier in RP-HPLC, providing good peak shape and elution strength. The 60:40 ratio was found to provide optimal retention and separation.
Flow Rate 1.0 mL/min[1][11]This flow rate provides a good balance between analysis time and column efficiency.
Detection Wavelength 246 nm[1]This is the reported λmax of Teneligliptin, ensuring maximum absorbance and sensitivity.
Injection Volume 10 µLA standard injection volume suitable for achieving good peak response without overloading the column.
Column Temperature 30°C[11]Maintaining a constant column temperature ensures reproducible retention times.
Diluent MethanolTeneligliptin is soluble in methanol, making it a suitable solvent for sample preparation.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][3][4][5]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area (n=6) ≤ 2.0%
Specificity (Forced Degradation Studies)

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[12] Teneligliptin was subjected to various stress conditions, including acid and base hydrolysis, oxidation, thermal, and photolytic stress.[1][11][13] The method was able to effectively separate the intact Teneligliptin peak from the peaks of the degradation products, confirming its specificity.[1]

Summary of Forced Degradation Results:

Stress ConditionObservations
Acid Hydrolysis (0.1 N HCl) Some degradation was observed.[1][14]
Base Hydrolysis (0.1 N NaOH) Significant degradation was observed.[1]
Oxidative (3% H2O2) Significant degradation was observed.[1][13]
Thermal (60°C) Degradation was observed.[1]
Photolytic (UV light) No significant degradation was observed.[1]
Linearity

The linearity of the method was evaluated by analyzing a series of Teneligliptin solutions at different concentrations.

ParameterResult
Linearity Range 10-30 µg/mL[15]
Correlation Coefficient (r²) ≥ 0.999[15]
Accuracy (% Recovery)

Accuracy was determined by the standard addition method at three different concentration levels (80%, 100%, and 120% of the target concentration).

Level% Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Precision Type% RSD
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 2.78 µg/mL[14]
LOQ 8.45 µg/mL[14]
Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.

Parameter VariedResult
Flow Rate (± 0.1 mL/min) No significant impact on results (%RSD < 2.0%)
Mobile Phase Composition (± 2%) No significant impact on results (%RSD < 2.0%)
Column Temperature (± 2°C) No significant impact on results (%RSD < 2.0%)

Experimental Protocols

Preparation of Solutions

Mobile Phase: Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 0.05M and adjust the pH to 6.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer and acetonitrile in the ratio of 60:40 (v/v) and degas.

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Teneligliptin hydrobromide working standard and transfer it to a 100 mL volumetric flask. Add about 70 mL of methanol and sonicate to dissolve. Make up the volume to the mark with methanol.

Sample Solution (20 µg/mL): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Teneligliptin to a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol. Filter the solution through a 0.45 µm syringe filter. Dilute 5 mL of the filtrate to 25 mL with methanol.

Chromatographic Procedure
  • Equilibrate the column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Inject 10 µL of the blank (methanol) to ensure no interfering peaks are present.

  • Inject 10 µL of the standard solution six times to check for system suitability.

  • Inject 10 µL of the sample solution in duplicate.

  • Record the chromatograms and calculate the amount of Teneligliptin hydrobromide in the sample.

Data Presentation and Visualization

Workflow for Teneligliptin Quantification

Teneligliptin Quantification Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Standard_Weighing Weigh Teneligliptin Working Standard Standard_Dissolution Dissolve in Methanol Standard_Weighing->Standard_Dissolution Sample_Weighing Weigh Tablet Powder Sample_Extraction Extract with Methanol Sample_Weighing->Sample_Extraction Standard_Dilution Prepare Working Standard Solution Standard_Dissolution->Standard_Dilution Sample_Filtration Filter Sample Extract Sample_Extraction->Sample_Filtration System_Suitability System Suitability (Standard x6) Standard_Dilution->System_Suitability Sample_Dilution Prepare Working Sample Solution Sample_Filtration->Sample_Dilution Sample_Injection Inject Sample (Duplicate) Sample_Dilution->Sample_Injection System_Equilibration Equilibrate Column System_Equilibration->System_Suitability System_Suitability->Sample_Injection Peak_Integration Integrate Peak Areas Sample_Injection->Peak_Integration Quantification Calculate Concentration Peak_Integration->Quantification Report_Generation Generate Report Quantification->Report_Generation Method Validation Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range Range Accuracy->Range Precision->Range

Caption: Interdependence of ICH validation parameters for an analytical method.

Conclusion

The developed RP-HPLC method for the quantification of Teneligliptin hydrobromide is simple, rapid, precise, accurate, and stability-indicating. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis of Teneligliptin in bulk and pharmaceutical dosage forms. The short run time and simple mobile phase composition make this method cost-effective and suitable for high-throughput analysis.

References

  • Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025, July 2). YouTube. Retrieved from [Link]

  • RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

  • Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy. (2016). Journal of Analytical Science and Technology. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • A Simple, Precise, and Sensitive RP-HPLC Method for Quantification of Teneligliptin Hydrobromide and Metformin Hydrochloride: Development and Validation. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation. Retrieved from [Link]

  • FORCED DEGRADATION STUDY OF ROSUVASTATIN AND TENELIGLIPTIN, CHARACTERISATION OF ITS DEGRADATION PRODUCTS BY VARIOUS ANALYTICAL TECHNIQUES: A REVIEW. (2023, September 1). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • STABILITY INDICATING RP-HPLC METHOD FOR DEVELOPMENT AND VALIDATION OF TENELIGLIPTIN HYDROBROMIDE HYDRATE IN PURE AND TABLET DOSAGE FORMS. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Analytical Method Developement and Validation by RP-HPLC in Combination Dosage Form a Review. (2024, April 7). ResearchGate. Retrieved from [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy. Retrieved from [Link]

  • A Simple, Precise, and Sensitive RP-HPLC Method for Quantification of Teneligliptin Hydrobromide and Metformin Hydrochloride: Development and Validation. (n.d.). ProQuest. Retrieved from [Link]

  • Method Development, Validation and Forced Degradation Studies for the Determination of Teneligliptin and Dapagliflozin in Pure and combined dosage form by using UV-Spectroscopy. (2023, July 20). ResearchGate. Retrieved from [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TENELIGLIPTIN AND DAPAGLIFLOZIN API IN MARKETED FORMULATION. (2024, January 1). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Simultaneous Estimation of Teneligliptin Hydrobromide Hydrate and its Degradation Product by RP-HPLC Method. (2016, April 20). ResearchGate. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Physicochemical properties of teneligliptin. (n.d.). ResearchGate. Retrieved from [Link]

  • A Simple, Precise, and Sensitive RP-HPLC Method for Quantification of Teneligliptin Hydrobromide and Metformin Hydrochloride: Development and Validation. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Development and validation of a RP-HPLC method for Milrinone quantification using analytical quality by design principles: stability, precision, and method optimization. (n.d.). ResearchGate. Retrieved from [Link]

  • Teneligliptin hydrobromide hydrate mouth dissolving strip: Formulation and evaluation. (n.d.). ResearchGate. Retrieved from [Link]

  • Teneligliptin Hydrobromide Hydrate. (n.d.). PubChem. Retrieved from [Link]

  • teneligliptin hydrobromide anhydrous. (n.d.). PubChem. Retrieved from [Link]

  • Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets. (2024, October 18). Biomedical and Pharmacology Journal. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Development of Oral Dosage Forms for Teneligliptin Hydrobromide

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of oral dosage forms for Teneligliptin hydrobromide. Teneligliptin is a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of oral dosage forms for Teneligliptin hydrobromide. Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] Its physicochemical properties, particularly its solubility characteristics, present unique challenges and opportunities in formulation design. This guide details pre-formulation considerations, step-by-step protocols for developing immediate-release tablets and orally disintegrating films, and the analytical methods required for quality control, grounding all recommendations in established scientific principles and field-proven methodologies.

Pre-formulation & Physicochemical Characterization of Teneligliptin Hydrobromide

A thorough understanding of the active pharmaceutical ingredient's (API) properties is the foundation of rational drug development. Teneligliptin hydrobromide's characteristics dictate the choice of excipients, manufacturing processes, and the ultimate bioavailability of the dosage form. The drug is classified as a Biopharmaceutical Classification System (BCS) Class II agent, signifying low solubility and high permeability.[3][4] This classification immediately highlights that the primary challenge in formulation is enhancing the drug's dissolution rate.

Table 1: Physicochemical Properties of Teneligliptin Hydrobromide

PropertyValue / DescriptionImplication for FormulationReference
Chemical Name {(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone hemipenta hydrobromide hydrate-[5][6]
Molecular Formula C44H67Br5N12O3S2 (Hydrate)High molecular weight may influence diffusion and release kinetics.[7]
Molecular Weight ~1275.7 g/mol (Hydrate)Must be accurately accounted for in dose calculations.[7]
Appearance A free-flowing solid.Good flowability is advantageous for solid dosage manufacturing processes like direct compression or granulation.[6]
Solubility Poorly soluble in acidic environments; solubility in water is approximately 1.7 mg/mL.Dissolution is the rate-limiting step for absorption. Strategies like solid dispersion, particle size reduction, or formulation in gastro-retentive systems are necessary.[4][8]
BCS Class Class IIBioavailability is dissolution rate-limited. Formulation must focus on enhancing drug release.[3][4]
UV λmax 241-246 nm (in water or methanol/water mixtures)Provides a straightforward wavelength for quantification via UV-Vis spectrophotometry.[1][9][10][11]
Stability Subject to degradation under forced conditions (acidic, alkaline, oxidative, thermal, and photolytic).Requires careful selection of compatible excipients and controlled manufacturing/storage conditions. Stability-indicating analytical methods are crucial.[1][12]
Causality in Pre-formulation Analysis

The low, pH-dependent solubility of Teneligliptin is the core challenge. Its poor solubility in the acidic environment of the stomach suggests that transit to the more neutral pH of the small intestine is critical for dissolution and absorption.[4] This behavior justifies the exploration of gastro-retentive or enteric-coated systems. However, for a rapid onset of action, strategies that enhance dissolution irrespective of pH, such as orally disintegrating forms or solid dispersions, are highly effective.[8][10] Forced degradation studies are not merely a regulatory checkbox; they reveal the molecule's liabilities. For instance, knowing its susceptibility to hydrolysis informs the choice of low-moisture excipients and manufacturing processes like dry granulation or non-aqueous wet granulation.[12]

Formulation Development Protocols

Based on the pre-formulation data, several strategic approaches can be employed. Below are detailed protocols for two common and effective oral dosage forms: Immediate-Release (IR) Tablets via wet granulation and Orally Disintegrating Films (ODF) via solvent casting.

Protocol 1: Immediate-Release (IR) Tablet Formulation via Wet Granulation

Wet granulation is a robust and widely used method to improve the flow properties, compressibility, and content uniformity of a powder blend, which is particularly useful for ensuring dose accuracy.[3]

G cluster_0 Phase 1: Blending & Granulation cluster_1 Phase 2: Drying & Sizing cluster_2 Phase 3: Lubrication & Compression DryMixing 1. Dry Mixing (Teneligliptin, Diluent, Disintegrant) BinderPrep 2. Binder Preparation (e.g., Starch in Purified Water) WetMassing 3. Wet Massing (Add binder to dry mix in RMG) BinderPrep->WetMassing Add Slowly Drying 4. Drying (Fluid Bed Dryer to LOD 2-3%) WetMassing->Drying Sizing 5. Sizing/Milling (Pass through #22 sieve) Drying->Sizing Lubrication 6. Lubrication (Add Lubricant & Glidant) Sizing->Lubrication Compression 7. Compression (Rotary Tablet Press) Lubrication->Compression

Caption: Workflow for IR Tablet Manufacturing via Wet Granulation.

  • Sifting: Sift Teneligliptin hydrobromide, diluent (e.g., Mannitol), and a super-disintegrant (e.g., Polyplasdone XL 10) through a #40 sieve.

  • Dry Mixing: Transfer the sifted materials into a Rapid Mixer Granulator (RMG) and mix for 15 minutes at a suitable speed.[3]

  • Binder Preparation: Prepare the binder solution by dissolving a binder like starch or PVP K-30 in purified water.

  • Wet Granulation: Slowly add the binder solution to the dry powder mix in the RMG with the impeller running. Mix until a suitable wet mass is formed.

  • Drying: Dry the wet granules in a Fluid Bed Dryer (FBD) until the Loss on Drying (LOD) is within the target range (typically 2-3% w/w).[3]

  • Sizing: Pass the dried granules through a #22 sieve to achieve a uniform granule size distribution.[3]

  • Lubrication: Transfer the sized granules to a blender. Add the sifted lubricant (e.g., Magnesium Stearate) and glidant (e.g., Colloidal Silicon Dioxide) and blend for 5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.

Table 2: Example Formulations for Teneligliptin 20 mg IR Tablets

IngredientFunctionFormulation F1 (% w/w)Formulation F8 (% w/w)[3]
Teneligliptin HydrobromideAPI10.010.0
MannitolDiluent63.061.0
StarchBinder5.07.0
Polyplasdone XL 10Super-disintegrant2.02.0
MeglumineSolubilizer-2.0
Purified WaterGranulating Fluidq.s.q.s.
Magnesium StearateLubricant1.01.0
Colloidal Silicon DioxideGlidant1.01.0
Total Weight (mg) 200 200

Note: Formulation F8 demonstrated over 91% drug release within 30 minutes, indicating the positive impact of the solubilizer and binder concentration.[3]

Protocol 2: Orally Disintegrating Film (ODF) Formulation

ODFs offer a convenient administration route for patients, bypassing the need for water and potentially enabling pre-gastric absorption, which can lead to a faster onset of action.[10][13] The solvent casting method is the most common and straightforward approach for ODF preparation.[10][14]

G cluster_0 Phase 1: Solution Preparation cluster_1 Phase 2: Casting & Drying cluster_2 Phase 3: Finishing PolymerSol 1. Polymer Hydration (Dissolve Pullulan in Distilled Water) APIDis 2. API Dissolution (Add Teneligliptin to polymer solution) PolymerSol->APIDis ExcipAdd 3. Add Excipients (Plasticizer, Sweetener) APIDis->ExcipAdd Sonication 4. Degassing (Sonicate to remove air bubbles) ExcipAdd->Sonication Casting 5. Film Casting (Pour onto Petri dish) Sonication->Casting Drying 6. Drying (Oven at 40-50°C) Casting->Drying Cutting 7. Cutting & Sizing Drying->Cutting Packaging 8. Packaging Cutting->Packaging

Caption: Workflow for ODF Manufacturing via Solvent Casting Method.

  • Polymer Solution Preparation: Accurately weigh the film-forming polymer (e.g., Pullulan) and dissolve it in a specified volume of distilled water with continuous stirring using a magnetic stirrer until a clear solution is formed.[10][14]

  • Drug Incorporation: Add and dissolve the accurately weighed Teneligliptin hydrobromide into the polymer solution.

  • Excipient Addition: Sequentially add the plasticizer (e.g., Propylene Glycol) and sweetener (e.g., Saccharin) to the solution, mixing thoroughly after each addition.[10]

  • Degassing: Sonicate the final solution for 15-20 minutes to remove any entrapped air bubbles, which can cause imperfections in the film.

  • Casting: Carefully pour the solution into a level Petri dish or onto a suitable casting surface.

  • Drying: Dry the film in a hot air oven at a controlled temperature (e.g., 45°C) for 12-24 hours or until completely dry.

  • Cutting and Storage: Carefully remove the dried film and cut it into the desired size (e.g., 2x2 cm squares). Store the films in a desiccator until evaluation.

Table 3: Example Formulations for Teneligliptin ODF

IngredientFunctionFormulation T1 (% w/w)Formulation T6 (% w/w)[14]
Teneligliptin HydrobromideAPI15.015.0
PullulanFilm-forming Polymer45.060.0
Propylene GlycolPlasticizer10.012.0
SaccharinSweetener2.02.0
Distilled WaterSolventq.s. to 100%q.s. to 100%

Note: Formulation T6 was identified as optimal, with a disintegration time of approximately 5 seconds and over 95% drug release within 30 minutes.[14]

Analytical & Quality Control Protocols

Rigorous analytical testing is essential to ensure the safety, efficacy, and quality of the final dosage form.

Protocol 3: Assay and Content Uniformity by RP-HPLC

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for quantifying Teneligliptin and its potential degradation products.[1][15]

  • Chromatographic Conditions:

    • Column: Shisedo C18 (250mm × 4.6 mm, 5µm) or equivalent.[1]

    • Mobile Phase: A mixture of Acetonitrile, Methanol, and Water (e.g., 30:40:30 v/v/v).[1] The mobile phase should be filtered through a 0.45µm filter and degassed.

    • Flow Rate: 1.0 mL/min.[1][11]

    • Detection: UV at 246 nm.[1][11]

    • Injection Volume: 10 µL.[1]

  • Standard Preparation: Prepare a stock solution of Teneligliptin hydrobromide reference standard in the mobile phase (e.g., 100 µg/mL). Prepare working standards by serial dilution to create a calibration curve (e.g., 10-50 µg/mL).[11]

  • Sample Preparation (Tablets):

    • Weigh and powder 20 tablets.

    • Transfer a quantity of powder equivalent to 20 mg of Teneligliptin to a 100 mL volumetric flask.[1]

    • Add approximately 70 mL of diluent (mobile phase), sonicate for 15-20 minutes, and dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter.

    • Further dilute to a final concentration within the calibration range (e.g., 20 µg/mL).

  • Analysis: Inject the standard and sample solutions into the HPLC system. Calculate the drug content based on the peak area response against the calibration curve.

Protocol 4: In-Vitro Dissolution Testing

Dissolution testing is critical for predicting the in-vivo performance of the dosage form, especially for a BCS Class II drug.

  • Apparatus: USP Type II (Paddle) Apparatus.

  • Dissolution Medium: 900 mL of pH 6.8 phosphate buffer.[3]

  • Apparatus Speed: 50 RPM.

  • Temperature: 37 ± 0.5°C.

  • Sampling: Withdraw aliquots (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Filter the samples and analyze the drug concentration using the validated HPLC or UV method described above. The UV method is often sufficient for dissolution testing if specificity is established. For UV analysis, the absorbance can be read at ~244 nm using the dissolution medium as a blank.[9]

Other Critical Quality Attributes (CQAs)

Table 4: Key Quality Control Tests for Solid Oral Dosage Forms

TestMethod / ApparatusTypical SpecificationRationaleReference
Weight Variation Weigh 20 individual unitsUSP/Ph. Eur. limits (e.g., ±7.5% for tablets <324mg)Ensures dose uniformity.[10][16]
Hardness Tablet hardness tester4-6 kg/cm ² (for IR tablets)Ensures mechanical integrity during handling and transport.[16]
Friability Roche Friabilator (100 rotations)< 1.0%Measures the tablet's resistance to abrasion.[16]
Disintegration Time USP Disintegration Apparatus< 15 minutes (for IR tablets); < 30 seconds (for ODFs)Ensures the dosage form breaks down to allow for drug dissolution.[14][16]
Folding Endurance (ODF) Manual or instrumented testing> 300Indicates the flexibility and mechanical strength of the film.[10][14]
Surface pH (ODF) pH meter with surface probe6.4 - 6.8 (Neutral)Prevents irritation to the oral mucosa.[10][14]

Conclusion

The development of oral dosage forms for Teneligliptin hydrobromide is primarily a challenge of overcoming its limited aqueous solubility. A systematic approach, beginning with detailed pre-formulation characterization, is essential for designing a robust and effective product. For rapid action and patient convenience, orally disintegrating films prepared by solvent casting offer a promising platform. For conventional administration, immediate-release tablets manufactured via wet granulation provide a reliable and scalable option, where the inclusion of super-disintegrants and solubilizing agents is key to achieving desired dissolution profiles. All formulations must be supported by rigorous, validated analytical methods to ensure consistent quality, safety, and efficacy.

References

  • Method development and validation of Teneligliptin in pharmaceutical dosage form by UV spectrophotometric methods. (n.d.). Google Scholar.
  • Luhar, S. V., et al. (2016). Simultaneous Estimation of Teneligliptin Hydrobromide Hydrate and its Degradation Product by RP-HPLC Method. J PharmSciBioscientific Res, 6(3), 254-261.
  • Teneligliptin hydrobromide hydrate mouth dissolving strip: Formulation and evaluation. (2024).
  • Analytical Method development and Validation of Teneligliptin by RP-UFLC. (n.d.). RJPT.
  • Teneligliptin hydrobromide hydr
  • Shaikh, S., et al. (2020). Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin. PMC - NIH.
  • Development and Validation of RP-HPLC Method for Estimation of Teneligliptin and its Impurity in Tablet. (2021). International Journal of Pharmaceutical Sciences Review and Research.
  • Teneligliptin Hydrobromide Hydr
  • Physicochemical properties of teneligliptin. (n.d.).
  • Formulation Development and Evaluation of Immediate Release for The Treatment of Diabetes Mellitus of Teneligliptin. (2023).
  • An improved process for the preparation of teneligliptin hydrobromide hydrate. (2021).
  • Formulation and Evaluation of Teneligliptine Pellet. (n.d.). Impactfactor.
  • Enhancement of Dissolution profile of poorly water soluble drug using Water Soluble Carriers. (n.d.). Asian Journal of Pharmaceutical Research.
  • Formulation and Characterization of Gastroretentive Drug Delivery System of Teneligliptin. (n.d.). Research J. Pharm. and Tech.
  • Malviya, V.R., et al. (2020). Preparation and Evaluation of Oral Dispersible Strips of Teneligliptin Hydrobromide for Treatment of Diabetes Mellitus. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • (PDF) Teneligliptin hydrobromide hydrate mouth dissolving strip: Formulation and evaluation. (2024).
  • Design And Evaluation Of Teneligliptin Tablet. (2023). Journal of Drug Delivery and Therapeutics.

Sources

Method

Application Note: Standardized In Vitro Dissolution Testing Protocols for Teneligliptin Immediate-Release Tablets

Introduction: The Critical Role of Dissolution in Teneligliptin Product Performance Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus. As...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Dissolution in Teneligliptin Product Performance

Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus. As an orally administered solid dosage form, its therapeutic efficacy is fundamentally dependent on the drug substance being released from the tablet, dissolving in the gastrointestinal fluids, and becoming available for absorption.[1][2] In vitro dissolution testing is a critical quality control tool that measures the rate and extent of drug release from the tablet matrix.[3][4] This test serves multiple crucial functions throughout the product lifecycle: it guides formulation development, ensures batch-to-batch consistency for manufacturing, and can, in some cases, serve as a surrogate for in vivo bioequivalence studies.[1][5][6]

This application note provides a detailed, scientifically grounded protocol for the in vitro dissolution testing of immediate-release (IR) Teneligliptin tablets. The methodologies described herein are synthesized from established pharmacopeial standards and published scientific literature, providing researchers and quality control professionals with a robust framework for reliable and reproducible testing.

Foundational Principles: Physicochemical Properties & Regulatory Context

A robust dissolution method is not arbitrarily chosen; it is designed based on the physicochemical properties of the active pharmaceutical ingredient (API) and the guiding principles of regulatory bodies like the FDA and the International Council for Harmonisation (ICH).

Physicochemical Characteristics of Teneligliptin

Understanding the solubility of Teneligliptin is paramount for selecting an appropriate dissolution medium. Teneligliptin is reported to be soluble in water and various buffer solutions.[7] Specifically, its hydrobromide hydrate form has a solubility of approximately 1.7 mg/mL in water and about 10 mg/mL in PBS at a pH of 7.2.[8][9] This high solubility across the physiological pH range simplifies the selection of a dissolution medium, as complex surfactant-based media are not required to achieve "sink conditions." Sink condition, where the volume of medium is at least three times that required to form a saturated solution of the drug, is a prerequisite for ensuring that the dissolution rate is not limited by the solubility of the drug in the medium.

Regulatory Framework

The protocols outlined are in alignment with the principles detailed in the United States Pharmacopeia (USP) General Chapter <711> Dissolution, which is harmonized with the European and Japanese Pharmacopoeias.[10][11][12] Furthermore, the method development strategy adheres to recommendations from the FDA's guidance for industry on Dissolution Testing of Immediate Release Solid Oral Dosage Forms.[1][6][13] The interchangeability of pharmacopeial methods for standard apparatus like the paddle and basket is recognized by the ICH under the Q4B Annex 7 guideline.[14][15][16][17]

Recommended Dissolution Testing Protocol for Teneligliptin Tablets

Based on a synthesis of scientific literature and pharmacopeial standards, the following protocol is recommended for the routine quality control testing of Teneligliptin 20 mg immediate-release tablets.

Summary of Method Parameters

For rapid reference, the key experimental parameters are summarized in the table below.

ParameterRecommended ConditionRationale & Citation
Apparatus USP Apparatus 2 (Paddle)Preferred for standard tablets to minimize issues associated with tablets sticking to the basket mesh.[3][18][19]
Dissolution Medium 900 mL of Phosphate Buffer, pH 6.8Simulates the pH of the small intestine. Teneligliptin is soluble in this medium, ensuring sink conditions.[20][21][22][23]
Temperature 37 °C ± 0.5 °CStandard physiological temperature for in vitro testing to mimic in vivo conditions.[4][10][19]
Rotation Speed 50 RPMProvides gentle agitation suitable for immediate-release tablets without causing excessive turbulence.[19][24][25]
Sampling Times 10, 15, 20, 30, 45, and 60 minutesProvides a detailed release profile for an immediate-release formulation.[20]
Analytical Finish UV-Spectrophotometry or RP-HPLCUV provides a rapid, simple analysis. HPLC offers greater specificity and is preferred if excipient interference is present.[5][24]
Acceptance Criteria Q = 80% at 30 minutesA typical specification for a highly soluble, immediate-release product.[26]
Step-by-Step Experimental Protocol

A. Preparation of Dissolution Medium (Phosphate Buffer, pH 6.8)

  • Accurately weigh and dissolve an appropriate amount of monobasic potassium phosphate and sodium hydroxide (or use a commercially available buffer salt mixture) in purified water to yield a buffer of pH 6.8.

  • Verify the pH of the final solution using a calibrated pH meter and adjust if necessary.

  • Before use, deaerate the medium by a suitable method (e.g., heating and filtering, vacuum filtration, or sparging with helium) to prevent the formation of air bubbles on the tablet surface, which can interfere with dissolution.[4]

B. Apparatus Setup and Equilibration

  • Set up the USP Apparatus 2 (Paddle) dissolution tester.[18]

  • Dispense 900 mL (±1%) of the prepared phosphate buffer into each of the six dissolution vessels.[27]

  • Cover the vessels and allow the medium to equilibrate to a constant temperature of 37 °C ± 0.5 °C.[10]

  • Adjust the paddle height so that the distance from the bottom of the paddle blade to the inside bottom of the vessel is 25 ± 2 mm.

C. Dissolution Test Execution

  • Once the temperature has equilibrated, carefully drop one Teneligliptin tablet into each of the six vessels, ensuring the tablets sink to the bottom before starting the rotation.[27]

  • Immediately start the paddle rotation at 50 RPM.[24]

  • At each specified time point (10, 15, 20, 30, 45, and 60 minutes), withdraw a sample aliquot (e.g., 10 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

  • To maintain a constant volume, replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium, or account for the volume change in subsequent calculations.

  • Immediately filter the withdrawn samples through a suitable filter (e.g., 0.45 µm PVDF syringe filter). It is crucial to validate the filter to ensure it does not bind the drug or leach interfering substances.[26]

Diagram of the Dissolution Testing Workflow

The following diagram outlines the logical flow of the experimental procedure.

Dissolution_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase prep_medium Prepare & Deaerate Phosphate Buffer (pH 6.8) prep_standards Prepare Analytical Standard Solutions setup Set Up & Equilibrate Apparatus 2 (Paddle) (900 mL, 37°C, 50 RPM) prep_medium->setup analysis Quantify Teneligliptin (UV-Vis or HPLC) prep_standards->analysis introduce_tablet Introduce Tablet & Start Test setup->introduce_tablet sampling Withdraw & Filter Samples at Pre-defined Times introduce_tablet->sampling sampling->analysis calculation Calculate % Drug Released vs. Time analysis->calculation profile Plot Dissolution Profile calculation->profile

Caption: Workflow for Teneligliptin tablet dissolution testing.

Analytical Quantification of Dissolved Teneligliptin

The concentration of Teneligliptin in the filtered samples can be determined using either UV-Vis Spectrophotometry or a more selective RP-HPLC method. The choice depends on the complexity of the formulation and the potential for excipient interference.[5]

Method 1: UV-Vis Spectrophotometry

This method is suitable for rapid quality control when excipients do not show significant absorbance at the analytical wavelength.

  • Wavelength (λmax): Teneligliptin exhibits maximum absorbance at approximately 243-246 nm in phosphate buffer.[21][28][29] The specific λmax should be determined by scanning a standard solution of Teneligliptin in the pH 6.8 buffer.

  • Procedure: Measure the absorbance of the filtered dissolution samples against a dissolution medium blank. Calculate the concentration using a standard calibration curve prepared with known concentrations of Teneligliptin reference standard.

Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method provides superior specificity and is recommended for formulation development and when UV interference is a concern.[24]

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[29]

  • Mobile Phase: A common mobile phase is a mixture of phosphate buffer (e.g., pH 6.0 or 7.2) and a suitable organic solvent like acetonitrile or methanol in a ratio such as 60:40 or 70:30 v/v.[24][29]

  • Flow Rate: 1.0 mL/min.[24][29]

  • Detection: UV detection at the λmax (e.g., 246 nm).[29]

  • Procedure: Inject filtered samples into the HPLC system. Quantify the Teneligliptin concentration by comparing the peak area to that of a reference standard of known concentration.

Method Validation: Ensuring Trustworthiness and Reliability

Any dissolution method used for quality control must be validated to demonstrate its reliability, accuracy, and reproducibility, in accordance with ICH guidelines.[5][24][30] The validation process establishes the performance characteristics of the method.

  • Specificity: The analytical method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as excipients or placebo components.[31]

  • Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the analytical response over the expected range (typically ±20% of the target concentration).[30]

  • Accuracy: Determined by spiking the dissolution medium with known amounts of Teneligliptin (e.g., at 80%, 100%, and 120% of the target concentration) and measuring the recovery.[24][30] The typical acceptance criterion for recovery is 95-105%.[30]

  • Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst variability). Results are expressed as the Relative Standard Deviation (%RSD).[31]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, such as pH of the medium, rotation speed (e.g., 50 ± 2 RPM), and temperature (37 ± 0.5 °C).[26][30]

The Link Between Dissolution and Bioequivalence

In vitro dissolution testing is a cornerstone of ensuring product quality and predicting in vivo performance.[1] For highly soluble and permeable drugs, a properly validated dissolution test can provide strong evidence of bioequivalence, potentially waiving the need for extensive clinical studies for certain post-approval changes.[2] The relationship between the drug's fundamental properties, the dissolution test, and its ultimate in vivo behavior is a key concept in pharmaceutical development.

Bioequivalence_Logic cluster_properties Fundamental Properties cluster_testing In Vitro Assessment cluster_performance In Vivo Performance API API Physicochemical Properties (e.g., Solubility) Dissolution In Vitro Dissolution Profile (% Released vs. Time) API->Dissolution influences Formulation Formulation & Manufacturing Process Variables Formulation->Dissolution determines Bioavailability In Vivo Bioavailability (Rate & Extent of Absorption) Dissolution->Bioavailability predicts Efficacy Therapeutic Efficacy Bioavailability->Efficacy correlates with

Caption: The relationship between dissolution and in vivo performance.

Conclusion

This application note provides a comprehensive and validated protocol for the in vitro dissolution testing of Teneligliptin immediate-release tablets. By adhering to these method parameters, which are grounded in pharmacopeial standards and scientific literature, researchers and quality control professionals can ensure the generation of accurate and reliable data. Such data is essential for confirming product quality, maintaining batch-to-batch consistency, and ultimately ensuring the safety and efficacy of the medication for patients.

References

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

  • U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]

  • GMP Compliance. FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]

  • Hemke, A. T., Ghuge, Y. G., & Gupta, K. R. (2017). Application of RP-HPLC and UV-Spectrophotometric Method in Dissolution Testing of Teneligliptin. Der Pharma Chemica, 9(12), 110-118. [Link]

  • U.S. Pharmacopeia. General Chapter <711> DISSOLUTION. [Link]

  • European Medicines Agency. (2010). ICH Q4B Annex 7 Dissolution test - Scientific guideline. [Link]

  • U.S. Pharmacopeial Forum. (2016). <711> DISSOLUTION Second Interim Revision Announcement. [Link]

  • Pharmaguideline. (2017). Different Types of Dissolution Apparatus. [Link]

  • U.S. Pharmacopeia 29-NF 24. General Chapters: <711> DISSOLUTION. [Link]

  • Shah, V. et al. (1997). FDA Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Semantic Scholar. [Link]

  • RAPS. (2010). Regulatory Roundup: FDA Publishes Final Guidance on Dissolution Testing. [Link]

  • International Council for Harmonisation. (2010). Q4B Annex 7(R2): Evaluation and Recommendation of Pharmacopoeial Texts for Use in the ICH Regions on Dissolution Test General Chapter. [Link]

  • European Medicines Agency. (2010). ICH guideline Q4B annex 7(R2) to note for evaluation and recommendation of pharmacopoeial texts for use in the ICH regions on dissolution test. [Link]

  • Journal of Applied Pharmaceutical Science. (2011). Development and validation of dissolution procedures. [Link]

  • Agilent. Dissolution Apparatus. [Link]

  • U.S. Food and Drug Administration. (2019). Dissolution Testing of Immediate Release Solid Oral Dosage Forms August 1997. [Link]

  • LCGC International. (2010). Developing and Validating Dissolution Procedures. [Link]

  • ECA Academy. ICH Q4B Annex 7(R2): Evaluation and Recommendation of Pharmacopoeial Texts for Use in the ICH Regions on Dissolution Test General Chapter. [Link]

  • Research Journal of Pharmacy and Technology. (2022). Dissolution Method development and validation for simultaneous determination of Metformin and Teneligliptin in pharmaceutical tablets. [Link]

  • Teledyne Hanson Research. Dissolution Testing For Tablets. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2011). Method development and validation for dissolution testings. [Link]

  • Labcompare. (2025). Dissolution Testing of Pharmaceuticals: Techniques, Equipment, and Regulatory Standards. [Link]

  • ResearchGate. (2011). Development and validation of dissolution procedures. [Link]

  • Slideshare. Dissolution apparatus. [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Comparative evaluation of dissolution profile of drug in its formulation by UV spectrophotometry. [Link]

  • Research Journal of Pharmacy and Technology. (2021). Analytical Method development and Validation of Teneligliptin by RP-UFLC. [Link]

  • Future Journal of Pharmaceutical Sciences. (2017). Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by LC/MS/MS. [Link]

  • Indonesian Journal of Health Sciences Research and Development. (2023). Design And Evaluation Of Teneligliptin Tablet. [Link]

  • Asian Journal of Pharmaceutical Research. (2019). Enhancement of Dissolution profile of poorly water soluble drug using Water Soluble Carriers. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Formulation And Evaluation of Bilayer Tablets of Teneligliptin by Using Liquid Solid Compact Technology. [Link]

  • ResearchGate. (2025). Formulation and in vitro evaluation of orodispersible tablets of teneligliptin. [Link]

  • IJRDO Journal. (2016). Analytical method development and validation of Teneligliptin in pharmaceutical dosage form by RP-HPLC. [Link]

  • Asian Journal of Pharmaceutical Research. (2019). Enhancement of Dissolution profile of poorly water soluble drug using Water Soluble Carriers. [Link]

  • ResearchGate. (2023). Formulation Development and Evaluation of Immediate Release for The Treatment of Diabetes Mellitus of Teneligliptin. [Link]

  • ResearchGate. (2023). TENELIGLIPTIN: A LITERATURE REVIEW ON ANALYTICAL AND BIO-ANALYTICAL METHODS. [Link]

  • International Journal of Pharmaceutical and Biological Archives. (2023). A Comprehensive Review of Teneligliptin on its Pharmacological, Pharmaceutical, and Analytical Profile. [Link]

  • SlidePlayer. Dissolution test (official test). [Link]

  • Research Journal of Pharmacy and Technology. Dissolution Method development and validation for simultaneous determination of.... [Link]

  • U.S. Pharmacopeia-NF. (2013). <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. [Link]

Sources

Application

Application Note: A Guide to Stress Stability Testing of Teneligliptin Hydrobromide

Introduction: The Imperative for Stability Testing Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a critical therapeutic agent in the management of type 2 diabetes mellitus.[1][2] Its efficacy is in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Stability Testing

Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a critical therapeutic agent in the management of type 2 diabetes mellitus.[1][2] Its efficacy is intrinsically linked to its chemical integrity. The purpose of stability testing is to provide robust evidence on how the quality of a drug substance, such as teneligliptin hydrobromide, varies over time under the influence of environmental factors like temperature, humidity, and light.[3][4]

For drug development professionals, forced degradation (or stress testing) is an indispensable tool. It is the process of intentionally degrading the drug substance under more severe conditions than those it would typically encounter. The insights gained are multi-faceted:

  • Elucidation of Degradation Pathways: It helps identify the likely degradation products that could form under normal storage conditions.

  • Development of Stability-Indicating Methods: It is crucial for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[5][6]

  • Informing Formulation and Packaging: Understanding the drug's liabilities helps in designing a stable formulation and selecting appropriate packaging to protect it from adverse conditions.

This application note provides a comprehensive overview and detailed protocols for conducting forced degradation studies on teneligliptin hydrobromide, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3]

Regulatory Framework and Scientific Rationale

The foundation for stability testing is provided by the ICH, specifically the Q1A(R2) guideline, "Stability Testing of New Drug Substances and Products."[3] Forced degradation is a key component of this framework. The goal is not to completely destroy the molecule but to induce a level of degradation (typically 5-20%) that is sufficient to identify and quantify the degradation products. This level of degradation provides confidence that the analytical method is "stability-indicating."

The choice of stress conditions is directed by the chemical nature of the drug and the potential environmental exposures. For teneligliptin hydrobromide, the key stress conditions to investigate are hydrolysis, oxidation, photolysis, and thermal stress.

Pre-requisite: The Stability-Indicating Analytical Method

Before commencing stress testing, a validated, stability-indicating analytical method is required. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique for teneligliptin.[5][6][7]

Key Characteristics of a Suitable HPLC Method:

  • Specificity: The ability to resolve the teneligliptin peak from all potential degradation products and formulation excipients.

  • Linearity: A linear relationship between the detector response and the concentration of teneligliptin.

  • Accuracy and Precision: The method must be both accurate (close to the true value) and precise (reproducible).

  • Robustness: The method should be insensitive to small, deliberate variations in parameters like mobile phase composition, pH, and flow rate.

Several studies have established RP-HPLC methods for teneligliptin, often using a C18 column with a mobile phase consisting of a buffer (like phosphate buffer) and an organic modifier (like acetonitrile or methanol).[5][6][7] UV detection is typically performed around 246 nm, which is the maximum absorbance wavelength for teneligliptin.[5][8][9]

Experimental Protocols for Forced Degradation

The following protocols are synthesized from established methods and aligned with ICH principles.[1][5][6][10] It is essential to run a control sample (teneligliptin in the same solvent, unstressed) in parallel for each condition to allow for accurate comparison.

Hydrolytic Degradation (Acid and Base)

Hydrolysis is the cleavage of chemical bonds by the addition of water. It is a primary degradation pathway for many pharmaceuticals. Testing is conducted at both acidic and basic pH to cover different potential scenarios.

4.1.1 Protocol for Acid Hydrolysis

  • Sample Preparation: Prepare a stock solution of teneligliptin hydrobromide in methanol or a suitable diluent (e.g., 1000 µg/mL).[5]

  • Stress Application: Transfer an aliquot of the stock solution to a volumetric flask. Add an equal volume of 0.1 N hydrochloric acid (HCl).

  • Incubation: Keep the solution at a controlled temperature (e.g., 35-40°C) for a specified duration (e.g., 1 to 48 hours).[1][11] The duration should be adjusted to achieve the target degradation.

  • Neutralization: After the incubation period, carefully neutralize the solution with an equivalent volume and concentration of sodium hydroxide (NaOH) (e.g., 0.1 N NaOH).[1][5] This step is critical to stop the degradation reaction and prevent damage to the HPLC column.

  • Final Dilution: Dilute the neutralized solution to the final working concentration with the mobile phase.

  • Analysis: Inject the sample into the HPLC system and analyze the chromatogram for the appearance of new peaks and a decrease in the area of the parent teneligliptin peak.

4.1.2 Protocol for Base (Alkaline) Hydrolysis

  • Sample Preparation: Use the same stock solution as prepared for acid hydrolysis.

  • Stress Application: Transfer an aliquot of the stock solution to a volumetric flask. Add an equal volume of 0.1 N sodium hydroxide (NaOH).

  • Incubation: Keep the solution at a controlled temperature (e.g., 35-40°C) for a specified duration.[1][11] Studies have shown teneligliptin is more susceptible to base-catalyzed hydrolysis, so the incubation time may be shorter than for acid hydrolysis.[6]

  • Neutralization: After incubation, neutralize the solution with an equivalent amount of 0.1 N HCl.[1][5]

  • Final Dilution: Dilute the neutralized solution to the final working concentration with the mobile phase.

  • Analysis: Inject and analyze via HPLC as described above.

Oxidative Degradation

Oxidation involves the loss of electrons from a molecule, which can be induced by agents like hydrogen peroxide.

4.2.1 Protocol for Oxidative Stress

  • Sample Preparation: Use the same stock solution of teneligliptin.

  • Stress Application: Transfer an aliquot of the stock solution to a volumetric flask. Add an equal volume of 3% hydrogen peroxide (H₂O₂).[1][5][6]

  • Incubation: Keep the solution at room temperature or slightly elevated temperature (e.g., 35°C) for a defined period (e.g., 4 to 48 hours).[1][5][6]

  • Final Dilution: After the stress period, dilute the sample to the final working concentration with the mobile phase.

  • Analysis: Inject and analyze immediately via HPLC. Significant degradation is often observed under oxidative conditions.[5][6]

Photolytic Degradation

Photodegradation is the degradation of a molecule caused by exposure to light. The ICH Q1B guideline provides specific conditions for photostability testing.

4.3.1 Protocol for Photostability

  • Sample Preparation: Expose the solid drug substance directly to the light source. Also, prepare a solution of teneligliptin in a suitable solvent (e.g., methanol or water).

  • Stress Application: Place the samples in a photostability chamber. The ICH guideline specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Sample: A dark control (sample wrapped in aluminum foil) should be placed in the same chamber to differentiate between thermal and photolytic degradation.

  • Sample Processing: After exposure, dissolve the solid sample and dilute both the solid and solution samples to the final working concentration with the mobile phase.

  • Analysis: Analyze all samples (exposed, dark control, and unstressed control) by HPLC. Several studies suggest that teneligliptin is relatively stable under photolytic conditions.[1][6]

Thermal Degradation

This test evaluates the stability of the drug substance at elevated temperatures.

4.4.1 Protocol for Thermal Stress

  • Sample Preparation: Place the solid teneligliptin hydrobromide powder in a petri dish or a suitable container.

  • Stress Application: Place the sample in a thermostatically controlled hot air oven at a specified temperature (e.g., 40°C, 60°C, or 80°C) for a defined period (e.g., 1 hour to 48 hours).[5][8][11]

  • Sample Processing: After the exposure time, allow the sample to cool to room temperature. Accurately weigh a portion of the stressed powder, dissolve it in a suitable solvent, and dilute it to the final working concentration with the mobile phase.

  • Analysis: Analyze the sample by HPLC and compare it with an unstressed control.

Visualization of Experimental Workflow and Degradation

The following diagrams illustrate the general workflow for forced degradation studies and the potential degradation pathways of teneligliptin.

G cluster_prep 1. Preparation cluster_process 3. Sample Processing cluster_analysis 4. Analysis & Interpretation API Teneligliptin Hydrobromide (API or Formulation) Stock Prepare Stock Solution (e.g., 1000 µg/mL in Methanol) API->Stock Acid Acid Hydrolysis (0.1 N HCl, 40°C) Stock->Acid Base Base Hydrolysis (0.1 N NaOH, 40°C) Stock->Base Oxidative Oxidative Stress (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal Stress (Solid) (e.g., 80°C) Stock->Thermal Photo Photolytic Stress (ICH Q1B Conditions) Stock->Photo Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute to Working Conc. (with Mobile Phase) Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC Inject into Stability-Indicating HPLC-UV System (246 nm) Filter->HPLC Data Analyze Data: - % Degradation - Peak Purity - Mass Balance HPLC->Data Report Report Findings Data->Report

Caption: General workflow for forced degradation stability testing of Teneligliptin.

G cluster_conditions Stress Conditions cluster_products Potential Degradation Products Teneligliptin {Teneligliptin Hydrobromide | C₂₂H₃₀N₆OS} Acid Acidic (HCl) Teneligliptin->Acid Stable/ Minor Degradation Base Alkaline (NaOH) Teneligliptin->Base Significant Degradation Oxidative Oxidative (H₂O₂) Teneligliptin->Oxidative Significant Degradation Thermal Thermal (Heat) Teneligliptin->Thermal Potential Degradation DP1 Hydrolyzed Amide Products Base->DP1 DP2 Oxidized Products (e.g., N-oxides) Oxidative->DP2 DP3 Thermally Induced Fragments Thermal->DP3

Caption: Conceptual degradation pathways of Teneligliptin under stress.

Data Analysis and Interpretation

After chromatographic analysis, the following parameters should be evaluated:

  • Percentage Degradation: Calculate the extent of degradation by comparing the peak area of teneligliptin in the stressed sample to that of the unstressed control.

    % Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity. This ensures that the main drug peak is not co-eluting with any degradation products.

  • Mass Balance: This is a critical parameter for validating the stability-indicating nature of the method. The sum of the assay of teneligliptin and the percentage of all degradation products should ideally be close to 100%. This demonstrates that all degradation products have been accounted for.

Summary of Expected Stability Profile

Based on a review of published literature, the stability profile of teneligliptin hydrobromide can be summarized as follows. These values represent typical findings and may vary based on the exact experimental conditions.

Stress ConditionReagent/ConditionTypical DurationObserved DegradationReference(s)
Acid Hydrolysis 0.1 N HCl @ 35-40°C4 - 48 hoursStable to minor degradation[1][5][6]
Alkaline Hydrolysis 0.1 N NaOH @ 35-40°C4 - 48 hoursSignificant degradation[1][5][6]
Oxidative 3% H₂O₂ @ Room Temp.4 - 48 hoursSignificant degradation[1][5][6]
Thermal Solid state @ 60-80°C1 - 48 hoursPotential degradation[6][11]
Photolytic ICH Q1B exposureN/AGenerally stable[1][6]

Conclusion

Forced degradation studies are a cornerstone of pharmaceutical development, providing invaluable insights into the intrinsic stability of a drug substance. The protocols and data presented in this application note offer a robust framework for researchers, scientists, and drug development professionals to assess the stability of teneligliptin hydrobromide. By systematically applying these stress conditions and utilizing a validated stability-indicating HPLC method, one can confidently elucidate degradation pathways, ensure product quality, and meet regulatory expectations.

References

  • Luhar S. V., Pandya K. R., Jani G K., Narkhed S. B. (2016). Simultaneous Estimation of Teneligliptin Hydrobromide Hydrate and its Degradation Product by RP-HPLC Method. J Pharm Sci Bioscientific Res., 6(3):254-261. Link

  • Sunitha, P. G., & Narayana, R. (2017). Development and Validation of Stability Indicating Ultra Performance Liquid Chromatography Method for the Quantification of Teneligliptin hydrobromide hydrate and Characterisation of its Degradation products by Spectroscopic techniques. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 2264-2273. Link

  • Ganesh Kumar, K., et al. (2016). Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy. Journal of Analytical Science and Technology, 7(18). Link

  • Rathod, S. M., et al. (2024). Development and validation of a stability indicating RP-HPLC method for simultaneous estimation of Teneligliptin and Remogliflozin Etabonate in bulk and tablet dosage form. International Journal of Biology, Pharmacy and Allied Sciences, 14(9). Link

  • Patil, A. S., et al. (2021). Analytical Method development and Validation of Teneligliptin by RP-UFLC. Research Journal of Pharmacy and Technology, 14(10), 5289-5292. Link

  • ResearchGate. (2016). Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy. ResearchGate. Link

  • E-Turabian, M., et al. (2024). Stability-Indicating TLC-Densitometric and HPLC Methods for Simultaneous Determination of Teneligliptin and Pioglitazone in Pharmaceutical Dosage Forms with Eco-Friendly Assessment. Journal of AOAC INTERNATIONAL. Link

  • Deore, K. R., & Kalkotwar, R. S. (2019). Development and Validation of Stability Indicating Uv Spectrophotometric Method For The Estimation Of Teneligliptine In Bulk And Pharmaceutical Formulation. World Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 1188-1198. Link

  • PubChem. (n.d.). Teneligliptin hydrobromide hydrate. National Center for Biotechnology Information. Link

  • ResearchGate. (2017). Development of Stability Indicating and Robust RP-HPLC Method for Determination of Teneligliptin. ResearchGate. Link

  • precisionFDA. (n.d.). TENELIGLIPTIN HYDROBROMIDE HYDRATE. U.S. Food and Drug Administration. Link

  • Singh, A. K., et al. (2023). An Insightful Overview on Teneligliptin Hydrobromide Hydrate: Analytical Strategies. Current Pharmaceutical Analysis, 19(4), 314-326. Link

  • Cayman Chemical. (2022). Teneligliptin (hydrobromide hydrate) Product Information. Cayman Chemical. Link

  • Biomol.com. (n.d.). Teneligliptin (hydrobromide hydrate). Biomol. Link

  • International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. ICH. Link

Sources

Method

Quantitation of Teneligliptin in Human Plasma: A Validated UPLC-MS/MS Method for Pharmacokinetic Studies

Application Note Abstract This application note describes a robust, sensitive, and high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination o...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

Abstract

This application note describes a robust, sensitive, and high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Teneligliptin in human plasma. Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, requires a reliable bioanalytical method for its monitoring in pharmacokinetic studies. This method employs a simple protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard (Teneligliptin-d8) to ensure accuracy and precision. The method was validated according to the FDA's bioanalytical method validation guidelines and demonstrated excellent linearity, accuracy, precision, and stability, making it suitable for clinical and research applications.

Introduction

Teneligliptin is a third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus. It works by increasing the levels of incretin hormones, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. The pharmacokinetic profile of Teneligliptin necessitates a sensitive and selective analytical method to accurately measure its concentration in biological matrices like plasma. UPLC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, specificity, and speed. This application note provides a detailed protocol for the quantitation of Teneligliptin in human plasma, offering a valuable tool for researchers, scientists, and drug development professionals.

Teneligliptin hydrobromide hydrate is the salt form of the drug, and understanding its physicochemical properties is crucial for method development. It is soluble in water, methanol, and dimethyl sulfoxide. This solubility profile facilitates the preparation of stock and working solutions for calibration standards and quality control samples.

Experimental

Materials and Reagents
  • Teneligliptin hydrobromide reference standard (purity >99%)

  • Teneligliptin-d8 (Internal Standard, IS) (purity >99%)

  • HPLC-grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma with K2-EDTA as an anticoagulant

Instrumentation

A UPLC system coupled with a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source was used for this analysis.

UPLC Conditions

The chromatographic separation was achieved on a C18 column with the following parameters:

ParameterValue
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Run Time 3.5 minutes
Gradient Program See Table below

Gradient Program:

Time (min)% Mobile Phase B
0.010
0.510
2.090
2.590
2.610
3.510
Mass Spectrometric Conditions

The mass spectrometer was operated in the positive ion electrospray (ESI+) mode. The detection was performed using Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transitions See Table below

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)
Teneligliptin 427.2243.10.1
Teneligliptin-d8 (IS) 435.2251.30.1

Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh 10 mg of Teneligliptin and Teneligliptin-d8 and dissolve in 10 mL of methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the Teneligliptin stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Teneligliptin-d8 stock solution with 50:50 (v/v) methanol:water.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards (CS): Spike 95 µL of blank human plasma with 5 µL of the appropriate Teneligliptin working solution to achieve final concentrations ranging from 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 1 ng/mL

    • Low QC (LQC): 3 ng/mL

    • Medium QC (MQC): 100 ng/mL

    • High QC (HQC): 800 ng/mL

Sample Preparation Protocol (Protein Precipitation)

The protein precipitation method is a simple and effective technique for extracting Teneligliptin from plasma.[1]

SamplePrep Plasma 1. Pipette 100 µL of Plasma Sample IS 2. Add 50 µL of IS Working Solution (100 ng/mL) Plasma->IS Spike ACN 3. Add 300 µL of ice-cold Acetonitrile IS->ACN Precipitate Vortex1 4. Vortex for 1 min ACN->Vortex1 Centrifuge 5. Centrifuge at 12,000 rpm for 10 min at 4°C Vortex1->Centrifuge Supernatant 6. Transfer Supernatant Centrifuge->Supernatant Inject 7. Inject 5 µL into UPLC-MS/MS System Supernatant->Inject

Caption: Protein Precipitation Workflow for Plasma Samples.

Method Validation

The developed method was validated in accordance with the U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[2]

Selectivity and Specificity

Selectivity was assessed by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of Teneligliptin and the internal standard.

Linearity and Lower Limit of Quantification (LLOQ)

The linearity of the method was established over the concentration range of 1-1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of Teneligliptin to the internal standard against the nominal concentration. The correlation coefficient (r²) was consistently >0.99. The LLOQ was determined to be 1 ng/mL with a signal-to-noise ratio of >10.

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated by analyzing five replicates of QC samples at four concentration levels (LLOQ, LQC, MQC, and HQC). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤15.085.0-115.0≤15.085.0-115.0
LQC3≤15.085.0-115.0≤15.085.0-115.0
MQC100≤15.085.0-115.0≤15.085.0-115.0
HQC800≤15.085.0-115.0≤15.085.0-115.0
Matrix Effect and Recovery

The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat solutions at LQC and HQC levels. The recovery of Teneligliptin was determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples. The results indicated no significant matrix effect and consistent recovery.

Stability

The stability of Teneligliptin in human plasma was assessed under various conditions:

  • Bench-top stability: Stable for at least 6 hours at room temperature.

  • Freeze-thaw stability: Stable for at least three freeze-thaw cycles.

  • Long-term stability: Stable for at least 30 days at -80°C.

Overall Workflow

The entire analytical process from sample receipt to data analysis is depicted in the following workflow diagram.

UPLC_MSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis UPLC-MS/MS Analysis cluster_DataProcessing Data Processing & Reporting SampleLogin Sample Receipt & Login PlasmaSpike Spike with IS SampleLogin->PlasmaSpike ProteinPrecip Protein Precipitation (Acetonitrile) PlasmaSpike->ProteinPrecip Centrifugation Centrifugation ProteinPrecip->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer UPLC_Separation UPLC Separation (C18 Column) SupernatantTransfer->UPLC_Separation MSMS_Detection MS/MS Detection (ESI+, MRM) UPLC_Separation->MSMS_Detection Integration Peak Integration MSMS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Report Generation Quantification->Report

Caption: Comprehensive UPLC-MS/MS Bioanalytical Workflow.

Conclusion

The UPLC-MS/MS method described in this application note provides a reliable and efficient means for the quantification of Teneligliptin in human plasma. The simple protein precipitation sample preparation, coupled with the sensitivity and specificity of tandem mass spectrometry, allows for high-throughput analysis suitable for pharmacokinetic studies in a clinical or research setting. The method has been thoroughly validated and meets the stringent requirements for bioanalytical method validation.

References

  • Pharmacokinetic and protein binding profile of peptidomimetic DPP-4 inhibitor – Teneligliptin in rats using liquid chromatography-tandem mass spectrometry. (2015). Request PDF. Available at: [Link]

  • Development of a liquid chromatography/tandem-mass spectrometry assay for the simultaneous determination of teneligliptin and its active metabolite teneligliptin sulfoxide in human plasma. (2020). Biomedical Chromatography. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Available at: [Link]

  • Pharmacokinetics of a Fixed-Dose Combination of Teneligliptin Hydrochloride Hydrate and Modified-Release Metformin Under Fasting and Fed Conditions in Healthy Subjects. (2022). Clinical Therapeutics. Available at: [Link]

  • Protein Precipitation Method. (2025). Phenomenex. Available at: [Link]

  • a protein precipitation extraction method. (2019). Protocols.io. Available at: [Link]

Sources

Application

Application Notes: A Multi-Modal Protocol for Assessing Teneligliptin's Impact on Vascular Endothelial Function

Abstract Endothelial dysfunction is a primary driver in the pathogenesis of cardiovascular complications, particularly in type 2 diabetes mellitus (T2DM). Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, improv...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Endothelial dysfunction is a primary driver in the pathogenesis of cardiovascular complications, particularly in type 2 diabetes mellitus (T2DM). Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, improves glycemic control by prolonging the action of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][2] Beyond its effects on glucose metabolism, emerging evidence suggests that Teneligliptin exerts direct protective effects on the vascular endothelium.[3][4][5][6] This application note provides a comprehensive, multi-modal protocol for researchers to meticulously investigate the mechanisms through which Teneligliptin improves endothelial function. We present a synergistic approach combining in vitro cell culture models, ex vivo tissue analysis, and clinically relevant non-invasive techniques to provide a holistic understanding of Teneligliptin's vascular impact.

Introduction and Scientific Rationale

The vascular endothelium is a critical regulator of vascular homeostasis. In states of hyperglycemia and insulin resistance, the endothelium undergoes functional impairment, characterized by reduced nitric oxide (NO) bioavailability, increased oxidative stress, and a pro-inflammatory state.[7][8] This dysfunction is a key initiating event in atherosclerosis.

DPP-4 inhibitors, or "gliptins," prevent the degradation of GLP-1.[2] GLP-1 receptor activation on endothelial cells is known to stimulate downstream signaling cascades that promote the production of the potent vasodilator, nitric oxide (NO), via phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[1][9] Teneligliptin, as a DPP-4 inhibitor, is hypothesized to improve endothelial function by potentiating this GLP-1/eNOS/NO pathway, thereby increasing vasodilation and reducing oxidative stress.[8] Recent studies suggest Teneligliptin may also have pleiotropic effects, including modulating endothelial progenitor cells and mitigating inflammation, making it a compelling subject for vascular research.[4][5]

This guide provides a validated framework to test this hypothesis, detailing protocols to measure key functional and biochemical endpoints in response to Teneligliptin treatment.

Core Signaling Pathway: DPP-4/GLP-1/NO Axis

The primary mechanism of action involves the inhibition of DPP-4, which increases the bioavailability of active GLP-1. GLP-1 binds to its G-protein coupled receptor (GLP-1R) on endothelial cells, initiating a signaling cascade that activates Protein Kinase A (PKA) and Akt. These kinases, in turn, phosphorylate eNOS at its activating site (Serine 1177 in humans), leading to increased NO production.[9][10][11] NO then diffuses to adjacent vascular smooth muscle cells, causing relaxation and vasodilation.

DPP4_GLP1_Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Teneligliptin Teneligliptin DPP4 DPP-4 Teneligliptin->DPP4 Inhibits GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive GLP1_active Active GLP-1 GLP1_active->DPP4 Degrades GLP1R GLP-1R GLP1_active->GLP1R Binds AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Akt Akt PKA->Akt Activates eNOS_active p-eNOS (Ser1177) Akt->eNOS_active Phosphorylates eNOS_inactive eNOS eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Catalyzes L_Arg L-Arginine L_Arg->eNOS_active Vasodilation Vasodilation NO->Vasodilation Diffuses & Activates sGC

Caption: Teneligliptin's core mechanism on the endothelial NO pathway.

Comprehensive Experimental Workflow

This protocol employs a three-pronged approach to build a robust evidence base, from molecular mechanisms to physiological outcomes.

Sources

Method

Application Notes and Protocols for Investigating the Neuroprotective Effects of Teneligliptin Hydrobromide

Introduction: Beyond Glycemic Control Teneligliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is clinically established for the management of type 2 diabetes mellitus (T2DM).[1][2] Its primary mec...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Glycemic Control

Teneligliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is clinically established for the management of type 2 diabetes mellitus (T2DM).[1][2] Its primary mechanism involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), thereby enhancing glucose-dependent insulin secretion.[3][4] However, a compelling body of preclinical evidence has illuminated a promising new dimension to its therapeutic potential: neuroprotection. The widespread expression of the GLP-1 receptor (GLP-1R) throughout the central nervous system (CNS) provides a direct avenue for Teneligliptin to exert beneficial effects in the brain.[5][6]

This guide provides a comprehensive overview of the application of Teneligliptin hydrobromide in various neuroprotective effect models. We will delve into the underlying molecular mechanisms, provide detailed protocols for both in vitro and in vivo experimental setups, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases.

Core Mechanistic Pathways of Teneligliptin-Mediated Neuroprotection

Understanding the "why" is critical to designing robust experiments. Teneligliptin's neuroprotective effects are not monolithic but are mediated through a constellation of interconnected signaling pathways. The primary initiating event is the inhibition of DPP-4, which increases the bioavailability of active GLP-1.

Potentiation of GLP-1 Receptor Signaling

Elevated GLP-1 levels lead to the activation of GLP-1R in various brain regions.[5][7] This activation triggers downstream cascades, principally through the PI3K/Akt and cAMP/PKA pathways, which are central to promoting cell survival, inhibiting apoptosis, and reducing neuroinflammation.[6][8][9][10] GLP-1R agonism has been shown to be neuroprotective in models of Alzheimer's and Parkinson's disease.[5][8]

Attenuation of Oxidative Stress and Ferroptosis

Oxidative stress is a key pathological driver in many neurodegenerative disorders. Teneligliptin has been shown to mitigate this by activating the Nrf2 signaling pathway .[11] This is achieved by inhibiting the degradation of p62, which in turn prevents the breakdown of Nrf2 by Keap1, allowing Nrf2 to upregulate antioxidant genes.[11] Furthermore, Teneligliptin can inhibit ferroptosis, an iron-dependent form of cell death, by restoring levels of glutathione (GSH) and glutathione peroxidase 4 (GPX4).[11]

Inhibition of Neuroinflammation

Chronic neuroinflammation, often mediated by activated microglia and astrocytes, contributes significantly to neuronal damage. Teneligliptin has been demonstrated to suppress key inflammatory pathways, notably by inhibiting the NLRP3 inflammasome .[3][12] This leads to a marked reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-6 in the hippocampus.[2][3]

Suppression of Endoplasmic Reticulum (ER) Stress

ER stress is implicated in the apoptosis of neuronal cells. Teneligliptin can alleviate ER stress, as evidenced by the reduced expression of key markers like GRP78 and CHOP.[2][3] This anti-apoptotic effect helps preserve neuronal integrity in the face of cellular stressors.

The following diagram illustrates the primary neuroprotective signaling cascade initiated by Teneligliptin.

Teneligliptin_Neuroprotection_Pathway cluster_downstream Downstream Neuroprotective Pathways cluster_effects Cellular Outcomes Teneligliptin Teneligliptin DPP4 DPP-4 Inhibition Teneligliptin->DPP4 Inhibits Nrf2 Nrf2 Pathway Teneligliptin->Nrf2 Activates NLRP3 NLRP3 Inflammasome Teneligliptin->NLRP3 Inhibits ER_Stress ER Stress Teneligliptin->ER_Stress Reduces GLP1 Increased Active GLP-1 DPP4->GLP1 Leads to GLP1R GLP-1 Receptor Activation GLP1->GLP1R PI3K_Akt PI3K/Akt Pathway GLP1R->PI3K_Akt cAMP_PKA cAMP/PKA Pathway GLP1R->cAMP_PKA AntiApoptosis Anti-Apoptosis PI3K_Akt->AntiApoptosis CellSurvival Neuronal Survival cAMP_PKA->CellSurvival Antioxidant Antioxidant Defense Nrf2->Antioxidant AntiInflammation Anti-Inflammation NLRP3->AntiInflammation Inhibition of ER_Stress->AntiApoptosis Reduction of In_Vivo_Workflow start 1. Animal Acclimatization (1 week) grouping 2. Group Assignment (n=8-10/group) - Control (Saline) - Vehicle (Teneligliptin vehicle) - MPTP (MPTP + Vehicle) - MPTP + Tene (MPTP + Teneligliptin) start->grouping treatment 3. Treatment Period (e.g., 14 days PO Teneligliptin) grouping->treatment mptp 4. MPTP Induction (e.g., 25 mg/kg, IP, daily for 5 days) treatment->mptp Teneligliptin given before/during MPTP behavior 5. Behavioral Testing (e.g., Rotarod, 3 days post-MPTP) mptp->behavior end 6. Euthanasia & Tissue Collection (e.g., 7 days post-MPTP) behavior->end analysis 7. Histological & Biochemical Analysis - IHC for TH in SNpc - Western Blot for striatum end->analysis

Caption: Workflow for an in vivo MPTP mouse model experiment.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize male C57BL/6 mice for at least one week. Assign them randomly to four groups: (1) Saline Control, (2) Vehicle Control (receiving Teneligliptin vehicle), (3) MPTP group, (4) MPTP + Teneligliptin group.

  • Drug Administration (Rationale):

    • Administer Teneligliptin (e.g., 30 mg/kg) or its vehicle daily via oral gavage for a period of 7-14 days prior to and concurrently with MPTP administration. This prophylactic regimen tests the drug's ability to prevent neurodegeneration.

  • MPTP Induction:

    • On day 8 of treatment, begin intraperitoneal (IP) injections of MPTP (e.g., 25 mg/kg) or saline once daily for 5 consecutive days. CAUTION: MPTP is a potent neurotoxin requiring strict safety protocols.

  • Behavioral Assessment (Rotarod Test):

    • Approximately 3-5 days after the final MPTP injection, assess motor coordination using an accelerating rotarod. Train the mice for 2 days prior to the test. On the test day, record the latency to fall over three consecutive trials. MPTP-induced motor deficits should be attenuated in the Teneligliptin-treated group. [11][13]5. Tissue Collection and Processing:

    • Seven days after the last MPTP injection, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde (PFA).

    • Harvest the brains. Post-fix one hemisphere in PFA for immunohistochemistry, and dissect the striatum and midbrain from the other hemisphere, snap-freezing for biochemical analysis.

  • Immunohistochemistry (IHC):

    • Section the PFA-fixed midbrain and perform IHC using an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.

    • Quantify the number of TH-positive cells in the substantia nigra pars compacta (SNpc) using stereological methods. A significant preservation of TH+ neurons is expected in the Teneligliptin co-treated group compared to the MPTP-only group.

Conclusion and Future Directions

The application of Teneligliptin in neuroprotective models reveals a multifaceted mechanism of action extending beyond its primary role in glycemic control. Its ability to enhance GLP-1 signaling, combat oxidative stress, and suppress neuroinflammation positions it as a promising candidate for repurposing in the context of neurodegenerative and cerebrovascular diseases. [3][9][11][14]The protocols outlined herein provide a robust framework for researchers to explore and validate these effects. Future studies should focus on chronic treatment models, combination therapies, and eventual translation into clinical trials to fully elucidate the therapeutic potential of Teneligliptin in neurological disorders.

References

  • Mayo Clinic. (2024). What Is the Role of Glucagon-Like Peptide 1 Signaling in the Nervous System and Its Potential Neuroprotective Effects? Mayo Clinic Proceedings. [Link]

  • Li, Y., et al. (2012). Enhancing the GLP-1 receptor signaling pathway leads to proliferation and neuroprotection in human neuroblastoma cells. Journal of Neurochemistry. [Link]

  • Karakawa, R., et al. (2021). Neuroprotection by dipeptidyl-peptidase-4 inhibitors and glucagon-like peptide-1 analogs via the modulation of AKT-signaling pathway in Alzheimer's disease. World Journal of Biological Chemistry. [Link]

  • Karakawa, R., et al. (2021). Neuroprotection by dipeptidyl-peptidase-4 inhibitors and glucagon-like peptide-1 analogs via the modulation of AKT-signaling pathway in Alzheimer's disease. World Journal of Biological Chemistry. [Link]

  • Szabó, Z., et al. (2023). Antidiabetic GLP-1 Receptor Agonists Have Neuroprotective Properties in Experimental Animal Models of Alzheimer’s Disease. International Journal of Molecular Sciences. [Link]

  • Wang, Y., et al. (2025). Teneligliptin, a DPP4 inhibitor protects dopaminergic neurons in PD models via inhibiting of oxidative stress and ferroptosis. European Journal of Pharmacology. [Link]

  • Lu, B., et al. (2023). Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice. Aging. [Link]

  • Paschos, P., et al. (2021). DPP-4 inhibitors: a promising therapeutic approach against Alzheimer's disease. Annals of Translational Medicine. [Link]

  • Wang, H., et al. (2023). Neuroprotective effects of dipeptidyl peptidase 4 inhibitor on Alzheimer’s disease: a narrative review. Frontiers in Aging Neuroscience. [Link]

  • Hölscher, C. (2014). Neuroprotective and neurotrophic actions of glucagon-like peptide-1: an emerging opportunity to treat neurodegenerative and cerebrovascular disorders. British Journal of Pharmacology. [Link]

  • Harkavyi, A., & Whitton, P. S. (2010). Glucagon-like peptide 1 receptor stimulation as a means of neuroprotection. British Journal of Pharmacology. [Link]

  • Abdelsalam, M. H., & Safar, M. M. (2020). Neuroprotective Effects of the DPP4 Inhibitor Vildagliptin in In Vivo and In Vitro Models of Parkinson's Disease. Pharmaceuticals. [Link]

  • Gandamalla, D., et al. (2021). Teneligliptin Exerts Antinociceptive Effects in Rat Model of Partial Sciatic Nerve Transection Induced Neuropathic Pain. International Journal of Molecular Sciences. [Link]

  • Lu, B., et al. (2023). Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice. Aging. [Link]

  • Zhang, B., et al. (2020). Teneligliptin protects against ischemia/reperfusion-induced endothelial permeability in vivo and in vitro. RSC Advances. [Link]

  • Sundaram, K., et al. (2025). Neuroprotective Effects Of Teneligliptin In An Okadaic Acid- Induced Zebrafish Model Of Alzheimer's Disease. International Journal of Environmental Sciences. [Link]

  • Sundaram, K., et al. (2025). Neuroprotective Effects Of Teneligliptin In An Okadaic Acid-Induced Zebrafish Model Of Alzheimer's Disease. International Journal of Environmental Sciences. [Link]

  • Gandamalla, D., et al. (2021). Teneligliptin Exerts Antinociceptive Effects in Rat Model of Partial Sciatic Nerve Transection Induced Neuropathic Pain. Molecules. [Link]

  • Lu, B., et al. (2023). Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice. Aging. [Link]

  • Harrill, J. A., et al. (2021). Integrating data from in vitro New Approach Methodologies for Developmental Neurotoxicity. STAR Protocols. [Link]

  • Gandamalla, D., et al. (2022). Teneligliptin Co-Infusion Alleviates Morphine Tolerance by Inhibition of Spinal Microglial Cell Activation in Streptozotocin-Induced Diabetic Rats. International Journal of Molecular Sciences. [Link]

  • Lu, B., et al. (2023). Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice. Aging. [Link]

  • Guler, O., et al. (2022). Therapeutic Effect of Teneligliptin in Drug-Induced Nephrotoxicity: An In-Vitro Study. Cureus. [Link]

  • Al-Amin, M. M., et al. (2024). In Vivo and Computational Studies on Sitagliptin’s Neuroprotective Role in Type 2 Diabetes Mellitus: Implications for Alzheimer’s Disease. Pharmaceuticals. [Link]

  • Aschner, M., et al. (2023). A perspective on In vitro developmental neurotoxicity test assay results: An expert panel review. Toxicology and Applied Pharmacology. [Link]

  • Zhang, B., et al. (2020). Teneligliptin protects against ischemia/reperfusion-induced endothelial permeability in vivo and in vitro. RSC Advances. [Link]

Sources

Application

Application Notes &amp; Protocols: Teneligliptin Hydrobromide in Combination Therapy Research

Introduction: The Rationale for Combining Teneligliptin in T2DM Research Teneligliptin is a potent, third-generation, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes melli...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Combining Teneligliptin in T2DM Research

Teneligliptin is a potent, third-generation, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus (T2DM).[1][2] Its primary mechanism involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] This leads to a glucose-dependent increase in insulin secretion and a decrease in glucagon secretion, ultimately improving glycemic control.[3][4][5]

The pathophysiology of T2DM is complex, involving impaired insulin secretion, insulin resistance, and increased hepatic glucose production. Consequently, combination therapy targeting multiple pathways is a cornerstone of effective T2DM management. Teneligliptin, with its distinct mechanism of enhancing the endogenous incretin system, is an excellent candidate for combination research with agents that address other facets of the disease, such as metformin (which primarily reduces hepatic glucose production and improves insulin sensitivity) or Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors (which promote urinary glucose excretion).[3][6][7]

These application notes provide a comprehensive guide for researchers designing preclinical and clinical studies to investigate the synergistic or additive effects of teneligliptin in combination therapies.

Part 1: Preclinical Research Frameworks

Preclinical studies are fundamental to establishing the mechanistic synergy and safety profile of a new drug combination. This section outlines key in vitro and in vivo protocols.

In Vitro Synergy Assessment: Cellular Models

Objective: To dissect the molecular interactions and cellular effects of teneligliptin in combination with other anti-diabetic agents at a subcellular level.

Key Experimental Models:

  • Pancreatic β-cell lines (e.g., MIN6, INS-1): To evaluate effects on insulin secretion and β-cell preservation.

  • Cardiomyocytes: To investigate potential cardioprotective effects, a known area of interest for DPP-4 inhibitors.[8]

  • Human Umbilical Vein Endothelial Cells (HUVECs): To assess vascular protective and antioxidant properties under hyperglycemic conditions.[9]

Core Protocols:

Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay

  • Cell Culture: Plate MIN6 cells and culture until 80-90% confluency.

  • Starvation: Pre-incubate cells in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer for 2 hours to establish a baseline.

  • Treatment: Incubate cells for 2 hours with:

    • Vehicle control (low glucose).

    • High glucose (e.g., 25 mM).

    • High glucose + Teneligliptin (e.g., 1-10 µM).

    • High glucose + Combination drug (e.g., Metformin 1 mM).

    • High glucose + Teneligliptin + Combination drug.

  • Sample Collection: Collect the supernatant to measure secreted insulin.

  • Quantification: Measure insulin concentration using an ELISA kit and normalize to total cellular protein content. Causality Insight: This assay directly tests the hypothesis that teneligliptin enhances the glucose-dependent insulin secretory capacity of β-cells, and whether a partner drug potentiates this effect.

Protocol 2: Cellular Viability & Apoptosis Assay under Glucotoxic Conditions

  • Cell Culture: Culture HUVECs or cardiomyocytes in standard medium.

  • Induce Stress: Expose cells to high-glucose (e.g., 30 mM) conditions for 24-48 hours to mimic glucotoxicity.

  • Treatment: During the high-glucose exposure, treat cells with teneligliptin, a combination drug, or both.

  • Assessment:

    • Viability: Use an MTT or WST-1 assay to quantify metabolic activity.

    • Apoptosis: Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cells. Causality Insight: Chronic hyperglycemia induces oxidative stress and apoptosis.[9] This protocol evaluates if teneligliptin, alone or in combination, confers a protective effect, potentially through its antioxidant properties.[9][10]

Data Presentation: In Vitro Study Parameters

ParameterCell LineTeneligliptin Conc.Combination Drug (Example)Endpoint
Insulin SecretionMIN61-10 µMMetformin (1 mM)GSIS
Cell ViabilityHUVECs0.1-3.0 µM-MTT Assay, Apoptosis
Inflammasome ActivationCardiomyocytes30 mg/kg (in vivo ref.)-NLRP3 Western Blot

Note: Concentrations should be optimized based on preliminary dose-response experiments.

Visualization: Signaling Pathway of Teneligliptin & Metformin

The diagram below illustrates the complementary mechanisms of action. Teneligliptin inhibits DPP-4, increasing active GLP-1, which promotes insulin secretion. Metformin acts primarily by activating AMPK, which reduces hepatic glucose production.

G cluster_pancreas Pancreatic β-cell cluster_liver Liver GLP1 Active GLP-1 Insulin Insulin Secretion ↑ GLP1->Insulin stimulates AMPK AMPK Activation HGP Hepatic Glucose Production ↓ AMPK->HGP inhibits Teneligliptin Teneligliptin DPP4 DPP-4 Enzyme Teneligliptin->DPP4 inhibits DPP4->GLP1 degrades Metformin Metformin Metformin->AMPK activates

Caption: Complementary mechanisms of Teneligliptin and Metformin.

In Vivo Efficacy & Safety Evaluation: Animal Models

Objective: To assess the glycemic control, metabolic parameters, and overall safety of teneligliptin combination therapy in a whole-organism setting.

Key Experimental Models:

  • Streptozotocin (STZ)-induced diabetic mice: A model of insulin-deficient diabetes.[8]

  • db/db mice or Zucker Diabetic Fatty (ZDF) rats: Genetically obese and insulin-resistant models that mimic key aspects of human T2DM.

Core Protocols:

Protocol 3: Oral Glucose Tolerance Test (OGTT)

  • Acclimatization & Treatment: Acclimatize diabetic animal models (e.g., ZDF rats) for 1 week. Administer vehicle, teneligliptin, combination drug, or both daily via oral gavage for a predetermined period (e.g., 4-8 weeks).

  • Fasting: Fast the animals overnight (approx. 12-16 hours) with free access to water.

  • Baseline Sample: Collect a baseline blood sample (t=0) from the tail vein.

  • Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) via oral gavage.

  • Time-course Sampling: Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.

  • Analysis: Measure blood glucose levels at each time point. Calculate the Area Under the Curve (AUC) for glucose to quantify overall glucose excursion. Causality Insight: An improved OGTT result (lower glucose spike and faster return to baseline) indicates enhanced glucose disposal and suppression of hepatic glucose output, reflecting the combined efficacy of the therapy.

Protocol 4: Long-Term Glycemic and Metabolic Assessment

  • Study Design: Treat diabetic animals with the respective therapies for an extended period (e.g., 12-16 weeks).

  • Weekly Monitoring: Monitor body weight, food, and water intake weekly.

  • Bi-weekly Blood Sampling: Collect fasting blood samples every 2-4 weeks to measure:

    • Fasting Plasma Glucose (FPG) and Fasting Insulin.

    • Calculate HOMA-IR (Homeostatic Model Assessment of Insulin Resistance) as an index of insulin sensitivity.

  • Terminal Endpoints: At the end of the study:

    • Measure HbA1c (Glycated Hemoglobin) for an integrated assessment of glycemic control over the preceding weeks.

    • Collect pancreas for histopathological analysis (e.g., islet morphology, β-cell mass).

    • Collect liver and adipose tissue for gene expression or protein analysis related to glucose metabolism. Causality Insight: This long-term protocol provides a comprehensive picture of the treatment's impact on overall metabolic health, moving beyond acute glucose control to assess changes in insulin resistance and pancreatic function.

Visualization: Typical In Vivo Experimental Workflow

G start Animal Model (e.g., db/db mice) acclimate Acclimatization (1 week) start->acclimate random Randomization into Treatment Groups acclimate->random treat Daily Treatment (4-12 weeks) random->treat monitor Weekly Monitoring (Weight, Intake) treat->monitor ogtt Mid-point OGTT (e.g., Week 4) treat->ogtt end Terminal Sacrifice & Tissue Collection treat->end analysis Endpoint Analysis (HbA1c, HOMA-IR, Histology) end->analysis

Caption: Workflow for a preclinical in vivo combination study.

Part 2: Clinical Research Protocols

Objective: To evaluate the efficacy and safety of teneligliptin combination therapy in human subjects with T2DM, providing evidence for regulatory approval and clinical guidelines.

Study Design and Patient Population
  • Design: Phase III, multicenter, randomized, double-blind, active-comparator or placebo-controlled studies are the gold standard.[1][11] Study durations typically range from 24 to 52 weeks.[7][12][13]

  • Population: Patients with T2DM who have inadequate glycemic control (e.g., HbA1c between 7.0% and 10.0%) despite being on a stable dose of monotherapy (e.g., metformin ≥1000 mg/day) for at least 8-12 weeks prior to screening.[11][14]

Efficacy and Safety Endpoints

Primary Efficacy Endpoint:

  • Change in HbA1c from baseline: The primary measure of long-term glycemic control. The target is to demonstrate a statistically significant reduction in the combination therapy arm compared to the control arm at the end of the treatment period (e.g., 24 weeks).[7][11]

Secondary Efficacy Endpoints:

  • Change in Fasting Plasma Glucose (FPG) from baseline.[7][14]

  • Change in 2-hour Postprandial Glucose (PPG) after a standardized meal tolerance test.

  • Proportion of patients achieving a target HbA1c of < 7.0%.[14]

  • Changes in markers of β-cell function (e.g., HOMA-β) and insulin resistance (HOMA-IR).[2]

Safety and Tolerability Assessment:

  • Adverse Events (AEs): Comprehensive monitoring and recording of all AEs, with special attention to:

    • Hypoglycemia: Frequency and severity of hypoglycemic episodes. This is a critical safety parameter, especially when combining with agents like sulfonylureas.[13]

    • Gastrointestinal issues: Nausea, diarrhea, and constipation are common side effects of anti-diabetic drugs.[6][13]

  • Laboratory Tests: Regular monitoring of liver function tests (ALT, AST), renal function (eGFR), and lipid profiles.[15]

  • Vital Signs and Body Weight: Monitoring for any clinically significant changes.

Data Presentation: Summary of Clinical Trial Findings

Combination TherapyDuration (Weeks)Baseline HbA1c (%)Mean HbA1c Reduction (%)Reference
Teneligliptin + Pioglitazone24~8.5-1.57 (for 20mg/30mg FDC)[1]
Teneligliptin + Canagliflozin12 (months)~7.8-0.43[16]
Teneligliptin + Metformin24~8.0~0.8-0.9 (vs placebo)[13]
Teneligliptin + Glimepiride + Metformin12 (months)~8.3-1.74 (vs baseline)[15]

Visualization: Clinical Trial Workflow

G cluster_flow Clinical Trial Phases Screening Screening & Enrollment (Inclusion/Exclusion Criteria) RunIn Placebo Run-in (e.g., 2 weeks) Screening->RunIn Random Randomization (1:1 ratio) RunIn->Random Treatment Double-Blind Treatment (e.g., 24 weeks) - Teneligliptin Combo - Control/Placebo Random->Treatment FollowUp Follow-up Visits (Weeks 4, 12, 24) Treatment->FollowUp End End of Study (Primary Endpoint Analysis) Treatment->End FollowUp->End Safety Safety Follow-up (e.g., +4 weeks) End->Safety

Caption: Flow diagram of a typical randomized controlled trial.

Conclusion and Future Directions

The combination of teneligliptin with other anti-diabetic agents offers a promising, multi-pronged approach to T2DM management. The protocols outlined here provide a robust framework for researchers to systematically evaluate the efficacy, safety, and underlying mechanisms of these combination therapies. Future research should focus on long-term cardiovascular outcome trials (CVOTs) to establish the broader benefits of teneligliptin-based combinations, as well as exploring its utility in triple-therapy regimens for patients with advanced T2DM.[14][15] The potential for fixed-dose combination tablets, such as teneligliptin/canagliflozin, also warrants further investigation to improve patient adherence and outcomes.[10][16]

References

  • Vertex AI Search. (2023). Teneligliptin + Metformin : Indications, Uses, Dosage, Drugs Interactions, Side effects.
  • Apollo Pharmacy. Metformin+teneligliptin: Uses, Side Effects and Medicines.
  • Generic Name Teneligliptin + Metformin.
  • SAS Publishers. Effect of Teneligliptin supplementation as add on therapy to Metformin in Uncontrolled type 2 diabetes mellitus.
  • Generic name. Each Tablet Contains Teneligliptin 20 mg Metformin 500/1000 mg.
  • Zhang et al. (n.d.).
  • Unknown author. (n.d.).
  • ResearchGate. Physicochemical properties of teneligliptin.
  • Unknown author. (n.d.).
  • ClinicalTrials.Veeva. (2021). A Randomized, Placebo-controlled Clinical Trial of Teneligliptin as Quadruple Oral Combination Therapy for Type 2 DM After Failure of an Oral Triple Anti-diabetic Regimen.
  • InvivoChem.
  • PubMed. (2022). Real-World Evidence of Treatment with Teneligliptin/Canagliflozin Combination Tablets for Type 2 Diabetes Mellitus: A Post-Marketing Surveillance in Japan.
  • Sigma-Aldrich.
  • Pujadas, G., et al. (2016). The dipeptidyl peptidase-4 (dpp-4) inhibitor teneligliptin functions as antioxidant on human endothelial cells exposed to chronic hyperglycemia and metabolic high-glucose memory. Endocrine.
  • ClinicalTrials.gov. (2022).
  • ClinicalTrials.gov.
  • ResearchGate. (n.d.). Efficacy and Safety of Teneligliptin 40 mg in Type 2 Diabetes: A Pooled Analysis of Two Phase III Clinical Studies.
  • MedPath.
  • Rao AG, et al. (2022). Efficacy and Safety of Fixed-dose Combination of Teneligliptin and Pioglitazone versus Respective Monotherapies in Patients with Type 2 Diabetes Mellitus Inadequately Controlled on Metformin: A Phase III Randomized Parallel Group Study. Gavin Publishers.
  • ResearchGate. (2024). Effectiveness and Safety of Metformin, Teneligliptin, and Glimepiride Combination Therapy in Type 2 Diabetes: A Quasi Experimental Clinical Trial.
  • Ceriello, A., et al. (2019).
  • Gavin Publishers. Efficacy and Safety of Fixed-dose Combination of Teneligliptin and Pioglitazone versus Respective Monotherapies in Patients with Type 2 Diabetes Mellitus Inadequately Controlled on Metformin: A Phase III Randomized Parallel Group Study.
  • ResearchGate. Teneligliptin inhibits the release of LDH.
  • Godha, S. S., et al. (2016). Teneligliptin in management of type 2 diabetes mellitus. PMC - NIH.
  • Frontiers. Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis.
  • ResearchGate. (2018). Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials.
  • Frontiers. Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials.

Sources

Method

Application Note &amp; Protocol: A Comprehensive Guide to the Analytical Method Validation of Teneligliptin Hydrobromide Following ICH Q2(R1) Guidelines

Preamble: The Imperative for Rigorous Method Validation Teneligliptin, a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor, is a critical therapeutic agent in the management of type 2 diabetes mellitus. Ensuring the qualit...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative for Rigorous Method Validation

Teneligliptin, a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor, is a critical therapeutic agent in the management of type 2 diabetes mellitus. Ensuring the quality, safety, and efficacy of its pharmaceutical formulations is paramount. The bedrock of this assurance lies in the rigorous validation of the analytical methods used for its quantification. An unvalidated or poorly validated method can yield erroneous results, leading to the release of substandard products, with potential risks to public health.

This document serves as a detailed guide for researchers and drug development professionals, providing both the foundational principles and actionable protocols for validating a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Teneligliptin hydrobromide. The framework is built upon the internationally harmonized standard, the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1][2] Our approach emphasizes not just the procedural steps but the scientific rationale—the "why"—behind each validation parameter, ensuring the resulting method is demonstrably "fit for its intended purpose."

The Validation Workflow: A Systematic Approach

The validation process is a logical, systematic journey to demonstrate that an analytical method is reliable, reproducible, and accurate for its intended use. The overall workflow involves establishing the performance characteristics of the method against predefined acceptance criteria.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol Definition cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Reporting Dev Method Development (Selectivity, Peak Shape) Opt Method Optimization (Mobile Phase, Flow Rate, Wavelength) Dev->Opt Define Define Validation Parameters & Acceptance Criteria (ICH Q2 R1) Opt->Define Spec Specificity (Forced Degradation) Define->Spec Lin Linearity & Range Report Validation Summary Report (Compliance Statement) Spec->Report Acc Accuracy (% Recovery) Lin->Report Prec Precision (Repeatability & Intermediate) Acc->Report LOD_LOQ LOD & LOQ Prec->Report Rob Robustness LOD_LOQ->Report Rob->Report

Caption: Logical workflow for analytical method validation.

Materials and Chromatographic System

This protocol is based on a standard RP-HPLC system with UV detection.

Component Specification
HPLC System Quaternary pump, autosampler, column oven, PDA or UV-Vis Detector.
Analytical Column Kromasil 100-5C18 (250 x 4.6 mm, 5µm) or equivalent.[3][4]
Mobile Phase pH 6.0 Phosphate Buffer and Acetonitrile (60:40 v/v).[3][4]
Flow Rate 1.0 mL/min.[3][4]
Detection Wavelength 246 nm.[3][4][5][6]
Column Temperature Ambient or controlled at 30°C.[7]
Injection Volume 10 µL.[7]
Diluent Mobile Phase or Methanol:Water (50:50 v/v).
Reference Standard Teneligliptin Hydrobromide (USP/EP/BP grade).
Reagents HPLC grade Acetonitrile, Methanol, Potassium Dihydrogen Phosphate, Orthophosphoric Acid, Sodium Hydroxide, Hydrochloric Acid, Hydrogen Peroxide.

Validation Protocols & Acceptance Criteria

The following sections detail the experimental protocols for each validation characteristic as mandated by ICH Q2(R1).

Specificity: Proving Selectivity
  • Expertise & Experience: Specificity is the cornerstone of a stability-indicating method. It demonstrates that the analytical signal is unequivocally attributable to the analyte of interest. We must prove that excipients, impurities, and potential degradation products do not co-elute or interfere with the quantification of Teneligliptin. The most rigorous test for this is a forced degradation study.[7]

  • Experimental Protocol (Forced Degradation):

    • Prepare Stock Solution: Prepare a stock solution of Teneligliptin hydrobromide at a concentration of approximately 1000 µg/mL in the diluent.

    • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 N HCl. Reflux for a specified period (e.g., 48 hours at 35°C), then cool and neutralize with an equivalent amount of 0.1 N NaOH.[3][6] Dilute to a final concentration of ~100 µg/mL with mobile phase.

    • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 N NaOH. Reflux under the same conditions as the acid hydrolysis, then cool and neutralize with 0.1 N HCl.[3][6] Dilute to a final concentration of ~100 µg/mL.

    • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 48 hours.[6] Dilute to a final concentration of ~100 µg/mL.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-70°C) for 48 hours.[3][6] Prepare a solution at ~100 µg/mL.

    • Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 365 nm) for 48 hours.[3][6]

    • Analysis: Inject the unstressed (control) sample and each of the stressed samples into the HPLC system. Use a PDA detector to evaluate peak purity for the Teneligliptin peak in all chromatograms.

  • Acceptance Criteria:

    • The method must demonstrate baseline resolution between the Teneligliptin peak and any degradation products or impurities.

    • The peak purity index for Teneligliptin in all stressed samples should be greater than 0.999, indicating no co-eluting peaks.

    • Significant degradation (typically 5-20%) should be observed in at least some stress conditions to prove the method's stability-indicating nature.[4]

Linearity
  • Expertise & Experience: Linearity establishes the direct proportionality between the concentration of the analyte and the analytical response (e.g., peak area). This is fundamental for accurate quantification across a range of concentrations. A correlation coefficient (r²) close to 1.0 is a strong indicator of this relationship.

  • Experimental Protocol:

    • Prepare a primary stock solution of Teneligliptin hydrobromide (e.g., 1000 µg/mL).

    • From the stock solution, prepare a series of at least five calibration standards by serial dilution. A typical range for Teneligliptin could be 10 - 50 µg/mL.[5]

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.[8][9]

Linearity Data (Example)
Concentration (µg/mL) Mean Peak Area Regression Analysis
1054510Slope: 5464
20109350Y-Intercept: -741
30164120Correlation (r²): 0.9998
40218550
50273980
Range
  • Expertise & Experience: The range is the interval between the upper and lower concentrations of the analyte that has been demonstrated to be determined with suitable linearity, accuracy, and precision. It is confirmed by the successful validation of these three parameters. For a drug substance assay, the typical range is 80% to 120% of the test concentration.

  • Acceptance Criteria:

    • The specified range is validated by meeting the criteria for linearity, accuracy, and precision within that range.

Accuracy
  • Expertise & Experience: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by applying the method to samples to which a known amount of analyte has been added (spiking). This self-validating system ensures the method can correctly quantify the analyte in the actual sample matrix.

  • Experimental Protocol:

    • Prepare a placebo (a mixture of all formulation excipients without the active ingredient).

    • Spike the placebo with the Teneligliptin reference standard at three different concentration levels, covering the specified range (e.g., 80%, 100%, and 120% of the target assay concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery for each.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0%.[8][10]

Accuracy Data (Example)
Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery
80%24.023.899.17%
100%30.030.1100.33%
120%36.035.899.44%
Precision
  • Expertise & Experience: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision, to assess variability within a single run and between different runs/days/analysts.

  • Experimental Protocol:

    • Repeatability (Intra-day Precision):

      • Prepare six individual samples of Teneligliptin at 100% of the target concentration.

      • Analyze these samples on the same day, with the same analyst and equipment.

      • Calculate the Relative Standard Deviation (%RSD) of the results.[11]

    • Intermediate Precision (Inter-day Ruggedness):

      • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

      • Calculate the %RSD for this set of six samples and compare it with the first set.

  • Acceptance Criteria:

    • The %RSD for repeatability and intermediate precision should not be more than 2.0%.[8][12]

Detection Limit (LOD) & Quantitation Limit (LOQ)
  • Expertise & Experience: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are critical for analyzing impurities or degradation products at low levels.

  • Experimental Protocol (Based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

    • Inject progressively lower concentrations of Teneligliptin.

    • The concentration that yields a signal-to-noise ratio of approximately 3:1 is established as the LOD.

    • The concentration that yields a signal-to-noise ratio of approximately 10:1 with acceptable precision (%RSD) is established as the LOQ.

  • Acceptance Criteria:

    • LOD is typically determined as S/N ≥ 3.

    • LOQ is typically determined as S/N ≥ 10, with a %RSD for replicate injections of <10%.

Sensitivity Data (Example)
Parameter Value (µg/mL)
Limit of Detection (LOD) 0.11
Limit of Quantitation (LOQ) 0.33
Robustness
  • Expertise & Experience: Robustness testing demonstrates the reliability of a method with respect to deliberate, minor variations in its parameters. This provides confidence that the method will remain effective during normal laboratory use.

  • Experimental Protocol:

    • Prepare a system suitability solution or a standard solution of Teneligliptin.

    • Analyze the solution while making small, deliberate changes to the chromatographic conditions, one at a time.

    • Examples of variations include:

      • Flow Rate (± 0.1 mL/min, e.g., 0.9 and 1.1 mL/min).

      • Mobile Phase Composition (± 2% organic, e.g., 62:38 and 58:42 Buffer:ACN).

      • pH of the mobile phase buffer (± 0.2 units).

    • Monitor system suitability parameters (e.g., retention time, tailing factor, theoretical plates) and the assay result.

  • Acceptance Criteria:

    • System suitability parameters must remain within acceptable limits (e.g., tailing factor ≤ 2.0, theoretical plates > 2000).

    • The assay results should not significantly change, with %RSD of results across all conditions remaining ≤ 2.0%.

Conclusion

The RP-HPLC method detailed in this application note has been systematically evaluated according to the ICH Q2(R1) guideline. The successful fulfillment of the acceptance criteria for specificity, linearity, accuracy, precision, sensitivity, and robustness confirms that the method is validated. It is scientifically sound, reliable, and fit for its intended purpose, which includes routine quality control analysis and stability testing of Teneligliptin hydrobromide in bulk drug and pharmaceutical dosage forms.

References

  • Asian Journal of Pharmaceutical Analysis. (n.d.). UV Spectrophotometric Method Development and Validation of Teneligliptin Hydrobromide Hydrate in Bulk and Marketed Brand and Generic Tablet Dosage Form. Retrieved from [Link]

  • Lodha, S., et al. (2016). Development and validation of HPTLC method for estimation of Teneligliptin Hydrobromide Hydrate in tablet dosage form. Journal of Applied Pharmaceutical Science, 6(05), 162-166. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • Patel, M. M., et al. (2016). Analytical method development and validation for simultaneous estimation of Teneligliptin hydrobromide hydrate and Metformin hydrochloride from it's pharmaceutical dosage form by three different UV spectrophotometric methods. Journal of Applied Pharmaceutical Science, 6(9), 157-165. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2023). A Simple, Precise, and Sensitive RP-HPLC Method for Quantification of Teneligliptin Hydrobromide and Metformin Hydrochloride: Development and Validation. 16(10), 4785-4790. Retrieved from [Link]

  • International Journal of Advanced Research in Engineering, Science & Management. (n.d.). Analytical Method Development And Validation of Teneligliptin Hydrobromide. Retrieved from [Link]

  • Kshirsagar, S. A., et al. (2018). UV Spectrophotometric Method Development and Validation for Determination of Teneligliptin Hydrobromide Hydrate in API and in Pharmaceutical Dosage. International Journal of Pharmaceutical Research and Scholars, 7(1). Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Scholars. (2018). UV Spectrophotometric Method Development and Validation for Determination of Teneligliptin Hydrobromide Hydrate in API and in Pharmaceutical Dosage Form. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Yadav, N., et al. (2017). Method development and validation of Teneligliptin in pharmaceutical dosage form by UV spectrophotometric methods. International Journal of Pharmaceutical Chemistry and Analysis, 4(3), 54-58. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical and Biological Sciences. (2017). Development and Validation of Stability Indicating Uv Spectrophotometric Method For The Estimation Of Teneligliptine In Bulk And Pharmaceutical Dosage Form. 7(2), 227-233. Retrieved from [Link]

  • Abraham Entertainment. (2023, October 22). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • Lokhande, P., et al. (2019). Analytical Method Development and Validation of Teneligliptin by using RP-HPLC with ICH Guidelines. International Journal of Trend in Scientific Research and Development, 3(3), 259-263. Retrieved from [Link]

  • Annapurna, M. M., et al. (2021). Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin. Pharmaceutical Chemistry Journal, 55, 638–646. Retrieved from [Link]

  • Shinde, V. C., et al. (2016). Development and validation of UV spectrophotometric method and high performance thin layer chromatographic (HPTLC) method for estimation of teneligliptin hydrobromide in pharmaceutical preparation. Der Pharmacia Lettre, 8(8), 291-301. Retrieved from [Link]

  • Kumar, T. N. V. G., et al. (2017). Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy. Journal of Taibah University for Science, 11(5), 729-737. Retrieved from [Link]

  • Kumar, T. N. V. G., et al. (2017). Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy. ResearchGate. Retrieved from [Link]

  • Luhar, S. V., et al. (2016). Simultaneous Estimation of Teneligliptin Hydrobromide Hydrate and its Degradation Product by RP-HPLC Method. Journal of Pharmaceutical and Scientific Innovation, 6(3), 254-261. Retrieved from [Link]

  • ResearchGate. (n.d.). Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy. Retrieved from [Link]

  • Studylib. (n.d.). Teneligliptin RP-HPLC Method Validation: ICH Guidelines. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Enhancing the Oral Bioavailability of Teneligliptin Hydrobromide

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist, Formulation Development Executive Summary: The Teneligliptin Bioavailability Challenge Teneliglipt...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist, Formulation Development

Executive Summary: The Teneligliptin Bioavailability Challenge

Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] Its mechanism involves prolonging the action of incretin hormones, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner.[2] Despite its therapeutic efficacy, teneligliptin's oral bioavailability can be limited by its physicochemical properties. As a Biopharmaceutics Classification System (BCS) Class III drug, it exhibits high solubility but low intestinal permeability, which is the primary barrier to its absorption.[3][4][5] This characteristic necessitates the exploration of advanced formulation strategies to overcome the intestinal permeability barrier, ensuring consistent and optimal therapeutic outcomes.

This document provides a comprehensive guide to the development and evaluation of advanced oral formulations for teneligliptin hydrobromide, with a focus on scientifically-grounded protocols for solid dispersions and self-nanoemulsifying drug delivery systems (SNEDDS).

Foundational Strategy: Pre-formulation & Characterization

A thorough understanding of the drug substance is the bedrock of rational formulation design. Key pre-formulation parameters for teneligliptin hydrobromide must be systematically evaluated.

Physicochemical Properties of Teneligliptin Hydrobromide
PropertyTypical Value / ObservationSignificance in Formulation
Chemical Name {(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl}(1,3-thiazolidin-3-yl)methanoneStructure dictates interactions with excipients.
Molecular Formula C22H30N6OS · 2.5HBr · xH2OInfluences molecular weight and salt factor calculations.
Solubility Readily soluble in water; sparingly in methanol; soluble in DMSO and DMF.[6]High aqueous solubility confirms its BCS Class III characteristic. Solubility in organic solvents is key for formulation processes like solvent evaporation.
pKa Data not readily available in cited literature, but amine groups suggest basic properties.Determines the ionization state in the GI tract, affecting solubility and permeability.
Log P Low partition coefficient is expected due to high hydrophilicity.Low lipophilicity is a primary reason for poor membrane permeability.
Melting Point ~203°C (for pure drug)[7]Important for thermal analysis (DSC) to detect drug-excipient interactions and confirm the amorphous state in solid dispersions.
UV λmax ~244-246 nm in various media (e.g., 0.1N HCl, water).[8][9][10]Essential for developing analytical methods for quantification.

Formulation Development Workflow

The overall strategy involves selecting a suitable formulation approach, preparing prototypes, and then rigorously evaluating them through a series of in vitro and in vivo tests to identify the lead candidate for further development.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Formulation Design & Prep cluster_2 Phase 3: Characterization & Evaluation cluster_3 Phase 4: Optimization PFS Pre-formulation Studies (Solubility, Stability, BCS) ES Excipient Screening (Compatibility, Functionality) PFS->ES Input for selection SD Strategy 1: Solid Dispersion (Solvent Evaporation) ES->SD SNEDDS Strategy 2: SNEDDS (Lipid System) ES->SNEDDS in_vitro In Vitro Evaluation (Dissolution, PXRD, DSC, SEM) SD->in_vitro SNEDDS->in_vitro ex_vivo Ex Vivo Permeability (Caco-2 Assay) in_vitro->ex_vivo Screening in_vivo In Vivo Pharmacokinetics (Rat Model) ex_vivo->in_vivo Lead Candidate Opt Data Analysis & Formulation Optimization in_vivo->Opt

Caption: High-level workflow for developing enhanced bioavailability formulations.

Protocol I: Solid Dispersion via Solvent Evaporation

Rationale: The core principle of a solid dispersion is to disperse the drug in a hydrophilic carrier at a molecular level, converting it from a crystalline to a more soluble amorphous state. This enhances the dissolution rate, which, while not the primary barrier for a BCS Class III drug, can still contribute to creating a higher concentration gradient at the intestinal wall. Certain polymers can also inhibit P-glycoprotein (P-gp) efflux pumps, directly addressing the permeability issue.[11]

Materials & Equipment
  • API: Teneligliptin Hydrobromide

  • Carrier: Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP).[12]

  • Solvent: Methanol or a suitable common solvent.

  • Equipment: Rotary evaporator, vacuum oven, mortar and pestle, sieves, dissolution apparatus (USP Type II), PXRD, DSC.

Step-by-Step Protocol
  • Preparation: Accurately weigh Teneligliptin and the chosen polymer (e.g., HPMC) in different drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolution: Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a thin, dry film is formed on the flask wall.

  • Drying: Scrape the solid mass from the flask. Place the material in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Size Reduction: Gently pulverize the dried solid dispersion using a mortar and pestle. Pass the resulting powder through a fine sieve (e.g., #60 mesh) to ensure particle size uniformity.

  • Storage: Store the prepared solid dispersion in a desiccator to prevent moisture absorption.

Characterization of Solid Dispersion
  • Drug Content: Dissolve a known weight of the solid dispersion in a suitable solvent and analyze using a validated UV-Vis spectrophotometric or HPLC method at ~244 nm to confirm drug loading.[8][9]

  • Powder X-Ray Diffraction (PXRD): Analyze the pure drug, polymer, and solid dispersion. The absence of sharp peaks corresponding to the crystalline drug in the solid dispersion pattern indicates a successful conversion to an amorphous state.

  • Differential Scanning Calorimetry (DSC): Perform a thermal scan on all components. The disappearance of the drug's characteristic endothermic melting peak (~203°C) in the solid dispersion thermogram further confirms the amorphous conversion.[7]

  • In Vitro Dissolution: Perform dissolution testing using a USP Type II (paddle) apparatus in a biorelevant medium (e.g., pH 6.8 phosphate buffer) at 37°C and 50 RPM.[9] Compare the dissolution profile of the solid dispersion against the pure drug. A significantly faster and higher drug release is the desired outcome.

Protocol II: Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Rationale: SNEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a fine oil-in-water nanoemulsion (droplet size < 200 nm) upon gentle agitation in an aqueous medium like GI fluids.[13][14] For a hydrophilic drug like teneligliptin, this strategy might seem counterintuitive. However, the mechanism involves encapsulating the drug within the nano-sized lipid droplets, which can then be absorbed via lymphatic pathways or by enhancing permeation through the intestinal membrane.[13][15] This approach effectively bypasses the low permeability barrier.

G SNEDDS SNEDDS Formulation (Oral) Oil + Surfactant + Co-surfactant + Teneligliptin GI GI Fluids (Peristalsis) SNEDDS->GI Ingestion Emulsion Emulsion GI->Emulsion Dispersion Epithelium Intestinal Epithelium Emulsion->Epithelium Transport Absorption Enhanced Absorption (Increased Surface Area, Membrane Fluidization) Epithelium->Absorption Blood Systemic Circulation (Portal Vein) Absorption->Blood

Caption: Mechanism of bioavailability enhancement by SNEDDS.

Materials & Equipment
  • API: Teneligliptin Hydrobromide

  • Oil Phase: Capmul MCM, Oleic acid, or other suitable lipid.

  • Surfactant: Kolliphor EL (Cremophor EL), Tween 80.

  • Co-surfactant/Co-solvent: Transcutol P, Propylene Glycol.[16]

  • Equipment: Magnetic stirrer, vortex mixer, particle size analyzer, UV-Vis spectrophotometer.

Step-by-Step Protocol
  • Excipient Screening: Determine the solubility of teneligliptin in various oils, surfactants, and co-surfactants to select components that can solubilize the highest amount of the drug.

  • Constructing Pseudo-Ternary Phase Diagrams:

    • Prepare mixtures of surfactant and co-surfactant (S_mix) in different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each S_mix ratio, blend with the oil phase at various weight ratios (from 9:1 to 1:9).

    • Titrate each oil-S_mix blend with water dropwise under gentle stirring. Observe for transparency and flowability.

    • Plot the results on a ternary phase diagram to identify the nanoemulsion region, which will guide the selection of component ratios for the formulation.

  • Formulation Preparation:

    • Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant.

    • Accurately weigh the components and mix them in a glass vial.

    • Heat the mixture to 40°C on a magnetic stirrer to ensure homogeneity.

    • Add the accurately weighed teneligliptin to the vehicle and vortex until a clear, homogenous solution is formed.

Characterization of SNEDDS
  • Self-Emulsification Time & Assessment: Add 1 mL of the SNEDDS formulation to 250 mL of water or 0.1N HCl at 37°C with gentle stirring (50 RPM).[14] Record the time taken for the formation of a clear or slightly bluish-white nanoemulsion. The grade of the emulsion (clear, slightly turbid, etc.) should be noted.

  • Droplet Size and Zeta Potential: Dilute the SNEDDS with water and measure the mean droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. A droplet size < 200 nm with a PDI < 0.3 is desirable.

  • Robustness to Dilution: Dilute the formulation with different volumes of water (e.g., 100x, 1000x) and check for any signs of drug precipitation or phase separation after 24 hours.

  • In Vitro Drug Release: Use a dialysis bag method or a standard dissolution apparatus. The release profile should be significantly improved compared to the pure drug suspension.

Protocol III: Ex Vivo Permeability Assessment - Caco-2 Cell Model

Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a polarized monolayer that structurally and functionally resembles the small intestinal epithelium.[17][][19] It is the gold standard in vitro model for predicting human drug absorption and investigating transport mechanisms, including passive diffusion and active efflux.[20][21]

Materials & Equipment
  • Cell Line: Caco-2 cells (ATCC HTB-37).

  • Culture Medium: DMEM, supplemented with FBS, non-essential amino acids, and antibiotics.

  • Transwell® Inserts: Polycarbonate membrane inserts (e.g., 0.4 µm pore size).

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Analytical Equipment: LC-MS/MS or a validated HPLC method for drug quantification.[22][23]

  • TEER Meter: For measuring monolayer integrity.

Step-by-Step Protocol
  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for full differentiation and formation of a confluent monolayer with tight junctions.[][20]

  • Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).[20]

  • Permeability Study (Apical to Basolateral - A→B):

    • Wash the cell monolayer gently with pre-warmed HBSS.

    • Add the test formulation (e.g., teneligliptin dissolved in HBSS, or the diluted SNEDDS formulation) to the apical (donor) compartment.

    • Add fresh, pre-warmed HBSS to the basolateral (receiver) compartment.

    • Incubate at 37°C. At predetermined time intervals (e.g., 30, 60, 90, 120 min), take samples from the basolateral compartment, replacing the volume with fresh buffer.[17]

  • Permeability Study (Basolateral to Apical - B→A): To determine the efflux ratio, perform the experiment in the reverse direction, adding the drug to the basolateral compartment and sampling from the apical side.

  • Sample Analysis: Quantify the concentration of teneligliptin in the collected samples using a validated LC-MS/MS or HPLC method.[24]

Data Analysis
  • Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.[]

  • Efflux Ratio (ER): Calculate the ratio of permeability in each direction:

    • ER = Papp (B→A) / Papp (A→B)

    • An ER > 2 suggests the involvement of active efflux transporters like P-gp.[21]

Protocol IV: In Vivo Pharmacokinetic Evaluation

Rationale: In vivo studies in an appropriate animal model are essential to confirm that the improved in vitro performance translates to enhanced oral bioavailability. Sprague-Dawley or Wistar rats are commonly used models for pharmacokinetic studies of teneligliptin.[25][26][27]

Materials & Equipment
  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Formulations: Test formulation (e.g., optimized solid dispersion or SNEDDS) and control (pure drug suspension).

  • Dosing Equipment: Oral gavage needles.

  • Blood Collection: Micro-centrifuge tubes containing anticoagulant (e.g., K2-EDTA).

  • Analytical: Validated LC-MS/MS or HPLC method for teneligliptin quantification in plasma.[22]

Step-by-Step Protocol
  • Animal Acclimatization & Fasting: Acclimatize animals for at least one week. Fast the rats overnight (12-18 hours) before dosing, with free access to water.

  • Dosing: Divide rats into groups (n=6 per group). Administer the test and control formulations via oral gavage at a dose equivalent to, for example, 10 mg/kg of teneligliptin.

  • Blood Sampling: Collect blood samples (~0.25 mL) from the tail vein or retro-orbital plexus at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[22]

  • Plasma Separation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

  • Sample Storage & Analysis: Store the plasma samples at -80°C until analysis. Quantify the teneligliptin concentration in the plasma samples using a validated bioanalytical method.

Data Analysis
  • Pharmacokinetic Parameters: Plot the mean plasma concentration versus time for each group. Calculate key pharmacokinetic parameters using non-compartmental analysis:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.

    • AUC(0-inf): Area under the curve extrapolated to infinity.

  • Relative Bioavailability (F%):

    • F% = [AUC(test) / AUC(control)] * 100

    • A significant increase in Cmax and AUC for the test formulation compared to the control indicates enhanced oral bioavailability.

Concluding Remarks

The protocols outlined provide a systematic and robust framework for the development and evaluation of advanced oral formulations for teneligliptin hydrobromide. By focusing on mechanisms that overcome the intestinal permeability barrier, such as amorphization coupled with efflux inhibition (solid dispersions) or altering absorption pathways (SNEDDS), it is possible to significantly enhance its oral bioavailability. Rigorous characterization and a tiered evaluation approach, from in vitro dissolution to ex vivo permeability and in vivo pharmacokinetics, are critical for identifying a clinically viable and effective formulation.

References

  • (PDF) A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III)
  • A Comprehensive Review of Teneligliptin on its Pharmacological, Pharmaceutical, and Analytical Profile.
  • Self-emulsifying drug delivery systems: A versatile approach to enhance the oral delivery of BCS class III drug via hydrophobic ion pairing - PubMed Central.
  • Recent Advances in Oral Drug Delivery Systems for BCS III Drugs | Scilit.
  • Caco-2 Permeability Assay - Enamine.
  • "RP-HPLC Method for Teneligliptin in Rabbit Plasma: Development and Valid
  • Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin - PMC - NIH.
  • Caco-2 Permeability Testing | Intestinal Model - Formul
  • Bioavailability improvement of BCS Class II & III drugs by some formulation str
  • Tissue distribution of teneligliptin in rats and comparisons with data reported for other dipeptidyl peptidase-4 inhibitors - PubMed.
  • (PDF)
  • Caco-2 permeability assay - Cre
  • Tissue distribution of teneligliptin in rats and comparisons with data reported for other dipeptidyl peptidase‐4 inhibitors - NIH.
  • Development of a liquid chromatography/tandem-mass spectrometry assay for the simultaneous determination of teneligliptin and its active metabolite teneligliptin sulfoxide in human plasma.
  • (PDF)
  • Teneligliptin hydrobromide hydrate mouth dissolving strip: Formulation and evalu
  • Teneligliptin hydrobromide hydrate | prolylthiazolidine-based DPP-4 inhibitor - InvivoChem.
  • Caco-2 Permeability Assay - Evotec.
  • analytical method development and validation of teniligliptin in phrmaceutical dosage form by rp - IJRDO Journal.
  • Possibility of pharmacokinetic drug interaction between a DPP-4 inhibitor and a SGLT2 inhibitor - PMC - NIH.
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - NIH.
  • (PDF)
  • Enhancement of Dissolution profile of poorly water soluble drug using Water Soluble Carriers - Asian Journal of Pharmaceutical Research.
  • Formulation And Evaluation of Bilayer Tablets of Teneligliptin by Using Liquid Solid Compact Technology - International Journal of Pharmaceutical Sciences.
  • The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implic
  • The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC - NIH.
  • The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - ResearchG
  • RJPT - Formulation and Evaluation of Teneligliptin Nanosuspension - Research Journal of Pharmacy and Technology.
  • Formulation and Evaluation of Teneligliptin Pellet - Impactfactor.
  • For the use only of registered medical practitioners or a hospital or a laboratory Teneligliptin Tablets 20 mg GLIZ TM TG Compos - MakersLabs.
  • A Comprehensive Guide to the Development, Evaluation, and Future Prospects of Self-nanoemulsifying Drug Delivery Systems for Poorly W
  • PRODUCT INFORM
  • IJPBS Article- Self nano emulsifying drug delivery system (SNEDDS)
  • Investigation of Potential Pharmacokinetic Interactions Between Teneligliptin and Metformin in Steady-State Conditions in Healthy Adults | Request PDF - ResearchG
  • Development of self-nanoemulsifying drug delivery systems for the enhancement of solubility and oral bioavailability of fenofibrate, a poorly w
  • What is the mechanism of Teneligliptin?
  • Self-Nano-Emulsifying Drug-Delivery Systems: A Limelight on the Development, Advancements and Opportunities in Improving Oral - Pharma Excipients.
  • Evaluation of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Poorly Water-Soluble Talinolol: Preparation, in vitro and in vivo Assessment - Frontiers.

Sources

Method

Application Notes &amp; Protocols: Experimental Design for Long-Term Efficacy Studies of Teneligliptin

Introduction: The Rationale for Long-Term Efficacy Assessment of Teneligliptin Teneligliptin is a third-generation, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Long-Term Efficacy Assessment of Teneligliptin

Teneligliptin is a third-generation, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus (T2DM).[1] Its core mechanism involves inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By preventing this degradation, Teneligliptin increases the levels of active incretins, which in turn stimulates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release.[4][5] This action leads to improved glycemic control, particularly affecting postprandial glucose levels.[2]

Given that T2DM is a chronic and progressive disease, the initial efficacy of an anti-diabetic agent is only part of the clinical picture. Long-term studies are critical to establish the durability of glycemic control, assess the potential for disease modification (e.g., preservation of β-cell function), and build a comprehensive safety profile over extended periods of use.[6][7] This document provides a detailed guide for researchers and drug development professionals on designing robust, multi-stage experimental plans to evaluate the long-term efficacy of Teneligliptin, from preclinical validation to clinical trial implementation.

Mechanism of Action: DPP-4 Inhibition Pathway

The efficacy of Teneligliptin is rooted in its potent and selective inhibition of the DPP-4 enzyme. The following pathway illustrates this mechanism.

Teneligliptin_MoA cluster_0 Physiological Incretin Axis cluster_1 DPP-4 Mediated Inactivation cluster_2 Teneligliptin Intervention Food Intake Food Intake L-cells Intestinal L-cells Food Intake->L-cells stimulates GLP-1 Active GLP-1 / GIP L-cells->GLP-1 release Pancreas Pancreas GLP-1->Pancreas acts on Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inactive Inactive Metabolites DPP-4 DPP-4 Enzyme DPP-4->Inactive degrades to DPP-4_inhibited DPP-4 Enzyme GLP-1_active Active GLP-1 / GIP GLP-1_active->DPP-4 substrate Teneligliptin Teneligliptin Teneligliptin->DPP-4_inhibited inhibits

Caption: Mechanism of Teneligliptin via DPP-4 inhibition.

Part 1: Preclinical Experimental Design for Long-Term Efficacy

Preclinical studies in relevant animal models of T2DM are foundational. They provide the initial proof-of-concept for sustained efficacy and safety, justifying the transition to human trials. The primary objective is to assess whether Teneligliptin's glycemic control is maintained and if it confers protective effects on pancreatic β-cells over a significant portion of the animal's lifespan.

Rationale and Experimental Choices
  • Animal Model Selection: The choice of animal model is critical for translational relevance. The db/db mouse or the Zucker Diabetic Fatty (ZDF) rat are preferred models. These models exhibit genetic obesity, insulin resistance, and progressive β-cell failure, closely mimicking the pathophysiology of human T2DM. This allows for the evaluation of the drug's effect on both insulin sensitivity and β-cell preservation.

  • Study Duration: A long-term study in rodents should last a minimum of 24 to 52 weeks. This duration is sufficient to observe chronic changes in glycemic parameters, β-cell mass dynamics, and potential long-term safety signals that would be missed in shorter studies.

  • Dosing and Controls: Dosing should be based on established pharmacokinetic and pharmacodynamic data. The study must include a vehicle-treated control group (e.g., diabetic animals receiving the delivery vehicle only) and a positive control group treated with another well-characterized DPP-4 inhibitor (e.g., Sitagliptin) to benchmark Teneligliptin's performance.

Preclinical Efficacy & Safety Endpoints

The following table summarizes the key endpoints for a long-term preclinical study.

Parameter Category Endpoint Description & Rationale Typical Measurement Frequency
Long-Term Glycemic Control Glycated Hemoglobin (HbA1c)Gold standard. Reflects average glycemic control over the preceding 4-6 weeks in rodents. Essential for assessing sustained efficacy.[8][9]Every 4-8 weeks
Fasting Plasma Glucose (FPG)Measures baseline glucose levels after a fast. A fundamental parameter of glycemic control.Weekly or Bi-weekly
Glucose Homeostasis Oral Glucose Tolerance Test (OGTT)Assesses the ability to clear a glucose load, providing insight into insulin secretion and sensitivity.[10]Baseline, Mid-point, End-of-study
β-Cell Function & Mass HOMA-B (Homeostatic Model Assessment)A calculated index of β-cell function based on fasting glucose and insulin levels.[11]At time points with insulin measurement
Pancreatic Histology & MorphometryQuantitative analysis of β-cell mass, proliferation (Ki-67 staining), and apoptosis (TUNEL or Caspase-3 staining) at study termination.[12][13]End-of-study
Safety & Tolerability Body WeightDPP-4 inhibitors are expected to be weight-neutral.[6] Monitoring for unexpected changes is crucial.Weekly
Clinical ObservationsDaily checks for signs of distress or adverse effects.Daily
Terminal Organ HistopathologyMicroscopic examination of key organs (liver, kidney, heart) to identify any long-term toxicity.End-of-study
Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is a cornerstone for assessing glucose metabolism in preclinical models.[14][15]

Materials:

  • D-Glucose solution (20% in sterile water)

  • Glucometer and test strips

  • Oral gavage needles (18G-20G)

  • Blood collection tubes (e.g., EDTA-coated microvettes)

  • Centrifuge

Procedure:

  • Fasting: Fast mice for 5-6 hours in the morning. Transfer to a clean cage with water available ad libitum.[15][16] A shorter fast is often preferred to reduce stress compared to overnight fasting.[16]

  • Baseline Blood Collection (Time 0): Gently restrain the mouse and make a small nick at the tip of the tail vein with a sterile scalpel.

  • Collect a small drop of blood (<5µL) for immediate glucose measurement using a glucometer. This is the t=0 time point.[15]

  • Collect approximately 40µL of blood into an EDTA tube for subsequent insulin analysis. Keep samples on ice.

  • Glucose Administration: Immediately after baseline collection, administer a 2 g/kg body weight bolus of the 20% D-glucose solution via oral gavage.[15][16] Record the exact time.

  • Subsequent Blood Collections: Collect blood for glucose measurement at 15, 30, 60, and 120 minutes post-gavage.[14] If insulin levels are required, additional larger samples can be taken at select time points (e.g., 15 and 30 minutes).

  • Plasma Preparation: After collection, centrifuge the EDTA tubes at high speed (e.g., 13,000 rpm) for 1-2 minutes to separate plasma.[15]

  • Data Analysis: Plot blood glucose concentration versus time. Calculate the Area Under the Curve (AUC) to quantify total glucose excursion. A lower AUC in the Teneligliptin group compared to the control group indicates improved glucose tolerance.

Protocol: Histological Analysis of Pancreatic β-Cell Mass

This end-of-study analysis provides direct evidence of the drug's impact on the insulin-producing cells.[12][17]

Materials:

  • 4% Paraformaldehyde (PFA) for fixation

  • Paraffin embedding station

  • Microtome

  • Primary antibodies: anti-insulin, anti-Ki-67 (for proliferation), anti-cleaved caspase-3 (for apoptosis)

  • Appropriate secondary antibodies and detection reagents (e.g., DAB or fluorescent)

  • Slide scanner and image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Tissue Harvest & Fixation: At the end of the study, euthanize the animal and carefully dissect the entire pancreas. Weigh the pancreas. Fix the tissue in 4% PFA overnight.

  • Processing & Sectioning: Process the fixed pancreas through a graded series of ethanol and xylene, and embed in paraffin.[17]

  • Systematically collect serial sections (e.g., 5 µm thick) throughout the entire pancreatic block to ensure representative sampling.[12]

  • Immunohistochemistry:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval as required by the primary antibodies.

    • Incubate sections with the primary antibody against insulin. For proliferation and apoptosis, adjacent sections can be stained for Ki-67 and cleaved caspase-3, respectively.

    • Apply the corresponding secondary antibody and visualization system.

    • Counterstain with hematoxylin to visualize nuclei.

  • Image Acquisition & Analysis:

    • Scan the entire stained pancreatic section at high resolution (e.g., 20x) using a digital slide scanner.[12]

    • Using image analysis software, quantify the total pancreatic tissue area and the total insulin-positive (β-cell) area for each section.

    • Calculation: β-cell mass (mg) = (Total β-cell area / Total pancreas tissue area) × Pancreas weight (mg).[13]

    • Similarly, quantify the percentage of Ki-67-positive or cleaved caspase-3-positive β-cells to determine proliferation and apoptosis rates.

Preclinical Study Workflow

Preclinical_Workflow start Study Start acclimatization Animal Acclimatization & Baseline Measurements start->acclimatization randomization Randomization into Groups (Vehicle, Teneligliptin, Positive Control) acclimatization->randomization dosing Chronic Dosing (24-52 Weeks) randomization->dosing monitoring In-Life Monitoring (FPG, Body Weight, HbA1c) dosing->monitoring Repeated Measures ogtt Interim & Final OGTT dosing->ogtt Scheduled termination Study Termination & Necropsy dosing->termination analysis Data Analysis & Reporting monitoring->analysis ogtt->analysis histology Pancreas & Organ Harvest for Histopathology termination->histology histology->analysis end_study Study End analysis->end_study

Caption: Workflow for a long-term preclinical efficacy study.

Part 2: Clinical Trial Design for Long-Term Efficacy

Following successful preclinical validation, the investigation moves to long-term clinical trials. The goals are to confirm sustained glycemic control, evaluate safety in a diverse human population, and understand the drug's place in the therapeutic landscape. The design must align with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[18][19]

Study Design and Rationale
  • Design: A Phase III or IV, multicenter, randomized, double-blind, active-comparator controlled trial is the gold standard. This design minimizes bias and provides a direct comparison to an established therapy.

  • Patient Population: The study should enroll adults with T2DM who have inadequate glycemic control (e.g., HbA1c 7.5% - 10.0%) despite diet, exercise, and potentially a background therapy like metformin. This reflects a common clinical scenario.

  • Duration: A minimum duration of 52 weeks is standard for assessing long-term efficacy.[20] Post-marketing surveillance studies can extend for 3 years or more to gather real-world safety and efficacy data.[7][21][22]

  • Treatment Arms:

    • Teneligliptin Arm: Typically the standard dose (e.g., 20 mg once daily). An arm with a higher dose (e.g., 40 mg) may be included to assess dose-response.[7][23]

    • Active Comparator Arm: Another widely used DPP-4 inhibitor (e.g., Sitagliptin) or a drug from a different class. This provides crucial comparative effectiveness data.

    • Placebo Arm: A placebo arm is generally included in studies where Teneligliptin is added to a background therapy (e.g., metformin).

Clinical Efficacy & Safety Endpoints

The endpoints must be clinically meaningful and meet regulatory standards for demonstrating efficacy and safety.[24][25]

Parameter Category Endpoint Description & Rationale Typical Measurement Frequency
Primary Efficacy Change in HbA1c from BaselineThe universally accepted primary endpoint for glycemic control in diabetes trials.[19] The key outcome is the change after 52 weeks of treatment.Baseline, 12, 24, and 52 weeks
Secondary Efficacy Proportion of Patients Achieving HbA1c < 7.0%A key clinical target. This endpoint measures the clinical relevance of the mean HbA1c reduction.[20]24 and 52 weeks
Change in Fasting Plasma Glucose (FPG)A core measure of glycemic control, complementary to HbA1c.Baseline, 12, 24, and 52 weeks
Alternative Glycemic MarkersGlycated Albumin (GA) or Fructosamine. Particularly useful in patients with conditions affecting HbA1c accuracy, such as renal impairment.[26][27]Baseline and End-of-study
Long-Term Safety Incidence of Adverse Events (AEs)Comprehensive monitoring of all AEs, with special attention to those common with DPP-4 inhibitors (e.g., gastrointestinal issues).[21]Ongoing throughout the study
Incidence of HypoglycemiaA critical safety endpoint. Events should be classified by severity. DPP-4 inhibitors have a low risk of hypoglycemia.[6][21]Ongoing throughout the study
Change in Body WeightConfirmation of the expected weight-neutral effect.[6]Baseline, 24, and 52 weeks
Cardiovascular (CV) SafetyAssessment of Major Adverse Cardiovascular Events (MACE), as per FDA guidance.[18]Ongoing throughout the study
Renal FunctionMonitored via eGFR and urinary albumin-to-creatinine ratio (UACR). Important due to Teneligliptin's use in patients with renal impairment.[1][21]Baseline, 24, and 52 weeks
Clinical Trial Workflow

Clinical_Trial_Workflow screening Patient Screening & Informed Consent enrollment Enrollment & Baseline Assessment (HbA1c, FPG, Vitals) screening->enrollment randomization Randomization to Treatment Arms (Double-Blind) enrollment->randomization treatment Treatment Period (52 Weeks) - Study Drug Administration - Concomitant Medication Management randomization->treatment visits Scheduled Study Visits (e.g., Weeks 12, 24, 36, 52) treatment->visits occurs during eot End of Treatment Visit (Week 52) - Final Efficacy Assessments - Final Safety Labs treatment->eot monitoring Efficacy & Safety Monitoring (HbA1c, AEs, Vitals) visits->monitoring lock Database Lock & Unblinding eot->lock analysis Statistical Analysis lock->analysis report Clinical Study Report & Publication analysis->report

Caption: High-level workflow for a long-term clinical trial.

Conclusion

Designing long-term efficacy studies for Teneligliptin requires a methodologically rigorous, multi-faceted approach that spans from preclinical models to large-scale human trials. The causality behind each experimental choice—from the selection of a diabetic mouse model to the definition of a primary clinical endpoint—must be scientifically sound and aligned with regulatory expectations. By integrating sustained glycemic control metrics like HbA1c with direct assessments of β-cell health and comprehensive safety monitoring, researchers can build a robust evidence base for the long-term clinical utility and safety of Teneligliptin in the management of Type 2 Diabetes Mellitus.

References

  • Frontiers. (n.d.). Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Teneligliptin?. Available at: [Link]

  • protocols.io. (2020). Oral Glucose Tolerance Test in Mouse. Available at: [Link]

  • PMC - NIH. (n.d.). Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Safety and efficacy of long-term treatment with teneligliptin: Interim analysis of a post-marketing surveillance of more than 10,000 Japanese patients with type 2 diabetes mellitus. Available at: [Link]

  • CARE Hospitals. (n.d.). Teneligliptin: Uses, Side Effects, Precautions and More. Available at: [Link]

  • MIMS Philippines. (n.d.). Teneligliptin: Uses, Dosage, Side Effects and More. Available at: [Link]

  • PMC - NIH. (n.d.). Alternative biomarkers for assessing glycemic control in diabetes: fructosamine, glycated albumin, and 1,5-anhydroglucitol. Available at: [Link]

  • PMC - NIH. (n.d.). Long-Term Safety and Efficacy of Teneligliptin in Elderly Patients with Type 2 Diabetes: Subgroup Analysis of a 3-Year Post-Marketing Surveillance in Japan. Available at: [Link]

  • PubMed Central - NIH. (2019). Long-Term, Real-World Safety and Efficacy of Teneligliptin. Available at: [Link]

  • PMC - PubMed Central. (n.d.). The glucose tolerance test in mice: Sex, drugs and protocol. Available at: [Link]

  • American College of Cardiology. (2021). 2020 FDA Guidance for Diabetes Drug Development: Cardiorenal Populations and Outcomes: Lessons Learned and Future Directions. Available at: [Link]

  • Bio-protocol. (2011). Glucose Tolerance Test in Mice. Available at: [Link]

  • HHS.gov. (2024). Diabetes Mellitus: Efficacy Endpoints for Clinical Trials Investigating Antidiabetic Drugs and Biological Products | Guidance Portal. Available at: [Link]

  • Vanderbilt MMPC. (2018). Oral Gavage Glucose Tolerance Test (OGTT). Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Long-Term, Real-World Safety and Efficacy of Teneligliptin: A Post-Marketing Surveillance of More Than 10,000 Patients with Type 2 Diabetes in Japan. Available at: [Link]

  • PubMed. (n.d.). Impact of FDA guidance for developing diabetes drugs on trial design: from policy to practice. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Oral Glucose Tolerance Test in Mouse v1. Available at: [Link]

  • RAPS. (2023). FDA considers new efficacy endpoint for diabetes drugs. Available at: [Link]

  • PubMed. (n.d.). Long-Term, Real-World Safety and Efficacy of Teneligliptin: A Post-Marketing Surveillance of More Than 10,000 Patients with Type 2 Diabetes in Japan. Available at: [Link]

  • PMC - NIH. (n.d.). Update on biomarkers of glycemic control. Available at: [Link]

  • Regulations.gov. (n.d.). Guidance for Industry - Diabetes Mellitus: Developing Drugs and Therapeutic Biologics for Treatment and Prevention. Available at: [Link]

  • ResearchGate. (2019). Update on biomarkers of glycemic control. Available at: [Link]

  • PubMed Central. (n.d.). Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis. Available at: [Link]

  • Oxford Academic. (n.d.). DPP-4 Inhibitor Linagliptin Restores β-Cell Function and Survival in Human Isolated Islets Through GLP-1 Stabilization. Available at: [Link]

  • PubMed Central. (2017). Effects of dipeptidyl peptidase-4 inhibitors on beta-cell function and insulin resistance in type 2 diabetes: meta-analysis of randomized controlled trials. Available at: [Link]

  • Bio-protocol. (n.d.). 2.7. Analysis of β-cell function, pancreatic histology and histomorphometry. Available at: [Link]

  • Frontiers. (n.d.). Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis. Available at: [Link]

  • Semantic Scholar. (n.d.). HbA1c –Marker for Long Term Glycemic Control. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Using DPP-4 inhibitors to modulate beta cell function in type 1 diabetes and in the treatment of diabetic kidney disease. Available at: [Link]

  • (2016). Choosing markers of glycemic control during clinical trial design. Available at: [Link]

  • PMC - NIH. (2021). Efficacy and Safety of Switching to Teneligliptin in Patients with Type 2 Diabetes Inadequately Controlled with Dipeptidyl Peptidase-4 Inhibitors: 52-Week Results from a Prospective Observational Study. Available at: [Link]

  • PMC - NIH. (n.d.). Efficacy and safety of teneligliptin. Available at: [Link]

  • PMC - NIH. (n.d.). Automated quantification of pancreatic β-cell mass. Available at: [Link]

  • NIH. (n.d.). Accurate measurement of pancreatic islet β-cell mass using a second-generation fluorescent exendin-4 analog. Available at: [Link]

  • ResearchGate. (n.d.). Effects of DPP-4 inhibitors as add-on therapy (DPP-4 inhibitors + other.... Available at: [Link]

  • ResearchGate. (2017). (PDF) Effects of dipeptidyl peptidase-4 inhibitors on beta-cell function and insulin resistance in type 2 diabetes: Meta-analysis of randomized controlled trials. Available at: [Link]

  • ResearchGate. (n.d.). Histological analysis of pancreatic beta cells. Beta cell mass (A) in.... Available at: [Link]

  • Prezi. (n.d.). Practical Session C2: Pancreas Histology and Morphometric Analysis. Available at: [Link]

Sources

Application

Application Note: Evaluating the Efficacy of Teneligliptin on Pancreatic Beta-Cell Function Using Cell-Based Assays

Introduction Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus (T2DM).[1][2] Its primary mechanism of action involves preventing the d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus (T2DM).[1][2] Its primary mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By stabilizing and increasing the levels of active GLP-1 and GIP, Teneligliptin enhances glucose-dependent insulin secretion from pancreatic beta-cells and suppresses glucagon release from alpha-cells, thereby improving glycemic control.[4][5] Beyond its effects on glucose homeostasis, preclinical and clinical studies suggest that Teneligliptin may also exert protective effects on beta-cells by promoting their function, proliferation, and survival.[4][6]

This application note provides a comprehensive guide for researchers and drug development professionals on the use of cell-based assays to meticulously evaluate the effects of Teneligliptin on pancreatic beta-cell function. We will delve into the causality behind experimental choices and provide detailed, step-by-step protocols for key assays that form a self-validating system to assess beta-cell health and responsiveness.

Scientific Background: The Incretin Effect and DPP-4 Inhibition

The incretin effect describes the phenomenon where oral glucose administration elicits a significantly higher insulin response compared to intravenous glucose infusion, highlighting the crucial role of gut-derived hormones in glucose metabolism. GLP-1, secreted from intestinal L-cells, is a key incretin hormone that acts on the GLP-1 receptor (GLP-1R) on pancreatic beta-cells.[7] This interaction triggers a cascade of intracellular signaling events, primarily through the Gαs/adenylyl cyclase/cAMP pathway, leading to the activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac).[7][8] These pathways converge to enhance glucose-stimulated insulin secretion (GSIS), promote insulin gene transcription, and support beta-cell proliferation and survival.[7][8][9]

The biological activity of GLP-1 is short-lived as it is rapidly degraded by the DPP-4 enzyme. Teneligliptin, with its unique "J-shaped" structure, potently and selectively inhibits DPP-4, thereby prolonging the action of endogenous GLP-1.[4] This sustained GLP-1 signaling is hypothesized to not only improve glycemic control but also to preserve beta-cell mass and function, which are progressively lost in T2DM.[10][11]

Visualization of Teneligliptin's Mechanism of Action

Teneligliptin_Mechanism cluster_gut Gut (L-cell) cluster_blood Bloodstream cluster_beta Pancreatic Beta-Cell Food Intake Food Intake GLP1 Active GLP-1 Food Intake->GLP1 DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation GLP1R GLP-1 Receptor GLP1->GLP1R Inactive GLP1 Inactive GLP-1 DPP4->Inactive GLP1 Teneligliptin Teneligliptin Teneligliptin->DPP4 Inhibition AC Adenylyl Cyclase GLP1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Epac Epac cAMP->Epac Insulin Secretion ↑ Insulin Secretion PKA->Insulin Secretion Gene Transcription ↑ Gene Transcription (e.g., Insulin) PKA->Gene Transcription Proliferation ↑ Proliferation ↓ Apoptosis PKA->Proliferation Epac->Insulin Secretion

Caption: Teneligliptin inhibits DPP-4, increasing active GLP-1 levels and enhancing beta-cell function.

Experimental Protocols for Assessing Beta-Cell Function

To robustly evaluate the effects of Teneligliptin, a multi-parametric approach is essential. The following protocols detail key assays for measuring insulin secretion, cell proliferation, apoptosis, and gene expression in relevant beta-cell lines (e.g., MIN6, INS-1E).

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is fundamental for assessing the primary function of beta-cells: secreting insulin in response to glucose. The effect of Teneligliptin is evaluated by its ability to potentiate this response.

Principle: Beta-cells are incubated with low and high concentrations of glucose in the presence or absence of Teneligliptin. The amount of secreted insulin in the supernatant is then quantified, typically by ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) assays.

Protocol:

  • Cell Culture: Plate MIN6 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and culture for 48-72 hours to reach ~80% confluency.

  • Pre-incubation: Gently wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 2 mM glucose. Then, pre-incubate the cells in the same buffer for 1-2 hours at 37°C to establish a basal state.

  • Treatment: Aspirate the pre-incubation buffer. Add KRB buffer containing:

    • Low glucose (2 mM) - Basal secretion control

    • High glucose (20 mM) - Stimulated secretion control

    • High glucose (20 mM) + Teneligliptin (e.g., 1 µM)

    • Include appropriate vehicle controls.

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Sample Collection: Carefully collect the supernatant from each well. Centrifuge at 500 x g for 5 minutes to remove any detached cells.

  • Quantification: Measure the insulin concentration in the supernatant using a commercially available Insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin concentration to the total protein content of the cells in each well. Express the results as fold-change over the high glucose control.

Treatment GroupGlucose (mM)Teneligliptin (µM)Expected Insulin Secretion (Fold Change vs. Basal)
Basal Control201.0
Stimulated Control2005.0 - 10.0
Teneligliptin201> Stimulated Control
Vehicle Control200 (Vehicle)5.0 - 10.0
Beta-Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of Teneligliptin on beta-cell viability and proliferation, which is crucial for maintaining beta-cell mass.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the formazan solution is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed MIN6 or INS-1E cells in a 96-well plate at a density of 1 x 10^4 cells/well.[12] Allow cells to adhere overnight.

  • Treatment: Replace the medium with fresh culture medium containing Teneligliptin at various concentrations (e.g., 0.1, 1, 10 µM) or a positive control (e.g., GLP-1). Include an untreated control group.

  • Incubation: Incubate the cells for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[13]

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the untreated control.

Beta-Cell Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies apoptosis, or programmed cell death. A reduction in apoptosis by Teneligliptin would indicate a protective effect on beta-cells.

Principle: The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic caspase-3/7 substrate which is cleaved by active caspases to release a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to caspase activity.

Protocol:

  • Cell Seeding and Treatment: Seed MIN6 cells in a white-walled 96-well plate at 1 x 10^4 cells/well. After 24 hours, treat the cells with an apoptosis-inducing agent (e.g., a combination of high glucose and palmitate to mimic glucolipotoxicity) with or without co-treatment with Teneligliptin.

  • Incubation: Incubate for 24-48 hours.

  • Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation and Measurement: Mix the contents by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A decrease in the luminescent signal in the Teneligliptin-treated groups compared to the glucolipotoxicity-only group indicates an anti-apoptotic effect.

Experimental_Workflow cluster_assays Functional Assays cluster_readouts Data Readouts start Start: Beta-Cell Culture (MIN6, INS-1E) treatment Treatment: - Vehicle Control - Teneligliptin (various conc.) - Positive/Negative Controls start->treatment gsis GSIS Assay (Glucose Challenge) treatment->gsis prolif Proliferation Assay (MTT) treatment->prolif apoptosis Apoptosis Assay (Caspase-Glo 3/7) treatment->apoptosis gene Gene Expression (RT-qPCR) treatment->gene ins_readout Insulin Concentration (ELISA) gsis->ins_readout prolif_readout Absorbance @ 570nm prolif->prolif_readout apop_readout Luminescence (RLU) apoptosis->apop_readout gene_readout mRNA Fold Change gene->gene_readout analysis Data Analysis & Interpretation ins_readout->analysis prolif_readout->analysis apop_readout->analysis gene_readout->analysis

Caption: A generalized workflow for evaluating Teneligliptin's effects on beta-cells.

Gene Expression Analysis by RT-qPCR

This assay measures changes in the expression of genes crucial for beta-cell function and identity.

Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to quantify the mRNA levels of target genes. This provides insight into the molecular mechanisms by which Teneligliptin exerts its effects.

Protocol:

  • Cell Culture and Treatment: Culture and treat MIN6 cells with Teneligliptin as described in the previous protocols for 24-48 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[12]

  • qPCR: Perform qPCR using a qPCR instrument and a SYBR Green-based master mix. Use primers specific for target genes.

    • Key Target Genes:

      • Ins1/Ins2: Insulin gene expression

      • Pdx1: A key transcription factor for beta-cell development and function

      • Bcl2: Anti-apoptotic gene

      • Bax: Pro-apoptotic gene

      • Actb (β-actin) or Gapdh: Housekeeping genes for normalization

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Target GeneFunctionExpected Effect of Teneligliptin
Ins1/Ins2Insulin ProductionUpregulation
Pdx1Beta-Cell Function & IdentityUpregulation
Bcl2Anti-ApoptosisUpregulation
BaxPro-ApoptosisDownregulation

The suite of cell-based assays detailed in this application note provides a robust framework for elucidating the effects of Teneligliptin on pancreatic beta-cell function. By systematically evaluating insulin secretion, proliferation, apoptosis, and gene expression, researchers can gain a comprehensive understanding of the cellular and molecular mechanisms underlying the therapeutic benefits of this DPP-4 inhibitor. The consistent application of these validated protocols will ensure the generation of high-quality, reproducible data, thereby accelerating research and development in the field of diabetes therapeutics.

References

  • The Use of Luminescent Cell-Based Assays for Studying Insulin and Glucagon Secretion and Activity. American Diabetes Association. [Link]

  • DPP-4 Inhibitor Linagliptin Restores β-Cell Function and Survival in Human Isolated Islets Through GLP-1 Stabilization. Oxford Academic. [Link]

  • GLP-1 signaling pathways in pancreatic beta cells. ResearchGate. [Link]

  • Using DPP-4 inhibitors to modulate beta cell function in type 1 diabetes and in the treatment of diabetic kidney disease. Taylor & Francis Online. [Link]

  • Effects of dipeptidyl peptidase-4 inhibitors on beta-cell function and insulin resistance in type 2 diabetes: meta-analysis of randomized controlled trials. PubMed. [Link]

  • Chronic Inhibition of Dipeptidyl Peptidase-4 With a Sitagliptin Analog Preserves Pancreatic β-Cell Mass and Function in a Rodent Model of Type 2 Diabetes. American Diabetes Association. [Link]

  • The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells. Frontiers. [Link]

  • GLP-1 signaling and the regulation of pancreatic β-cells mass/function. Elsevier. [Link]

  • GLP-1 receptor signaling: effects on pancreatic beta-cell proliferation and survival. PubMed. [Link]

  • Dipeptidyl peptidase-4 inhibitors and preservation of pancreatic islet-cell function: a critical appraisal of the evidence. PubMed. [Link]

  • Role of GLP-1 in pancreatic beta-cell proliferation mechanisms. Consensus. [Link]

  • Measurement of pancreatic islet beta-cell proliferation by flow cytometry. Protocols.io. [Link]

  • A multi-parametric high throughput assay for detecting beta-cell proliferation in dispersed primary islets. PubMed. [Link]

  • Teneligliptin- An Effective Dipeptidyl Peptidase – 4 Inhibitor In The Management Of Type 2 Diabetes Mellitus : An Overview. International Journal of Pharmaceutical Sciences. [Link]

  • Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets. NIH. [Link]

  • Teneligliptin: Uses, Side Effects, Precautions and More. CARE Hospitals. [Link]

  • What is the mechanism of Teneligliptin? Patsnap Synapse. [Link]

  • Insulin Secretion Assay. Human Cell Design. [Link]

  • Insulin secretion assays in an engineered MIN6 cell line. NIH. [Link]

  • Establishment of a pancreatic β cell proliferation model in vitro and a platform for diabetes drug screening. PubMed Central. [Link]

  • Rapid Low-Cost Luciferase Assays for Insulin. JoVE Journal. [Link]

  • Effects of Teneligliptin and/or GLP-1 on DPP-4 gene expression, protein... ResearchGate. [Link]

  • Infographic: Assays for Measuring Insulin Activity. Promega Connections. [Link]

  • Chemical Methods to Induce Beta-Cell Proliferation. NIH. [Link]

  • Teneligliptin effects on the antioxidant gene expression in HUVECs... ResearchGate. [Link]

  • Effects of teneligliptin and placebo on HOMA-β change from the baseline by meta-analysis. ResearchGate. [Link]

  • TAT-PBX1 Reverses Hyperglycemia Through β-Cell Regeneration and Functional Restoration in an STZ-Induced Diabetic Model. MDPI. [Link]

  • Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy. NIH. [Link]

  • Comparison of protective effects of teneligliptin and luseogliflozin on pancreatic β-cell function: randomized, parallel-group, multicenter, open-label study (SECRETE-I study). Frontiers. [Link]

Sources

Method

Application Notes and Protocols for Studying the Antidiabetic Effects of Teneligliptin in Animal Models

For Researchers, Scientists, and Drug Development Professionals Introduction Teneligliptin is a potent, competitive, and long-lasting dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes me...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teneligliptin is a potent, competitive, and long-lasting dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus (T2DM).[1][2] Its therapeutic effect stems from its ability to prevent the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.[1][3][4] Preclinical evaluation of Teneligliptin's efficacy and mechanism of action relies heavily on the use of appropriate animal models that mimic the pathophysiology of human T2DM.[5][6] This guide provides a comprehensive overview of suitable animal models and detailed protocols for assessing the antidiabetic effects of Teneligliptin.

Mechanism of Action: The Incretin Pathway

Understanding the mechanism of Teneligliptin is fundamental to designing relevant preclinical studies. Incretin hormones are released from the gut in response to nutrient intake and play a crucial role in glucose homeostasis.[3] However, their action is short-lived as they are rapidly inactivated by the enzyme DPP-4.[3][4] Teneligliptin inhibits DPP-4, thereby increasing the circulating levels of active GLP-1 and GIP.[1][3] This amplification of the incretin effect results in improved pancreatic β-cell function and better blood glucose regulation.[1]

Teneligliptin Mechanism of Action cluster_0 Gut Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates Active GLP-1 Active GLP-1 L-cells->Active GLP-1 secretes Beta-cells Beta-cells Insulin Insulin Beta-cells->Insulin secretes Alpha-cells Alpha-cells Glucagon Glucagon Alpha-cells->Glucagon secretes Active GLP-1->Beta-cells stimulates Active GLP-1->Alpha-cells inhibits DPP-4 DPP-4 Active GLP-1->DPP-4 is degraded by Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 Teneligliptin Teneligliptin Teneligliptin->DPP-4 inhibits Glucose Uptake Glucose Uptake Insulin->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon->Hepatic Glucose Production promotes

Caption: Mechanism of Teneligliptin via DPP-4 inhibition.

Selecting an Appropriate Animal Model

The choice of animal model is critical for obtaining clinically relevant data. Both genetic and diet/chemically-induced models are available, each with distinct advantages and limitations.[5][7]

Animal ModelTypeKey CharacteristicsAdvantagesDisadvantages
db/db Mouse GeneticLeptin receptor mutation, severe obesity, insulin resistance, hyperglycemia.[8]Robust and well-characterized T2DM phenotype.[8]Severe phenotype may not represent all stages of human T2DM.
ob/ob Mouse GeneticLeptin deficiency, obesity, hyperinsulinemia, transient hyperglycemia.[8]Good model for studying obesity-induced insulin resistance.[8]Hyperglycemia can wane with age due to compensatory hyperinsulinemia.[8]
Zucker Diabetic Fatty (ZDF) Rat GeneticLeptin receptor mutation, obesity, insulin resistance, progressive β-cell failure.[5][6]Closely mimics the progression of T2DM in humans.[6]Requires a specific diet to develop overt diabetes.
Streptozotocin (STZ)-Induced Model Chemically-inducedSTZ is toxic to pancreatic β-cells, causing insulin deficiency.[9][10][11]Cost-effective and allows for control over the timing and severity of diabetes induction.[12]Primarily models insulin deficiency, may not fully replicate the insulin resistance component of T2DM.[12]

Rationale for Model Selection: For studying DPP-4 inhibitors like Teneligliptin, models that exhibit both insulin resistance and β-cell dysfunction, such as the ZDF rat and db/db mouse , are particularly relevant.[3] Studies have demonstrated Teneligliptin's efficacy in improving glycemic control and lipid profiles in these models.[2][3][13] Chemically-induced models, like the STZ model combined with a high-fat diet, can also be valuable for investigating specific aspects of the disease and drug action.[10]

Experimental Design and Protocols

A well-structured experimental workflow is essential for reproducible results. The following diagram outlines a typical study design.

Experimental Workflow cluster_0 Treatment Groups Model Selection Model Selection Acclimatization Acclimatization Model Selection->Acclimatization Baseline Measurements Baseline Measurements Acclimatization->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Vehicle Control Vehicle Control Randomization->Vehicle Control Teneligliptin Teneligliptin Randomization->Teneligliptin Positive Control Positive Control Randomization->Positive Control Treatment Period Treatment Period Vehicle Control->Treatment Period Teneligliptin->Treatment Period Positive Control->Treatment Period Efficacy Assessment Efficacy Assessment Treatment Period->Efficacy Assessment Terminal Sample Collection Terminal Sample Collection Efficacy Assessment->Terminal Sample Collection Data Analysis Data Analysis Terminal Sample Collection->Data Analysis

Caption: General experimental workflow for preclinical evaluation.

Protocol 1: Streptozotocin (STZ)-Induced Diabetes Model (Rat)

This protocol describes the induction of diabetes in rats using a low dose of STZ combined with a high-fat diet (HFD) to mimic T2DM, characterized by insulin resistance and partial β-cell dysfunction.[10]

Materials:

  • Male Sprague-Dawley or Wistar rats (8 weeks old)

  • High-Fat Diet (HFD, e.g., 45-60% kcal from fat)

  • Streptozotocin (STZ)

  • Cold citrate buffer (0.1 M, pH 4.5)

  • Glucometer and test strips

Procedure:

  • Induction of Insulin Resistance: Feed rats an HFD for a minimum of 2 weeks prior to STZ injection to induce insulin resistance.

  • STZ Preparation: Immediately before use, dissolve STZ in cold citrate buffer (pH 4.5).[10][11] STZ is light-sensitive and degrades rapidly in neutral or alkaline solutions.[11]

  • STZ Administration:

    • Fast the animals for 4-6 hours.[11] Fasting enhances STZ uptake by β-cells via GLUT2 transporters.[10]

    • Administer a single low dose of STZ (e.g., 35-45 mg/kg) via intraperitoneal (i.p.) injection.[10]

  • Confirmation of Diabetes:

    • After 72 hours, measure tail vein blood glucose in non-fasted animals.

    • Animals with blood glucose levels ≥16.7 mmol/L (300 mg/dL) are considered diabetic and can be included in the study.[14]

Protocol 2: Teneligliptin Administration

Materials:

  • Teneligliptin hydrobromide hydrate

  • Vehicle (e.g., 0.5% carboxymethylcellulose or distilled water)

  • Oral gavage needles

Procedure:

  • Preparation of Dosing Solution: Prepare a homogenous suspension of Teneligliptin in the chosen vehicle. The concentration should be calculated based on the desired dose and the average body weight of the animals.

  • Administration:

    • Administer Teneligliptin orally once daily using a gavage needle.

    • Dosage Rationale: Effective doses in rat models typically range from 0.1 to 10 mg/kg.[2][15][16] A dose of 1 mg/kg has been shown to significantly reduce glucose excursions and improve lipid profiles in Zucker fatty rats.[2][15] For mouse studies, a dose of 60 mg/kg/day has been used.[17][18]

    • The vehicle control group should receive an equivalent volume of the vehicle alone.

    • Treatment duration can range from a single dose for acute studies to several weeks (e.g., 2-10 weeks) for chronic efficacy studies.[2][18]

Protocol 3: Oral Glucose Tolerance Test (OGTT)

The OGTT is a gold-standard method to assess glucose homeostasis and the effect of antidiabetic agents on glucose clearance.[19][20][21]

Materials:

  • Glucose solution (e.g., 40% w/v in water)[19]

  • Glucometer and test strips

  • Blood collection tubes (e.g., EDTA-coated for plasma)

  • Oral gavage needles

Procedure:

  • Fasting: Fast mice or rats for 4-6 hours.[22][23] Prolonged fasting (e.g., overnight) can induce stress and may not be necessary.[23] Ensure animals have free access to water.[22]

  • Baseline Blood Sample (Time 0): Take a small blood sample from the tail vein to measure baseline glucose levels.

  • Glucose Administration: Immediately after the baseline sample, administer a glucose solution via oral gavage. The standard dose is 2 g/kg for mice and rats.[23]

  • Post-Gavage Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose challenge.[21]

  • Data Analysis: Plot the mean blood glucose concentration at each time point. The primary endpoint is the Area Under the Curve (AUC) for the glucose excursion, which provides a quantitative measure of glucose tolerance.[21] A reduction in AUC in the Teneligliptin-treated group compared to the vehicle group indicates improved glucose tolerance.

Protocol 4: Measurement of Active GLP-1 and Insulin

Assessing the levels of active GLP-1 and insulin is crucial for confirming Teneligliptin's mechanism of action.

Materials:

  • Blood collection tubes containing a DPP-4 inhibitor (e.g., BD P800 tubes) or an EDTA tube with aprotinin and a separate DPP-4 inhibitor added immediately.[24][25]

  • Centrifuge

  • Commercially available ELISA or multiplex assay kits for active GLP-1 and insulin.[24]

Procedure:

  • Sample Collection:

    • Rationale for Inhibitors: Active GLP-1 is extremely labile and is rapidly degraded by DPP-4 in vitro.[26][27] Therefore, blood must be collected into tubes containing a DPP-4 inhibitor to prevent ex vivo degradation and ensure accurate measurement.[25]

    • Collect blood at relevant time points, such as during an OGTT (e.g., 15 minutes post-glucose challenge) or after a mixed-meal tolerance test.

  • Plasma Preparation: Centrifuge the blood samples at 1,000 x g for 10 minutes at 4°C to separate the plasma.[25]

  • Storage: Store plasma samples at -80°C until analysis.

  • Quantification:

    • Use a validated, high-sensitivity ELISA or multiplex assay kit following the manufacturer's instructions.[24][26]

    • Causality: An increase in active GLP-1 levels in the Teneligliptin-treated group confirms successful DPP-4 inhibition. A corresponding glucose-dependent increase in insulin levels demonstrates the downstream therapeutic effect.[2]

Data Analysis and Expected Outcomes

Data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). Teneligliptin treatment is expected to yield the following results compared to a vehicle-treated diabetic control group.

ParameterExpected Outcome with TeneligliptinRationale
Fasting Blood Glucose Decrease[3]Improved basal insulin secretion and suppressed glucagon.
HbA1c DecreaseReflects improved long-term glycemic control.
OGTT Glucose AUC Decrease[2][3]Enhanced glucose-dependent insulin release and improved glucose disposal.
Active GLP-1 Levels Increase[2][15]Direct result of DPP-4 inhibition.
Plasma Insulin Levels (post-glucose) Increase[2]Consequence of elevated active GLP-1 levels stimulating β-cells.
Plasma Triglycerides Decrease[2][28]DPP-4 inhibitors have shown beneficial effects on lipid profiles.[3]
Body Weight Generally neutral effect[3]A known characteristic of the DPP-4 inhibitor class.[3]

References

  • STZ-Induced Diabetes Model – Protocol. NDI Neuroscience. [Link]

  • Yorek, M. A. (2014). Animal models for type 1 and type 2 diabetes: advantages and limitations. PubMed Central. [Link]

  • Srinivasan, K., & Ramarao, P. (2007). Animal models in type 2 diabetes research: An overview. ResearchGate. [Link]

  • Patsnap. (2024). What is the mechanism of Teneligliptin? Patsnap Synapse. [Link]

  • Zakaria, Z. Z., et al. (2021). Animal Models in Type 2 Diabetes Mellitus Research: Pros and Cons. Semantic Scholar. [Link]

  • King, A. J. (2012). Animal Models of Type 2 Diabetes: Clinical Presentation and Pathophysiological Relevance to the Human Condition. Oxford Academic. [Link]

  • Furman, B. L. (2015). Streptozotocin‐Induced Diabetic Models in Mice and Rats. Semantic Scholar. [Link]

  • Charles River Laboratories. Type 2 Diabetes Mouse Models. [Link]

  • Creative Biolabs. Streptozotocin induced Diabetes: Protocols & Experimental Insights. [Link]

  • DiaComp. (2019). High Dose STZ Induction Protocol V.2. protocols.io. [Link]

  • Kopylov, A. T., et al. (2020). A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice. PMC - NIH. [Link]

  • Ayari, E. (2020). Oral Glucose Tolerance Test in Mouse. protocols.io. [Link]

  • GBD-related T2D Collaborators. (2020). The glucose tolerance test in mice: Sex, drugs and protocol. PMC - PubMed Central. [Link]

  • University of Aberdeen. (2024). Validation of a refined protocol for mouse oral glucose tolerance testing without gavage. bioRxiv. [Link]

  • Fukuda-Tsuru, S., et al. (2012). A novel, potent, and long-lasting dipeptidyl peptidase-4 inhibitor, teneligliptin, improves postprandial hyperglycemia and dyslipidemia after single and repeated administrations. PubMed. [Link]

  • Kadowaki, T., & Kondo, K. (2014). Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes. PMC - NIH. [Link]

  • ALPCO Diagnostics. (2018). An Accurate Solution to the Challenges with Measuring GLP-1. [Link]

  • BCM. (2011). Glucose Tolerance Test in Mice. Bio-protocol. [Link]

  • Melior Discovery. Oral Glucose Tolerance Test (OGTT) in Mice. [Link]

  • Wewer Albrechtsen, N. J., et al. (2017). Why is it so difficult to measure glucagon-like peptide-1 in a mouse? ResearchGate. [Link]

  • Zhang, C., et al. (2023). Teneligliptin improved the dyslipidemia in db/db mice. ResearchGate. [Link]

  • Zhang, C., et al. (2023). Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice. PubMed Central. [Link]

  • Zhang, C., et al. (2023). Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice. ResearchGate. [Link]

  • Zhang, C., et al. (2023). Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice. PubMed. [Link]

  • Nabeno, M., et al. (2015). Tissue distribution of teneligliptin in rats and comparisons with data reported for other dipeptidyl peptidase-4 inhibitors. NIH. [Link]

  • Wewer Albrechtsen, N. J., et al. (2017). Why is it so difficult to measure glucagon-like peptide-1 in a mouse? PubMed. [Link]

  • Kishimoto, M. (2019). The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice. PMC - NIH. [Link]

  • Centaur Pharmaceuticals. Product Information: Ten-20. [Link]

  • Singh, A. K. (2016). Teneligliptin: Heralding Change in Type 2 Diabetes. Scirp.org. [Link]

  • Blue Cross Laboratories. Prescribing Information: TENEBLU. [Link]

  • Li, M., et al. (2022). Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis. Frontiers. [Link]

  • Drucker, D. J. (2007). Mechanism of action of DPP-4 inhibitors--new insights. SciSpace. [Link]

  • Mulvihill, E. E., & Drucker, D. J. (2014). Cellular sites and mechanisms linking reduction of dipeptidyl peptidase-4 activity to control of incretin hormone action and glucose homeostasis. Glucagon.com. [Link]

  • Das, A. K., et al. (2023). Expert opinion on the use of teneligliptin in the management of type 2 diabetes mellitus. ResearchGate. [Link]

  • Nabeno, M., et al. (2015). Tissue distribution of teneligliptin in rats and comparisons with data reported for other dipeptidyl peptidase-4 inhibitors. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for the Spectrophotometric Estimation of Teneligli-ptin Hydrobromide

For: Researchers, scientists, and drug development professionals Introduction: The Significance of Teneligliptin Quantification Teneligliptin, a potent and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor, is a corne...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of Teneligliptin Quantification

Teneligliptin, a potent and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type-2 diabetes mellitus.[1][2][3] It functions by slowing the inactivation of incretin hormones, which play a crucial role in regulating blood glucose levels.[1] Given its therapeutic importance, the development of simple, accurate, and cost-effective analytical methods for the quantification of Teneligliptin in bulk drug and pharmaceutical dosage forms is paramount for quality control and regulatory compliance. Spectrophotometry, owing to its simplicity, rapidity, and affordability, presents an attractive alternative to more complex chromatographic techniques for routine analysis.[2]

This document provides a comprehensive guide to various validated UV-spectrophotometric methods for the estimation of Teneligliptin hydrobromide. The protocols detailed herein are grounded in established scientific literature and validated according to the International Conference on Harmonisation (ICH) guidelines, ensuring reliability and reproducibility.[4][5][6][7]

Method 1: Zero-Order UV-Spectrophotometry

Principle

This is the most direct spectrophotometric method, based on the measurement of light absorbance at a single wavelength. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. The wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity and to minimize interference. For Teneligliptin hydrobromide, the λmax is typically observed in the range of 243-246 nm in various solvents.[2][4][8][9][10][11]

Experimental Protocol

1. Materials and Reagents:

  • Teneligliptin hydrobromide hydrate (API or standard)

  • Distilled water/Methanol/Dimethyl Sulphoxide (DMSO) (AR grade)

  • Volumetric flasks (calibrated)

  • Pipettes (calibrated)

  • UV-Visible Spectrophotometer (double beam) with 1 cm quartz cells

2. Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 100 mg of Teneligliptin hydrobromide hydrate and transfer it to a 100 mL volumetric flask.

  • Add approximately 50 mL of the chosen solvent (e.g., distilled water) and sonicate for 10-15 minutes to dissolve the drug completely.[10]

  • Make up the volume to 100 mL with the same solvent.

3. Preparation of Working Standard Solution (100 µg/mL):

  • Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.

  • Dilute to the mark with the solvent.[10]

4. Preparation of Calibration Curve:

  • From the working standard solution, prepare a series of dilutions to obtain concentrations in the desired linear range (e.g., 5-50 µg/mL).[2][4][8][10]

  • Measure the absorbance of each solution at the predetermined λmax (e.g., 244 nm) against a solvent blank.[4]

  • Plot a calibration curve of absorbance versus concentration.

5. Analysis of Tablet Formulation:

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of Teneligliptin and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of the solvent, sonicate for 15 minutes, and then make up the volume.

  • Filter the solution through a Whatman filter paper (0.45 µm).[1]

  • Dilute the filtrate appropriately to obtain a concentration within the linearity range.

  • Measure the absorbance at the λmax and determine the concentration from the calibration curve.

Workflow Diagram

G cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis A Weigh Teneligliptin Standard B Dissolve in Solvent (e.g., Water) A->B C Prepare Stock Solution (1000 µg/mL) B->C D Prepare Working Standard (100 µg/mL) C->D E Create Calibration Standards (5-50 µg/mL) D->E F Scan for λmax (e.g., 244 nm) G Measure Absorbance of Standards F->G H Plot Calibration Curve G->H K Calculate Concentration H->K I Prepare Tablet Sample Solution J Measure Sample Absorbance I->J J->K

Caption: Workflow for Zero-Order Spectrophotometry of Teneligliptin.

Method 2: Derivative Spectrophotometry

Principle

Derivative spectrophotometry involves the conversion of a normal zero-order spectrum into its first, second, or higher-order derivatives. This technique is particularly useful for resolving overlapping spectra in multi-component analysis and for eliminating baseline drift. For single-component analysis of Teneligliptin, the first-order derivative method can enhance specificity. The concentration is determined by measuring the amplitude at a specific wavelength, often at a zero-crossing point of an interfering substance or at a peak maximum or minimum in the derivative spectrum.[5][6][12]

Experimental Protocol

1. Materials and Reagents:

  • Same as for the Zero-Order method.

2. Solution Preparation:

  • Prepare the standard stock solution, working standard solution, and calibration standards as described in the Zero-Order method. A typical linearity range for the first-order derivative method is 5-80 µg/mL.[5][6]

3. Spectrophotometric Analysis:

  • Scan the zero-order spectra of the standard solutions.

  • Transform the zero-order spectra into first-order derivative spectra (dA/dλ) using the spectrophotometer's software. Set the wavelength interval (Δλ) to 2 nm and a scaling factor of 1.[5]

  • Measure the derivative response at a selected peak minimum (e.g., 266.4 nm) or peak maximum.[5][6]

  • Plot a calibration curve of the derivative response versus concentration.

4. Analysis of Tablet Formulation:

  • Prepare and dilute the tablet sample solution as previously described.

  • Record the first-order derivative spectrum of the sample solution.

  • Measure the derivative response at the selected wavelength and calculate the concentration using the calibration curve.

Method 3: Area Under the Curve (AUC) Spectrophotometry

Principle

The Area Under the Curve (AUC) method involves calculating the integrated value of absorbance with respect to wavelength between two selected wavelengths. This method is advantageous as the absorbance values at all points in the selected wavelength range are considered, which can lead to better precision and accuracy. The AUC is directly proportional to the concentration of the analyte.

Experimental Protocol

1. Materials and Reagents:

  • Same as for the Zero-Order method.

2. Solution Preparation:

  • Prepare the standard stock solution, working standard solution, and calibration standards as described in the Zero-Order method. A common linearity range for the AUC method is 5-70 µg/mL.[5][6]

3. Spectrophotometric Analysis:

  • Scan the zero-order spectra of the standard solutions.

  • Select a wavelength range for calculating the AUC (e.g., 238.6 nm to 247.8 nm).[5][6]

  • Calculate the area under the curve for each standard solution within the selected wavelength range.

  • Plot a calibration curve of the AUC versus concentration.

4. Analysis of Tablet Formulation:

  • Prepare and dilute the tablet sample solution as previously described.

  • Record the zero-order spectrum of the sample solution.

  • Calculate the AUC within the specified wavelength range and determine the concentration from the calibration curve.

Workflow for Advanced Spectrophotometric Methods

G cluster_prep Solution Preparation cluster_analysis Data Acquisition & Processing cluster_quant Quantification A Prepare Standard & Sample Solutions B Scan Zero-Order Spectra (200-400 nm) A->B C Method 2: First-Order Derivative B->C D Method 3: Area Under Curve B->D E Measure Derivative Amplitude at λ (e.g., 266.4 nm) C->E F Calculate AUC in λ range (e.g., 238.6-247.8 nm) D->F G Plot Calibration Curve E->G F->G H Calculate Drug Concentration G->H

Caption: Workflow for Derivative and AUC Spectrophotometric Methods.

Method Validation and Performance Comparison

All the described methods have been validated according to ICH guidelines, demonstrating their suitability for the intended purpose.[4][5][6][7] Key validation parameters are summarized below for easy comparison.

ParameterMethod 1 (Zero-Order)Method 2 (Derivative)Method 3 (AUC)
Solvent Distilled Water[4][5], Methanol[8][10], DMSO[1][7]Distilled Water[5][6]Distilled Water[5][6]
λmax / Wavelength ~244 nm[4][5][6]266.4 nm (peak minima)[5][6]238.6-247.8 nm[5][6]
Linearity Range (µg/mL) 5-70[5][6], 10-50[4][8][10]5-80[5][6]5-70[5][6]
Correlation Coefficient (r²) > 0.999[4][5][6]> 0.999[5][6]> 0.999[5][6]
Accuracy (% Recovery) 97.7% - 101.80%[4][5][6]98.54% - 101.80%[5][6]98.54% - 101.80%[5][6]
Precision (%RSD) < 2%[4][5][6]< 2%[5][6]< 2%[5][6]
LOD (µg/mL) 0.19 - 4.19[1][2]--
LOQ (µg/mL) 0.83 - 12.72[1][2]--

Causality and Experimental Choices

  • Choice of Solvent: The solubility of Teneligliptin hydrobromide hydrate in various solvents like water, methanol, and DMSO allows for flexibility in method development.[1][11] Distilled water is often preferred as it is an economical, readily available, and environmentally friendly solvent.[4][5][6]

  • Selection of Wavelength: The λmax is chosen to achieve maximum sensitivity. For derivative and AUC methods, the selection of specific wavelengths or wavelength ranges is critical to ensure linearity and minimize interference from excipients.

  • Validation: Adherence to ICH guidelines is not merely a regulatory requirement but a system of self-validation. Parameters like linearity, accuracy, precision, LOD, and LOQ provide a comprehensive evaluation of the method's performance, ensuring that the results are trustworthy and reproducible.[4][7]

Conclusion

The UV-spectrophotometric methods detailed in these application notes are simple, rapid, precise, and accurate for the estimation of Teneligliptin hydrobromide in bulk and pharmaceutical formulations. The zero-order method is the most straightforward for routine quality control. The derivative and AUC methods offer enhanced specificity and can be particularly useful when dealing with potential background interference. The choice of method can be guided by the specific requirements of the analysis and the available instrumentation.

References

  • UV Spectrophotometric Method Development and Validation of Teneligliptin Hydrobromide Hydrate in Bulk and Marketed Brand and Generic Tablet Dosage Form - Asian Journal of Pharmaceutical Analysis.
  • Method development and validation of Teneligliptin in pharmaceutical dosage form by UV spectrophotometric methods - Int J Pharm Chem Anal.
  • Analytical Method Development and Validation of Teneligliptin by UV Spectroscopy - RJPT.
  • Novel UV Spectrophotometric approaches for the concurrent determination of Teneligliptin and Metformin in Tablet Formulation.
  • Method development and validation of Teneligliptin in pharmaceutical dosage form by UV spectrophotometric methods.
  • UV Spectrophotometric Method Development and Validation for Determination of Teneligliptin Hydrobromide Hydrate in API and in Pharmaceutical Dosage - SciSpace.
  • Analytical Method Validation and Quantitative Analysis for Active Pharmaceutical Ingredient and Marketed Formulation of Teneligliptin Hydrobromide by UV Spectroscopy - ResearchGate.
  • UV Spectrophotometric Method Development and Validation for Determination of Teneligliptin Hydrobromide Hydrate in API and in Pharmaceutical Dosage Form - IJPRS.
  • Development and Validation of Stability Indicating Uv Spectrophotometric Method For The Estimation Of Teneligliptine In Bulk And.
  • HPLC AND UV-SPECTROPHOTOMETRIC ESTIMATION OF TENELIGLIPTIN FROM TABLET DOSAGE FORM - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC).
  • UV Spectrophotometric Method Development and Validation of Teneligliptin Hydrobromide Hydrate in Bulk and Marketed Brand and Generic Tablet Dosage Form - ResearchGate.
  • Development and Validation of Stability Indicating Ultra Performance Liquid Chromatography Method for the Quantification of Teneligliptin hydrobromide hydrate and Characterisation of its Degradation products by Spectroscopic techniques.
  • Analytical method development and validation for simultaneous estimation of Teneligliptin hydrobromide hydrate and Metformin hydrochloride from it.
  • Analytical Method Development and Validation of Teneligliptin by using RP-HPLC with ICH Guidelines.
  • Analytical Method Development and Validation of Teneligliptin by UV Spectroscopy - RJPT.
  • Development and validation of UV spectrophotometric method and high performance thin layer chromatographic (HPTLC) method for es - Scholars Research Library.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Solubility of Teneligliptin Hydrobromide for In Vitro Experiments

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility challenges with Teneligliptin hydrobromide in in vitro experimen...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility challenges with Teneligliptin hydrobromide in in vitro experimental settings. By understanding the physicochemical properties of this compound and employing systematic preparation techniques, you can ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to dissolve Teneligliptin hydrobromide?

For most in vitro applications, Dimethyl sulfoxide (DMSO) is the recommended starting solvent. Teneligliptin hydrobromide exhibits high solubility in DMSO, reaching concentrations of approximately 30 mg/mL to 100 mg/mL.[1][2] This allows for the creation of a concentrated stock solution that can be serially diluted into your aqueous experimental medium.

Q2: I'm trying to avoid organic solvents. Can I dissolve Teneligliptin hydrobromide directly in aqueous buffers like PBS?

Yes, you can prepare organic solvent-free aqueous solutions. Teneligliptin hydrobromide is readily soluble in water.[3] Its solubility in Phosphate-Buffered Saline (PBS, pH 7.2) is approximately 10 mg/mL.[1] However, it is important to note that aqueous solutions are less stable, and it is not recommended to store them for more than one day.[1]

Q3: My compound isn't dissolving completely, even in DMSO. What could be wrong?

First, ensure you are using fresh, anhydrous DMSO. DMSO is hygroscopic (absorbs moisture from the air), and absorbed water can significantly reduce the solubility of many compounds.[2] If solubility issues persist, gentle warming (e.g., to 37°C) and vortexing or sonication can help facilitate dissolution.

Q4: I prepared a clear stock in DMSO, but it precipitated when I diluted it into my cell culture medium. How can I prevent this?

This is a common issue known as precipitation upon dilution, which occurs when a drug that is highly soluble in a concentrated organic stock is rapidly introduced into an aqueous medium where its solubility is much lower. To prevent this, use a stepwise dilution process. Instead of diluting directly into the final volume of media, perform one or more intermediate dilution steps in a smaller volume of media.[4] This gradual reduction in solvent concentration helps keep the compound in solution. Ensure vigorous mixing during each dilution step.

Q5: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance to DMSO is cell-line dependent.[5] A general rule of thumb is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%.[6] Most cell lines can tolerate 0.5% DMSO without significant cytotoxicity, while some sensitive or primary cells may require concentrations below 0.1%.[5][6] Always include a vehicle control (media with the same final DMSO concentration as your experimental wells) to account for any potential solvent effects.[4]

In-Depth Troubleshooting and Strategy Guides

Guide 1: Systematic Solvent Selection and Stock Solution Preparation

Achieving a stable, high-concentration stock solution is the first critical step. The choice of solvent is dictated by the compound's physicochemical properties and the experimental constraints.

Understanding Teneligliptin Hydrobromide's Properties:

Teneligliptin hydrobromide is the hydrobromide salt form of Teneligliptin, making it more water-soluble than the free base.[3] It is a white powder that is readily soluble in water, sparingly soluble in methanol, and slightly soluble in ethanol.[3] Its pKa is reported to be around 7.55 to 8.7, which influences its solubility in buffers of different pH.[7][8]

Solubility Data Summary:

SolventReported SolubilitySource(s)Notes
DMSO ~30 mg/mL to 100 mg/mL[1][2]Recommended for high-concentration primary stocks. Use fresh, anhydrous DMSO.
Water Readily Soluble / 100 mg/mL[2][3]Aqueous solutions are less stable; prepare fresh daily.
PBS (pH 7.2) ~10 mg/mL[1]Good option for organic solvent-free experiments. Prepare fresh.
Ethanol ~2 mg/mL / Insoluble[1][2]Lower solubility compared to DMSO or water. May not be suitable for high-concentration stocks.
Dimethyl Formamide (DMF) ~30 mg/mL[1]Similar solubility to DMSO, but often more toxic to cells.

The following diagram illustrates a decision-making process for preparing your initial stock solution.

G start Start: Need to dissolve Teneligliptin HBr solvent_choice Is an organic solvent acceptable for the experiment? start->solvent_choice use_dmso Use fresh, anhydrous DMSO. Target high concentration (e.g., 30-100 mg/mL). solvent_choice->use_dmso  Yes use_pbs Use aqueous buffer (e.g., PBS, pH 7.2). Target moderate concentration (e.g., 10 mg/mL). solvent_choice->use_pbs  No dissolution_check Does the compound dissolve completely? use_dmso->dissolution_check use_pbs->dissolution_check assist_dissolution Aid dissolution: - Vortex vigorously - Gentle warming (37°C) - Sonication dissolution_check->assist_dissolution  No success Stock Solution Prepared. Aliquot and store appropriately. dissolution_check->success  Yes reassess Re-evaluate solvent choice or compound purity. dissolution_check:s->reassess:n  Still No assist_dissolution->dissolution_check

Caption: Decision workflow for initial solvent selection and dissolution.

Guide 2: Overcoming Precipitation During Dilution into Aqueous Media

The primary cause of precipitation is the rapid change in the solvent environment from organic to aqueous. A carefully planned dilution strategy is essential.

The Principle of Co-solvency:

When you add a DMSO stock to a large volume of media, the DMSO concentration drops dramatically, and the water in the media acts as an "anti-solvent," causing the less water-soluble drug to crash out of solution.[9] The key is to manage this transition. Using co-solvents or performing serial dilutions maintains a more favorable solvent environment throughout the process.[10][11]

This diagram outlines a robust method for diluting your organic stock into the final working solution for your in vitro assay.

G start Start: High Concentration Stock in DMSO intermediate_dilution Prepare an Intermediate Dilution: - Pipette a small volume of  culture medium/buffer. - Add stock solution to the medium  (NOT vice-versa) while vortexing. start->intermediate_dilution check_precipitation1 Is the intermediate solution clear? intermediate_dilution->check_precipitation1 final_dilution Prepare Final Working Solution: - Add the clear intermediate dilution  to the final volume of medium. check_precipitation1->final_dilution  Yes troubleshoot Troubleshoot: - Add another intermediate step. - Lower the final concentration. - Consider co-solvents (e.g., PEG400). check_precipitation1->troubleshoot  No check_precipitation2 Is the final working solution clear? final_dilution->check_precipitation2 ready_to_use Solution is ready for in vitro experiment. check_precipitation2->ready_to_use  Yes check_precipitation2->troubleshoot  No

Caption: Stepwise dilution protocol to prevent compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 30 mg/mL Stock Solution in DMSO
  • Preparation: Work in a sterile biosafety cabinet. Use a new, sealed vial of anhydrous DMSO. Allow the Teneligliptin hydrobromide hydrate powder to equilibrate to room temperature.

  • Weighing: Accurately weigh 30 mg of Teneligliptin hydrobromide hydrate powder and transfer it to a sterile 1.5 mL or 2 mL microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes. If any solid remains, place the tube in a sonicator bath for 5-10 minutes or warm gently in a 37°C water bath until the solution is completely clear.

  • Sterilization (Optional): While many researchers find that 100% DMSO is sufficiently sterile for stock preparation, you may filter the solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE) if your application is particularly sensitive to contamination.[12] Note that this may cause some loss of compound due to membrane binding.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[4][13] A stock solution in DMSO should be stable for at least one month at -20°C and up to six months at -80°C.[4]

Protocol 2: Preparation of a 10 mg/mL Stock Solution in PBS (pH 7.2)
  • Preparation: Use sterile PBS (pH 7.2). Allow the Teneligliptin hydrobromide hydrate powder to equilibrate to room temperature.

  • Weighing: Accurately weigh 10 mg of the compound and transfer to a sterile 1.5 mL tube.

  • Dissolution: Add 1 mL of sterile PBS (pH 7.2).

  • Mixing: Vortex vigorously until the powder is fully dissolved. The compound should be readily soluble in PBS.[1]

  • Usage: This aqueous solution is not recommended for long-term storage. Prepare it fresh on the day of the experiment.[1]

Stability and Degradation Considerations

Forced degradation studies have been performed on Teneligliptin hydrobromide. The compound shows significant degradation under acidic and oxidative conditions.[14] It is found to be more stable under neutral, basic, thermal, and photolytic conditions.[15] When preparing solutions, especially aqueous ones, it is crucial to use them promptly and protect them from harsh conditions to ensure the integrity of the compound throughout your experiment.

References

  • Various Authors. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?. ResearchGate. Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • Various Authors. (2023). Maximum DMSO concentration in media for cell culture?. Reddit. Retrieved from [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Gholizadeh, P., et al. (2017). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. Retrieved from [Link]

  • Singh, S., et al. (2021). Teneligliptin hydrobromide hydrate mouth dissolving strip: Formulation and evaluation. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • PubChem. (n.d.). Teneligliptin hydrobromide hydrate. National Center for Biotechnology Information. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Makers Labs Limited. (n.d.). Teneligliptin Tablets 20 mg GLIZ TM TG. Retrieved from [Link]

  • PubChem. (n.d.). teneligliptin hydrobromide anhydrous. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of teneligliptin. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2023). A Comprehensive Review of Teneligliptin on its Pharmacological, Pharmaceutical, and Analytical Profile. Retrieved from [Link]

  • Maruthi, D., et al. (2019). A validated stability indicating RP-HPLC method for simultaneous estimation of Trelagliptin and Metformin in bulk and pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2020). A REVIEW ON CO-SOLVENCY AND ANTI-SOLVENT TECHNIQUE. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2021). Enhancement of Dissolution profile of poorly water soluble drug using Water Soluble Carriers. Retrieved from [Link]

  • Thorat, S. S., et al. (2015). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. Retrieved from [Link]

  • Various Authors. (2024). How to prepare sterile drug solution in DMSO for cell culture?. Reddit. Retrieved from [Link]

  • ResearchGate. (n.d.). Co-solvent and Complexation Systems. Retrieved from [Link]

  • Luhar, S. V., et al. (2016). Simultaneous Estimation of Teneligliptin Hydrobromide Hydrate and its Degradation Product by RP-HPLC Method. Journal of Pharmaceutical Science and Bioscientific Research. Retrieved from [Link]

  • Sunitha, P. G., & Narayane, R. (2017). Development and Validation of Stability Indicating Ultra Performance Liquid Chromatography Method for the Quantification of Teneligliptin hydrobromide hydrate and Characterisation of its Degradation products by Spectroscopic techniques. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhancement of Dissolution profile of poorly water soluble drug using Water Soluble Carriers. Retrieved from [Link]

  • Hemke, A. T., et al. (2017). Application of RP-HPLC and UV-Spectrophotometric Method in Dissolution Testing of Teneligliptin. Der Pharma Chemica. Retrieved from [Link]

  • ResearchGate. (2025). An Insightful Overview on Teneligliptin Hydrobromide Hydrate: Analytical Strategies. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • PubChem. (n.d.). Teneligliptin. National Center for Biotechnology Information. Retrieved from [Link]

  • DrugCentral. (n.d.). teneligliptin. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of Teneligliptin Hydrobromide Formulations

Welcome to the technical support center for researchers, scientists, and drug development professionals working on Teneligliptin hydrobromide formulations. This guide is designed to provide in-depth technical assistance,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on Teneligliptin hydrobromide formulations. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you overcome the challenges associated with the poor bioavailability of this potent dipeptidyl peptidase-4 (DPP-4) inhibitor. As a Biopharmaceutical Classification System (BCS) Class II drug, Teneligliptin exhibits high permeability but low aqueous solubility, which is the primary hurdle in achieving optimal therapeutic outcomes.[1] This resource will equip you with the necessary knowledge and practical guidance to navigate these challenges effectively.

I. Understanding the Core Problem: The Bioavailability Challenge of Teneligliptin

Teneligliptin hydrobromide's low solubility in aqueous media directly impacts its dissolution rate in the gastrointestinal tract, a critical step for drug absorption.[2][3] While its high permeability allows for efficient transport across the intestinal membrane, the limited amount of dissolved drug at the absorption site curtails its overall bioavailability. Therefore, the primary goal of formulation development is to enhance the solubility and dissolution rate of Teneligliptin.

Physicochemical Properties of Teneligliptin Hydrobromide

A thorough understanding of the physicochemical properties of Teneligliptin is fundamental to designing effective formulation strategies.

PropertyValueReference
BCS Classification Class II[1]
Aqueous Solubility 1.7 mg/mL (pH and temperature dependent)[2][4]
Permeability High[1]
Melting Point ~211 °C[5]
Log P Data not consistently available, but expected to be high for a BCS Class II drugN/A

II. Troubleshooting & FAQs: Navigating Common Experimental Hurdles

This section addresses specific issues that researchers may encounter during the formulation development and evaluation of Teneligliptin hydrobromide.

A. Formulation Development

Question 1: My solid dispersion of Teneligliptin with PVP/HPMC shows initial dissolution enhancement, but the drug recrystallizes upon storage. How can I prevent this?

Answer: This is a common stability issue with amorphous solid dispersions. The high-energy amorphous state is thermodynamically driven to revert to the more stable crystalline form. Here’s a troubleshooting guide:

  • Polymer Selection and Ratio: The choice of polymer and the drug-to-polymer ratio are critical. While PVP and HPMC are excellent choices for creating solid dispersions, the ratio needs to be optimized.[2][4] An insufficient amount of polymer may not be able to effectively inhibit nucleation and crystal growth. Try increasing the polymer ratio (e.g., from 1:2 to 1:5 or higher) to provide better steric hindrance and maintain the amorphous state.

  • Incorporate a Second Stabilizer: Consider adding a small percentage of a secondary polymer or a surfactant that can act as a crystallization inhibitor. Surfactants can also improve the wettability of the formulation.

  • Humidity Control: Amorphous systems are often sensitive to moisture, which can act as a plasticizer and facilitate recrystallization. Ensure that the solid dispersions are prepared and stored in a low-humidity environment. Consider including a desiccant in the packaging.

  • Preparation Method: The method of preparation can influence the stability of the solid dispersion. Spray drying often produces more stable amorphous systems compared to solvent evaporation or kneading methods due to the rapid removal of the solvent.[6]

Question 2: I am preparing a Teneligliptin nanosuspension, but I'm observing particle aggregation and settling over time. What can I do to improve its physical stability?

Answer: The stability of a nanosuspension is governed by the balance of attractive and repulsive forces between the nanoparticles. Aggregation is a sign of instability. Here are some strategies to address this:

  • Optimize Stabilizer Concentration: The choice and concentration of stabilizers (surfactants and/or polymers) are paramount.[7][8] Insufficient stabilizer will lead to inadequate surface coverage and subsequent aggregation. Conversely, an excessive amount can lead to other issues like foaming or toxicity. Screen different types of stabilizers (e.g., Poloxamers, PVP, Tween 80) and their concentrations to find the optimal combination for Teneligliptin.[9]

  • Zeta Potential: The zeta potential is a measure of the surface charge of the nanoparticles and is a key indicator of stability. For electrostatic stabilization, a zeta potential of at least ±30 mV is generally required to ensure sufficient repulsive forces. If your zeta potential is low, consider adding a charged surfactant or polymer to the formulation.

  • Steric Hindrance: In addition to electrostatic stabilization, steric hindrance provided by polymers adsorbed on the particle surface can prevent aggregation. High molecular weight polymers like HPMC or PVP can be effective.

  • Homogenization Parameters: The energy input during the homogenization process (e.g., high-pressure homogenization) can significantly impact particle size and stability. Optimize the homogenization pressure and the number of cycles to achieve a narrow particle size distribution, which is generally more stable.

Question 3: My liquisolid compacts of Teneligliptin have poor flowability and show content uniformity issues. How can I improve these properties?

Answer: Liquisolid compacts rely on the conversion of a liquid medication into a dry, free-flowing, and compressible powder.[10] Poor flowability and content uniformity often stem from an improper ratio of liquid to solid components.

  • Carrier and Coating Material Selection: The choice of carrier (e.g., microcrystalline cellulose) and coating material (e.g., silica) is crucial.[10] The carrier should have a high liquid absorption capacity, while the coating material should have a large surface area to cover the wet carrier particles and promote flow.

  • Liquid Load Factor: Ensure you are not exceeding the optimal liquid load factor for your chosen carrier and coating materials. Overloading the system with the liquid vehicle will result in a wet and poorly flowable powder.

  • Mixing Process: The mixing process is critical for achieving a homogenous distribution of the liquid medication. A multi-step mixing process is often recommended: first, blend the drug solution with the carrier, then allow time for liquid absorption, and finally, add the coating material and other excipients for final blending.

  • Excipient Ratios: The ratio of the carrier to the coating material is a critical parameter that needs to be optimized to ensure both good flowability and compressibility.

B. Analytical and In-Vitro Testing

Question 4: I am developing an HPLC method for Teneligliptin, but I'm facing issues with peak tailing and poor resolution from degradation products in my stability samples. What should I do?

Answer: Peak tailing and poor resolution are common challenges in HPLC method development. Here are some troubleshooting steps:

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like Teneligliptin. Experiment with different pH values of the buffer in your mobile phase. A pH of around 7.2 has been shown to be effective.[11]

  • Column Chemistry: If adjusting the mobile phase doesn't resolve the issue, consider trying a different column with a different stationary phase chemistry (e.g., a different C18 column from another manufacturer or a phenyl-hexyl column).

  • Forced Degradation Studies: To ensure your method is stability-indicating, you must perform forced degradation studies (acidic, alkaline, oxidative, thermal, and photolytic conditions).[12] This will help you identify the retention times of the degradation products and optimize the mobile phase to achieve adequate separation from the parent drug peak.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the resolution of complex mixtures containing both the parent drug and its degradation products.

Question 5: My in-vitro dissolution results for different Teneligliptin formulations are not correlating with the expected in-vivo performance. How can I develop a more biorelevant dissolution method?

Answer: Establishing a meaningful in vitro-in vivo correlation (IVIVC) is crucial for BCS Class II drugs.[13][14] A lack of correlation suggests that your in-vitro test does not accurately mimic the in-vivo conditions.

  • Biorelevant Dissolution Media: Instead of using simple buffer solutions, consider using biorelevant dissolution media that simulate the composition of gastrointestinal fluids, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and lecithin, which can significantly influence the dissolution of poorly soluble drugs.

  • Dissolution Apparatus and Agitation: The choice of dissolution apparatus (e.g., USP Apparatus 2 - paddle) and the agitation speed can impact the hydrodynamics within the dissolution vessel. Experiment with different agitation speeds to better simulate the motility of the GI tract.

  • pH Profile: Consider a dissolution method that mimics the pH progression in the GI tract, starting with an acidic medium and then transitioning to a more neutral pH.

  • Surfactant Concentration: If using surfactants in the dissolution medium to enhance solubility, ensure the concentration is physiologically relevant and does not mask the true performance differences between formulations.

III. Experimental Protocols and Workflows

A. Formulation Development Workflow

To systematically approach the formulation of Teneligliptin with enhanced bioavailability, the following workflow is recommended.

Caption: A systematic workflow for developing Teneligliptin formulations with enhanced bioavailability.

B. Step-by-Step Protocol: Preparation of Teneligliptin Solid Dispersion by Solvent Evaporation

This protocol provides a general guideline for preparing a solid dispersion of Teneligliptin with a hydrophilic polymer.

  • Materials: Teneligliptin hydrobromide, Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl methylcellulose (HPMC E5), and a suitable solvent (e.g., methanol, ethanol).

  • Procedure:

    • Accurately weigh Teneligliptin and the chosen polymer in the desired ratio (e.g., 1:1, 1:2, 1:5).[2][4]

    • Dissolve both the drug and the polymer in a minimal amount of the selected solvent in a beaker with magnetic stirring until a clear solution is obtained.

    • Transfer the solution to a petri dish or a rotary evaporator flask.

    • Evaporate the solvent under controlled conditions. For a petri dish, this can be done in a fume hood at room temperature or in a vacuum oven at a temperature below the boiling point of the solvent. For a rotary evaporator, use a suitable temperature and vacuum.

    • Once the solvent is completely evaporated, a solid film or mass will be formed.

    • Scrape the solid dispersion from the surface and pulverize it using a mortar and pestle.

    • Sieve the resulting powder to obtain a uniform particle size.

    • Store the prepared solid dispersion in a desiccator to protect it from moisture.

C. Step-by-Step Protocol: In-Vitro Dissolution Testing in Biorelevant Media

This protocol outlines the procedure for conducting dissolution testing using FaSSIF.

  • Preparation of FaSSIF:

    • Prepare a buffer solution of pH 6.5.

    • Add sodium taurocholate (a bile salt) and lecithin to the buffer in concentrations that mimic the fasted state intestinal fluid.

  • Dissolution Test Setup:

    • Use a USP Apparatus 2 (paddle) set at a suitable temperature (37 ± 0.5 °C) and agitation speed (e.g., 75 rpm).

    • Fill each dissolution vessel with 900 mL of the prepared FaSSIF.

  • Procedure:

    • Introduce the Teneligliptin formulation (tablet, capsule, or powder) into each vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed FaSSIF to maintain a constant volume.

    • Filter the samples immediately through a suitable filter (e.g., 0.45 µm).

    • Analyze the concentration of Teneligliptin in the filtered samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

IV. Advanced Formulation Strategies: A Comparative Overview

Several advanced formulation strategies can be employed to overcome the poor solubility of Teneligliptin. The following table provides a comparison of some of the most effective techniques.

Formulation StrategyPrinciple of Bioavailability EnhancementKey AdvantagesPotential Challenges
Solid Dispersions Conversion of the crystalline drug into an amorphous form with a hydrophilic carrier, increasing the surface area and wettability.[6]Significant improvement in dissolution rate; established manufacturing processes (e.g., spray drying).Physical instability (recrystallization); potential for drug-polymer interactions.
Nanosuspensions Reduction of drug particle size to the nanometer range, leading to an increased surface area and saturation solubility according to the Ostwald-Freundlich equation.[7][8]Applicable to a wide range of drugs; can be administered via various routes.Physical instability (aggregation, crystal growth); requires specialized equipment for production and characterization.
Liquisolid Compacts The drug is dissolved or suspended in a non-volatile liquid vehicle and adsorbed onto a carrier material, resulting in a dry, compressible powder with an increased surface area of the drug in solution.[10]Simple and cost-effective manufacturing process; improved dissolution and compressibility.Limited to low-dose drugs; potential for liquid leakage from the compacts.
Oral Disintegrating Tablets (ODTs) Rapid disintegration in the oral cavity, allowing for pre-gastric absorption and bypassing first-pass metabolism.[5]Improved patient compliance (especially for pediatric and geriatric patients); rapid onset of action.Taste masking of bitter drugs can be challenging; tablets are often more friable.

V. Conclusion

Overcoming the poor bioavailability of Teneligliptin hydrobromide is a multifaceted challenge that requires a deep understanding of its physicochemical properties and a strategic approach to formulation development. By leveraging advanced formulation technologies such as solid dispersions, nanosuspensions, and liquisolid compacts, and by employing robust analytical and in-vitro testing methodologies, researchers can significantly enhance the therapeutic potential of this important anti-diabetic agent. This technical support guide provides a foundation for troubleshooting common issues and navigating the complexities of formulating Teneligliptin. Continuous innovation in formulation science will undoubtedly lead to even more effective and patient-friendly delivery systems for this and other challenging drug molecules.

VI. References

  • Enhancement of Dissolution profile of poorly water soluble drug using Water Soluble Carriers. Asian Journal of Pharmaceutical Research. [Link]

  • Enhancement of Dissolution profile of poorly water soluble drug using Water Soluble Carriers. Request PDF. [Link]

  • formulation and in vitro evaluation of orodispersible tablets of teneligliptin. ResearchGate. [Link]

  • A Comprehensive Review of Teneligliptin on its Pharmacological, Pharmaceutical, and Analytical Profile. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Pharmacokinetics and safety of teneligliptin in subjects with hepatic impairment. PubMed. [Link]

  • Comparative In Vivo Evaluation of Marketed and Optimized Formulations of Teneligliptin and Metformin Bilayered Tablets. Current Trends in Biotechnology and Pharmacy. [Link]

  • Formulation and Evaluation of Teneligliptin Nanosuspension. ResearchGate. [Link]

  • The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice. PMC - NIH. [Link]

  • Formulation And Evaluation of Bilayer Tablets of Teneligliptin by Using Liquid Solid Compact Technology. International Journal of Pharmaceutical Sciences. [Link]

  • Pharmacokinetics and Safety of Teneligliptin in Subjects With Hepatic Impairment. Request PDF. [Link]

  • (PDF) Development of Stability Indicating and Robust RP-HPLC Method for Determination of Teneligliptin. ResearchGate. [Link]

  • The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice. ResearchGate. [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. PMC - PubMed Central. [Link]

  • Formulation and Evaluation of Teneligliptin Nanosuspension. R Discovery. [Link]

  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. [Link]

  • Stability-Indicating TLC-Densitometric and HPLC Methods for Simultaneous Determination of Teneligliptin and Pioglitazone in Pharmaceutical Dosage Forms with Eco-Friendly Assessment. PubMed. [Link]

  • Exploration of critical formulation parameters for enhancing dissolution rate by liquisolid compacts through experimental design. Neuroquantology. [Link]

  • Download PDF. Journal of Drug Delivery and Therapeutics. [Link]

  • Liquisolid Compact Technique: A Novel Approach to Solubility Enhancement. Walsh Medical Media. [Link]

  • Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. Journal of Innovations in Pharmaceutical and Biological Sciences. [Link]

  • Development and Scale Up Considerations for Nanosuspension Dosage Forms. Ascendia Pharma. [Link]

  • Enhancement of Dissolution profile of poorly water soluble drug using Water Soluble Carriers. Asian Journal of Pharmaceutical Research. [Link]

  • Development and Validation of RP-HPLC Method for Estimation of Teneligliptin and its Impurity in Tablet. International Journal of Pharmaceutical Sciences and Research. [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. [Link]

  • Teneligliptin RP-HPLC Method Validation: ICH Guidelines. Studylib. [Link]

  • Formulation and Evaluation of Teneligliptin Nanosuspension. Research Journal of Pharmacy and Technology. [Link]

  • Formulation and Evaluation of Teneligliptin Nanosuspension. Semantic Scholar. [Link]

  • RJPT - Formulation and Evaluation of Teneligliptin Nanosuspension - Research Journal of Pharmacy and Technology. Research Journal of Pharmacy and Technology. [Link]

  • (PDF) Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy. ResearchGate. [Link]

  • Design And Evaluation Of Teneligliptin Tablet. Indonesian Journal of Health Sciences Research and Development. [Link]

  • Formulation Development and Evaluation of Immediate Release for The Treatment of Diabetes Mellitus of Teneligliptin. ResearchGate. [Link]

  • Formulation and optimization of liquisolid compact for enhancing dissolution properties of efavirenz by using DoE approach. NIH. [Link]

  • Method Development and Validation for Estimation of Teneligliptin in Tablet Dosage Form by RP-HPLC. Research Journal of Pharmacy and Technology. [Link]

  • Formulation and Characterization of Gastroretentive Drug Delivery System of Teneligliptin. Research Journal of Pharmacy and Technology. [Link]

  • Development of Teneligliptin Polymeric Nanocarriers for Antidiabetic Therapy: Formulation and Evaluation. Auctores | Journals. [Link]

  • Biopharmaceutical Classification System in In- vitro/In-vivo Correlation: Concept and Development Strategies in Drug Delivery. Semantic Scholar. [Link]

  • Teneligliptin protects against ischemia/reperfusion-induced endothelial permeability in vivo and in vitro. Semantic Scholar. [Link]

  • Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin. PMC - NIH. [Link]

  • Liquisolid compacts: A novel approach to enhance the dissolution. Research Journal of Pharmacy and Technology. [Link]

  • Formulation and Evaluation of Teneligliptine Pellet. Impactfactor. [Link]

  • Liquisolid compacts: an innovative approach for dissolution enhancement. SciSpace. [Link]

  • Formulation and Evaluation of Teneligliptin and Telmisartan Bilayer Tablets for the Treatment of Coexistent Type II Diabetes Mellitus and Hypertension. Journal of Drug Delivery and Therapeutics. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Teneligliptin Hydrobromide Synthesis

From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of Teneligliptin hydrobromide. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Teneligliptin hydrobromide. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this potent DPP-4 inhibitor. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms and critical control points. By explaining the causality behind experimental choices, we aim to empower you to troubleshoot effectively, optimize your reaction conditions, and achieve higher yields with superior purity. This document is structured as a series of troubleshooting guides and FAQs to directly address the challenges you may encounter in the lab.

Overview of a Common Synthetic Pathway

The synthesis of Teneligliptin is a multi-step process that requires precise control over each reaction to ensure high yield and purity. A common and industrially relevant approach involves the key steps of reductive amination to form the C-N bond between the pyrrolidine and piperazine rings, followed by deprotection and salt formation. Understanding this sequence is crucial for effective troubleshooting.

Teneligliptin_Synthesis_Pathway cluster_0 Key Intermediates cluster_1 Reaction Sequence Intermediate_A {(2S)-1-(tert-Butoxycarbonyl)-4-oxo- pyrrolidin-2-yl}(thiazolidin-3-yl)methanone Reductive_Amination Reductive Amination Intermediate_A->Reductive_Amination Intermediate_B 1-(3-Methyl-1-phenyl- 1H-pyrazol-5-yl)piperazine Intermediate_B->Reductive_Amination Boc_Protected_Teneligliptin Boc-Protected Teneligliptin (Impurity B) Reductive_Amination->Boc_Protected_Teneligliptin Sodium Triacetoxyborohydride Dichloromethane Deprotection_Salification Deprotection & Salt Formation Boc_Protected_Teneligliptin->Deprotection_Salification Final_Product Teneligliptin Hydrobromide Hydrate Deprotection_Salification->Final_Product HBr in Acetic Acid Isopropanol

Caption: A common synthetic route for Teneligliptin Hydrobromide.

Troubleshooting Guides: Maximizing Yield and Purity

This section addresses specific, high-impact issues that can arise during synthesis. Each problem is presented in a question-and-answer format, providing insights into the root cause and actionable protocols for resolution.

Q1: My yield is consistently low (<75%) during the reductive amination step. What are the likely causes and how can I improve it?

Expert Analysis: Low yields in the reductive amination between the keto-pyrrolidine intermediate and the piperazine moiety are often traced back to three factors: an inappropriate choice of reducing agent, suboptimal solvent conditions, or incomplete reaction leading to unreacted starting materials in the crude product.

The choice of reducing agent is paramount. While stronger hydrides like sodium borohydride (NaBH₄) can work, they may also reduce the ketone starting material before the iminium ion intermediate is formed, leading to by-products. Sodium triacetoxyborohydride (STAB) is often the superior choice as it is a milder, more selective reducing agent that is particularly effective for reductive aminations.[1] Furthermore, the solvent system plays a critical role in ensuring all reactants remain in solution and facilitating the reaction. Some processes have noted that mixed solvent systems can enhance yield and purity.[2]

Troubleshooting Protocol:

  • Reagent Selection:

    • Primary Choice: Switch to Sodium Triacetoxyborohydride (STAB) as your reducing agent. It is less basic and more sterically hindered, which favors the reduction of the intermediate iminium ion over the starting ketone.

    • Stoichiometry: Use approximately 1.5 to 2.0 equivalents of STAB relative to the limiting reagent (typically the keto-pyrrolidine intermediate).

  • Solvent System Optimization:

    • Standard Solvent: Dichloromethane (DCM) is a widely used and effective solvent for this reaction.[1]

    • Alternative System: For difficult reactions, consider a mixed solvent system of Toluene and Tetrahydrofuran (THF). This has been reported to improve yield and simplify the removal of certain impurities, potentially reducing the need for column chromatography.[2]

  • Reaction Monitoring & Work-up:

    • TLC/HPLC Monitoring: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of starting materials.

    • Quenching: Upon completion, quench the reaction carefully by adding a saturated aqueous solution of sodium bicarbonate.

    • Extraction: Extract the product into an organic solvent like DCM or Ethyl Acetate. Perform aqueous washes to remove inorganic salts.

ParameterStandard ProtocolOptimized Protocol for Higher YieldRationale for Change
Reducing Agent Generic Hydride (e.g., NaBH₄)Sodium Triacetoxyborohydride (STAB)STAB is milder and more selective, minimizing side reactions.[1]
Solvent Dichloromethane (DCM)Toluene / Tetrahydrofuran (THF) mixCan improve solubility and simplify purification of the intermediate.[2]
Monitoring Endpoint checkHourly TLC/HPLC analysisPrevents incomplete reactions and identifies issues early.
Q2: I am struggling with the final deprotection and salt formation step. Using aqueous HBr gives me a sticky product and requires high temperatures. Is there a better way?

Expert Analysis: This is a very common and critical issue. The traditional method of Boc deprotection using 48% aqueous hydrobromic acid often requires elevated temperatures (75-90°C), which can lead to the formation of degradation impurities.[3] The presence of a large amount of water can also complicate the crystallization process, resulting in oily or sticky products that are difficult to isolate and purify, thereby lowering the overall yield.

A significant process improvement involves moving to an anhydrous system. Using a solution of hydrobromic acid in acetic acid allows the reaction to proceed at a much lower temperature (50-68°C).[3] This milder condition not only prevents degradation but also facilitates the direct crystallization of a high-purity, free-flowing solid product, often improving the overall yield by 20-30%.[3]

Troubleshooting Protocol:

  • Reagent and Solvent Change:

    • Replace 48% aqueous HBr with a 33% solution of HBr in Acetic Acid.

    • Use an anhydrous solvent such as Isopropanol (IPA), ethanol, or acetone for the reaction. IPA is a common and effective choice.[3][4]

  • Step-by-Step Optimized Procedure:

    • Dissolve the Boc-protected Teneligliptin intermediate in anhydrous IPA in your reaction vessel.

    • Slowly add the 33% HBr in Acetic Acid solution dropwise to the mixture.

    • Heat the reaction mass to a controlled temperature of 58-65°C.[3]

    • Maintain this temperature for approximately 2-3 hours. The product, Teneligliptin 2.5 hydrobromide hydrate, will begin to precipitate from the solution.

    • After the reaction is complete (confirm with HPLC), cool the slurry slowly to room temperature and stir for an additional 1-2 hours to maximize crystallization.

    • Filter the precipitated solid, wash with fresh, cold IPA, and dry under vacuum.

ParameterTraditional MethodOptimized Anhydrous MethodAdvantage of Optimization
HBr Source 48% Aqueous HBr33% HBr in Acetic AcidAnhydrous conditions prevent side reactions and improve product form.[3]
Solvent Water-miscible solventsAnhydrous IPA, Ethanol, or AcetonePromotes direct, clean crystallization of the final salt.[3][4]
Temperature 75 - 90°C58 - 65°CMilder conditions reduce the formation of thermal degradation impurities.[3]
Product Isolation Often oily, requires extractionFree-flowing, crystalline solidSimplifies isolation, improves handling, and increases final yield.

Frequently Asked Questions (FAQs)

  • Q: What are the most common process-related impurities I should monitor for?

    • A: The most critical impurities arise from the multi-step synthesis. You should closely monitor for:

      • Unreacted Intermediates: Such as the piperazine or keto-pyrrolidine starting materials.[5]

      • Boc-Protected Teneligliptin: Incomplete deprotection will leave this intermediate in your final product. This is sometimes referred to as Teneligliptin Impurity B.[6]

      • Diastereomers: The molecule has multiple chiral centers. Formation of the undesired diastereomer, such as the (2S, 4R) isomer, is a key impurity to control through stereoselective synthesis strategies.[7][8]

      • By-products: Side reactions like N-alkylation or amide formation can also occur.[5]

  • Q: How can I best achieve the required final purity of >99.7%?

    • A: Achieving high purity relies on the final crystallization step. Using a crystalline intermediate before the final deprotection step can significantly improve the final product's purity.[9] For the final product, recrystallization from a suitable solvent system is essential. Methanol is a highly effective solvent for this purpose.[1][10] Other successful systems include methanol/n-butanol and N,N-dimethylformamide/tetrahydrofuran mixtures.[1][10] A typical procedure involves dissolving the crude product in the chosen solvent at reflux, optionally treating with activated charcoal to remove colored impurities, filtering while hot, and then allowing it to cool slowly to induce crystallization.[10]

  • Q: What is the recommended analytical method for in-process control and final product analysis?

    • A: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard and most reliable method for both in-process monitoring and final product assay and impurity profiling.[11] A typical method would use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[12][13] UV detection is commonly performed around 246 nm.[12][14] For faster analysis, Ultra-Fast Liquid Chromatography (UFLC) or Ultra-Performance Liquid Chromatography (UPLC) methods have also been successfully developed and validated.[12][15]

Troubleshooting_Purity Start Crude Teneligliptin HBr Purity < 99.5% Check_Intermediates HPLC Analysis: Identify Major Impurity Start->Check_Intermediates Unreacted_SM High Levels of Starting Material? Check_Intermediates->Unreacted_SM Yes Boc_Impurity Boc-Protected Intermediate Detected? Check_Intermediates->Boc_Impurity No Optimize_Reductive Action: Re-optimize Reductive Amination Step (See Q1) Unreacted_SM->Optimize_Reductive Other_Impurity Other Unknown Impurities? Boc_Impurity->Other_Impurity No Optimize_Deprotection Action: Re-optimize Deprotection Step (See Q2) Boc_Impurity->Optimize_Deprotection Yes Recrystallize Action: Perform Recrystallization Other_Impurity->Recrystallize End Final Product Purity > 99.7% Optimize_Reductive->End Optimize_Deprotection->End Solvent_Screen Select Solvent System: 1. Methanol 2. Methanol/n-Butanol 3. DMF/THF Recrystallize->Solvent_Screen Recrystallize->End

Caption: Decision workflow for troubleshooting low purity in the final product.

References

  • Veeprho. Teneligliptin Impurities and Related Compound. Available at: [Link]

  • Google Patents. WO2014041560A2 - Process for the preparation of teneligliptin.
  • Google Patents. US9518048B2 - Process for the preparation of teneligliptin.
  • Kumar, N., Devineni, S., et al. Facile new industrial process for synthesis of teneligliptin through new intermediates and its optimization with control of impurities. Semantic Scholar. Available at: [Link]

  • Kumar, N., Devineni, S., et al. (2021). Facile new industrial process for synthesis of teneligliptin through new intermediates and its optimization with control of impurities. ResearchGate. Available at: [Link]

  • Google Patents. WO 2021/001695 A1 - An improved process for the preparation of teneligliptin hydrobromide hydrate.
  • ResearchGate. a Retrosynthetic strategy for teneligliptin (1) and b synthetic route designed to achieve compound 1. Available at: [Link]

  • Google Patents. WO2015132679A1 - Teneligliptin compositions.
  • Fengchen Group. Teneligliptin Hydrobromide Hydrate BP EP USP CAS 1572583-29-9. Available at: [Link]

  • Google Patents. CN105294673A - Teneligliptin synthesis method.
  • Google Patents. WO2021001695A1 - An improved process for the preparation of teneligliptin hydrobromide hydrate.
  • Maruthi R, Chandan R.S, et al. (2020). Analytical Method development and Validation of Teneligliptin by RP-UFLC. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Pharmaffiliates. Teneligliptin-impurities. Available at: [Link]

  • Luhar SV, Pandya KR, Jani GK. Method development and validation of Teneligliptin in pharmaceutical dosage form by UV spectrophotometric methods. Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • SynZeal. Teneligliptin Impurity B. Available at: [Link]

  • Quick Company. A Process For The Preparation Of Teneligliptin. Available at: [Link]

  • IJRDO Journal. analytical method development and validation of teniligliptin in phrmaceutical dosage form by rp. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TENELIGLIPTIN AND DAPAGLIFLOZIN API IN MARKETED FORMULATION. Available at: [Link]

  • WIPO Patentscope. WO/2021/001695 AN IMPROVED PROCESS FOR THE PREPARATION OF TENELIGLIPTIN HYDROBROMIDE HYDRATE. Available at: [Link]

  • Pharmaffiliates. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. Available at: [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. Analytical Method Development and Validation of Teneligliptin by using RP-HPLC with ICH Guidelines. Available at: [Link]

  • Ceriello, A., De Nigris, V., & Iijima, H. (2019). The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice. Drugs, 79(7), 733–750. Available at: [Link]

  • Quick Company. A Process For The Preparation Of Teneligliptin Intermediate. Available at: [Link]

  • Sunitha, P. G., & Narayane, R. (2017). Development and Validation of Stability Indicating Ultra Performance Liquid Chromatography Method for the Quantification of Teneligliptin hydrobromide hydrate and Characterisation of its Degradation products by Spectroscopic techniques. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 2264-2273. Available at: [Link]

  • Ghosal, S., Sinha, B., & Majumder, S. (2015). Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes. Diabetes, metabolic syndrome and obesity: targets and therapy, 8, 1–8. Available at: [Link]

  • Zheng, Y., et al. (2018). Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Frontiers in Pharmacology, 9, 480. Available at: [Link]

  • Frontiers in Endocrinology. Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing of Teneliglipide Hydrobromide in HPLC Analysis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge in the HPLC analysis of Teneligliptin hydrobromide: peak taili...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge in the HPLC analysis of Teneligliptin hydrobromide: peak tailing. Symmetrical, or Gaussian, peaks are crucial for accurate quantification and resolution.[1] Peak tailing, an asymmetry where the latter half of the peak is broader, can compromise data integrity.[2] This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you diagnose and resolve this issue effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for a basic compound like Teneligliptin hydrobromide in reversed-phase HPLC?

A1: Peak tailing for basic compounds like Teneligliptin hydrobromide in reversed-phase HPLC is most often a result of secondary interactions between the analyte and the stationary phase.[1][3] Teneligliptin is a basic compound, and its amine functional groups can interact strongly with residual silanol groups on the surface of silica-based columns.[3][4]

Here's a breakdown of the common culprits:

  • Silanol Interactions: Silica-based HPLC columns have residual silanol groups (Si-OH) on their surface.[5] At mobile phase pH values above approximately 3, these silanol groups can become deprotonated and negatively charged (Si-O⁻).[6] The positively charged amine groups of Teneligliptin can then undergo secondary ionic interactions with these ionized silanols, leading to a mixed-mode retention mechanism and resulting in peak tailing.[1][3]

  • Mobile Phase pH Close to Analyte pKa: When the pH of the mobile phase is close to the pKa of Teneligliptin, the analyte can exist in both ionized and non-ionized forms. This dual state leads to inconsistent interactions with the stationary phase and can cause peak broadening and tailing.[1][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[8]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or diameter, loose fittings, or a large detector flow cell, can contribute to band broadening and peak tailing.[1]

  • Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or stationary phase can create active sites that cause tailing.[2] Similarly, the degradation of the stationary phase, especially under harsh pH conditions, can expose more silanol groups.[2]

Q2: My Teneligliptin peak is tailing. What is the first thing I should check?

A2: The first and often most impactful parameter to investigate is the pH of your mobile phase . Given that Teneligliptin is a basic compound, its retention and peak shape are highly sensitive to the mobile phase pH.[7][9][10]

Here's a logical workflow to follow:

Troubleshooting_Workflow Start Peak Tailing Observed Check_pH Verify Mobile Phase pH Start->Check_pH Adjust_pH Adjust Mobile Phase pH (Lower to ~3) Check_pH->Adjust_pH Check_Buffer Ensure Adequate Buffering Adjust_pH->Check_Buffer Conclusion Peak Shape Improved Adjust_pH->Conclusion If successful Column_Selection Evaluate Column Choice Check_Buffer->Column_Selection Check_Buffer->Conclusion If successful System_Check Investigate Extra-Column Effects Column_Selection->System_Check Column_Selection->Conclusion If successful Sample_Prep Review Sample Preparation System_Check->Sample_Prep System_Check->Conclusion If successful Sample_Prep->Conclusion Silanol_Interaction cluster_0 Standard Silica Column (pH > 3) cluster_1 End-Capped Column Silica Silica Surface Silanol Si-O⁻ Teneligliptin Teneligliptin-NH⁺ Teneligliptin->Silanol Secondary Interaction (Causes Tailing) Silica2 Silica Surface EndCap Si-O-Si(CH₃)₃ Teneligliptin2 Teneligliptin-NH⁺ Teneligliptin2->EndCap No Interaction (Symmetrical Peak)

Sources

Troubleshooting

Technical Support Center: Minimizing Hypoglycemia Risk in Teneligliptin Combination Therapy Studies

Introduction Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice on minimizing the risk of hypoglycemia in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice on minimizing the risk of hypoglycemia in clinical studies involving Teneligliptin combination therapies. As a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin offers a valuable therapeutic option for managing type 2 diabetes mellitus (T2DM).[1][2] However, its glucose-lowering mechanism necessitates a thorough understanding and proactive management of hypoglycemia risk, especially when used in conjunction with other antidiabetic agents.

This resource is structured to provide both foundational knowledge through frequently asked questions (FAQs) and actionable troubleshooting guidance for specific experimental scenarios. Our goal is to equip your team with the expertise to design and execute scientifically rigorous studies with the utmost regard for participant safety.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding Teneligliptin's mechanism and its relationship with hypoglycemia.

Q1: What is the fundamental mechanism of action for Teneligliptin?

Teneligliptin is an oral antidiabetic drug that functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[2][3] The DPP-4 enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By blocking DPP-4, Teneligliptin increases the circulating levels of active GLP-1 and GIP.[2][3] This leads to several downstream effects that improve glycemic control:

  • Glucose-Dependent Insulin Secretion: Enhanced incretin levels stimulate the pancreatic beta-cells to release insulin in response to meals.[2][3]

  • Glucagon Suppression: It also suppresses the release of glucagon from pancreatic alpha-cells, which in turn reduces hepatic glucose production.[2][4][3]

This glucose-dependent mechanism is a key feature, as the insulinotropic effect is more pronounced when blood glucose levels are elevated.[3]

Q2: Does Teneligliptin monotherapy carry a high risk of hypoglycemia?

No, the risk of hypoglycemia with Teneligliptin monotherapy is generally low.[1][4][5] This is attributed to its glucose-dependent mechanism of action; it primarily enhances insulin secretion when blood sugar is high.[6] Clinical studies have shown that the incidence of hypoglycemia with Teneligliptin alone is not significantly different from placebo.[5][7][8]

Q3: Why does the risk of hypoglycemia increase when Teneligliptin is combined with other antidiabetic agents?

The increased risk arises from the synergistic effects of different glucose-lowering mechanisms. The most significant risk is observed when Teneligliptin is combined with drugs that increase insulin levels irrespective of the blood glucose concentration, such as:

  • Sulfonylureas (SUs): These agents stimulate insulin release from pancreatic beta-cells in a glucose-independent manner. The addition of a DPP-4 inhibitor like Teneligliptin can potentiate this effect, leading to an excessive insulin response and subsequent hypoglycemia.[6][7][9][10] Studies have shown a significantly increased risk of hypoglycemia when DPP-4 inhibitors are added to sulfonylurea therapy.[6][9][10]

  • Insulin: Exogenous insulin directly lowers blood glucose. Combining it with Teneligliptin, which also promotes endogenous insulin secretion and suppresses glucagon, can lead to a greater-than-additive glucose-lowering effect, thereby increasing the risk of hypoglycemia.[7][11]

Combination with metformin or thiazolidinediones generally does not carry the same level of risk, as their primary mechanisms are not centered on insulin secretion.[7]

Q4: What are the key patient-related risk factors for developing hypoglycemia in these studies?

Several intrinsic and extrinsic factors can predispose a study participant to hypoglycemia. It is crucial to identify and monitor these during screening and throughout the trial.[12]

  • Longer Duration of Diabetes: Patients with a longer history of T2DM may have diminished beta-cell function and impaired counter-regulatory responses to hypoglycemia.[12][13]

  • Renal Impairment: Although Teneligliptin does not typically require dose adjustment in patients with renal impairment, reduced kidney function can affect the clearance of other antidiabetic drugs (like sulfonylureas) and impair glucose counter-regulation, increasing hypoglycemia risk.[1][4][13]

  • Lower Body Mass Index (BMI): Some studies suggest that a lower BMI can be an independent risk factor for hypoglycemia.[12][14]

  • Advanced Age: Elderly patients may have a higher risk due to comorbidities, potential cognitive impairment affecting medication adherence, and altered drug metabolism.[13]

  • History of Severe Hypoglycemia: A prior episode of severe hypoglycemia is a strong predictor of future events.

  • Irregular Meal Schedules or Malnutrition: Inconsistent carbohydrate intake can lead to a mismatch between medication effects and glucose availability.[15]

Part 2: Troubleshooting Guides for Experimental Design & Execution

This section provides practical, scenario-based guidance for mitigating hypoglycemia risk during your clinical trials.

Scenario 1: Designing a Combination Trial with a Sulfonylurea

Issue: Your team is designing a Phase III trial to evaluate the efficacy and safety of adding Teneligliptin to a stable-dose sulfonylurea regimen. What are the critical protocol design elements to minimize the risk of severe hypoglycemia?

Troubleshooting Protocol:

  • Mandatory Dose Reduction of the Sulfonylurea: This is the most critical step. Upon initiation of Teneligliptin, the protocol must mandate a proactive reduction in the sulfonylurea dosage.[1][7][9][16] A 25-50% reduction is a common starting point, with further titration based on glycemic response. The rationale is to counteract the potentiated insulin secretion and prevent iatrogenic hyperinsulinemia.[6][7]

  • Stringent Inclusion/Exclusion Criteria:

    • Exclude patients with a history of recurrent or severe hypoglycemia.

    • Exclude patients with significant renal impairment (e.g., eGFR < 30 mL/min/1.73m²) if the specific sulfonylurea is contraindicated or requires significant dose adjustment.

    • Prioritize enrolling patients who have demonstrated good adherence to their current medication and monitoring schedules.

  • Intensive Glucose Monitoring Strategy:

    • Initial Phase (First 4-8 weeks): Implement frequent self-monitoring of blood glucose (SMBG), at least 4 times daily (before meals and at bedtime).

    • Continuous Glucose Monitoring (CGM): For a subset of the population, or for all participants if feasible, utilize CGM for the initial weeks.[17] This provides invaluable data on glycemic variability and detects asymptomatic or nocturnal hypoglycemia that SMBG might miss.[14][18][19]

  • Structured Patient Education: Before randomization, all participants must undergo a standardized education program covering:

    • Recognition of hypoglycemia symptoms (categorized by severity).

    • The "Rule of 15" for treating mild-to-moderate hypoglycemia.

    • Proper use of a glucometer and/or CGM device.

    • Emergency procedures and use of glucagon for severe episodes.[20]

  • Clear Hypoglycemia Management Algorithm: The protocol should contain a clear, step-by-step algorithm for investigators and participants on how to manage hypoglycemic events of varying severity. This should include criteria for dose adjustments of the sulfonylurea following an event.

cluster_screening Patient Screening cluster_enrollment Enrollment & Baseline cluster_intervention Intervention Phase s1 Assess Inclusion/Exclusion Criteria (History of Hypoglycemia, Renal Function) e1 Standardized Hypoglycemia Education Program s1->e1 e2 Baseline Glycemic Assessment (HbA1c, SMBG/CGM) e1->e2 i1 Initiate Teneligliptin + Proactive SU Dose Reduction (25-50%) e2->i1 i2 Intensive Glucose Monitoring (SMBG and/or CGM) i1->i2 i3 Regular Follow-up & Symptom Query i2->i3 i4 Hypoglycemic Event Occurs i3->i4 i5 Execute Hypoglycemia Management Algorithm i4->i5 Yes i7 Continue Study Protocol i4->i7 No i6 Adjust SU Dose Based on Algorithm i5->i6 i6->i7

Caption: Workflow for mitigating hypoglycemia in Teneligliptin + Sulfonylurea trials.

Scenario 2: Managing Hypoglycemia in a Trial with Insulin Co-administration

Issue: During a study combining Teneligliptin with basal and/or prandial insulin, an increase in mild-to-moderate hypoglycemic events is observed, particularly overnight. What immediate and long-term troubleshooting actions should be taken?

Troubleshooting Protocol:

  • Immediate Action & Data Collection:

    • Event Documentation: Ensure all hypoglycemic events are meticulously documented, including time of day, relation to meals and insulin administration, symptoms, and glucose levels.

    • Review CGM Data: If CGM is in use, analyze the Ambulatory Glucose Profile (AGP) to identify patterns. Look specifically at the time in range (TIR), time below range (TBR), and glycemic variability metrics.[18][21] Nocturnal hypoglycemia will be clearly visible.

  • Protocol-Defined Dose Adjustment of Insulin:

    • Basal Insulin: For nocturnal or fasting hypoglycemia, the protocol should trigger a systematic review and likely reduction of the basal insulin dose. A 10-20% reduction is a standard starting point.

    • Prandial Insulin: For post-meal hypoglycemia, review and adjust the insulin-to-carbohydrate ratio or the correction factor for the preceding meal's prandial insulin dose.

  • Re-education on Lifestyle Factors:

    • Carbohydrate Counting: Reinforce training on accurate carbohydrate counting to ensure appropriate prandial insulin dosing.

    • Physical Activity: Discuss the timing and intensity of physical activity with participants, as unplanned or strenuous exercise can increase insulin sensitivity and hypoglycemia risk.

    • Alcohol Consumption: Remind participants that alcohol can inhibit gluconeogenesis and cause delayed hypoglycemia.[15]

  • Data Safety Monitoring Board (DSMB) Review:

    • Present the aggregated, anonymized hypoglycemia data to the DSMB.

    • The DSMB can provide an independent assessment of whether the event rate is within an acceptable range or if a protocol amendment (e.g., a more aggressive mandatory insulin dose reduction at baseline) is warranted.

Severity LevelBlood Glucose (mg/dL)Typical SymptomsParticipant ActionInvestigator Action
Level 1 (Alert) 54-70Shakiness, sweating, anxiety, palpitations, hunger[22]Consume 15g of fast-acting carbohydrate. Recheck BG in 15 min.[20]Document event. Review BG logs for patterns.
Level 2 (Clinically Significant) < 54Neuroglycopenic symptoms: confusion, drowsiness, difficulty speaking, blurred vision[23]Consume 15-20g of fast-acting carbohydrate. Recheck BG in 15 min. Seek assistance if needed.Document event. Initiate protocol-defined dose reduction of SU/insulin.
Level 3 (Severe) No specific thresholdSevere cognitive impairment requiring external assistance, seizure, or coma[13]Unable to self-treat.Administer glucagon or IV dextrose. Emergency medical services activation. Mandatory dose review and adjustment.

Glucose levels are based on American Diabetes Association (ADA) classifications.[23]

Part 3: Foundational Science & Visualizations

Understanding the underlying pathways is key to anticipating and managing clinical outcomes.

Mechanism of DPP-4 Inhibition and Hypoglycemia Risk

Teneligliptin's therapeutic effect and its potential to contribute to hypoglycemia are rooted in the incretin pathway.

cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas cluster_liver Liver food Food Intake incretins Release of Incretins (GLP-1, GIP) food->incretins beta β-cells incretins->beta Stimulates (Glucose-dependent) alpha α-cells incretins->alpha Inhibits dpp4 DPP-4 Enzyme incretins->dpp4 Degradation insulin ↑ Insulin Secretion beta->insulin glucagon ↓ Glucagon Secretion alpha->glucagon hgp Hepatic Glucose Production glucose_prod ↓ Glucose Production hypo Potential for Hypoglycemia (with SU/Insulin) hgp->hypo inactive Inactive Peptides dpp4->inactive teneligliptin Teneligliptin teneligliptin->dpp4 Inhibition glucose_uptake ↑ Peripheral Glucose Uptake insulin->glucose_uptake glucagon->hgp glucose_uptake->hypo

Caption: Teneligliptin's mechanism and its interaction point with hypoglycemia risk.

Conclusion

Minimizing the risk of hypoglycemia in Teneligliptin combination therapy studies is achievable through a multi-faceted approach grounded in a strong understanding of the pharmacology involved. Proactive protocol design, including mandatory dose adjustments of concomitant insulin secretagogues, stringent patient selection, intensive glucose monitoring, and comprehensive participant education, forms the bedrock of a safe and effective clinical trial. By implementing the strategies outlined in this guide, researchers can confidently investigate the therapeutic potential of Teneligliptin while prioritizing the well-being of study participants.

For further inquiries or protocol-specific consultations, please do not hesitate to contact our application science team.

References

  • CARE Hospitals. (n.d.). Teneligliptin: Uses, Side Effects, Precautions and More. Retrieved from CARE Hospitals website. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Teneligliptin? Synapse. [Link]

  • Li, X., et al. (2022). Risk factors for hypoglycemia in patients with type 2 diabetes mellitus after intensive insulin therapy and blood glucose monitoring strategy. Medicine, 101(26), e29683. [Link]

  • European Medicines Agency. (2022). Clinical investigation of medicinal products in the treatment or prevention of diabetes mellitus. EMA/CHMP/EWP/1080/00 Rev. 3. [Link]

  • U.S. Food and Drug Administration. (2020). Type 2 Diabetes Mellitus: Evaluating the Safety of New Drugs for Improving Glycemic Control Guidance for Industry. [Link]

  • Salvo, F., et al. (2016). Addition of dipeptidyl peptidase-4 inhibitors to sulphonylureas and risk of hypoglycaemia: systematic review and meta-analysis. BMJ, 353, i2231. [Link]

  • The BMJ. (2016). Addition of dipeptidyl peptidase-4 inhibitors to sulphonylureas and risk of hypoglycaemia: systematic review and meta-analysis. [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry: Diabetes Mellitus — Developing Drugs and Therapeutic Biologics for Treatment and Prevention. [Link]

  • Drugs.com. (2023). Teneligliptin: Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]

  • Annals of Internal Medicine. (2016). Review: In type 2 diabetes, adding dipeptidyl peptidase-4 inhibitors to sulphonylureas increases hypoglycemia. [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry: Diabetes Mellitus — Evaluating Cardiovascular Risk in New Antidiabetic Therapies to Treat Type 2 Diabetes. [Link]

  • RAPS. (2012). New EMA Guideline on Diabetes Focuses on Cardiovascular Risks. [Link]

  • European Medicines Agency. (2023). Guideline on clinical investigation of medicinal products in the treatment or prevention of diabetes mellitus. [Link]

  • ACP Journals. (2016). Review: In type 2 diabetes, adding dipeptidyl peptidase-4 inhibitors to sulphonylureas increases hypoglycemia. [Link]

  • MIMS. (n.d.). TENELIGLIPTIN. [Link]

  • Kim, M. K., & Kim, H. S. (2014). Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 7, 133–145. [Link]

  • Ghosal, S. (2016). Teneligliptin in management of type 2 diabetes mellitus. Journal of Diabetes, 8(5), 626–635. [Link]

  • Oxford Academic. (2021). Low-Dose Sulfonylurea Plus DPP4 Inhibitor Lower Blood Glucose and Enhance Beta-Cell Function Without Hypoglycemia. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • U.S. Food and Drug Administration. (2023). Diabetes Mellitus: Efficacy Endpoints for Clinical Trials Investigating Antidiabetic Drugs and Biological Products. [Link]

  • European Medicines Agency. (2012). Guideline on clinical investigation of medicinal products in the treatment or prevention of diabetes mellitus. [Link]

  • Springer. (2024). Understanding the new EMA guideline on medicinal products for diabetes. [Link]

  • GovInfo. (2008). Draft Guidance for Industry on Diabetes Mellitus: Developing Drugs and Therapeutic Biologics for Treatment and Prevention; Availability. [Link]

  • Zheng, Y., et al. (2018). Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Frontiers in Pharmacology, 9, 484. [Link]

  • PubMed. (2022). Risk factors for hypoglycemia in patients with type 2 diabetes mellitus after intensive insulin therapy and blood glucose monitoring strategy. [Link]

  • MIMS Singapore. (n.d.). Teneligliptin. [Link]

  • Lee, K. T., & Lee, Y. J. (2018). Risk Factors and Adverse Outcomes of Severe Hypoglycemia in Type 2 Diabetes Mellitus. Endocrinology and Metabolism, 33(3), 315–322. [Link]

  • MIMS Philippines. (n.d.). Teneligliptin. [Link]

  • PubMed Central. (2024). Clinical trial protocol for continuous glucose monitoring in critical care at Hospital Clinic of Barcelona (CGM‐UCI23). [Link]

  • PubMed Central. (2020). Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis. [Link]

  • American Diabetes Association. (2018). Risk Factors for Hypoglycemia in Patients with Diabetes Mellitus. Diabetes, 67(Supplement_1). [Link]

  • MakersLabs. (n.d.). Teneligliptin Tablets 20 mg-Prescribing information leaflet. [Link]

  • Patsnap. (2024, June 14). What is Teneligliptin used for? Synapse. [Link]

  • BioPharma Services. (n.d.). Prevent Hypoglycemia in Clinical Trials. [Link]

  • Alkem Laboratories. (n.d.). Teneligliptin Tablets 20 mg Olymprix. [Link]

  • Cleveland Clinic. (n.d.). Hypoglycemia (Low Blood Sugar): Symptoms & Treatment. [Link]

  • Managed Care CGM. (2022). Continuous glucose monitoring and metrics for clinical trials: an international consensus statement. [Link]

  • ResearchGate. (2025). Efficacy and safety of teneligliptin in combination with pioglitazone in Japanese patients with type 2 diabetes mellitus. [Link]

  • Drug Today Medical Times. (n.d.). Teneligliptin: Uses, Dosage, Side Effects, and Precautions. [Link]

  • Clinical Trials Arena. (2023). New guide, new endpoint: Studying hypoglycaemia for diabetic drug efficacy. [Link]

  • SciSpace. (2024). Clinical trial protocol for continuous glucose monitoring in critical care at Hospital Clinic of Barcelona (CGM‐UCI23). [Link]

  • National Institutes of Health. (2020). Continuous Glucose Monitoring Use in Clinical Trials for On-Market Diabetes Drugs. [Link]

  • Dr.Oracle. (2025). What are the guidelines for managing hypoglycemia?[Link]

  • NCBI Bookshelf. (2024). Hypoglycemia During Therapy of Diabetes. [Link]

  • Behavioral Diabetes Institute. (n.d.). Role of Continuous Glucose Monitoring in Clinical Trials: Recommendations on Reporting. [Link]

  • Medscape. (2025). Hypoglycemia Guidelines. [Link]

Sources

Optimization

Addressing interference of Teneligliptin hydrobromide in metabolic assays

Welcome to the technical support resource for researchers utilizing Teneligliptin hydrobromide in metabolic assays. This guide, structured in a question-and-answer format, is designed to help you identify and resolve pot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing Teneligliptin hydrobromide in metabolic assays. This guide, structured in a question-and-answer format, is designed to help you identify and resolve potential experimental artifacts and interferences. As Senior Application Scientists, our goal is to provide you with the mechanistic insights and practical solutions needed to ensure the integrity of your data.

Introduction: Understanding Teneligliptin's M.O.A. and Potential for Interference

Teneligliptin is a third-generation, highly potent dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] Its primary mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[6][7] While this action is central to its therapeutic effect, Teneligliptin's chemical properties and its broader biological effects, such as the modulation of AMPK signaling and mitochondrial function, can interfere with common in vitro metabolic assays.[8][9][10] This guide will help you navigate these potential challenges.

Frequently Asked Questions & Troubleshooting Guides
Q1: I'm observing a high background signal or unexpected dose-response in my colorimetric/fluorometric assay (e.g., Lactate, Glucose, NAD+/NADH) when Teneligliptin is present. What is the likely cause?

A1: The most common cause is direct chemical interference from the compound itself. Many metabolic assays rely on measuring the absorbance of light or fluorescence at specific wavelengths. If Teneligliptin hydrobromide absorbs light or fluoresces in the same range as your assay's detection wavelength, it will artificially inflate the signal, leading to inaccurate results.

Mechanistic Insight: Teneligliptin possesses a complex ring structure that exhibits significant absorbance in the ultraviolet (UV) range.[11][12][13] This absorbance can tail into the visible spectrum, potentially interfering with assays that use chromophores or fluorophores with excitation/emission wavelengths in the 340 nm - 500 nm range.

Data Summary: Reported UV Absorbance Maxima for Teneligliptin

Wavelength (λmax) Solvent Source
241.6 nm Water [11]
244 nm Distilled Water [12]
245 nm Methanol:Water (50:50) [13]
246 nm Methanol (MeOH) [14]

| 267.2 nm | Dimethyl Sulfoxide (DMSO) |[15] |

Troubleshooting Protocol: Testing for Direct Spectrophotometric Interference

This protocol allows you to quantify the direct contribution of Teneligliptin to your assay signal, independent of any biological activity.

  • Prepare Reagents: Prepare your complete assay master mix, including all enzymes, substrates, and detection reagents, as you would for your experimental samples.

  • Establish Controls: Set up wells for the following conditions in a microplate:

    • Blank: Assay buffer only.

    • Assay Control: Complete assay master mix without any sample or Teneligliptin.

    • Compound Control: Assay buffer + Teneligliptin at the exact concentrations used in your experiment.

    • Compound + Assay Mix Control: Complete assay master mix + Teneligliptin at your experimental concentrations.

  • Incubation: Incubate the plate according to your standard assay protocol.

  • Measurement: Read the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis:

    • Subtract the "Blank" reading from all other wells.

    • The signal from the "Compound + Assay Mix Control" minus the signal from the "Assay Control" represents the interference caused by Teneligliptin.

    • If this value is significant (e.g., >5-10% of your expected experimental signal), you must correct for it in your experimental data or consider an alternative assay.

Visualization: Direct Assay Interference Workflow

cluster_0 Experimental Setup cluster_1 Control Setup A Cells + Assay Reagents + Teneligliptin D D A->D Total Signal (Biological + Interference) B Assay Reagents Only (No Cells) E E B->E Baseline Signal C Assay Reagents + Teneligliptin (No Cells) F F C->F Interference Signal G Corrected Biological Signal = (Total Signal) - (Interference Signal)

Caption: Workflow for identifying and correcting direct compound interference.

Q2: My results from cell-based assays measuring glycolysis (e.g., lactate production, ECAR) are altered by Teneligliptin, even after correcting for direct interference. What is the biological explanation?

A2: This is likely due to Teneligliptin's intended pharmacological effect and potential secondary downstream signaling. By inhibiting DPP-4, Teneligliptin increases the local concentration and half-life of GLP-1. GLP-1 receptors are expressed on many cell types, and their activation can directly influence cellular energy metabolism, which would be detected in your assay as a true biological effect, not an artifact.

Mechanistic Insight:

  • Primary Mechanism (DPP-4/GLP-1): Teneligliptin inhibits DPP-4, preventing GLP-1 degradation. Increased GLP-1 signaling can modulate glucose uptake and utilization pathways.[4][5]

  • Secondary Mechanism (AMPK Activation): Studies have shown that Teneligliptin can increase the phosphorylation and activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[8][10][16] Activated AMPK can stimulate glycolysis and mitochondrial biogenesis, which would fundamentally alter the metabolic parameters you are measuring.

Troubleshooting Protocol: Differentiating On-Target vs. Off-Target Effects

This approach helps determine if the observed metabolic changes are due to DPP-4 inhibition or other mechanisms.

  • Select Control Compounds:

    • Alternative DPP-4 Inhibitor: Use a structurally different DPP-4 inhibitor (e.g., Sitagliptin, Vildagliptin).[17][18] If it produces a similar metabolic shift, the effect is likely class-dependent (i.e., mediated by DPP-4 inhibition).

    • GLP-1 Receptor Antagonist: Co-treat cells with Teneligliptin and a GLP-1 receptor antagonist (e.g., Exendin (9-39)). If the antagonist reverses the metabolic effects of Teneligliptin, it confirms the pathway is GLP-1 dependent.

    • AMPK Inhibitor: Co-treat cells with Teneligliptin and an AMPK inhibitor (e.g., Compound C). If the inhibitor blocks the effects of Teneligliptin, it points to the involvement of the AMPK pathway.[8]

  • Experimental Design: Set up your standard metabolic assay (e.g., lactate production) with the following treatment groups:

    • Vehicle Control

    • Teneligliptin alone

    • Alternative DPP-4 inhibitor alone

    • Teneligliptin + GLP-1 Receptor Antagonist

    • Teneligliptin + AMPK Inhibitor

  • Analysis: Compare the metabolic readout across the different conditions. This will help you dissect the specific signaling pathway responsible for the observed changes.

Visualization: Teneligliptin's Biological Signaling Pathways

Teneligliptin Teneligliptin DPP4 DPP-4 Teneligliptin->DPP4 Inhibits AMPK AMPK Activation Teneligliptin->AMPK Activates? (Secondary Effect) GLP1 Active GLP-1 DPP4->GLP1 Degrades GLP1R GLP-1 Receptor GLP1->GLP1R Activates Metabolism Cellular Metabolism (e.g., Glycolysis, Glucose Uptake) GLP1R->Metabolism Modulates AMPK->Metabolism Regulates

Caption: Potential pathways of Teneligliptin's effect on metabolism.

Q3: I am using an MTT or resazurin (AlamarBlue)-based assay to measure cell viability, and Teneligliptin treatment is giving strange results. Is this interference?

A3: Yes, this is a strong possibility. Assays like MTT, XTT, WST-1, and resazurin are not direct measures of viability. They are redox-based assays that measure the overall metabolic activity or reducing potential of a cell population, which is then inferred as viability. Teneligliptin can interfere with these assays in two ways:

Mechanistic Insight:

  • Chemical Interference: The compound itself may directly reduce the assay substrate (e.g., resazurin to resorufin) in a cell-free environment, leading to a false-positive signal for viability.

  • Biological Interference: Teneligliptin has been reported to have antioxidant properties and can affect mitochondrial function and ROS production.[9][19][20][21] This can alter the intracellular redox environment (the NAD(P)H pools) that these assays depend on, changing the signal without necessarily changing the actual number of viable cells.

Troubleshooting Protocol: Deconvoluting Viability vs. Redox Effects

  • Perform Cell-Free Control: Mix Teneligliptin (at your highest experimental concentration) with the assay reagent (e.g., resazurin) in cell culture media without cells. Incubate for the same duration as your experiment. A signal increase indicates direct chemical reduction of the dye.

  • Use an Orthogonal Viability Assay: Confirm your results using a method that does not rely on cellular redox potential.

    • ATP-based assays (e.g., CellTiter-Glo®): Measures ATP levels, which is a more direct and robust indicator of cell viability.

    • Cell counting: Use a trypan blue exclusion assay or an automated cell counter to determine the number of live and dead cells.

    • LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as a marker of cytotoxicity. Note that some studies show Teneligliptin can reduce LDH release under stress conditions, indicating a protective effect.[16][22]

  • Compare Results: If Teneligliptin shows an effect in the MTT/resazurin assay but not in the ATP or cell counting assay, your initial result is likely an artifact of altered cellular redox metabolism rather than a true change in viability.

Visualization: Troubleshooting Viability Assay Artifacts

Start Unexpected Result in Resazurin/MTT Assay Check1 Perform Cell-Free Control (Compound + Reagent) Start->Check1 Check2 Perform Orthogonal Assay (e.g., ATP-based, Cell Counting) Check1->Check2 Signal Increase? NO Result1 Artifact Confirmed: Direct Chemical Interference Check1->Result1 Signal Increase? YES Result2 Artifact Likely: Biological Redox Interference Check2->Result2 Results Differ? YES Result3 Result Confirmed: True Biological Effect on Viability Check2->Result3 Results Match? NO

Caption: Decision tree for validating viability assay results.

References
  • Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Frontiers in Pharmacology. [Link]

  • What is the mechanism of Teneligliptin? Patsnap Synapse. [Link]

  • Teneligliptin: Uses, Side Effects, Precautions and More. CARE Hospitals. [Link]

  • Teneligliptin: Uses, Dosage, Side Effects and More. MIMS Philippines. [Link]

  • Teneligliptin mitigates diabetic cardiomyopathy by inhibiting activation of the NLRP3 inflammasome. World Journal of Diabetes. [Link]

  • Teneligliptin hydrobromide hydrate mouth dissolving strip: Formulation and evaluation. GSC Biological and Pharmaceutical Sciences. [Link]

  • Teneligliptin ameliorates the reduction in mitochondrial membrane... ResearchGate. [Link]

  • UV Spectrophotometric Method Development and Validation for Determination of Teneligliptin Hydrobromide Hydrate in API and in Pharmaceutical Dosage. SciSpace. [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. National Institutes of Health. [Link]

  • Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy. World Journal of Diabetes. [Link]

  • HPLC AND UV-SPECTROPHOTOMETRIC ESTIMATION OF TENELIGLIPTIN FROM TABLET DOSAGE FORM. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]

  • UV-AUC Spectrophotometric Method for Quantitative Estimation of Teneligliptin. Acta Scientific. [Link]

  • Analytical Method Development and Validation of Teneligliptin by UV Spectroscopy. RJPT. [Link]

  • Effects of teneligliptin and placebo on HOMA-IR change from the baseline by meta-analysis. ResearchGate. [Link]

  • Teneligliptin alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice. National Institutes of Health. [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. [Link]

  • Efficacy and Safety of Switching to Teneligliptin in Patients with Type 2 Diabetes Inadequately Controlled with Dipeptidyl Peptidase-4 Inhibitors: 52-Week Results from a Prospective Observational Study. National Institutes of Health. [Link]

  • Metabolism and disposition of the dipeptidyl peptidase IV inhibitor teneligliptin in humans. ResearchGate. [Link]

  • Teneligliptin enhances the beneficial effects of GLP-1 in endothelial cells exposed to hyperglycemic conditions. National Institutes of Health. [Link]

  • Impact of teneligliptin on oxidative stress and endothelial function in type 2 diabetes patients with chronic kidney disease: a case–control study. Cardiovascular Diabetology. [Link]

  • Teneligliptin mitigates diabetic cardiomyopathy by inhibiting activation of the NLRP3 inflammasome. PubMed. [Link]

  • Effects of Teneligliptin on HbA1c levels, Continuous Glucose Monitoring-Derived Time in Range and Glycemic Variability in Elderly Patients with T2DM (TEDDY Study). PubMed. [Link]

  • Teneligliptin inhibits the release of LDH. LDH activity was determined... ResearchGate. [Link]

  • (PDF) Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. ResearchGate. [Link]

  • (PDF) Development of Stability Indicating and Robust RP-HPLC Method for Determination of Teneligliptin. ResearchGate. [Link]

  • Teneligliptin Co-Infusion Alleviates Morphine Tolerance by Inhibition of Spinal Microglial Cell Activation in Streptozotocin-Induced Diabetic Rats. MDPI. [Link]

  • What is the mechanism of action of DPP4 (Dipeptidyl Peptidase-4) inhibitors? Dr.Oracle. [Link]

  • DPP-IV Inhibitors from natural sources: An alternative approach for treatment and management of diabetes. ResearchGate. [Link]

  • (PDF) TENELIGLIPTIN: A LITERATURE REVIEW ON ANALYTICAL AND BIO-ANALYTICAL METHODS. ResearchGate. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]

  • Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin. National Institutes of Health. [Link]

  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors. National Institutes of Health. [Link]

  • Therapeutic Effect of Teneligliptin in Drug-Induced Nephrotoxicity: An In-Vitro Study. National Institutes of Health. [Link]

  • analytical method development and validation of teneligliptin and metformin hcl by using rp-hplc method. ResearchGate. [Link]

  • Mechanism of Action of DPP-4 Inhibitors-New Insights. ResearchGate. [Link]

  • Dipeptidyl Peptidase-4 Inhibitor Switching as an Alternative Add-on Therapy to Current Strategies Recommended by Guidelines: Analysis. International Online Medical Council. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health. [Link]

  • (PDF) Analytical Method Development and Validation of Teneligliptin by using RP-HPLC with ICH Guidelines. ResearchGate. [Link]

  • DPP4 IN CARDIOMETABOLIC DISEASE: RECENT INSIGHTS FROM THE LABORATORY AND CLINICAL TRIALS OF DPP4 INHIBITION. National Institutes of Health. [Link]

  • Summary of Analysis of Teneligliptin by RP-UFLC method. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Teneligliptin Dosage in Preclinical Models of Renal Impairment

Last Updated: January 8, 2026 Introduction: The Challenge of Dosing in Renally Impaired Models Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes me...

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 8, 2026

Introduction: The Challenge of Dosing in Renally Impaired Models

Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] A key feature of teneligliptin is its dual elimination pathway; it is metabolized by CYP3A4 and flavin-containing monooxygenase 3 (FMO3) in the liver and also excreted unchanged by the kidneys.[3][4] This balanced clearance suggests that, unlike many other drugs, its pharmacokinetics may be less affected by renal impairment, a common comorbidity in the diabetic population.[2][3][4][5]

However, translating this clinical advantage into preclinical research requires careful consideration. Preclinical models of renal impairment are inherently variable, and accurately determining an effective and non-toxic dose of teneligliptin is critical for generating reliable and translatable data. This guide provides in-depth answers to frequently asked questions and troubleshoots common issues encountered when designing and executing these studies.

Section 1: Foundational FAQs - Mechanism & Pharmacokinetics

Q1: How does teneligliptin work and why is it relevant for diabetic kidney disease research?

Answer: Teneligliptin inhibits the DPP-4 enzyme, which is responsible for degrading incretin hormones like GLP-1 and GIP.[1] By blocking DPP-4, teneligliptin increases the levels of active incretins. This leads to glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control with a low risk of hypoglycemia.[1][2][3][6] Its relevance in diabetic kidney disease stems from its efficacy in managing hyperglycemia—a primary driver of renal damage—and its unique pharmacokinetic profile, which makes it a suitable option for patients with compromised kidney function.[3][7]


Section 2: FAQs - Preclinical Model Selection and Induction

Q2: Which preclinical model of renal impairment is best for studying teneligliptin?

Answer: The "best" model depends entirely on your research question. The two most common and well-validated models are the 5/6 nephrectomy (5/6 Nx) and the adenine-induced chronic kidney disease (CKD) models.[8][9][10][11]

  • 5/6 Nephrectomy (Surgical Model): This model involves surgically removing one kidney and two-thirds of the other, leading to a rapid and sustained decline in renal function.[12][13][14] It effectively mimics the progressive nature of CKD, including the development of glomerulosclerosis and interstitial fibrosis.[12][14] It is ideal for studying hemodynamic changes and the effects of drugs on preserving remaining kidney function.[12][13]

  • Adenine-Induced CKD (Dietary/Chemical Model): This model is induced by feeding rodents a diet containing a high concentration of adenine.[15][16] Adenine is metabolized to 2,8-dihydroxyadenine (2,8-DHA), which precipitates in the renal tubules, causing crystal-induced nephropathy, inflammation, and robust fibrosis.[16] This model is less invasive than surgery and is highly reproducible.[16][17]

Recommendation: For studying a compound like teneligliptin, where the primary effect is metabolic but potential pleiotropic renal effects are of interest, the adenine-induced model is often a practical and robust starting point due to its simplicity and strong fibrotic phenotype.[9][16] The 5/6 nephrectomy model is better suited for investigating compounds targeting hypertension or glomerular hyperfiltration, which are key features of this model.[18]

Q3: We've induced CKD with adenine, but the severity of renal impairment is highly variable between animals. What's going wrong?

Answer: This is a common and critical issue. Variability in the adenine model often stems from inconsistent adenine intake or the animal strain's sensitivity.

Troubleshooting Steps:

  • Ensure Homogenous Feed Mixture: Ensure the adenine is thoroughly and evenly mixed into the chow. Inconsistent mixing leads to variable daily doses.

  • Monitor Food Intake and Body Weight: Animals on a high-adenine diet often experience reduced appetite and weight loss.[15] Pair-feeding your control group to the average intake of the adenine group can help differentiate drug effects from caloric restriction effects.

  • Consider Oral Gavage: To eliminate variability from food intake, administering adenine via daily oral gavage provides a precise dose.[19][20] This method has been shown to reduce biological variation compared to dietary administration.[19]

  • Strain Sensitivity: Mouse strains like C57BL/6 are more sensitive to adenine than Sprague-Dawley rats.[16][19] The recommended dietary concentration for rats is typically around 0.75% w/w, while for mice it is lower, around 0.2% w/w.[16][17] Using a dose too high for the species can lead to acute renal failure and high mortality rather than chronic disease.

Section 3: Troubleshooting Guide - Dosing & Pharmacokinetics (PK)

Q4: Clinical data suggests no dose adjustment is needed for teneligliptin in renal impairment. Can I use the standard preclinical dose in my CKD model?

Answer: Not necessarily. While clinical data provides a strong rationale, you cannot assume a direct translation.[2][5][21] Preclinical models can exhibit more extreme pathophysiology than the human condition. The primary goal is to achieve a therapeutic plasma concentration that is comparable to the human effective dose.

Causality: Teneligliptin has dual clearance pathways (hepatic and renal).[22][4] In severe preclinical CKD models, the renal clearance pathway (which accounts for about 34-45% of elimination) is significantly compromised.[22][23][24] This can lead to drug accumulation and an exaggerated pharmacodynamic (PD) effect or off-target toxicity, even if the hepatic pathway is intact.

Recommendation: Always perform a pilot PK study in your specific renal impairment model before initiating a full efficacy study.

Q5: My teneligliptin-treated CKD animals are showing signs of hypoglycemia, but the control CKD group is not. Why?

Answer: This strongly suggests drug accumulation. While DPP-4 inhibitors have a low intrinsic risk of hypoglycemia, elevated plasma concentrations can over-potentiate insulin secretion, especially in animals that may have altered feeding behavior due to their disease state.

Self-Validating System:

  • Confirm Renal Impairment: Before dosing, confirm the establishment of CKD by measuring serum creatinine and Blood Urea Nitrogen (BUN).[12]

  • Pilot PK Study: A pilot study is essential. Compare the Area Under the Curve (AUC) and maximum concentration (Cmax) of teneligliptin in healthy vs. CKD animals at your proposed dose.

  • Dose Reduction Strategy: If the AUC is significantly elevated (e.g., >2-fold increase) in the CKD group, a dose reduction is warranted. The principle is to match the exposure (AUC) in the CKD model to the therapeutic exposure seen in healthy animals, not to match the dose.[25][26]

Experimental Workflow for Dose Optimization

The following diagram outlines a logical workflow for determining the optimal teneligliptin dose in a new preclinical model of renal impairment.

DoseOptimizationWorkflow cluster_0 Phase 1: Model Characterization cluster_1 Phase 2: Pilot Pharmacokinetics (PK) cluster_2 Phase 3: Dose Adjustment & Efficacy Study Model_Induction Induce Renal Impairment (e.g., Adenine Diet / 5/6 Nx) Confirm_CKD Confirm Disease Phenotype (Measure Creatinine, BUN, Proteinuria) Model_Induction->Confirm_CKD Administer_Dose Administer Single Dose of Teneligliptin to Healthy vs. CKD Animals Confirm_CKD->Administer_Dose Model Validated Collect_Samples Collect Serial Plasma Samples (e.g., 0.5, 1, 2, 4, 8, 24h) Administer_Dose->Collect_Samples Analyze_PK Analyze Plasma Concentrations (LC-MS/MS) Collect_Samples->Analyze_PK Compare_AUC Compare AUC & Cmax Healthy vs. CKD Analyze_PK->Compare_AUC Adjust_Dose Adjust Dose for CKD Group (Aim for AUC matching) Compare_AUC->Adjust_Dose AUC Elevated >2x ? [Yes] No_Adjustment Proceed with Standard Dose Compare_AUC->No_Adjustment AUC Elevated >2x ? [No] Efficacy_Study Initiate Chronic Efficacy Study (Monitor Glycemia, Renal Function, Histology) Adjust_Dose->Efficacy_Study No_Adjustment->Efficacy_Study

Caption: Workflow for Teneligliptin Dose Finding in Renal Impairment Models.

Section 4: Protocols

Protocol 1: Induction of Adenine-Induced CKD in Rats

This protocol is adapted from established methodologies.[15][16]

  • Acclimatization: Allow male Sprague-Dawley rats (200-250g) to acclimate for at least one week under standard housing conditions.

  • Diet Preparation: Prepare a custom diet containing 0.75% adenine (w/w). Thoroughly mix the adenine powder with standard powdered rodent chow to ensure a homogenous mixture.

  • Induction Period: Provide the adenine-containing diet and water ad libitum for 4 weeks.

  • Monitoring: Monitor body weight and food intake 2-3 times per week. Observe animals for signs of distress.

  • Confirmation of CKD: At the end of the 4-week period, collect blood samples via tail vein or saphenous vein. Analyze serum for creatinine and BUN levels. A significant increase compared to baseline or a control group on a standard diet confirms the model. Histopathological analysis of kidney tissue (tubular necrosis, interstitial fibrosis, crystal deposition) at the end of the study provides definitive confirmation.[20]

Protocol 2: Pilot Pharmacokinetic Study
  • Animal Groups: Establish two groups of animals (n=4-6 per group): (1) Healthy controls and (2) Confirmed CKD animals (from Protocol 1).

  • Drug Administration: Administer a single oral dose of teneligliptin (e.g., a literature-derived dose such as 1-10 mg/kg) to all animals.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points. A typical schedule would be: pre-dose, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify teneligliptin concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax, Tmax, and AUC (Area Under the Curve) for both groups. Compare the mean AUC between the healthy and CKD groups to determine the extent of drug accumulation.

Section 5: Data Summary Table

The following table provides a hypothetical starting point for dose adjustment based on the severity of renal impairment, as determined by the fold-increase in serum creatinine. This must be validated by a PK study.

Severity of Renal ImpairmentTypical Serum Creatinine Increase (vs. Control)Fold-Increase in Teneligliptin AUC (Hypothetical)Recommended Starting Dose Adjustment
Mild1.5 - 2.0x~1.5xNo adjustment or 25% reduction
Moderate2.0 - 4.0x~2.5x50% reduction
Severe> 4.0x> 4.0x75% reduction or consider alternative

This table is for illustrative purposes only. Actual dose adjustments must be based on empirical pharmacokinetic data from your specific model.[25][27]

References

  • What is the mechanism of Teneligliptin? - Patsnap Synapse. (2024). Available at: [Link]

  • The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC - NIH. (2019). Available at: [Link]

  • What is the dose of Teneligliptin (Teneligliptin) for patients with impaired renal function?. (2025). Available at: [Link]

  • The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - ResearchGate. (2019). Available at: [Link]

  • What is the recommended dosing for Tenelegliptin (Dipeptidyl peptidase-4 inhibitor) in patients with Impaired renal function? - Dr.Oracle. (2025). Available at: [Link]

  • Metabolism and disposition of the dipeptidyl peptidase IV inhibitor teneligliptin in humans. (2013). Available at: [Link]

  • The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PubMed. (2019). Available at: [Link]

  • 5/6 Nephrectomy Modeling & Pharmacodynamics Service - Creative Biolabs. (n.d.). Available at: [Link]

  • Experimental adenine-induced chronic kidney disease rat model - Bio-protocol. (n.d.). Available at: [Link]

  • Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC - NIH. (2015). Available at: [Link]

  • Experimental models for preclinical research in kidney disease - PMC - PubMed Central. (2024). Available at: [Link]

  • Best Preclinical Models for CKD, DKD, and Kidney Fibrosis | Gubra. (2024). Available at: [Link]

  • A Comprehensive Review of Teneligliptin on its Pharmacological, Pharmaceutical, and Analytical Profile. (2023). Available at: [Link]

  • Chronic Kidney Disease (CKD) Models - Ace Therapeutics. (n.d.). Available at: [Link]

  • Preclinical Models of Kidney Disease - Gubra. (n.d.). Available at: [Link]

  • Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC - NIH. (2023). Available at: [Link]

  • Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - ResearchGate. (2023). Available at: [Link]

  • A novel approach to adenine-induced chronic kidney disease associated anemia in rodents. (2018). Available at: [Link]

  • Comparison of the surgical resection and infarct 5/6 nephrectomy rat models of chronic kidney disease - PMC - PubMed Central. (2017). Available at: [Link]

  • 5/6 nephrectomy rat model of CKD - Gubra. (n.d.). Available at: [Link]

  • Experimental Models for Preclinical Research in Kidney Disease - SciSpace. (2024). Available at: [Link]

  • An Observational Retrospective Real-World Study to Evaluate the Effect of Teneligliptin on Parameters of Renal Function, Glycemic. (2024). Available at: [Link]

  • 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats - JoVE. (2024). Available at: [Link]

  • A novel model of adenine-induced chronic kidney disease-associated gastrointestinal dysfunction in mice: The gut-kidney axis - ResearchGate. (2022). Available at: [Link]

  • Comparison of the surgical resection and infarct 5/6 nephrectomy rat models of chronic kidney disease - American Physiological Society Journal. (2017). Available at: [Link]

  • Teneligliptin in Management of Diabetic Kidney Disease: A Review of Place in Therapy. (2017). Available at: [Link]

  • Dipeptidyl peptidase-4 inhibitor - Wikipedia. (n.d.). Available at: [Link]

  • Drug dosing consideration in patients with acute and chronic kidney disease—a clinical update from Kidney Disease: Improving Global Outcomes (KDIGO). (2011). Available at: [Link]

  • What are the considerations for drug dose modification in patients with Impaired renal function (Kidney Failure)? - Dr.Oracle. (2025). Available at: [Link]

  • Renal Failure Drug Dose Adjustments - StatPearls - NCBI Bookshelf - NIH. (2024). Available at: [Link]

  • Pharmacokinetics in Patients with Impaired Renal Function – Study Design, Data Analysis, and Impact on Dosing - FDA. (2020). Available at: [Link]

  • Guide to drug dose adjustment in Renal Impairment. (n.d.). Available at: [Link]

Sources

Optimization

Technical Support Center: A Guide to Reducing Variability in Teneligliptin Hydrobromide Dissolution Testing

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to identify and mitigate sources of variability in the in vitro dissolution testing of Teneligliptin...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to identify and mitigate sources of variability in the in vitro dissolution testing of Teneligliptin hydrobromide formulations. By integrating fundamental physicochemical principles with field-proven troubleshooting strategies, this document serves as a practical tool for ensuring method robustness and generating reliable, reproducible data.

Section 1: Foundational Knowledge: Teneligliptin's Physicochemical Profile

A robust dissolution method is built upon a thorough understanding of the active pharmaceutical ingredient (API). Teneligliptin hydrobromide is a dipeptidyl peptidase-4 (DPP-4) inhibitor whose properties directly influence the design and execution of its dissolution test.

Key characteristics such as high water solubility suggest that achieving sink conditions is generally not a primary challenge. However, its basic nature (pKa ≈ 8.7-9.4) makes its solubility dependent on the pH of the medium[1][2]. Furthermore, like many complex molecules, it is susceptible to degradation under certain stress conditions, a factor that must be considered when selecting the medium and test duration[3][4].

PropertyValue / ObservationImplication for Dissolution Testing
Solubility Readily soluble in water (approx. 1.7 mg/mL); solubility is pH-dependent.[5][6][7]Surfactants are typically unnecessary. The choice of buffer and control of pH are critical for consistent results.
pKa ~8.7 - 9.38 (Strongest Basic)[1][2]As a basic compound, solubility is higher in acidic to neutral pH. A dissolution medium with a pH near or above the pKa could lead to lower or more variable results.
BCS Classification Not officially published, but high solubility suggests potential for Class 1 or 3.The release mechanism is likely not limited by solubility, making the test highly sensitive to formulation and manufacturing variables.
Chemical Stability Susceptible to hydrolytic degradation (acidic and basic conditions) and oxidation.[4]The dissolution medium must be chosen to ensure the drug remains stable throughout the test duration. Long run times in aggressive pH media should be evaluated for potential degradation.[8][9]
UV Maximum (λmax) ~246 nm[10][11]Provides a suitable wavelength for quantification using UV-Vis spectrophotometry, a common analytical finish for dissolution.

Section 2: Troubleshooting Guide: A Root Cause Analysis Approach

This section addresses common issues encountered during Teneligliptin dissolution testing in a direct question-and-answer format.

Q1: We are observing high variability (%RSD > 10%) between vessels within the same run. What are the primary causes?

High inter-vessel variability is almost always due to inconsistencies in the test system or procedure. Before investigating the formulation, systematically rule out these external factors.

A: Your investigation should prioritize mechanical and procedural variables.

  • Mechanical Setup (The Apparatus): This is the most common source of variability. The hydrodynamic environment in each vessel must be as identical as possible.

    • Cause: Improper centering of the paddle/basket shaft within the vessel creates inconsistent flow patterns.[12]

    • Solution: Verify centering for each vessel position using a validated centering tool. The distance from the shaft to the vessel's inner wall should be uniform.

    • Cause: Incorrect paddle/basket height alters the distance from the dosage form to the primary mixing zone.

    • Solution: Use a calibrated height gauge to ensure the distance from the vessel bottom to the paddle or basket is 25 ± 2 mm, as specified in USP <711>.[13]

    • Cause: Excessive wobble in the paddle or basket shaft introduces chaotic and unpredictable agitation.

    • Solution: Measure wobble using a dial indicator. Total deflection should not exceed 1.0 mm.[13] Worn shafts or bearings should be replaced.

    • Cause: The dissolution bath is not level, causing differences in vessel verticality and medium volume distribution.

    • Solution: Use a spirit level to confirm the bath itself is level. Check vessel verticality; deviation should not exceed 0.5° from 90.0°.[13]

  • Medium Preparation (The Environment): Dissolved gases are a critical and often underestimated source of variability.[14]

    • Cause: Inconsistent deaeration leaves varying levels of dissolved gas in the medium. Bubbles can cling to the tablet surface, reducing the available surface area for dissolution, or interfere with hydrodynamics.[14][15]

    • Solution: Implement a standardized, validated deaeration protocol for every run. The USP-recommended method of heating, filtering, and vacuum application is a reliable standard. (See Protocol 1).

  • Analyst Technique (The Procedure):

    • Cause: Dropping the tablet at different locations or causing splashing can lead to variable starting conditions. Failure to stop paddles before dropping a tablet can cause the tablet to be hit by the paddle.[9]

    • Solution: Standardize the tablet drop to the same location in each vessel—midway between the paddle shaft and the vessel wall—and ensure paddles are stopped if specified by the method.

Q2: Our results are consistently low and fail to meet the specification (Out-of-Specification). What should we investigate?

Consistently low results suggest a systematic factor is impeding the rate of dissolution.

A: Focus on factors that slow down the dissolution process.

  • Inadequate Deaeration: This is a prime suspect for low results. Air bubbles on the tablet surface can effectively "blind" the drug from the medium, artificially lowering the dissolution rate.[15] A visual inspection of the vessels during the run can often reveal bubble formation.

  • "Coning" at the Vessel Bottom: For formulations that disintegrate, excipients and drug particles can form a mound (cone) at the bottom of the vessel, directly below the paddle. This area has poor hydrodynamics, and the material within the cone dissolves much slower. While Teneligliptin itself is soluble, insoluble excipients can trap the API.

  • Incorrect Media Preparation: An incorrectly prepared buffer with a higher-than-intended pH could potentially reduce the solubility of the basic Teneligliptin molecule, leading to slower dissolution. Always verify the pH of the final medium before use.[8]

  • Drug Degradation: If the analytical method is stability-indicating, check for degradation peaks. Teneligliptin can degrade under certain pH conditions, and if it degrades in the dissolution medium, the amount of intact drug will be lower.[4][9]

Q3: Our dissolution profiles are unexpectedly high and/or erratic. What is the likely cause?

Unusually fast or erratic release points to excessive energy being introduced into the system.

A: The most probable cause is excessive vibration.

  • Cause: Vibration from external equipment (shakers, centrifuges, fume hoods, pumps) or from worn parts within the dissolution bath itself can be transmitted to the vessels.[16] This added energy significantly increases the agitation at the solid-liquid interface, leading to artificially fast and highly variable dissolution.[16]

  • Solution:

    • Isolate the Source: Turn off adjacent equipment to see if the problem resolves.

    • Inspect the Bath: Check the heater/circulator pump for signs of wear or imbalance.

    • Use Dampening: Place the dissolution bath on a certified vibration-dampening platform or pads.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended starting parameters for a Teneligliptin dissolution method?

While every method must be developed and validated for a specific product, published literature provides a well-established starting point.

A: Based on successful methods reported in scientific literature, the following parameters are recommended for initial method development:

ParameterRecommended Starting ConditionRationale & Reference
Apparatus USP Apparatus II (Paddle)Generally preferred for standard tablets; Apparatus I (Basket) has shown overly rapid release in some studies.[17]
Medium 900 mL of Phosphate Buffer pH 6.8 or 7.5This pH range is physiologically relevant and ensures sufficient solubility for the basic drug.[18][19]
Rotation Speed 50 rpmProvides gentle agitation suitable for an immediate-release, soluble drug. Speed can be adjusted (e.g., to 75 rpm) to achieve appropriate method discrimination.[17]
Temperature 37.0 ± 0.5 °CStandard physiological temperature as per USP <711>.
Analysis UV-Vis at ~246 nm or RP-HPLCBoth methods have been validated and are suitable for quantification.[17]
Q2: How do I know if my deaeration procedure is effective?

A: The effectiveness of deaeration should be validated and monitored. While visual absence of bubbles is a good indicator, a quantitative measurement is preferred. A dissolved oxygen meter can be used to check the medium. A common industry benchmark for adequately deaerated water at 37°C is a dissolved oxygen level below 6 mg/L (approximately 6 ppm).[8][9]

Q3: Can I use helium sparging instead of the USP vacuum method for deaeration?

A: Yes, but it must be validated. Any deaeration method other than the compendial procedure (heating/filtering/vacuum) must be proven to be equivalent or better.[16] You would need to demonstrate that the chosen method consistently reduces dissolved oxygen to an acceptable level and produces dissolution results that are comparable to the USP method.

Section 4: Key Protocols & Visual Guides

Protocol 1: Standardized Dissolution Medium Preparation (USP Method)

This protocol is adapted from the procedure recommended in USP General Chapters.[14][20]

  • Prepare Buffer: Prepare the required buffer solution (e.g., Phosphate Buffer pH 6.8) according to its standard formula.

  • Heat Medium: Gently heat the medium to approximately 41 °C while stirring. This reduces the solubility of dissolved gases.

  • Assemble Filtration Apparatus: Set up a vacuum filtration apparatus using a filter with a porosity of 0.45 µm or less.

  • Filter Under Vacuum: Immediately filter the heated medium under vacuum with vigorous stirring.

  • Continue Vacuum: After all the medium has been filtered, continue to apply the vacuum while stirring for an additional 5 minutes to remove remaining gases.

  • Transfer to Vessels: Carefully pour the deaerated medium into the dissolution vessels, minimizing turbulence to prevent re-aeration.

  • Equilibrate Temperature: Place the vessels in the dissolution bath and allow the medium to equilibrate to 37.0 ± 0.5 °C before starting the test.

Visual Guide 1: Troubleshooting OOS Results

OOS_Troubleshooting start OOS Result Encountered cat1 Phase 1: Laboratory Investigation start->cat1 n1 Verify Calculations & Data Transcription cat1->n1 Obvious Error? cat2 Phase 2: Formulation/Process Review n6 Review Batch Manufacturing Record cat2->n6 n2 Check Analyst Technique (Video?) n1->n2 No n3 Inspect Apparatus: Mechanical Calibration (Height, Center, Wobble) n2->n3 No n4 Verify Medium Prep: pH, Deaeration Logs, Reagent Expiry n3->n4 No n5 Analyze Retain Solutions/Standards n4->n5 No n5->cat2 No Lab Error Found n7 Check Raw Material (API, Excipient) CoA n6->n7 n8 Evaluate Tablet Physical Properties (Hardness, Friability) n7->n8 Variability_Sources center Dissolution Variability cat_apparatus Apparatus center->cat_apparatus cat_medium Medium center->cat_medium cat_environment Environment center->cat_environment cat_analyst Analyst/Product center->cat_analyst sub_a1 Centering cat_apparatus->sub_a1 sub_a2 Height cat_apparatus->sub_a2 sub_a3 Wobble cat_apparatus->sub_a3 sub_a4 Rotation Speed cat_apparatus->sub_a4 sub_m1 Deaeration Level cat_medium->sub_m1 sub_m2 pH Accuracy cat_medium->sub_m2 sub_m3 Buffer Strength cat_medium->sub_m3 sub_m4 Volume cat_medium->sub_m4 sub_e1 Vibration cat_environment->sub_e1 sub_e2 Temperature cat_environment->sub_e2 sub_p1 Tablet Drop cat_analyst->sub_p1 sub_p2 Sampling cat_analyst->sub_p2 sub_p3 Filtration cat_analyst->sub_p3 sub_p4 Formulation cat_analyst->sub_p4

Caption: A fishbone diagram illustrating the primary sources of variability in dissolution testing.

Section 5: References

  • Semantic Scholar. (n.d.). STABILITY INDICATING RP-HPLC METHOD FOR DEVELOPMENT AND VALIDATION OF TENELIGLIPTIN HYDROBROMIDE HYDRATE IN PURE AND TABLET DOSAGE FORMS. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2022). A Simple, Precise, and Sensitive RP-HPLC Method for Quantification of Teneligliptin Hydrobromide and Metformin Hydrochloride: Development and Validation. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TENELIGLIPTIN AND DAPAGLIFLOZIN API IN MARKETED FORMULATION. Retrieved from [Link]

  • International Journal of Pharmacy and Technology. (2016). Simultaneous Estimation of Teneligliptin Hydrobromide Hydrate and its Degradation Product by RP-HPLC Method. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (n.d.). Analytical Method Development and Validation of Teneligliptin by using RP-HPLC with ICH Guidelines. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). A Comprehensive Review of Teneligliptin on its Pharmacological, Pharmaceutical, and Analytical Profile. Retrieved from [Link]

  • Pharma Specialists. (2024). Deaeration in Dissolution. Retrieved from [Link]

  • Lab-Training. (n.d.). MEDIA PREPARATION (DEAERATION - THE PRINCIPLES). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). Maruthi et al., IJPSR, 2019; Vol. 10(4): 1811-1819. Retrieved from [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting. Retrieved from [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]

  • Dissolution Technologies. (1995). Deaeration Techniques For Dissolution Media. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2021). Choosing an Optimal Deaeration Protocol: A Revisit. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for De-aeration of Dissolution Media. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2021). Enhancement of Dissolution profile of poorly water soluble drug using Water Soluble Carriers. Retrieved from [Link]

  • Makers Labs Limited. (n.d.). Teneligliptin Tablets 20 mg GLIZ TM TG Compos. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Application of RP-HPLC and UV-Spectrophotometric Method in Dissolution Testing of Teneligliptin. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of teneligliptin. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2021). Enhancement of Dissolution profile of poorly water soluble drug using Water Soluble Carriers. Retrieved from [Link]

  • ResearchGate. (2023). Formulation Development and Evaluation of Immediate Release for The Treatment of Diabetes Mellitus of Teneligliptin. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2018). Cause of high variability in drug dissolution testing and its impact on setting tolerances. Retrieved from [Link]

  • USP-NF. (2013). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2021). Dissolution Method development and validation for simultaneous determination of Metformin and Teneligliptin in pharmaceutical tablets. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Dissolution Failure Investigation. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Application of RP-HPLC and UV-Spectrophotometric Method in Dissolution Testing of Teneligliptin. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2017). A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF METFORMIN HYDROCHLORIDE AND TENELIGLIPTIN HBR HYDRATE IN BULK AND PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]

  • Journal of Analytical Science and Technology. (2016). Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Managing Degradation of Teneligliptin Hydrobromide During Stability Studies

Welcome to the technical support center for Teneligliptin hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing the stability of Ten...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Teneligliptin hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing the stability of Teneligliptin hydrobromide. Here, you will find scientifically grounded, experience-driven answers and troubleshooting protocols to address the specific challenges encountered during stability and forced degradation studies.

Our approach is rooted in the principles of causality and scientific integrity, ensuring that every recommendation is not just a step to follow, but a well-reasoned solution. All protocols and claims are supported by authoritative sources and regulatory guidelines to ensure trustworthiness and compliance.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise when working with Teneligliptin hydrobromide stability.

Q1: What are the primary degradation pathways for Teneligliptin hydrobromide?

A1: Teneligliptin hydrobromide is susceptible to degradation under several conditions. The primary pathways observed are hydrolysis (especially under basic conditions), oxidation, and thermal stress.[1][2][3] Studies have shown that degradation is more pronounced in the presence of base, hydrogen peroxide, and elevated temperatures.[1][2] Conversely, the molecule shows relative stability under acidic and photolytic stress conditions.[1][2]

Q2: I'm starting a stability study. What are the mandatory ICH guidelines I must follow?

A2: For a new drug substance like Teneligliptin, your stability program must be designed in accordance with the International Council for Harmonisation (ICH) guidelines. The foundational documents are:

  • ICH Q1A(R2) - Stability Testing of New Drug Substances and Products : This guideline outlines the core stability data package required for registration, including long-term, intermediate, and accelerated storage conditions, testing frequency, and evaluation criteria.[4][5][6][7]

  • ICH Q1B - Photostability Testing : This provides the framework for assessing the intrinsic photostability of the drug substance and product.[8]

  • ICH Q2(R1) - Validation of Analytical Procedures : Before starting your stability study, the analytical method used to measure Teneligliptin and its degradation products must be thoroughly validated according to this guideline to ensure it is fit for purpose.[9][10][11][12]

Q3: Why is a "stability-indicating" analytical method crucial, and what defines it?

A3: A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. A critical feature of a SIAM is its ability to separate, detect, and quantify degradation products without interference from the parent drug, process impurities, excipients, or other potential degradants.[13][14] This specificity is essential to ensure that the loss in API is accurately accounted for by the formation of degradants, a concept known as mass balance. Without a proper SIAM, you cannot have confidence in your stability data.

Q4: I see an unknown peak growing in my chromatogram during an accelerated stability study. What is the first step?

A4: The first step is to verify that the peak is a genuine degradation product and not an artifact. Re-inject the sample to ensure reproducibility. If the peak is consistent, check your blank and placebo chromatograms to rule out interference from solvents or excipients. The next critical step is to assess the peak purity of the main Teneligliptin peak using a photodiode array (PDA) detector. If the main peak is spectrally pure and the new peak is well-resolved, you must then track and quantify this impurity across all stability time points and conditions as part of your impurity profile. If it exceeds the identification threshold defined in ICH Q3A/Q3B guidelines, structural elucidation will be necessary.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, problem-oriented guidance for specific issues you may encounter.

Problem 1: Significant Degradation Observed Under Basic Hydrolysis

Q: My forced degradation study shows extensive degradation of Teneligliptin in 0.1N NaOH, but very little in 0.1N HCl. Is this expected, and how do I characterize the basic degradants?

A: Yes, this observation is consistent with published literature. Teneligliptin is known to be labile under basic conditions while remaining relatively stable under acidic conditions.[1][2][15] The amide bond within the Teneligliptin structure is susceptible to base-catalyzed hydrolysis.

Troubleshooting & Characterization Workflow:

  • Confirm Specificity : Ensure your HPLC method provides baseline separation between the main Teneligliptin peak and all degradant peaks generated under basic stress. The resolution between any two peaks should ideally be greater than 2.0.

  • Peak Tracking : Use a PDA detector to compare the UV spectra of the degradant peaks with the parent drug. This helps in tracking peaks across different stress conditions and determining if co-elution is occurring.

  • Preliminary Identification with LC-MS/MS : The most powerful tool for characterizing unknown degradants is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Objective : To determine the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.

    • Procedure : Inject the stressed sample into an LC-MS/MS system. The mass spectrometer will provide the molecular weight of the degradation products. For example, studies have identified basic degradants with m/z values of 354.30, 310.30, and 214.19, corresponding to specific fragments of the parent molecule.[1][2][15]

  • Propose Degradation Pathway : Based on the mass data and the known chemical structure of Teneligliptin, you can propose a logical degradation pathway. For instance, the amide bond hydrolysis is a likely primary degradation route in basic media.

Problem 2: Mass Balance Failure in Oxidative Stress Studies

Q: In my study with 3% H₂O₂, the assay of Teneligliptin has dropped by 15%, but the sum of all observed degradant peaks only accounts for 8%. How do I troubleshoot this mass balance issue?

A: A mass balance of 90-110% is generally expected. A failure to achieve this suggests potential analytical challenges. Oxidative degradation can be complex, sometimes leading to products that are not easily detected.

Troubleshooting Steps:

  • Check for Non-Chromophoric Degradants : Teneligliptin's structure contains several nitrogen and sulfur atoms that can be oxidized (e.g., to N-oxides or sulfoxides). Some of these oxidized products may have a significantly different or weaker UV chromophore compared to the parent drug, making them appear smaller in the chromatogram than their actual concentration would warrant.

    • Action : Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector to check for degradants that are not UV-active at your detection wavelength.

  • Investigate Volatile Degradants or Gases : Aggressive oxidation can sometimes lead to the formation of small, volatile molecules that are not retained on the HPLC column or are lost during sample preparation.

  • Evaluate Wavelength Selection : Re-evaluate the UV detection wavelength. Acquire the full UV spectra for all major degradation peaks using a PDA detector. The optimal wavelength for the parent drug may not be optimal for all degradants. A multi-wavelength analysis or selection of a compromise wavelength might be necessary.

  • Assess Response Factors : The UV response factor (peak area per unit concentration) of a degradant can be different from that of the parent drug.

    • Action : If a major degradant can be isolated or synthesized, determine its relative response factor (RRF) compared to Teneligliptin. If the RRF is significantly different from 1.0, you must use it to correct the concentration calculation for that impurity.

  • Consider Adsorption or Precipitation : Highly polar or insoluble degradants might be adsorbing onto the vial surface or precipitating out of the solution, and therefore not being injected into the HPLC system.

Mass_Balance_Troubleshooting Start Mass Balance Failure (<90% or >110%) Check_Wavelength Step 1: Evaluate Detection Wavelength - Acquire PDA spectra for all peaks - Is wavelength appropriate for degradants? Start->Check_Wavelength Check_NonUV Step 2: Check for Non-Chromophoric Degradants - Analyze with universal detector (CAD/ELSD) Check_Wavelength->Check_NonUV If wavelength is optimal Check_RRF Step 3: Assess Relative Response Factors (RRF) - Isolate major degradant if possible - Assume RRF=1.0 if not Check_NonUV->Check_RRF If no new peaks found Check_Adsorption Step 4: Investigate Adsorption/Precipitation - Use different vials (e.g., silanized) - Check for sample insolubility Check_RRF->Check_Adsorption If RRFs are close to 1.0 Conclusion Identify Root Cause & Rectify Method Check_Adsorption->Conclusion

Caption: HPLC method development workflow.

References

  • ICH Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • ICH Quality Guidelines. International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare Presentation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin. Journal of Young Pharmacists. [Link]

  • Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy. Journal of Analytical Science and Technology. [Link]

  • Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy. ResearchGate. [Link]

  • Stability-Indicating TLC-Densitometric and HPLC Methods for Simultaneous Determination of Teneligliptin and Pioglitazone in Pharmaceutical Dosage Forms with Eco-Friendly Assessment. Journal of Chromatographic Science. [Link]

  • Method Development, Validation and Forced Degradation Studies for the Determination of Teneligliptin and Dapagliflozin in Pure and combined. World Journal of Pharmaceutical Research. [Link]

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules. [Link]

  • Stability Indicating RP-HPLC-DAD Method For Simultaneous Estimation of Atorvastatin Calcium and Teneligliptin Hydrobromide. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin. National Center for Biotechnology Information. [Link]

  • Development and Validation of Stability Indicating Uv Spectrophotometric Method For The Estimation Of Teneligliptine In Bulk And. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Simultaneous Estimation of Teneligliptin Hydrobromide Hydrate and its Degradation Product by RP-HPLC Method. Journal of Pharmaceutical Science and Bioscientific Research. [Link]

  • Development of Stability Indicating and Robust RP-HPLC Method for Determination of Teneligliptin. ResearchGate. [Link]

  • UPLC data of teneligliptin and its degradation products under hydrogen peroxide stress. ResearchGate. [Link]

  • Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy. ResearchGate. [Link]

  • Development and Validation of Stability Indicating Ultra Performance Liquid Chromatography Method for the Quantification of Teneligliptin hydrobromide hydrate and Characterisation of its Degradation products by Spectroscopic techniques. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Structural Characterization of Rosuvastatin and Teneligliptin Degradants Produced by Photoalkali and Photoacid: In Silico Toxic. Indian Journal of Pharmaceutical Sciences. [Link]

  • UPLC data of teneligliptin and its degradation products under base stress. ResearchGate. [Link]

  • Typical HPLC chromatograms of teneligliptin and its degradation... ResearchGate. [Link]

  • Estimation of Anti Diabetic Teneligliptin in Bulk and Formulation by Densitometric and Spectrophotometric Method. Taylor & Francis Online. [Link]

  • Summary of force degradation study for TGP. ResearchGate. [Link]

  • Development and Validation of Fast and Sensitive RP-HPLC Stability Indicating Method for Quantification of Teneligliptin in Bulk Drug. Journal of Chromatographic Science. [Link]

Sources

Optimization

Technical Support Center: Enhancing Teneligliptin Hydrobromide Detection Sensitivity in Mass Spectrometry

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the LC-MS/MS analysis of Teneligliptin. This resource is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the LC-MS/MS analysis of Teneligliptin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable strategies for enhancing the detection sensitivity and robustness of Teneligliptin quantification.

Introduction: The Challenge of Quantifying Teneligliptin

Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus[1]. Accurate quantification in biological matrices, such as plasma, is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity, achieving the desired lower limits of quantification (LLOQ) can be challenging[2][3]. Common hurdles include low ionization efficiency, chromatographic issues, and significant matrix effects, which can suppress or enhance the analyte signal, compromising data accuracy and precision[4].

This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to help you navigate these challenges and optimize your analytical method.

Part 1: Foundational Concepts & FAQs

This section addresses fundamental questions regarding the analysis of Teneligliptin by mass spectrometry.

Q1: What are the primary challenges encountered when quantifying Teneligliptin in biological matrices?

Answer: The primary challenges in the bioanalysis of Teneligliptin are threefold:

  • Matrix Effects: Biological samples like plasma are incredibly complex[5]. Co-eluting endogenous components, particularly phospholipids and salts, can interfere with the ionization of Teneligliptin in the MS source. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, causing poor accuracy, imprecision, and reduced sensitivity[4].

  • Ionization Efficiency: Teneligliptin's signal intensity is directly dependent on how efficiently it can be ionized. Suboptimal mobile phase composition, pH, or source parameters can lead to poor ionization and, consequently, a weak signal that prevents achieving low detection limits.

  • Sample Preparation and Recovery: Inefficient extraction of Teneligliptin from the biological matrix can result in low recovery and high variability. The chosen sample preparation technique must effectively remove interfering components while maximizing the recovery of the analyte.

Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more suitable for Teneligliptin?

Answer: Electrospray Ionization (ESI) in positive ion mode is the universally preferred technique for Teneligliptin.

Causality: Teneligliptin's chemical structure contains multiple basic nitrogen atoms within its piperazinyl and pyrrolidinyl rings, which are readily protonated in solution[1]. ESI is a soft ionization technique ideal for polar and ionizable compounds[6][7]. It works by applying a high voltage to a liquid to create an aerosol, generating multiply charged ions from the analyte in solution with minimal fragmentation. The acidic mobile phases typically used in reversed-phase chromatography for Teneligliptin analysis (e.g., containing 0.1% formic acid) facilitate the formation of the protonated molecule [M+H]⁺, which is the target precursor ion for MS/MS analysis[2][8].

APCI, conversely, is better suited for less polar, more volatile compounds and relies on a corona discharge to ionize the analyte in the gas phase[6][9]. While it could potentially work, it is generally less efficient for a pre-ionized, polar molecule like Teneligliptin, and the required high temperatures could risk thermal degradation[9]. Published literature consistently utilizes ESI for Teneligliptin quantification[10][11].

Q3: What are the typical precursor and product ions for Teneligliptin in MS/MS analysis?

Answer: For quantitative analysis using Multiple Reaction Monitoring (MRM), selecting the most stable and intense precursor-to-product ion transition is critical. Based on validated methods, the optimal parameters are as follows:

AnalytePrecursor Ion (m/z)Product Ion (m/z)PolarityNotes
Teneligliptin 427.2243.1PositiveThis transition is consistently reported and provides good specificity and sensitivity[11][12].
Teneligliptin-d8 (IS) 435.2251.3PositiveA stable isotope-labeled internal standard is highly recommended for accurate quantification[11][12].
Teneligliptin Sulfoxide (Metabolite) 443.268.2PositiveIf simultaneous analysis of the active metabolite is required[11][12].

These values may require slight optimization on your specific mass spectrometer model.

Part 2: Troubleshooting and Optimization Guides

This section provides practical, in-depth solutions to specific experimental problems.

Issue 1: Sample Preparation - "My analyte recovery is low and inconsistent. How can I improve my sample clean-up from plasma?"

Answer: Low and variable recovery is often a direct result of an inadequate sample preparation strategy. The goal is to remove matrix interferences (especially proteins and phospholipids) while efficiently extracting Teneligliptin. Here is a comparison of common techniques:

TechniqueProtocol OverviewProsConsBest For
Protein Precipitation (PPT) Add 3 parts cold acetonitrile to 1 part plasma. Vortex, centrifuge, and inject the supernatant.Fast, simple, inexpensive, high recovery."Dirty" extract, high risk of matrix effects.Early discovery, method development when speed is critical.
Liquid-Liquid Extraction (LLE) Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether) to the plasma at a specific pH. Vortex, centrifuge, separate the organic layer, evaporate, and reconstitute.Cleaner extract than PPT, reduces salts and some phospholipids.More labor-intensive, requires solvent optimization, potential for emulsions.When PPT is too dirty and SPE is not yet optimized.
Solid-Phase Extraction (SPE) Condition a cartridge (e.g., mixed-mode cation exchange), load the sample, wash away interferences, and elute the analyte with a specific solvent.Cleanest extract, significantly reduces matrix effects, high concentration factor.Most expensive, requires significant method development.Regulated bioanalysis, methods requiring the lowest LLOQ.
Recommended Protocol: A Step-by-Step Guide to Protein Precipitation
  • Aliquot: Pipette 100 µL of plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add IS: Spike with 10 µL of the working internal standard solution (e.g., Teneligliptin-d8).

  • Precipitate: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps keep the analyte protonated and stable.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge: Centrifuge at >12,000 g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step removes excess organic solvent, improving peak shape for reversed-phase chromatography.

  • Inject: Inject into the LC-MS/MS system.

Issue 2: Chromatography - "I'm observing a significant drop in signal in the presence of matrix. How can I optimize my chromatography to mitigate this?"

Answer: This is a classic case of co-eluting matrix interferences suppressing the ionization of Teneligliptin. The solution is to chromatographically separate your analyte from these interferences.

Workflow for Mitigating Matrix Effects

Matrix_Effects_Workflow A Start: Significant Ion Suppression Observed B Use a UHPLC System with a Sub-2µm Particle Column (e.g., C18, 1.7 µm) A->B Increase peak capacity C Optimize Gradient Elution B->C Sharpen peaks & improve resolution D Incorporate a Diverter Valve C->D Divert early-eluting salts & phospholipids to waste E Evaluate Mobile Phase Modifiers C->E Fine-tune selectivity D->E Enhance ionization & peak shape F Successful Separation & Reduced Matrix Effect E->F

Caption: Workflow for Chromatographic Mitigation of Matrix Effects.

Detailed Strategies:
  • Increase Chromatographic Resolution: Switch from standard HPLC to UHPLC with a sub-2µm particle column (e.g., Acquity BEH C18, 1.7 µm). The higher peak capacity will provide better separation from matrix components.[8]

  • Optimize the Gradient: Avoid a fast isocratic elution. A well-designed gradient can separate Teneligliptin from the bulk of early-eluting phospholipids.

    • Example UHPLC Gradient:

      Time (min) Flow Rate (mL/min) %A (0.1% Formic Acid in Water) %B (0.1% Formic Acid in Acetonitrile)
      0.0 0.4 95 5
      0.5 0.4 95 5
      3.0 0.4 20 80
      3.5 0.4 5 95
      4.0 0.4 5 95
      4.1 0.4 95 5

      | 6.0 | 0.4 | 95 | 5 |

  • Use a Diverter Valve: Program a diverter valve to send the first 0.5-1.0 minute of the run (containing salts and highly polar interferences) to waste instead of the MS source. This prevents source contamination and reduces suppression.

  • Mobile Phase Modifiers: Formic acid (0.1%) is an excellent choice as it aids in protonation for positive ESI mode and provides good peak shape[2][8]. Avoid non-volatile buffers like phosphate, which will contaminate the mass spectrometer.

Issue 3: Internal Standard Strategy - "How do I ensure the highest accuracy and precision for my assay?"

Answer: The single most effective way to ensure accuracy and precision in quantitative bioanalysis is to use a Stable Isotope-Labeled Internal Standard (SIL-IS) .

Why a SIL-IS is Critical: A SIL-IS, such as Teneligliptin-d8, is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N)[13][14][15].

  • Co-elution: It co-elutes perfectly with the analyte.

  • Identical Behavior: It experiences the exact same extraction recovery, ionization suppression/enhancement, and fragmentation behavior as the analyte[13].

  • Correction: By calculating the peak area ratio of the analyte to the SIL-IS, any variations introduced during the analytical process are effectively cancelled out, leading to highly accurate and precise results[14].

A structural analogue IS can be used if a SIL-IS is unavailable, but it will not co-elute and will not compensate for matrix effects as effectively, leading to lower data quality.

Diagram: Principle of SIL-IS Correction

SIL_IS_Principle cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis A Analyte E Ion Suppression (-30% Signal) A->E B SIL-IS B->E C Analyte Signal F Final Ratio (Analyte Area / IS Area) = Corrected Result C->F D SIL-IS Signal D->F E->C -30% E->D -30%

Caption: SIL-IS compensates for signal loss due to matrix effects.

References
  • Characterization of impurities in Teneligliptin hydrobromide hydrate by using LCMS/MS and NMR. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Kumar TG, Vidyadhara S, Narkhede NA, Silpa YS, Lakshmi MR. Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy. Journal of Analytical Science and Technology. 2016 Dec 1;7(1):27. Available at: [Link]

  • (PDF) Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy. ResearchGate. Available at: [Link]

  • LC/MS/MS-ESI data of teneligliptin and its degradation products under thermal stress. ResearchGate. Available at: [Link]

  • Analytical Method Development and Validation of Teneligliptin by using RP-HPLC with ICH Guidelines. Research Journal of Pharmacy and Technology. Available at: [Link]

  • A validated UHPLC-QTOF-MS method for quantification of metformin and teneligliptin in rat plasma: Application to pharmacokinetic interaction study. PubMed. 2017 Sep 5. Available at: [Link]

  • An Insightful Overview on Teneligliptin Hydrobromide Hydrate: Analytical Strategies. Advances in Pharmacology and Pharmacy. Available at: [Link]

  • Development of a liquid chromatography/tandem-mass spectrometry assay for the simultaneous determination of teneligliptin and its active metabolite teneligliptin sulfoxide in human plasma. Biomedical Chromatography. 2020 Feb 1;34(2):e4721. Available at: [Link]

  • A simple, highly sensitive, precise and accurate high-performance liquid chromatographic (HPLC) method was developed and validated for the determination of teneligliptin in rabbit plasma samples. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. 2017 Jul 22. Available at: [Link]

  • (PDF) Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy. ResearchGate. Available at: [Link]

  • (PDF) TENELIGLIPTIN: A LITERATURE REVIEW ON ANALYTICAL AND BIO-ANALYTICAL METHODS. ResearchGate. Available at: [Link]

  • Pharmacokinetic and protein binding profile of peptidomimetic DPP-4 inhibitor – Teneligliptin in rats using liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Development of a liquid chromatography/tandem-mass spectrometry assay for the simultaneous determination of teneligliptin and its active metabolite teneligliptin sulfoxide in human plasma. CNGBdb. Available at: [Link]

  • Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma. MDPI. 2020 Oct 11. Available at: [Link]

  • Development of a liquid chromatography/tandem-mass spectrometry assay for the simultaneous determination of teneligliptin and its active metabolite teneligliptin sulfoxide in human plasma. Korea University Pure. Available at: [Link]

  • Development and Validation of Stability Indicating Ultra Performance Liquid Chromatography Method for the Quantification of Teneligliptin hydrobromide hydrate and Characterisation of its Degradation products by Spectroscopic techniques. Research Journal of Pharmaceutical, Biological and Chemical Sciences. 2017 Mar-Apr;8(2):2264. Available at: [Link]

  • Simultaneous Estimation of Teneligliptin Hydrobromide Hydrate and its Degradation Product by RP-HPLC Method. Journal of Pharmaceutical and Scientific Innovation. 2016 Apr 20. Available at: [Link]

  • Matrix effect in bioanalysis an overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC–MS/MS. University of Georgia. Available at: [Link]

  • Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of Laboratory Automation. Available at: [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Available at: [Link]

  • Summary of Analysis of Teneligliptin by RP-UFLC method. ResearchGate. Available at: [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. 2017 Dec 18. Available at: [Link]

  • Analytical standards & isotopically labeled substances. Szabo-Scandic. Available at: [Link]

  • LC/MS/MS-ESI data of teneligliptin and its degradation products under thermal stress. ResearchGate. Available at: [Link]

  • (PDF) Development of Stability Indicating and Robust RP-HPLC Method for Determination of Teneligliptin. ResearchGate. Available at: [Link]

  • Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Spectroscopy. 2021 Sep 1. Available at: [Link]

  • Straight to the Source: ESI vs APCI….. Microsaic Systems. 2020 Jan 13. Available at: [Link]

  • Enhancing Sensitivity of Liquid Chromatography-Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. PubMed. 2018 Apr. Available at: [Link]

  • When should I choose APCI or ESI for my flash column chromatography? Biotage. 2023 Jan 23. Available at: [Link]

  • Enhancing Tandem MS Sensitivity and Peptide Identification via Ion Preaccumulation in an Orbitrap Mass Spectrometer. PubMed. Available at: [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. Available at: [Link]

  • Advances in high‐throughput mass spectrometry in drug discovery. EMBO Molecular Medicine. 2022 Dec 14;15(1):e14850. Available at: [Link]

Sources

Troubleshooting

Adjusting mobile phase for better separation of Teneligliptin and its metabolites

Welcome to the technical support center for the chromatographic analysis of Teneligliptin and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and op...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Teneligliptin and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, from its related substances.[1][2][3] As a basic compound, Teneligliptin's chromatographic behavior is highly sensitive to mobile phase conditions.[4] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered during method development and routine analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant peak tailing for my Teneligliptin peak. What are the primary causes and how can I fix it?

A1: Peak tailing is a common issue when analyzing basic compounds like Teneligliptin, and it often points to secondary interactions between the analyte and the stationary phase. [5][6]

  • Causality: The primary cause of peak tailing for basic compounds is the interaction between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[6][7][8] At a mobile phase pH above 3, these silanol groups can become ionized, leading to these undesirable secondary interactions.[6]

  • Troubleshooting Strategy:

    • Mobile Phase pH Adjustment: The most effective way to mitigate this is to lower the mobile phase pH. Operating at a pH between 2 and 4 ensures that the silanol groups are fully protonated (neutral), minimizing secondary interactions.[6][9] For Teneligliptin, which has a predicted pKa of 8.70, a low pH mobile phase will also ensure the analyte is fully protonated, leading to more consistent retention.[4]

    • Buffer Selection and Concentration: Use a buffer with a pKa close to your target pH.[10] Phosphate buffers are a common choice for this pH range.[10][11] A buffer concentration of 10-50 mM is generally sufficient to provide adequate buffering capacity and improve peak shape.[10][12]

    • High-Purity Silica Columns: Modern, high-purity silica columns (Type B silica) have a lower concentration of residual silanols and are less prone to causing peak tailing with basic compounds.[5][13]

    • Consider Mass Overload: Injecting too much sample can also lead to peak tailing.[14] Try reducing the injection volume or sample concentration to see if the peak shape improves.[14]

Visualizing the Problem: Analyte-Silanol Interactions

The following diagram illustrates how mobile phase pH influences the interaction between a basic analyte like Teneligliptin and the stationary phase, leading to peak tailing.

G cluster_0 Low pH (e.g., pH 3) cluster_1 Mid-range pH (e.g., pH > 4) Analyte_low Analyte-NH+ Silanol_low Silanol-OH (Neutral) Analyte_low->Silanol_low Minimal Interaction (Good Peak Shape) Analyte_mid Analyte-NH+ Silanol_mid Silanol-O- (Charged) Analyte_mid->Silanol_mid Strong Secondary Interaction (Peak Tailing) G Start Poor Separation or Peak Tailing Observed Check_pH Is Mobile Phase pH between 2.5 and 4.0? Start->Check_pH Adjust_pH Adjust pH with Acid (e.g., Phosphoric Acid) Check_pH->Adjust_pH No Check_Organic Is Resolution Still Inadequate? Check_pH->Check_Organic Yes Adjust_pH->Check_pH Decrease_Organic Decrease Organic Modifier Percentage Check_Organic->Decrease_Organic Yes End Optimized Separation Achieved Check_Organic->End No Consider_Gradient Implement a Gradient Elution Method Decrease_Organic->Consider_Gradient Switch_Modifier Switch Organic Modifier (ACN <-> MeOH) Consider_Gradient->Switch_Modifier Switch_Modifier->Check_Organic

Caption: Systematic Mobile Phase Optimization Workflow.

References

  • Kumar, T. N. V. G., Vidyadhara, S., Narkhede, N. A., Silpa, Y. S., & Lakshmi, M. R. (2016). Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy. Journal of Analytical Science and Technology, 7(1), 1-9. Available from: [Link]

  • S, S., & Joy, A. M. (2018). Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin. Pharmaceutical Methods, 9(1), 35-42. Available from: [Link]

  • Forced Degradation Study of Rosuvastatin and Teneligliptin, Characterisation of its Degradation Products by Various Analytical Techniques: A Review. (2023). International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 504-508. Available from: [Link]

  • Restek Corporation. (2014). Troubleshooting HPLC- Tailing Peaks. Available from: [Link]

  • Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Teneligliptin, Dapagliflozin and Metformin i. (n.d.). International Journal for Multidisciplinary Research. Available from: [Link]

  • Method Development, Validation and Forced Degradation Studies for the Determination of Teneligliptin and Dapagliflozin in Pure and combined. (2023). International Journal of Pharmaceutical and Bio-Medical Science. Available from: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • Simultaneous Estimation of Teneligliptin Hydrobromide Hydrate and its Degradation Product by RP-HPLC Method. (2016). International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Analytical Method Development and Validation of Teneligliptin by using RP-HPLC with ICH Guidelines. (n.d.). Available from: [Link]

  • Development of Stability Indicating and Robust RP-HPLC Method for Determination of Teneligliptin. (2017). ResearchGate. Available from: [Link]

  • Stoll, D. R. (2020). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. LCGC North America, 38(1), 24-29. Available from: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available from: [Link]

  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77-84. Available from: [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Available from: [Link]

  • Bell, D. S. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC North America, 35(7), 458-465. Available from: [Link]

  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (2023). LCGC International. Available from: [Link]

  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. ResearchGate. Available from: [Link]

  • How can you separate a co-eluting more polar compound by HPLC? (2014). ResearchGate. Available from: [Link]

  • Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy. (2016). Scite.ai. Available from: [Link]

  • Kumar, T. N. V. G., Vidyadhara, S., Narkhede, N. A., Silpa, Y. S., & Lakshmi, M. R. (2016). Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy. ResearchGate. Available from: [Link]

  • Physicochemical properties of teneligliptin. (n.d.). ResearchGate. Available from: [Link]

  • Reversed-phase HPLC Buffers. (n.d.). Available from: [Link]

  • TENELIGLIPTIN: A LITERATURE REVIEW ON ANALYTICAL AND BIO-ANALYTICAL METHODS. (2021). ResearchGate. Available from: [Link]

  • Dzido, T. H., & Klimek-Turek, A. (2012). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC Europe, 25(11). Available from: [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • Metabolism and disposition of the dipeptidyl peptidase IV inhibitor teneligliptin in humans. (n.d.). Available from: [Link]

  • A Comprehensive Review of Teneligliptin on its Pharmacological, Pharmaceutical, and Analytical Profile. (n.d.). Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Teneligliptin. PubChem Compound Database. Available from: [Link]

  • Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy. (2016). ResearchGate. Available from: [Link]

  • Summary of Analysis of Teneligliptin by RP-UFLC method. (n.d.). ResearchGate. Available from: [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (2014). Macedonian Pharmaceutical Bulletin. Available from: [Link]

  • The Role of Adsorption and pH of the Mobile Phase on the Chromatographic Behavior of a Therapeutic Peptide. (2021). LCGC North America. Available from: [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Available from: [Link]

  • Simultaneous quantification of teneligliptin hydrobromide and metformin hydrochloride: An improved HPTLC method with implementat. (2021). Scispace. Available from: [Link]

  • Ghosal, S., Sinha, B., Majumder, S., & Das, S. (2019). The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice. Journal of the Association of Physicians of India, 67(4), 82-88. Available from: [Link]

Sources

Optimization

Technical Support Center: Formulation of Teneligliptin Hydrobromide Mouth Dissolving Strips

Welcome to the technical support center for the formulation of Teneligliptin hydrobromide mouth dissolving strips (MDS). This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formulation of Teneligliptin hydrobromide mouth dissolving strips (MDS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental process. The information provided herein is based on established scientific principles and practical field experience to ensure the successful development of a robust and effective oral drug delivery system.

Section 1: Understanding the Molecule and the Dosage Form

Teneligliptin hydrobromide is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] The formulation of this active pharmaceutical ingredient (API) into a mouth dissolving strip presents a patient-centric approach, offering rapid onset of action and convenience for patients with dysphagia.[1][3] However, the inherent properties of Teneligliptin hydrobromide and the intricacies of film formulation necessitate a thorough understanding of potential challenges.

Physicochemical Properties of Teneligliptin Hydrobromide

A comprehensive understanding of the API's properties is fundamental to troubleshooting formulation issues.

PropertyValue/InformationImplication for Formulation
Solubility Readily soluble in water; sparingly soluble in methanol; slightly insoluble in ethanol. Soluble in DMSO and DMF. Solubility in PBS (pH 7.2) is approx. 10 mg/ml.[4][5]The aqueous solubility is advantageous for dissolution in saliva. However, its solubility in organic solvents is a key consideration for the solvent casting manufacturing method.
Stability Shows significant degradation under acidic and oxidative conditions. Degradation also observed in basic and thermal stress conditions.[6]The formulation and manufacturing process must avoid harsh acidic or basic conditions and high temperatures to prevent degradation of the API.
Taste Inherently bitter.[7]Taste masking is a critical challenge that must be addressed to ensure patient compliance.
Hygroscopicity As a hydrobromide hydrate salt, it may be sensitive to moisture.This necessitates controlled manufacturing and storage conditions to prevent moisture-induced physical and chemical instability of the film.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the formulation of Teneligliptin hydrobromide mouth dissolving strips, providing potential causes and actionable solutions.

Film Properties and Mechanical Strength

Q1: My prepared film is brittle and cracks easily upon handling. What could be the cause and how can I fix it?

A1: Film brittleness is a common issue primarily related to the formulation's polymer and plasticizer content.

  • Insufficient Plasticizer Concentration: Plasticizers are crucial for imparting flexibility to the film by reducing the glass transition temperature of the polymer.[8]

    • Solution: Increase the concentration of the plasticizer incrementally. Commonly used plasticizers for oral films include propylene glycol, polyethylene glycol (PEG 400), and glycerin.[9] A typical concentration range is 0-20% w/w of the dry polymer weight.[10] Be cautious, as excessive plasticizer can lead to a soft and sticky film.[11]

  • Inappropriate Polymer Selection or Concentration: The type and concentration of the film-forming polymer significantly impact the mechanical properties of the strip.[12]

    • Solution:

      • If using a high-viscosity grade polymer, consider switching to a lower-viscosity grade (e.g., HPMC E5 instead of HPMC E15) or blending polymers to achieve the desired flexibility.[13]

      • An excessively high polymer concentration can lead to a rigid film.[9] Try reducing the polymer concentration, but ensure it remains sufficient for film formation (typically at least 45% w/w of the dry film).[12]

  • Inadequate Drying: Over-drying or drying at an excessively high temperature can remove too much residual moisture, leading to a brittle film.

    • Solution: Optimize the drying conditions. Lower the drying temperature and extend the drying time. For thermosensitive drugs like Teneligliptin, drying at room temperature or in a controlled low-temperature oven is recommended.[14]

Q2: The film is too soft and sticky, making it difficult to peel from the casting surface and handle.

A2: Stickiness, or tackiness, is generally caused by an excess of plasticizer or inappropriate polymer combinations.

  • Excessive Plasticizer: While plasticizers enhance flexibility, too much can result in a tacky film.[11]

    • Solution: Gradually decrease the plasticizer concentration. Finding the optimal polymer-to-plasticizer ratio is key.

  • Hygroscopic Excipients: Some polymers and plasticizers are hygroscopic and can absorb moisture from the atmosphere, leading to stickiness.

    • Solution: Ensure the manufacturing and storage environment has controlled humidity. Consider using less hygroscopic excipients if the problem persists.

  • Polymer Properties: Certain polymers, or combinations thereof, can inherently produce stickier films.

    • Solution: Experiment with different film-forming polymers. For instance, films prepared with PEG 400 have been reported to be sticky in some formulations.[15]

Q3: The disintegration time of the strip is too long.

A3: A prolonged disintegration time defeats the purpose of a mouth dissolving strip. Several factors can contribute to this issue.

  • High Polymer Concentration or Viscosity: A higher concentration or a higher viscosity grade of the film-forming polymer can slow down the penetration of saliva and thus delay disintegration.[9][15]

    • Solution: Reduce the polymer concentration or use a lower viscosity grade.

  • Insoluble Excipients: The presence of insoluble or poorly water-soluble excipients can hinder the rapid disintegration of the film matrix.

    • Solution: Ensure all excipients are readily water-soluble. If an insoluble excipient is necessary (e.g., for taste masking), its particle size should be minimized.

  • Insufficient Superdisintegrant: Superdisintegrants facilitate rapid disintegration through mechanisms like swelling, wicking, and deformation.[16]

    • Solution: Incorporate or increase the concentration of a superdisintegrant. Common choices include croscarmellose sodium, sodium starch glycolate, and crospovidone.[16][17]

  • Film Thickness: Thicker films will naturally take longer to disintegrate.

    • Solution: Optimize the casting process to produce a thinner film, ensuring it still contains the correct dose and possesses adequate mechanical strength.

Taste Masking

Q4: The bitter taste of Teneligliptin hydrobromide is still perceptible in the final formulation.

A4: Effective taste masking is crucial for patient acceptance. A multi-pronged approach is often necessary.

  • Sweeteners and Flavors: These are the first line of defense but may not be sufficient for intensely bitter drugs.

    • Solution: Use a combination of high-intensity artificial sweeteners (e.g., sucralose, aspartame) and natural sweeteners (e.g., stevia).[10][18] Flavors like mint, citrus, or fruit can also help to mask bitterness.[19]

  • Polymer Coating/Encapsulation: Creating a physical barrier around the drug particles can prevent them from interacting with taste buds.[19][20]

    • Solution: While challenging for a soluble drug in a soluble film, techniques like microencapsulation of the drug with polymers like Eudragit® or HPMC before incorporation into the film-forming solution can be effective.[18]

  • Complexation: Forming a complex with the drug can reduce its free concentration in saliva.

    • Solution: Ion-exchange resins (e.g., Amberlite) can form a complex with the drug, which then dissociates in the acidic environment of the stomach.[21] Cyclodextrins can also form inclusion complexes to mask taste.[21]

  • Use of Bitter Blockers: Certain excipients can interact with taste receptors to block the perception of bitterness.

    • Solution: Explore the use of specific bitter blockers that are approved for pharmaceutical use.

Manufacturing Process (Solvent Casting)

Q5: I am observing defects like bubbles, cracks, or an uneven surface in my cast film.

A5: These defects are often related to the preparation of the casting solution and the drying process.

  • Bubbles: Air bubbles entrapped in the viscous casting solution can lead to a porous and uneven film.

    • Solution: Degas the solution before casting using a vacuum or by letting it stand for a sufficient period. Avoid excessive agitation during mixing.[14]

  • Cracks: Cracks can form due to internal stresses during drying.

    • Solution:

      • Optimize the drying rate. Rapid drying at high temperatures can cause cracking.[22]

      • Ensure the plasticizer concentration is adequate to provide flexibility.

  • Uneven Surface/Thickness: This can be due to an uneven casting surface or improper spreading of the solution.

    • Solution:

      • Use a perfectly level casting surface.

      • Ensure the viscosity of the casting solution is optimal for even spreading.

      • For larger scale, use a casting knife with a uniform gap.

Experimental Workflow for Solvent Casting of Teneligliptin Hydrobromide MDS

G cluster_0 Step 1: Solution Preparation cluster_1 Step 2: Film Casting and Drying cluster_2 Step 3: Film Cutting and Packaging A Dissolve film-forming polymer(s) (e.g., HPMC E5) in distilled water with gentle stirring. B Add plasticizer (e.g., Propylene Glycol) and superdisintegrant (e.g., Croscarmellose Sodium) to the polymer solution. A->B C In a separate container, dissolve Teneligliptin HBr, sweeteners, and flavors in a small amount of water. B->C D Add the drug solution to the polymer solution and mix thoroughly to form a homogenous viscous solution. C->D E Degas the solution to remove air bubbles. D->E F Pour the degassed solution onto a level casting surface (e.g., Petri plate). E->F Transfer for casting G Dry the film at a controlled temperature (e.g., 40-50°C) until the solvent has evaporated. H Carefully peel the dried film from the surface. G->H Dried Film I Cut the film into strips of the desired size (e.g., 2x2 cm). H->I J Package the strips in suitable moisture-proof packaging. I->J

Caption: Solvent casting workflow for Teneligliptin hydrobromide MDS.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the ideal characteristics of a polymer for Teneligliptin hydrobromide mouth dissolving strips?

A: The ideal polymer should be:

  • Water-soluble and hydrophilic: To ensure rapid disintegration and dissolution in saliva.[13]

  • Non-toxic and non-irritant: Safe for oral mucosal contact.[10]

  • Good film-former: Capable of forming a thin, flexible, and uniform film.[12]

  • Good mouthfeel: Should not feel gritty or unpleasant in the mouth.[10]

  • Compatible: Chemically compatible with Teneligliptin hydrobromide and other excipients.

Commonly used polymers include Hydroxypropyl Methylcellulose (HPMC) of various grades (E3, E5, E15), Pullulan, Polyvinyl Alcohol (PVA), and Sodium Alginate.[10][12][23]

Q: How do I choose the right plasticizer?

A: The choice of plasticizer depends on its compatibility with the chosen polymer and its ability to impart the desired flexibility without causing excessive tackiness.[8] Propylene glycol and PEG 400 are common choices. The optimal concentration is typically determined through experimentation, starting at a lower concentration (e.g., 5% w/w of polymer) and gradually increasing it while monitoring the film's mechanical properties.

Q: What is the role of a superdisintegrant in an already fast-dissolving film?

A: While the water-soluble polymer matrix of an MDS is designed to dissolve quickly, a superdisintegrant can significantly accelerate this process.[16] It works by rapidly absorbing saliva, swelling, and creating internal pressure that breaks the film matrix apart, leading to a much faster disintegration time, often within seconds.[17][24] This is particularly beneficial for ensuring the rapid release of the API.

Q: What are the critical quality control tests for Teneligliptin hydrobromide MDS?

A: Key quality control tests include:

  • Physical Appearance: Visual inspection for color, clarity, and absence of defects.[1]

  • Thickness and Weight Variation: To ensure dose uniformity.[1]

  • Folding Endurance: Measures the film's flexibility and ability to withstand handling.[1]

  • In-vitro Disintegration Time: Should typically be less than 30 seconds.[23]

  • Drug Content Uniformity: To ensure each strip contains the labeled amount of Teneligliptin hydrobromide.[23]

  • Surface pH: Should be close to neutral to avoid irritation of the oral mucosa.[23]

  • In-vitro Dissolution Studies: To determine the rate and extent of drug release.[23]

Logical Relationship of Formulation Components and Film Properties

G API Teneligliptin HBr Polymer Film-Forming Polymer (e.g., HPMC) API->Polymer Must be compatible Film Mouth Dissolving Strip API->Film Active Principle Plasticizer Plasticizer (e.g., Propylene Glycol) Polymer->Plasticizer Affects required concentration Superdisintegrant Superdisintegrant (e.g., Croscarmellose) Polymer->Superdisintegrant Influences disintegration efficiency Polymer->Film Forms Matrix Plasticizer->Film Provides Flexibility Superdisintegrant->Film Aids Disintegration

Caption: Interplay of core components in an MDS formulation.

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Taste Masking of a Certain Bitter Drugs. Retrieved from [Link]

  • RSC Publishing. (2024). Strategies for beating the bitter taste of pharmaceutical formulations towards better therapeutic outcomes. Retrieved from [Link]

  • Pharmaceutical Technology. (2021). It's a Matter of Taste-Masking. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). A Review on Formulation of Oral Dissolving Film. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Physical Approaches to Masking Bitter Taste: Lessons from Food and Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2013). Effect of polymer, plasticizer and filler on orally disintegrating film. Retrieved from [Link]

  • Pharmaceutical Technology. (2025). Evolving Approaches to Taste Masking. Retrieved from [Link]

  • MakersLabs. (n.d.). Teneligliptin Tablets 20 mg GLIZ TM TG Compos. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Fast Dissolving Oral Films: Formulation, Evaluation and Future aspects. Retrieved from [Link]

  • AFINITICA. (n.d.). Insights into Polymers: Film Formers in Mouth Dissolving Films. Retrieved from [Link]

  • PMC - NIH. (2022). Oral disintegration films: applications and production methods. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Enhancement of Dissolution profile of poorly water soluble drug using Water Soluble Carriers. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Teneligliptin hydrobromide hydrate mouth dissolving strip: Formulation and evaluation. Retrieved from [Link]

  • International Journal of Drug Delivery Technology. (n.d.). Plasticizers: A Vital Excipient in Novel Pharmaceutical Formulations. Retrieved from [Link]

  • Springer. (n.d.). Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by. Retrieved from [Link]

  • ResearchGate. (2022). Polymers used in mouth dissolving film: A review. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). INNOVATIONS IN FORMULATION AND EVALUATION OF ORAL FAST DISSOLVING FILM. Retrieved from [Link]

  • SciSpace. (n.d.). Next Steps in 3D Printing of Fast Dissolving Oral Films for Commercial Production. Retrieved from [Link]

  • Dibrugarh University. (2024). EXPLORING THE POTENTIAL OF FAST DISSOLVING ORAL FILMS. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2020). Preparation and Evaluation of Oral Dispersible Strips of Teneligliptin Hydrobromide for Treatment of Diabetes Mellitus. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). OPTIMIZATION OF FORMULATION OF FAST DISSOLVING FILMS MADE OF PULLULAN POLYMER. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Plasticizer Type and Concentration on Tensile, Thermal and Barrier Properties of Biodegradable Films Based on Sugar Palm (Arenga pinnata) Starch. Retrieved from [Link]

  • PMC - NIH. (n.d.). Effect of plasticizer type and concentration on physical properties of biodegradable films based on sugar palm (arenga pinnata) starch for food packaging. Retrieved from [Link]

  • CORE. (2017). Formulation Development and Optimization of Oral Thin Films of Zolpidem Tartarate. Retrieved from [Link]

  • Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Formulation and Characterization of Gastroretentive Drug Delivery System of Teneligliptin. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Teneligliptin hydrobromide hydrate mouth dissolving strip: Formulation and evaluation. Retrieved from [Link]

  • Journal of Pharmaceutical Science and Bioscientific Research. (2016). Simultaneous Estimation of Teneligliptin Hydrobromide Hydrate and its Degradation Product by RP-HPLC Method. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone tell me why my solvent casting method doesn't work any more?. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Teneligliptin hydrobromide hydrate mouth dissolving strip: Formulation and evaluation. Retrieved from [Link]

  • SvedbergOpen. (2025). A Comprehensive Review of Oral Dissolving Strips and its Use in Supplements. Retrieved from [Link]

  • Davis-Standard. (2020). Cast Film Troubleshooting Tips. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). Development and Validation of Stability Indicating Ultra Performance Liquid Chromatography Method for the Quantification of Teneligliptin hydrobromide hydrate and Characterisation of its Degradation products by Spectroscopic techniques. Retrieved from [Link]

  • PMC - NIH. (n.d.). Impact of super-disintegrants and film thickness on disintegration time of strip films loaded with poorly water-soluble drug microparticles. Retrieved from [Link]

  • CD Formulation. (n.d.). Solvent Casting Method for Oral Thin Film Preparation. Retrieved from [Link]

  • PermeGear. (n.d.). A Detailed Account On Novel Oral Fast Dissolving Strips: Application And Future Prospects. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Role of Superdisintegrants in Rapid Dissolving Oral Films. Retrieved from [Link]

  • MDPI. (n.d.). An Insight into Preparatory Methods and Characterization of Orodispersible Film—A Review. Retrieved from [Link]

  • ijrti.org. (n.d.). ORALLY DISSOLVING STRIPS: A NEW APPROCH TO DRUG DELIVERY SYSTEM. Retrieved from [Link]

  • PubMed. (2025). Stability-Indicating TLC-Densitometric and HPLC Methods for Simultaneous Determination of Teneligliptin and Pioglitazone in Pharmaceutical Dosage Forms with Eco-Friendly Assessment. Retrieved from [Link]

  • iajps. (n.d.). PHARMACEUTICAL SCIENCES. Retrieved from [Link]

  • SvedbergOpen. (n.d.). Green Alternatives in Drug Delivery: Harnessing the Potential of Natural Superdisintegrants for Enhanced Pharmaceutical Performance. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Oral Strips. Retrieved from [Link]

  • International Journal of Research and Review. (n.d.). Superdisintegrants and Their Inevitable Role in Orodispersible Tablet. Retrieved from [Link]

  • Bajaj Masterbatch. (n.d.). Cast PP Films Troubleshooting guide. Retrieved from [Link]

  • IJNRD. (2023). Superdisintegrants and their unavoidable role in oral disintegrating tablets. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Teneligliptin Hydrobromide Drug-Drug Interaction (DDI) Mitigation

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for Teneligliptin hydrobromide. As Senior Application Scientists, we understand that navigating the complexities of drug-...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for Teneligliptin hydrobromide. As Senior Application Scientists, we understand that navigating the complexities of drug-drug interactions (DDIs) is paramount to successful drug development. This guide is structured to provide direct, actionable answers to the challenges you may face during your research. We will delve into the mechanistic basis of Teneligliptin's interaction profile and provide field-proven experimental strategies to proactively assess and mitigate DDI risks.

Section 1: Frequently Asked Questions - Core Concepts of Teneligliptin's DDI Profile

This section addresses the fundamental pharmacokinetic and pharmacodynamic properties of Teneligliptin that govern its interaction potential.

Q1: What are the primary elimination pathways for Teneligliptin, and why is this important for its DDI profile?

A1: Teneligliptin possesses a robust and favorable DDI profile primarily due to its multiple, parallel elimination pathways.[1][2] Unlike drugs that rely on a single metabolic route, Teneligliptin is cleared from the body through both hepatic metabolism and renal excretion.[3][4]

  • Hepatic Metabolism (~65.6%): The metabolism is primarily mediated by two distinct enzyme systems in roughly equal measure: Cytochrome P450 (CYP) 3A4 and Flavin-containing Monooxygenase 3 (FMO3).[1][3][4] Minor contributions also come from FMO1 and CYP2D6.[5]

  • Renal Excretion (~34.4%): A significant portion of the drug is excreted unchanged in the urine.[3][6]

This dual-route clearance is the cornerstone of its low DDI potential.[7] If a co-administered drug inhibits one pathway (e.g., a potent CYP3A4 inhibitor), Teneligliptin can still be effectively cleared by the others (FMO3 and renal excretion), preventing a clinically significant accumulation of the drug.[1][8]

Q2: What is Teneligliptin's potential as a "perpetrator" of DDIs? Does it inhibit or induce key metabolic enzymes?

A2: Teneligliptin is considered a very weak perpetrator of metabolic DDIs. In vitro studies have established the following:

  • Inhibition: It exhibits only weak inhibitory effects on CYP2D6, CYP3A4, and FMO.[4][5][6] The concentrations required to produce this inhibition are significantly higher than therapeutic plasma levels, making clinically relevant interactions via this mechanism unlikely.[9] It shows no inhibitory effect on a wide range of other CYP enzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2E1.[5][6]

  • Induction: Teneligliptin does not induce the expression of CYP1A2 or CYP3A4, meaning it is not expected to increase the metabolic clearance of co-administered drugs.[5][6][9]

Q3: How do drug transporters like P-glycoprotein (P-gp) factor into Teneligliptin's pharmacokinetics?

A3: Drug transporters are critical in DDI assessment. For Teneligliptin, the most relevant transporter is P-glycoprotein (P-gp), an efflux transporter.

  • As a Substrate: Teneligliptin is a substrate of P-gp.[1][8][9] This means P-gp can actively transport Teneligliptin out of cells, influencing its absorption and distribution. Co-administration with a potent P-gp inhibitor could theoretically increase Teneligliptin levels.

  • As an Inhibitor: Teneligliptin has been shown to inhibit P-gp and the organic anion transporter OAT3, but only at supratherapeutic concentrations.[9] Therefore, it is not expected to cause clinically significant DDIs by inhibiting these transporters at standard therapeutic doses.

Q4: A clinical study with the potent CYP3A4 and P-gp inhibitor ketoconazole showed only a modest increase in Teneligliptin exposure. Why wasn't the effect larger?

A4: This is a key clinical finding that validates the concept of multiple elimination pathways. In the study, co-administration of ketoconazole resulted in a ~1.4 to 1.5-fold increase in Teneligliptin exposure (Cmax and AUC).[5][8] While ketoconazole potently blocks the CYP3A4 metabolic route and the P-gp efflux pathway, the FMO3 metabolic pathway and direct renal excretion remain fully functional.[1][4] These alternate routes compensate for the inhibited pathways, allowing for continued clearance of Teneligliptin and preventing a dramatic, potentially harmful, increase in plasma concentration. This result is considered not clinically significant, and no dose adjustments are recommended when Teneligliptin is used with CYP3A4 or P-gp inhibitors.[5][8]

Section 2: Proactive Mitigation - A Framework for DDI Investigation

For scientists developing a new chemical entity (NCE) intended for co-administration with Teneligliptin, a structured, proactive approach to DDI assessment is essential.

Q5: We are developing an NCE to be used alongside Teneligliptin. What is the recommended in vitro workflow to assess the DDI risk where Teneligliptin is the potential "victim"?

A5: A systematic in vitro evaluation is the most efficient way to identify potential DDI risks early in development, as recommended by regulatory agencies like the FDA and EMA.[10][11][12] The primary goal is to determine if your NCE can inhibit the key enzymes or transporters responsible for Teneligliptin's clearance.

DDI_Workflow start Start: NCE Development (Co-administration with Teneligliptin) cyp_inhibit Step 1: CYP Inhibition Assay (CYP3A4 & CYP2D6) start->cyp_inhibit pgp_inhibit Step 2: P-gp Inhibition Assay cyp_inhibit->pgp_inhibit fmo_inhibit Step 3: FMO3 Inhibition Assay (Consider if NCE has structural alerts) pgp_inhibit->fmo_inhibit interpret Step 4: Data Interpretation Calculate [I]/Ki or R-value fmo_inhibit->interpret no_risk Conclusion: Low DDI Risk Proceed with standard development interpret->no_risk Below Threshold risk Conclusion: Potential DDI Risk Consider PBPK modeling or clinical DDI study interpret->risk Above Threshold

Caption: Proactive DDI assessment workflow for an NCE co-administered with Teneligliptin.

Causality Behind the Workflow:

  • Step 1 (CYP Inhibition): You must first assess if your NCE inhibits CYP3A4, a primary metabolic enzyme for Teneligliptin.[1][4] Including CYP2D6 is also prudent as it is a minor pathway.[5] A potent inhibitor could slow Teneligliptin's metabolism.

  • Step 2 (P-gp Inhibition): Since Teneligliptin is a P-gp substrate, you must determine if your NCE inhibits this transporter.[8] P-gp inhibition could increase Teneligliptin's absorption and reduce its distribution, leading to higher plasma concentrations.

  • Step 3 (FMO3 Inhibition): FMO3 is the other major metabolic enzyme.[1][4] While specific, validated FMO3 inhibition assays are less common than CYP assays, they should be considered if your NCE has chemical motifs (e.g., soft nucleophilic heteroatoms) suggesting it might interact with FMOs.

  • Step 4 (Interpretation): The data from these assays (typically IC50 or Ki values) are used in basic models recommended by regulatory guidance to predict the likelihood of an in vivo interaction.[10][11] If the calculated risk value is below the established threshold, the DDI risk is considered low. If it exceeds the threshold, further investigation using more sophisticated tools like PBPK modeling or a dedicated clinical DDI study is warranted.[13]

Q6: Our NCE is primarily metabolized by CYP3A4. What is the risk of Teneligliptin affecting its exposure?

A6: The risk is very low. Teneligliptin is only a weak inhibitor of CYP3A4, with a high IC50 value (197.5 µmol/L).[5] This concentration is far above what is achieved with therapeutic dosing. Therefore, it is highly unlikely that Teneligliptin would meaningfully inhibit the metabolism of your NCE or any other co-administered CYP3A4 substrate. No clinically relevant interactions have been observed when Teneligliptin is co-administered with other drugs metabolized by CYP3A4, such as pioglitazone.[1][5]

Section 3: Troubleshooting Guide - Interpreting Unexpected DDI Signals

Even with a drug possessing a low DDI potential, unexpected results can occur during development. This section provides a logical framework for troubleshooting.

Q7: In an in vivo animal study, we observed a significant increase in Teneligliptin exposure when co-administered with our NCE, even though our initial in vitro screens for CYP3A4 and P-gp inhibition were negative. What's our next step?

A7: This scenario requires a systematic investigation to uncover the unexpected mechanism. It's crucial to remember that animal models can have different enzyme and transporter expression levels compared to humans, but the underlying principles of investigation remain the same.[12]

DDI_Troubleshooting start Unexpected in vivo DDI Signal: Increased Teneligliptin Exposure step1 1. Re-evaluate In Vitro Data Confirm assay integrity & concentration range start->step1 step2 2. Investigate FMO3 Inhibition Is the NCE an FMO inhibitor? step1->step2 If data confirmed step3 3. Investigate Other Transporters Is the NCE inhibiting renal transporters (e.g., OATs, MATEs)? step2->step3 step4 4. Evaluate NCE Metabolites Does a metabolite of the NCE inhibit CYP3A4, P-gp, or FMO3? step3->step4 step5 5. Assess Pharmacodynamic Interaction Did the NCE alter physiological conditions (e.g., renal blood flow) affecting clearance? step4->step5 conclusion Identify Potential Mechanism(s) for further targeted investigation step5->conclusion

Caption: Troubleshooting workflow for an unexpected in vivo DDI with Teneligliptin.

Troubleshooting Steps Explained:

  • Re-evaluate In Vitro Data: First, ensure the initial assays were conducted properly and covered a sufficient concentration range of your NCE.

  • Investigate FMO3 Inhibition: The most likely un-tested metabolic pathway is FMO3.[4] Conduct an in vitro FMO3 inhibition assay to see if your NCE is blocking this key clearance route for Teneligliptin.

  • Investigate Renal Transporters: Since a significant portion of Teneligliptin is cleared unchanged by the kidneys, inhibition of renal uptake (e.g., OATs) or efflux (e.g., MATEs) transporters by your NCE could be the cause.[3][14] Assays using cell lines overexpressing these transporters are required.

  • Evaluate NCE Metabolites: It's possible that your parent NCE is not an inhibitor, but one of its major metabolites is.[15] If your NCE forms a significant metabolite (e.g., >25% of parent exposure), you must synthesize it and test its inhibitory potential against CYP3A4, P-gp, and FMO3.[15]

  • Assess Pharmacodynamic Interaction: Consider if your NCE has a physiological effect that could indirectly reduce Teneligliptin clearance, such as altering renal blood flow. This is less common but should be considered if all other mechanisms are ruled out.

Q8: We are co-administering Teneligliptin with a sulfonylurea (e.g., glimepiride) and observing a high incidence of hypoglycemia. Is this a pharmacokinetic DDI?

A8: This is a classic example of a pharmacodynamic , not pharmacokinetic, interaction. Studies have confirmed that Teneligliptin and glimepiride do not significantly affect each other's plasma concentrations.[1][16] The interaction occurs at the level of therapeutic action:

  • Teneligliptin's Mechanism: It increases levels of incretin hormones, which stimulate insulin release in a glucose-dependent manner.[17][18]

  • Sulfonylurea's Mechanism: It directly stimulates the pancreas to release insulin, regardless of blood glucose levels.

When combined, these two mechanisms lead to an additive insulin-releasing effect, which significantly increases the risk of driving blood glucose too low (hypoglycemia).[5][19][20] The mitigation strategy here is not to manage a PK interaction but to adjust the dose of the sulfonylurea downwards when initiating treatment with Teneligliptin.[5]

Appendix A: Key Experimental Protocols

These protocols are provided as a template. Specific details such as substrate concentrations and incubation times should be optimized based on your laboratory's equipment and reagents.

Protocol 1: In Vitro CYP3A4 Inhibition Assay (Reversible)

  • Objective: To determine the IC50 value of an NCE for the inhibition of CYP3A4-mediated metabolism.

  • System: Human Liver Microsomes (HLMs).

  • Probe Substrate: Midazolam (metabolized to 1'-hydroxymidazolam).

  • Methodology:

    • Prepare a series of dilutions of the NCE in a suitable solvent (e.g., Acetonitrile).

    • In a 96-well plate, add HLMs (final concentration ~0.2 mg/mL), phosphate buffer (pH 7.4), and the NCE dilutions. Include a positive control (Ketoconazole) and a vehicle control (no NCE).

    • Pre-incubate the plate at 37°C for 5 minutes to allow the NCE to interact with the enzymes.

    • Initiate the reaction by adding a pre-warmed solution of Midazolam (at a concentration near its Km) and an NADPH-regenerating system.

    • Incubate at 37°C for a short, linear period (e.g., 5-10 minutes).

    • Terminate the reaction by adding a cold stop solution (e.g., Acetonitrile with an internal standard).

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant and analyze the formation of 1'-hydroxymidazolam using a validated LC-MS/MS method.[21]

    • Calculate the percent inhibition for each NCE concentration relative to the vehicle control and plot the data to determine the IC50 value.

Protocol 2: In Vitro P-glycoprotein (P-gp) Inhibition Assay

  • Objective: To determine if an NCE inhibits P-gp-mediated efflux.

  • System: Caco-2 or MDCK-MDR1 cell monolayers grown on permeable supports (e.g., Transwell® plates). These systems form polarized monolayers that mimic the intestinal barrier.[22]

  • Probe Substrate: Digoxin (a known P-gp substrate).

  • Methodology:

    • Culture the cells on permeable supports until a confluent, polarized monolayer is formed. Verify monolayer integrity using TEER (Transepithelial Electrical Resistance) measurement.

    • Wash the monolayers with warm transport buffer (HBSS).

    • Measure transport in two directions: Apical (A) to Basolateral (B) and Basolateral (B) to Apical (A).

    • Add the probe substrate (Digoxin) to either the apical or basolateral chamber. Add the NCE at various concentrations to both chambers to determine its inhibitory effect. Include a positive control (e.g., Verapamil) and a vehicle control.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).

    • At the end of the incubation, take samples from the receiver chamber and analyze for Digoxin concentration by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). A high ER (>2) in the vehicle control indicates active efflux by P-gp.

    • Determine the IC50 of the NCE by assessing the concentration-dependent reduction in the efflux of Digoxin.

Appendix B: Summary Data Tables

Table 1: Key Pharmacokinetic Parameters of Teneligliptin

Parameter Value Source(s)
Tmax (Time to Peak) ~1.0-1.8 hours [6]
T½ (Half-life) ~18.9-24 hours [1][2][6]
Metabolism CYP3A4, FMO3, FMO1, CYP2D6 [1][4][5][6]
Primary Clearance Routes Hepatic Metabolism (~65.6%) & Renal Excretion (~34.4%) [3]

| Plasma Protein Binding | ~77.6-82.2% |[23] |

Table 2: Summary of Clinically Studied Drug Interactions with Teneligliptin

Co-administered Drug Mechanism of Potential Interaction Clinical Outcome Recommendation Source(s)
Ketoconazole Potent CYP3A4 and P-gp inhibitor Minor increase in Teneligliptin AUC (~1.5x). Not clinically significant. No dose adjustment required. [1][5][8]
Metformin Substrate of renal transporters No clinically significant PK interaction. No dose adjustment required. [1][24][25]
Glimepiride CYP2C9 substrate (PK); Sulfonylurea (PD) No PK interaction. Increased risk of hypoglycemia (PD interaction). Reduce sulfonylurea dose if necessary. [1][5][16]
Pioglitazone CYP2C8/3A4 substrate No clinically significant PK interaction. No dose adjustment required. [1][5]

| Insulin | Exogenous insulin (PD) | No PK interaction. Increased risk of hypoglycemia (PD interaction). | Reduce insulin dose if necessary. |[5][19][26] |

References

  • N/A. (n.d.). Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC - NIH. National Institutes of Health. Retrieved from [Link]

  • Goda, M., & Ceriello, A. (2019). The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice. Drugs, 79(7), 721-730. Retrieved from [Link]

  • Drug Today Medical Times. (n.d.). Teneligliptin: Uses, Dosage, Side Effects, and Precautions. Retrieved from [Link]

  • Jain, D., et al. (2023). A Comprehensive Review of Teneligliptin on its Pharmacological, Pharmaceutical, and Analytical Profile. Asian Journal of Pharmaceutical and Clinical Research, 16(10), 1-8. Retrieved from [Link]

  • Nakamaru, Y., et al. (2014). Metabolism and disposition of the dipeptidyl peptidase IV inhibitor teneligliptin in humans. Xenobiotica, 44(3), 242-253. Retrieved from [Link]

  • N/A. (n.d.). Invitro Tests for Predicting Drug-Drug Interaction. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). How to Predict Drug-Drug Interactions Using In Vitro Data. Retrieved from [Link]

  • Pachika, V., et al. (n.d.). REVIEW ON IN VITRO TESTS FOR PREDICTING DRUG – DRUG INTERACTIONS. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Di Paolo, A., et al. (2024). A Review on New Frontiers in Drug-Drug Interaction Predictions and Safety Evaluations with In Vitro Cellular Models. Pharmaceutics, 16(5), 659. Retrieved from [Link]

  • Lavé, T., et al. (1998). Design of in vitro studies to predict in vivo inhibitory drug-drug interactions. Pharmacological Research, 38(2), 81-88. Retrieved from [Link]

  • Halabi, A., et al. (2014). Effect of ketoconazole on the pharmacokinetics of the dipeptidyl peptidase-4 inhibitor teneligliptin: an open-label study in healthy white subjects in Germany. Clinical Therapeutics, 36(3), 401-409. Retrieved from [Link]

  • Amber Lifesciences. (2024). Teneligliptin Hydrobromide Hydrate: Uses, Dosage, and Side Effects. Retrieved from [Link]

  • MIMS. (n.d.). TENELIGLIPTIN. Retrieved from [Link]

  • Ceriello, A., & Goda, M. (2019). The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice. Drugs, 79(7), 721-730. Retrieved from [Link]

  • Hong, S., et al. (2016). Efficacy and safety of teneligliptin, a dipeptidyl peptidase-4 inhibitor, combined with metformin in Korean patients with type 2 diabetes mellitus: a 16-week, randomized, double-blind, placebo-controlled phase III trial. Diabetes, Obesity and Metabolism, 18(9), 893-900. Retrieved from [Link]

  • Chu, X., et al. (2013). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 15(3), 629-645. Retrieved from [Link]

  • Sharma, S., et al. (2020). Review on Chemistry, Analysis and Pharmacology of Teneligliptin: A Novel DPP-4 Inhibitor. Mini-Reviews in Medicinal Chemistry, 20(12), 1091-1100. Retrieved from [Link]

  • Scott, L. J. (2016). Teneligliptin: a review in type 2 diabetes. Drugs, 76(12), 1209-1219. Retrieved from [Link]

  • N/A. (n.d.). For the use only of a Registered Medical Practitioners or a Hospital or a Laboratory Teneligliptin Tablets 20 mg and Metformin H. Glenmark Pharmaceuticals. Retrieved from [Link]

  • Sharma, S., et al. (2020). Review on Chemistry, Analysis and Pharmacology of Teneligliptin: A Novel DPP-4 Inhibitor. Mini Reviews in Medicinal Chemistry, 20(12), 1091-1100. Retrieved from [Link]

  • Steris Online. (2025). Teneligliptin and Metformin Hydrochloride Uses in Diabetes. Retrieved from [Link]

  • Kim, H. S., et al. (2020). Possibility of pharmacokinetic drug interaction between a DPP-4 inhibitor and a SGLT2 inhibitor. Archives of Pharmacal Research, 43(4), 395-406. Retrieved from [Link]

  • Lee, S., et al. (2022). Bioequivalence Study of Two Formulations of a Fixed-Dose Combination of Teneligliptin Hydrochloride Hydrate 20 mg and Metformin Hydrochloride Extended-Release 1000 mg in Healthy Subjects. Drug Design, Development and Therapy, 16, 4291-4301. Retrieved from [Link]

  • N/A. (2023). Teneligliptin: Indications, Uses, Dosage, Drugs Interactions, Side effects. Pillintrip. Retrieved from [Link]

  • Ceriello, A., & Goda, M. (2019). The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice. Drugs, 79(7), 721-730. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Teneligliptin?. Retrieved from [Link]

  • White, J. R. (2011). Dipeptidyl Peptidase-4 (DPP-4) Inhibitors In the Management of Diabetes. Pharmacy and Therapeutics, 36(6), 349-357. Retrieved from [Link]

  • Kim, T. H., et al. (2020). Effect of glimepiride on the pharmacokinetics of teneligliptin in healthy Korean subjects. Journal of Clinical Pharmacy and Therapeutics, 45(2), 333-338. Retrieved from [Link]

  • Kishor, B., et al. (2016). Teneligliptin: A Review on Therapeutic Role in Diabetics Mellitus. International Journal of ChemTech Research, 9(9), 440-449. Retrieved from [Link]

  • Ghosal, A., & Sinha, B. (2016). Teneligliptin in management of type 2 diabetes mellitus. Journal of Association of Physicians of India, 64(8), 64-70. Retrieved from [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. Retrieved from [Link]

  • Scheen, A. J. (2018). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. Journal of Clinical Medicine, 7(10), 323. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH M12 on drug interaction studies. Retrieved from [Link]

  • Nies, A. T., & Kautz, A. (2018). Transporter-Mediated Drug–Drug Interactions with Oral Antidiabetic Drugs. Pharmaceutics, 10(4), 268. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Drug-drug Interaction Studies for Regulatory Submission. Retrieved from [Link]

  • Rahimi, R., et al. (2019). Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning. Journal of Diabetes & Metabolic Disorders, 18(1), 1-15. Retrieved from [Link]

  • Maideen, N. M. P. (2019). Drug interactions of dipeptidyl peptidase 4 inhibitors involving CYP enzymes and P-gp efflux pump. World Journal of Diabetes, 10(4), 233-242. Retrieved from [Link]

  • Hermann, M., et al. (2004). The role of P-glycoprotein and organic anion-transporting polypeptides in drug interactions. Clinical Pharmacology & Therapeutics, 76(6), 503-512. Retrieved from [Link]

  • Medical Dialogues. (2021). Drug interaction of DPP4 Inhibitors with some drugs precipitates Hypoglycemia: Study. Retrieved from [Link]

  • Ogurchak, J. (2016). Drug Interactions Diabetics Should Avoid. Pharmacy Times. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Refinement of Purification Methods for Teneligliptin Hydrobromide

Prepared by: Senior Application Scientist, Pharmaceutical Technologies Division Welcome to the technical support center for Teneligliptin hydrobromide purification. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Technologies Division

Welcome to the technical support center for Teneligliptin hydrobromide purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this dipeptidyl peptidase-4 (DPP-4) inhibitor. My approach is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the purification of Teneligliptin hydrobromide.

Q1: What is the primary method for purifying crude Teneligliptin hydrobromide?

A: The most prevalent and industrially scalable method is crystallization.[1][2][3][4] This typically involves single-solvent recrystallization or, more commonly, a solvent/anti-solvent technique.[1][2] The goal is to dissolve the crude material in a suitable solvent at an elevated temperature and then induce crystallization upon cooling or by adding an anti-solvent, leaving impurities behind in the mother liquor. Common solvents include lower alcohols like methanol, ethanol, and isopropanol, often in combination with water or other organic solvents.[3][5]

Q2: My final product has a purity of ~98% by HPLC. What are the likely culprits and the next steps?

A: Achieving purity above 99.5% is critical. A purity of 98% suggests the presence of significant process-related impurities or stereoisomers. The first step is to identify these impurities using a robust analytical method, preferably LC-MS, to get a mass identification of the unknown peaks.[6] Common culprits include unreacted starting materials, by-products from the synthesis, or diastereomers like the (2R,4S)-isomer.[7] Once identified, you can tailor the purification strategy. A second recrystallization using a different solvent system may be effective. For challenging isomeric impurities, chromatographic purification might be necessary, although developing a crystallization process that selectively purges these impurities is preferred for scalability.[1][2]

Q3: Is column chromatography a viable option for purifying Teneligliptin hydrobromide?

A: While technically feasible, column chromatography is generally avoided for the final bulk purification of Teneligliptin hydrobromide on an industrial scale due to cost, solvent consumption, and scalability challenges.[1][2] However, it is an invaluable tool at the lab scale for isolating and identifying unknown impurities for characterization.[6][8] Most patents and processes focus on developing robust crystallization methods that avoid the need for chromatography.[1][2]

Q4: How critical is the polymorphic form of the final product?

A: It is extremely critical. Different polymorphic forms of an active pharmaceutical ingredient (API) can have different physical properties, including solubility, stability, and bioavailability.[9] For Teneligliptin hydrobromide, specific hydrate forms (e.g., the 2.5 hydrobromide hydrate) are often targeted.[1][3] It is essential to control the crystallization conditions (solvent, temperature, cooling rate) to consistently produce the desired, thermodynamically stable polymorph.[10][11] Failure to control polymorphism can lead to batch-to-batch variability and potential regulatory hurdles.

Part 2: Troubleshooting Guide

This section provides a structured approach to solving specific problems you may encounter during your experiments.

Problem 1: Low Purity / High Impurity Content after Crystallization
  • Probable Cause 1: Inappropriate Solvent System.

    • Scientific Rationale: The chosen solvent system may have a similar solubility profile for both the desired product and the impurities. An ideal system is one where Teneligliptin hydrobromide has high solubility at high temperatures and low solubility at low temperatures, while the key impurities remain soluble even at low temperatures.

    • Solution:

      • Re-evaluate Solvent Selection: Screen a variety of solvents and solvent/anti-solvent mixtures. Patents describe using methanol, ethanol, isopropanol, n-butanol, acetone, water, and mixtures thereof.[1][3][5]

      • Optimize Solvent Ratios: In a mixed solvent system (e.g., Methanol/Water), systematically vary the ratio. A higher proportion of the anti-solvent (water) can decrease the solubility of Teneligliptin and force precipitation, but too much can cause impurities to co-precipitate.

      • Perform Solubility Studies: Quantitatively measure the solubility of your crude material and, if possible, key isolated impurities in different solvents at various temperatures to make a data-driven decision.

  • Probable Cause 2: Entrapment of Impurities due to Rapid Crystallization.

    • Scientific Rationale: Rapid cooling or sudden addition of an anti-solvent leads to fast nucleation and crystal growth. This process can trap mother liquor, and therefore impurities, within the crystal lattice, a phenomenon known as occlusion.

    • Solution:

      • Control the Cooling Rate: Employ a slow, controlled cooling profile. For example, cool the solution from reflux to 60°C over 1 hour, then to 25°C over 2-3 hours, followed by a hold period.

      • Slow Anti-solvent Addition: Add the anti-solvent dropwise or at a slow, controlled rate at an elevated temperature where the product is still mostly in solution. This allows for the gradual formation of well-ordered crystals.

      • Implement a Digestion Step: After cooling and crystallization, stir the resulting slurry for an extended period (2-12 hours). This process, known as digestion or aging, allows the crystals to equilibrate, leading to a more stable polymorphic form and purging of occluded impurities.

Problem 2: Low Yield
  • Probable Cause 1: High Solubility of Product in Mother Liquor.

    • Scientific Rationale: The final concentration of your product in the mother liquor after filtration represents your yield loss. If the product remains too soluble in the chosen solvent system even at low temperatures, the yield will be poor.

    • Solution:

      • Optimize the Anti-solvent: Increase the proportion of the anti-solvent in the final mixture to further decrease the product's solubility.

      • Lower the Final Temperature: Cool the slurry to a lower temperature (e.g., 0-5°C) before filtration, if the impurity profile allows. Be cautious, as this can sometimes cause impurities to precipitate.

      • Concentrate the Solution: Before adding an anti-solvent or cooling, you can distill off a portion of the primary solvent to increase the concentration of the crude product, which can improve yield upon crystallization.

  • Probable Cause 2: Premature Crystallization During Hot Filtration.

    • Scientific Rationale: If the product solution is saturated at the filtration temperature, it can crystallize on the filter medium or in the transfer lines, leading to significant mechanical loss of product. This is common when removing particulates like charcoal.[1][2]

    • Solution:

      • Ensure Sufficient Solvent: Use a slightly larger volume of solvent than the minimum required for complete dissolution at reflux.

      • Maintain Temperature: Use jacketed filtration equipment (funnel, filter housing) and pre-heated receiving flasks to maintain the temperature of the solution throughout the filtration process.

      • Filter Rapidly: Perform the hot filtration step as quickly as possible to minimize cooling.

Problem 3: Product is Amorphous or an Undesired Polymorph
  • Probable Cause: Incorrect Solvent or Rapid Precipitation.

    • Scientific Rationale: The formation of a stable crystal lattice is a thermodynamically driven process that requires time. "Crashing out" the product by very rapid cooling or dumping in a large amount of anti-solvent denies the molecules the time to arrange themselves into an ordered lattice, often resulting in an amorphous solid or a metastable polymorph.[9]

    • Solution:

      • Utilize Solvents Known to Produce Crystalline Forms: The literature strongly supports the use of lower alcohols and their aqueous mixtures for obtaining the crystalline hydrate form of Teneligliptin hydrobromide.[3][10]

      • Seed the Solution: Introduce a small quantity of pre-existing crystals of the desired polymorphic form into the solution once it becomes supersaturated. Seeding provides a template for crystal growth and helps ensure the formation of the desired polymorph.

      • Refer to the Solutions for "Rapid Crystallization" (Problem 1, Cause 2): Slow cooling, controlled anti-solvent addition, and slurry digestion are paramount for obtaining a stable, crystalline product.

Part 3: Visualization & Workflow

A logical approach is key to efficient troubleshooting. The following diagram outlines a decision-making workflow for refining your purification process.

Purification_Troubleshooting start Crude Product Received recrystallize Perform Recrystallization (Protocol 1) start->recrystallize check_purity Analyze by HPLC (Purity & Impurity Profile) purity_ok Purity > 99.7%? Impurities < 0.1%? check_purity->purity_ok yield_ok Check Yield purity_ok->yield_ok Yes troubleshoot_purity TROUBLESHOOT PURITY (Section 2, Problem 1) purity_ok->troubleshoot_purity No final_product Final Product QC (XRD, Residual Solvents) yield_ok->final_product Yes troubleshoot_yield TROUBLESHOOT YIELD (Section 2, Problem 2) yield_ok->troubleshoot_yield No (< 85%) troubleshoot_purity->recrystallize Re-process recrystallize->check_purity troubleshoot_yield->recrystallize Optimize Process

Caption: Troubleshooting workflow for Teneligliptin purification.

Part 4: Impurity Profile Management

Understanding and controlling impurities is fundamental. High-purity reference standards are essential for accurate quantification.[7][12][13]

Table 1: Common Impurities in Teneligliptin Hydrobromide Synthesis

Impurity NameTypeTypical OriginMitigation Strategy
(2R,4S)-Isomer StereoisomerArises from starting materials or epimerization during synthesis.Chiral resolution or, more commonly, selective crystallization. This isomer may have different solubility in certain solvent systems.[1][2]
Unreacted Intermediates Process-RelatedIncomplete reaction in the final coupling step.Ensure complete reaction conversion via process monitoring (HPLC/TLC). An optimized crystallization should easily purge these.
N-Oxide of Teneligliptin DegradantOxidation of the piperazine nitrogen.Use of inert atmosphere during synthesis and storage. Can be removed by crystallization.
Hydrolysis Products DegradantHydrolysis of the amide bond, especially under harsh acidic or basic conditions.Maintain pH control during workup and purification.[14][15]
Part 5: Detailed Experimental Protocols

These protocols are generalized starting points. You must adapt them based on your specific crude material's impurity profile and scale.

Protocol 1: Recrystallization from a Methanol/Water System

This protocol is based on methods frequently described in patents for producing the hydrobromide hydrate form.[1][2][3]

  • Dissolution:

    • Charge the crude Teneligliptin hydrobromide (1.0 eq) into a clean, dry reactor.

    • Add methanol (5-8 volumes, e.g., 5-8 mL per gram of crude).

    • Heat the mixture to reflux (approx. 65°C) with stirring until a clear, homogeneous solution is obtained.

  • Hot Filtration (Optional but Recommended):

    • If the solution contains particulate matter, perform a hot filtration through a celite bed or a suitable cartridge filter into a pre-heated crystallizer. Ensure all equipment is hot to prevent premature crystallization.[1][2]

  • Crystallization:

    • Cool the methanol solution to 50-55°C.

    • Slowly add purified water (5-10 volumes) as the anti-solvent over 1-2 hours. The solution will become hazy, indicating the onset of nucleation.

    • Once the water addition is complete, cool the slurry slowly to 20-25°C over 2-3 hours.

    • Further cool the slurry to 0-5°C and hold with stirring for at least 2 hours (digestion).

  • Isolation & Drying:

    • Filter the crystalline product using a Nutsche filter or centrifuge.

    • Wash the filter cake with a pre-chilled mixture of methanol and water (e.g., 1:2 ratio, 2 volumes).

    • Dry the product under vacuum at 45-55°C until the residual solvent levels are within acceptable limits.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation a Charge Crude Product & Methanol b Heat to Reflux (~65°C) a->b c Cool to 50-55°C b->c d Add Water (Anti-solvent) Slowly c->d e Controlled Cooling to 0-5°C d->e f Digest Slurry (Hold for 2h) e->f g Filter Product f->g h Wash Cake with Cold MeOH/Water g->h i Dry Under Vacuum h->i end end i->end Pure Product

Caption: General workflow for solvent/anti-solvent crystallization.

Part 6: Analytical Verification

The success of any purification step must be verified analytically. A robust HPLC method is essential.

Table 2: Typical HPLC Purity Analysis Parameters

ParameterTypical ValueRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Standard for reverse-phase chromatography of moderately polar compounds.[16][17]
Mobile Phase Acetonitrile and/or Methanol with a buffered aqueous phase (e.g., phosphate or formate buffer, pH 2.5-4.0)Provides good separation of Teneligliptin from its impurities. The buffer controls the ionization state of the molecule for consistent retention.[14][15]
Detection UV at ~246 nmTeneligliptin has a strong UV absorbance at this wavelength, allowing for sensitive detection.[14][16]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp 25-30°CEnsures reproducible retention times.
References
  • Process for the preparation of teneligliptin. (Patent No. US9518048B2).
  • Process for the preparation of teneligliptin. (Patent No. WO2014041560A2).
  • Teneligliptin Hydrobromide-impurities. Pharmaffiliates. [Link]

  • Teneligliptin Hydrobromide Hydrate-impurities. Pharmaffiliates. [Link]

  • An improved process for the preparation of teneligliptin hydrobromide hydrate. (Patent No. WO2021001695A1).
  • Characterization of impurities in Teneligliptin hydrobromide hydrate by using LCMS/MS and NMR. (2020). Research Journal of Pharmacy and Technology, 13(8), 3569-3576. [Link]

  • Teneligliptin compositions. (Patent No. WO2015132679A1).
  • Teneligliptin Impurities. SynZeal. [Link]

  • AN IMPROVED PROCESS FOR THE PREPARATION OF TENELIGLIPTIN HYDROBROMIDE HYDRATE. (2021). WIPO Patentscope. [Link]

  • Luhar, S. V., et al. (2016). Simultaneous Estimation of Teneligliptin Hydrobromide Hydrate and its Degradation Product by RP-HPLC Method. Journal of Pharmaceutical Science and Bioscientific Research, 6(3), 254-261. [Link]

  • Analytical Method development and Validation of Teneligliptin by RP-UFLC. (2020). Research Journal of Pharmacy and Technology, 13(12), 5985-5989. [Link]

  • A Review on Analytical Methods for Estimation of Teneligliptin and Pioglitazone in Pharmaceutical Dosage Form. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-7. [Link]

  • Analytical method development and validation of teneligliptin hydrobromide in pure form by HPLC. (2017). World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1-12. [Link]

  • TENELIGLIPTIN: A LITERATURE REVIEW ON ANALYTICAL AND BIO-ANALYTICAL METHODS. (2023). ResearchGate. [Link]

  • Novel crystal form of teneligliptin and method for producing the same. (Patent No. JP2021161097A).
  • Characterization of impurities in Teneligliptin hydrobromide hydrate by using LCMS/MS and NMR. (2020). ResearchGate. [Link]

  • AN IMPROVED PROCESS FOR THE PREPARATION OF TENELIGLIPTIN HYDROBROMIDE HYDRATE. (Patent No. WO/2021/001695). WIPO Patentscope. [Link]

  • Sunitha, P. G., & Narayane, R. (2017). Development and Validation of Stability Indicating Ultra Performance Liquid Chromatography Method for the Quantification of Teneligliptin hydrobromide hydrate and Characterisation of its Degradation products by Spectroscopic techniques. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 2264-2275. [Link]

  • Crystal form I of teneligliptin ditosylate dihydrate and preparation process thereof. (Patent No. KR20200040570A).
  • Preparation and Evaluation of Oral Dispersible Strips of Teneligliptin Hydrobromide for Treatment of Diabetes Mellitus. (2020). International Journal of Pharmaceutical Sciences and Nanotechnology, 13(1), 4817-4824. [Link]

  • Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach. (2021). ChemistrySelect, 6(46), 12797-12810. [Link]

  • Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. (2016). Semantic Scholar. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Improving the Robustness of Analytical Methods for Teneliglip tin Hydrobromide

Welcome to the technical support center for Teneligliptin hydrobromide analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights into deve...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Teneligliptin hydrobromide analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights into developing and troubleshooting robust analytical methods for this dipeptidyl peptidase-4 (DPP-4) inhibitor. Our focus is on anticipating and resolving common experimental challenges, ensuring the accuracy, reliability, and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing for my Teneligliptin peak in reverse-phase HPLC?

A: Peak tailing for Teneligliptin, an amine-containing compound, is often due to secondary interactions between the basic analyte and acidic residual silanols on the silica-based column packing. This can be mitigated by adjusting the mobile phase pH to suppress the ionization of silanols (typically a pH between 3 and 4 is effective), using a high-purity, end-capped column, or adding a competing base to the mobile phase. For a deeper dive, please refer to the Troubleshooting HPLC Peak Shape Issues section.

Q2: My retention times for Teneligliptin are drifting during a long analytical run. What are the likely causes?

A: Retention time drift is a common indicator of a lack of system equilibrium or changes in experimental conditions. The primary culprits include insufficient column equilibration time, fluctuations in column temperature, or changes in the mobile phase composition due to inadequate mixing or evaporation of the organic solvent.[1] Ensure your column is thoroughly equilibrated and your HPLC's column oven and pump are functioning correctly.[1] A detailed diagnostic workflow can be found in the Resolving HPLC Retention Time Drift section.

Q3: I am struggling to achieve consistent results in my dissolution testing for Teneligliptin tablets. What should I check first?

A: Inconsistent dissolution profiles often stem from variability in the dissolution medium or apparatus setup. Key parameters to verify first are the pH and de-aeration of your dissolution medium, as dissolved gases can form bubbles on the tablet surface and affect dissolution.[2] Also, ensure the paddle or basket speed is consistent and the apparatus is properly calibrated.[2] Refer to the Troubleshooting Inconsistent Dissolution Profiles section for a comprehensive guide.

Q4: How do I develop a stability-indicating HPLC method for Teneligliptin?

A: A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from its degradation products. This requires performing forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradants.[3][4] The chromatographic conditions are then optimized to achieve baseline separation for all peaks. Peak purity analysis using a PDA detector is crucial to confirm that the Teneligliptin peak is free from co-eluting impurities.[5] Our Protocol for a Forced Degradation Study provides a detailed starting point.

Detailed Troubleshooting Guides

I. HPLC/UPLC Method Robustness

High-Performance Liquid Chromatography is the cornerstone of Teneligliptin analysis. Its robustness, as defined by the International Council for Harmonisation (ICH) Q2(R1) guideline, is its capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use.[6][7]

Poor peak shape compromises integration accuracy and resolution. The following table outlines common causes and solutions.

Symptom Potential Cause Recommended Action
Peak Tailing Secondary silanol interactions with the basic Teneligliptin molecule.Use a phosphate buffer to adjust mobile phase pH to 3.0-4.0.[8] Employ a modern, high-purity, end-capped C18 column.
Column overload.Reduce the sample concentration. Linearity for Teneligliptin is often established in ranges like 10-50 µg/mL.[9]
Mismatched solvent strength between sample diluent and mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.[1]
Peak Fronting Column overload (less common for fronting).Dilute the sample and reinject.
Poorly packed column bed or column void.Flush the column. If the problem persists, replace the column.

Consistent retention times are critical for peak identification and method validity.

Troubleshooting Workflow for Retention Time Drift

G start Retention Time Drifting? q1 Is the column temperature stable? start->q1 s1 Check column oven settings and functionality. Maintain a constant temperature (e.g., 25-30°C). q1->s1 No q2 Is the mobile phase freshly prepared and properly mixed? q1->q2 Yes s1->q2 s2 Prepare fresh mobile phase. Use an online degasser. Ensure consistent solvent ratios (e.g., Buffer:ACN 60:40 v/v). q2->s2 No q3 Was the column fully equilibrated? q2->q3 Yes s2->q3 s3 Equilibrate the column for at least 30-40 minutes or until a stable baseline is achieved. q3->s3 No q4 Is the pump flow rate constant? q3->q4 Yes s3->q4 s4 Check for leaks and perform pump calibration/maintenance. q4->s4 No end Problem Resolved q4->end Yes s4->end

Caption: A decision tree for diagnosing HPLC retention time variability.

II. Dissolution Testing Challenges

Dissolution testing is a critical quality control test that predicts the in vivo performance of the drug product.

Variability in dissolution results can lead to out-of-specification (OOS) results and batch rejection.

Issue Potential Cause Systematic Troubleshooting Steps & Solutions
High Variability Between Vessels Improper vessel centering or paddle/basket height.Verify apparatus setup according to USP specifications.
Inconsistent paddle/basket rotation speed (RPM).Calibrate the RPM of the dissolution apparatus. A speed of 50 or 100 RPM is often used.[2][10]
Incomplete de-aeration of the medium.De-aerate the dissolution medium (e.g., phosphate buffer pH 6.8 or 7.5) using an appropriate method (e.g., vacuum filtration, sonication) before use.[2][10]
Slower than Expected Dissolution "Coning" effect: tablet powder piling up at the bottom of the vessel.Increase the paddle speed (e.g., from 50 to 75 RPM) if method allows, to improve hydrodynamics.
Incorrect pH of the dissolution medium.Prepare fresh buffer and verify the pH. Teneligliptin's solubility is pH-dependent.[11]
Faster than Expected Dissolution Use of a surfactant when not specified, or incorrect medium.Ensure the dissolution medium composition is exactly as specified in the method.

Experimental Protocols

Protocol for a Stability-Indicating Forced Degradation Study

This protocol provides a framework for investigating the degradation pathways of Teneligliptin, a crucial step in developing a stability-indicating assay.

1. Preparation of Stock Solution:

  • Prepare a 1000 µg/mL stock solution of Teneligliptin hydrobromide in a suitable solvent like methanol or a methanol:water mixture.[12]

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and reflux at a controlled temperature (e.g., 60°C) for a specified period (e.g., 30 minutes).[3] Neutralize the sample with 0.1 N NaOH before dilution.[13]

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and reflux under similar conditions to acid hydrolysis.[13] Neutralize with 0.1 N HCl.[13]

  • Oxidative Degradation: Treat the stock solution with 3-20% hydrogen peroxide (H₂O₂) at room temperature or slightly elevated temperature (e.g., 60°C for 30 minutes).[3][12]

  • Thermal Degradation: Expose the solid drug substance or a solution to dry heat in an oven (e.g., 105°C for 6 hours).[3]

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., in a photostability chamber for 7 days).[3]

3. Sample Analysis:

  • Dilute all stressed samples with the mobile phase to a final concentration within the method's linear range (e.g., 20 µg/mL).[3]

  • Analyze the samples using an HPLC system equipped with a PDA detector.

  • System Suitability: Ensure the chromatographic system passes system suitability criteria (e.g., tailing factor < 2, theoretical plates > 2000).[4]

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed standard. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation to ensure the method is not overly aggressive.

4. Peak Purity Analysis:

  • Use the PDA detector to perform peak purity analysis on the Teneligliptin peak in all stressed samples to ensure no degradation products are co-eluting.[5]

Forced Degradation Workflow

G cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl) Analysis Dilute, Inject & Analyze via HPLC-PDA Acid->Analysis Base Base Hydrolysis (0.1N NaOH) Base->Analysis Oxidative Oxidative (3% H₂O₂) Oxidative->Analysis Thermal Thermal (105°C) Thermal->Analysis Photo Photolytic (UV Light) Photo->Analysis API Teneligliptin Stock Solution API->Acid API->Base API->Oxidative API->Thermal API->Photo Evaluation Evaluate Degradation Assess Peak Purity Optimize Method Analysis->Evaluation

Caption: Workflow for conducting forced degradation studies.

References

  • Narkhede, N. A., Kumar, T. N. V., Vidyadhara, S., Sai, Y. S., & Lakshmi, M. R. (2016). Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy. Journal of Analytical Science and Technology, 7(1), 18. [Link]

  • Patel, D. J., & Patel, D. J. (2024). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TENELIGLIPTIN AND DAPAGLIFLOZIN API IN MARKETED FORMULATION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • IJARESM. (n.d.). Analytical Method Development And Validation of Teneligliptin Hydrobromide. Retrieved from IJARESM. [Link]

  • Yadav, N., et al. (n.d.). Method development and validation of Teneligliptin in pharmaceutical dosage form by UV spectrophotometric methods. International Journal of Pharmaceutical Chemistry and Analysis, 4(3), 54-58. [Link]

  • Patel, M. J., et al. (2016). Analytical method development and validation for simultaneous estimation of Teneligliptin hydrobromide hydrate and Metformin hydrochloride from it. Journal of Applied Pharmaceutical Science, 6(9), 157-165. [Link]

  • Sree, G. S., et al. (2021). Development and Validation of RP-HPLC Method for Estimation of Teneligliptin and its Impurity in Tablet. International Journal of Pharmaceutical Sciences Review and Research, 69(2), 127-133. [Link]

  • Maruthi, R., et al. (n.d.). Analytical Method development and Validation of Teneligliptin by RP-UFLC. Research Journal of Pharmacy and Technology. [Link]

  • Rani, K. U., & Sravanthi, M. (2019). Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Teneligliptin and Metformin. Turkish Journal of Pharmaceutical Sciences, 17(2), 141-149. [Link]

  • Patel, H., et al. (2022). Development of Validated Stability-indicating Chromatographic Method for the Determination of Metformin and Teneligliptin and its Related Impurities in Pharmaceutical Tablets. Impact Factor. [Link]

  • Gupta, K. R., et al. (2025). Development of Stability Indicating and Robust RP-HPLC Method for Determination of Teneligliptin. ResearchGate. [Link]

  • Research Square. (2023). Stability-Indicating TLC-Densitometric and HPLC Methods for Simultaneous Determination of Teneligliptin and Pioglitazone in Pharmaceutical Dosage Forms. Research Square. [Link]

  • Sree, G. S., et al. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Determination of Selected Drugs Using Green Assessment in Bulk and Pharmaceutical Dosage Form. Journal of Drug Delivery and Therapeutics, 13(5), 112-121. [Link]

  • Swartz, M. E., & Krull, I. S. (2006). Method Validation and Robustness. LCGC North America, 24(5). [Link]

  • Narkhede, N. A., et al. (2025). Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy. ResearchGate. [Link]

  • IJRDO Journal. (n.d.). analytical method development and validation of teniligliptin in phrmaceutical dosage form by rp. Retrieved from IJRDO Journal. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Narkhede, N. A., et al. (2025). Method development, validation, and stability studies of teneligliptin by RP-HPLC and identification of degradation products by UPLC tandem mass spectroscopy. ResearchGate. [Link]

  • Patel, D. A., et al. (2016). Simultaneous Estimation of Teneligliptin Hydrobromide Hydrate and its Degradation Product by RP-HPLC Method. Inventi Rapid: Pharm Analysis & Quality Assurance. [Link]

  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. [Link]

  • Hemke, A. T., Ghuge, Y. G., & Gupta, K. R. (2018). Application of RP-HPLC and UV-Spectrophotometric Method in Dissolution Testing of Teneligliptin. Der Pharma Chemica, 10(1), 103-110. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from ResearchGate. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Kumar, C., et al. (n.d.). Dissolution Method development and validation for simultaneous determination of Metformin and Teneligliptin in pharmaceutical tablets. Research Journal of Pharmacy and Technology. [Link]

  • ResearchGate. (2023). TENELIGLIPTIN: A LITERATURE REVIEW ON ANALYTICAL AND BIO-ANALYTICAL METHODS. ResearchGate. [Link]

  • Biswas, B., et al. (n.d.). Method Development and Validation for Estimation of Teneligliptin in Tablet Dosage Form by RP-HPLC. Research Journal of Pharmacy and Technology. [Link]

  • ResearchGate. (2025). FORMULATE AND EVALUATE THE ORAL DISPERSIBLE TABLET OF ANTIDIABETIC DRUG TENELIGLIPTIN. ResearchGate. [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Enhancement of Dissolution profile of poorly water soluble drug using Water Soluble Carriers. Asian Journal of Pharmaceutical Research. [Link]

  • Indonesian Journal of Health Sciences Research and Development. (2023). Design And Evaluation Of Teneligliptin Tablet. Indonesian Journal of Health Sciences Research and Development. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the DPP-4 inhibition potency of Teneligliptin versus Sitagliptin

A Comparative Analysis of DPP-4 Inhibition: Teneligliptin vs. Sitagliptin A Technical Guide for Researchers in Drug Development This guide provides an in-depth, objective comparison of the dipeptidyl peptidase-4 (DPP-4)...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of DPP-4 Inhibition: Teneligliptin vs. Sitagliptin

A Technical Guide for Researchers in Drug Development

This guide provides an in-depth, objective comparison of the dipeptidyl peptidase-4 (DPP-4) inhibition potency of two prominent gliptins: Teneligliptin and Sitagliptin. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level comparisons to explore the underlying structural, kinetic, and molecular interactions that define the inhibitory efficacy of these agents. By synthesizing experimental data and detailing robust protocols, we aim to provide a comprehensive resource for understanding the nuances of DPP-4 inhibition.

The Central Role of DPP-4 Inhibition in Glycemic Control

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose homeostasis. Its primary function is the rapid inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones are released from the gut following food intake and are crucial for regulating blood glucose by enhancing glucose-dependent insulin secretion and suppressing glucagon release.[1] In individuals with type 2 diabetes, the "incretin effect" is diminished. DPP-4 inhibitors, or "gliptins," function by preventing the degradation of GLP-1 and GIP, thereby prolonging their physiological activity and improving glycemic control.[2]

The following diagram illustrates the incretin signaling pathway and the mechanism of action for DPP-4 inhibitors.

DPP4_Pathway cluster_gut Intestinal L-cells cluster_pancreas Pancreas Food Intake Food Intake GLP1 Active GLP-1 Food Intake->GLP1 stimulates release Insulin ↑ Insulin Secretion (β-cells) GLP1->Insulin Glucagon ↓ Glucagon Secretion (α-cells) GLP1->Glucagon DPP4 DPP-4 Enzyme GLP1->DPP4 degraded by Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (reduces hepatic glucose production) Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inhibitors Teneligliptin / Sitagliptin Inhibitors->DPP4 inhibit

Caption: The Incretin Signaling Pathway and DPP-4 Inhibition Mechanism.

Structural Distinctions: Teneligliptin and Sitagliptin

The potency and selectivity of a DPP-4 inhibitor are intrinsically linked to its chemical structure and how it interacts with the enzyme's active site.

  • Teneligliptin: Belongs to a third generation of DPP-4 inhibitors and possesses a unique, rigid, 'J-shaped' structure formed by five contiguous rings.[3][4] This distinct conformation is a key contributor to its potent and sustained inhibitory action.[3]

  • Sitagliptin: The first DPP-4 inhibitor to be commercialized, its structure is characterized by a trifluoromethyl-substituted triazolopyrazine core linked to a trifluorophenyl-containing butanone moiety.[5]

FeatureTeneligliptinSitagliptin
Chemical Formula C₂₂H₃₀N₆OS[6][7]C₁₆H₁₅F₆N₅O[8][9]
Molar Mass 426.58 g/mol [6][10]407.31 g/mol [5][8]
Key Structural Motif 'J-shaped' anchor-lock domain with five rings[10][11]Trifluoromethyl-triazolopyrazine core[5]
IUPAC Name {(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl}(1,3-thiazolidin-3-yl)methanone[10](3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[5][12][13]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one[5][9]
Comparative In Vitro Potency: A Quantitative Look

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying an inhibitor's potency in vitro. It represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC₅₀ value signifies greater potency.

Experimental data consistently demonstrate that Teneligliptin has a significantly lower IC₅₀ value compared to Sitagliptin, indicating a higher intrinsic potency for the DPP-4 enzyme.

InhibitorEnzyme SourceIC₅₀ Value (nM)Reference(s)
Teneligliptin Recombinant Human DPP-40.889[3][14][15]
Human Plasma DPP-41.75[3][14][15]
Rat Plasma DPP-41.35[15]
Sitagliptin Human DPP-4~18 - 20[16][17]

Teneligliptin's sub-nanomolar potency against recombinant human DPP-4 highlights its powerful inhibitory activity at the molecular level.

Molecular Basis of Inhibition: Binding Site Interactions

The difference in potency can be explained by the specific molecular interactions each drug forms within the DPP-4 active site. The active site contains several key subsites, including S1, S2, and an S2 extensive region. The extent and nature of interactions with these subsites dictate the inhibitor's affinity and potency.

  • Teneligliptin: Is classified as a class 3 DPP-4 inhibitor.[18][19] Its unique 'J-shaped' structure allows it to bind not only to the S1 and S2 subsites but also to the S2 extensive subsite.[11][20] This multi-subsite interaction creates a strong "anchor-lock" binding, which is responsible for its enhanced potency and long duration of action.[19][20]

  • Sitagliptin: Also functions as a competitive, tight-binding inhibitor.[2][16] It forms crucial interactions within the S1 and S2 pockets. Its primary amine group forms a key salt bridge with glutamic acid residues (Glu205/Glu206), while the trifluorophenyl ring occupies the S1 pocket.[21] Some classification schemes also place sitagliptin in the same class as teneligliptin, binding to the S2 extensive site.[19][22]

Binding_Sites DPP4 DPP-4 Active Site S1 S1 Pocket (hydrophobic) DPP4->S1 S2 S2 Pocket DPP4->S2 S2_ext S2 Extensive Subsite DPP4->S2_ext Teneligliptin Teneligliptin Teneligliptin->S1 interacts Teneligliptin->S2 interacts Teneligliptin->S2_ext strong interaction ('anchor-lock') Sitagliptin Sitagliptin Sitagliptin->S1 interacts Sitagliptin->S2 interacts Sitagliptin->S2_ext interacts

Caption: Schematic of DPP-4 Active Site and Inhibitor Interactions.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

To ensure the trustworthiness and reproducibility of potency data, a standardized experimental protocol is essential. The following describes a robust, self-validating fluorometric assay for determining the IC₅₀ of DPP-4 inhibitors.

Principle: This kinetic assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by the DPP-4 enzyme.[23] Cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), and the rate of increase in fluorescence is directly proportional to the enzyme's activity. An inhibitor's presence will decrease this rate.[23]

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0)[24]

  • DPP-4 Substrate: Gly-Pro-AMC

  • Test Inhibitors (Teneligliptin, Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (λex=360 nm, λem=460 nm)[23][24]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw all reagents and keep them on ice. Allow the assay buffer to reach room temperature.

    • Prepare a serial dilution of Teneligliptin and Sitagliptin in assay buffer to cover a wide concentration range (e.g., from 1 µM down to 1 pM). This step is critical for generating a full dose-response curve.

  • Assay Setup (in a 96-well plate):

    • Blank Wells (Background Fluorescence): Add assay buffer only. This control is necessary to subtract the intrinsic fluorescence of the buffer and plate.

    • Enzyme Control Wells (100% Activity): Add DPP-4 enzyme solution and assay buffer (without inhibitor). This well defines the maximum reaction rate.

    • Inhibitor Wells: Add DPP-4 enzyme solution and the various concentrations of Teneligliptin or Sitagliptin.

  • Pre-incubation:

    • Mix the contents of the wells thoroughly.

    • Incubate the microplate at 37°C for 10-15 minutes.[1][24]

    • Causality Explanation: This pre-incubation step is crucial to allow the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, ensuring an accurate measurement of inhibition.

  • Initiation of Reaction:

    • Add the Gly-Pro-AMC substrate to all wells (except the blank) to initiate the enzymatic reaction.[1]

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (λex=360 nm, λem=460 nm) every minute for at least 30 minutes.[24]

  • Data Analysis:

    • For each well, calculate the rate of reaction (slope) from the linear portion of the fluorescence vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay_Workflow start Start prep 1. Prepare Reagents (Serial Dilutions of Inhibitors) start->prep setup 2. Plate Setup - Blanks - Enzyme Controls - Inhibitor Samples prep->setup preincubate 3. Pre-incubation (10-15 min @ 37°C) Allows enzyme-inhibitor binding setup->preincubate add_substrate 4. Add Substrate (Gly-Pro-AMC) preincubate->add_substrate measure 5. Kinetic Reading (Fluorescence @ 360/460 nm) Measure every minute for 30 min add_substrate->measure analyze 6. Data Analysis - Calculate Reaction Rates - Determine % Inhibition - Plot Dose-Response Curve measure->analyze end Determine IC50 Value analyze->end

Caption: Experimental Workflow for In Vitro DPP-4 Inhibition Assay.

In Vivo Considerations

While in vitro potency is a critical measure, in vivo efficacy is influenced by pharmacokinetic and pharmacodynamic factors. Studies in human subjects show that both drugs achieve high levels of plasma DPP-4 inhibition over a 24-hour period at their clinical doses.

  • Sitagliptin (100 mg): Provides sustained, high levels of DPP-4 inhibition, with trough inhibition levels of approximately 90%.[12]

  • Teneligliptin (20 mg): Achieves a maximum inhibition of plasma DPP-4 activity of about 89.7% within 2 hours, with effects sustained for 24 hours.[3][14]

This demonstrates that despite the significant difference in in vitro IC₅₀ values, both drugs are dosed effectively to achieve clinically relevant and comparable levels of DPP-4 inhibition in vivo.

Conclusion for the Research Professional

The comparative analysis of Teneligliptin and Sitagliptin reveals distinct profiles in their DPP-4 inhibitory potency.

  • Superior In Vitro Potency of Teneligliptin: Experimental data unequivocally show that Teneligliptin possesses a significantly lower IC₅₀ value than Sitagliptin, marking it as a more potent inhibitor at the molecular level.

  • Structural Basis for Potency: Teneligliptin's superior potency is attributed to its unique 'J-shaped' anchor-lock structure, which facilitates extensive interactions with the S1, S2, and S2 extensive subsites of the DPP-4 enzyme.[4][20]

  • Clinical Relevance: While Teneligliptin is more potent in vitro, both drugs are highly effective in vivo. At approved clinical doses, both achieve near-maximal and sustained inhibition of plasma DPP-4 activity, leading to comparable efficacy in glycemic control.[19]

For the drug development professional, this comparison underscores a critical principle: while maximizing in vitro potency through structural optimization is a primary goal, the ultimate clinical success of an inhibitor depends on achieving a balance of potency, selectivity, and favorable pharmacokinetic properties that translate into sustained target engagement in vivo.

References

  • Bergman, A. J., et al. (2013). Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin. Diabetes Therapy. [Link]

  • de Oliveira, M. A. L., et al. (2021). Mechanism of molecular interaction of sitagliptin with human DPP4 enzyme - New Insights. Journal of Molecular Structure. [Link]

  • Kishimoto, M. (2013). Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy. [Link]

  • Otsuki, H., et al. (2019). Effect of switching to teneligliptin from other dipeptidyl peptidase-4 inhibitors on glucose control and renoprotection in type 2 diabetes patients with diabetic kidney disease. Journal of Diabetes Investigation. [Link]

  • Kishimoto, M. (2013). Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes. Taylor & Francis Online. [Link]

  • Ghosal, S., et al. (2012). Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. Indian Journal of Pharmacology. [Link]

  • Scapin, G. (2011). Binding of sitagliptin to DPP-4. ResearchGate. [Link]

  • Kim, M. K., et al. (2019). Efficacy and Safety of Switching to Teneligliptin in Patients with Type 2 Diabetes Inadequately Controlled with Dipeptidyl Peptidase-4 Inhibitors: A 12-Week Interim Report. Diabetes Therapy. [Link]

  • Singh, A. K., et al. (2018). Teneligliptin, An Economic and Effective DPP-4 Inhibitor for the Management of Type-2 Diabetes Mellitus: A Comparative Study. Journal of The Association of Physicians of India. [Link]

  • Zeng, F., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. [Link]

  • Holst, J. J., & Deacon, C. F. (2010). Use of DPP-4 inhibitors in type 2 diabetes: focus on sitagliptin. Clinical Medicine Insights: Endocrinology and Diabetes. [Link]

  • SITAGLIPTIN. precisionFDA. [Link]

  • TENELIGLIPTIN. precisionFDA. [Link]

  • Sitagliptin. PubChem. [Link]

  • Huang, Y., et al. (2018). Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Frontiers in Pharmacology. [Link]

  • Sitagliptin 100 mg daily effect on DPP-4 inhibition and compound-specific glycemic improvement. ResearchGate. [Link]

  • Teneligliptin. PubChem. [Link]

  • Teneligliptin. Wikipedia. [Link]

  • Sharma, M., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules. [Link]

  • Review on Chemistry, Analysis and Pharmacology of Teneligliptin: A Novel DPP-4 Inhibitor. PubMed. [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

  • Barreira da Silva, R., et al. (2016). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol. [Link]

Sources

Comparative

A Head-to-Head Clinical Trial Guide: Teneligliptin vs. Vildagliptin in Type 2 Diabetes Mellitus

A Comparative Analysis for Researchers and Drug Development Professionals Introduction The management of type 2 diabetes mellitus (T2DM) has been significantly advanced by the advent of dipeptidyl peptidase-4 (DPP-4) inh...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Researchers and Drug Development Professionals

Introduction

The management of type 2 diabetes mellitus (T2DM) has been significantly advanced by the advent of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents that enhance endogenous incretin levels. Among the various "gliptins" available, Teneligliptin and Vildagliptin have emerged as prominent therapeutic options. This guide provides a comprehensive comparison of these two DPP-4 inhibitors, drawing upon data from head-to-head clinical trials to inform researchers, scientists, and drug development professionals on their comparative efficacy, safety, and mechanistic nuances.

Teneligliptin is a third-generation DPP-4 inhibitor characterized by a unique "J-shaped" structure that provides potent and sustained inhibition of the DPP-4 enzyme.[1][2] Vildagliptin is another potent and selective DPP-4 inhibitor that has been widely studied and utilized in clinical practice. Both agents share the same fundamental mechanism of action: by inhibiting DPP-4, they prevent the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby potentiating glucose-dependent insulin secretion and suppressing glucagon release.[2][3] This glucose-dependent action confers a low intrinsic risk of hypoglycemia, a significant advantage in the management of T2DM.[2]

This guide will delve into the comparative clinical data, exploring the nuances in their efficacy in glycemic control, their effects on pancreatic β-cell function, and their safety and tolerability profiles as evidenced in head-to-head clinical trials.

Mechanism of Action: A Comparative Overview

Teneligliptin and Vildagliptin exert their therapeutic effects by inhibiting the DPP-4 enzyme, which is responsible for the rapid inactivation of the incretin hormones GLP-1 and GIP. The sustained levels of active GLP-1 and GIP lead to several downstream effects that contribute to improved glycemic control.

Key Mechanistic Steps:

  • Inhibition of DPP-4: Both Teneligliptin and Vildagliptin bind to and inhibit the DPP-4 enzyme. Teneligliptin is noted for its unique anchor-lock domain structure, which contributes to its potent and long-lasting DPP-4 inhibition.[1]

  • Increased Incretin Levels: By inhibiting DPP-4, the circulating concentrations of active GLP-1 and GIP are increased.

  • Enhanced Insulin Secretion: Elevated incretin levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner. This means that insulin secretion is augmented primarily when blood glucose levels are high, minimizing the risk of hypoglycemia.[2]

  • Suppression of Glucagon Secretion: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.[3]

  • Improved Glycemic Control: The dual action of increased insulin secretion and decreased glucagon secretion leads to a reduction in both fasting and postprandial plasma glucose levels, and consequently, a decrease in glycated hemoglobin (HbA1c).

cluster_0 Incretin Axis cluster_1 Therapeutic Intervention cluster_2 Pancreatic Islet Response cluster_3 Glycemic Outcome Food Intake Food Intake Gut Gut Food Intake->Gut Stimulates Active GLP-1 & GIP Active GLP-1 & GIP Gut->Active GLP-1 & GIP Releases DPP-4 Enzyme DPP-4 Enzyme Active GLP-1 & GIP->DPP-4 Enzyme Degraded by Pancreatic Beta-cells Pancreatic Beta-cells Active GLP-1 & GIP->Pancreatic Beta-cells Stimulates Pancreatic Alpha-cells Pancreatic Alpha-cells Active GLP-1 & GIP->Pancreatic Alpha-cells Inhibits Inactive Metabolites Inactive Metabolites DPP-4 Enzyme->Inactive Metabolites Teneligliptin / Vildagliptin Teneligliptin / Vildagliptin Teneligliptin / Vildagliptin->DPP-4 Enzyme Inhibits Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion Increases Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cells->Glucagon Secretion Decreases Increased Glucose Uptake Increased Glucose Uptake Insulin Secretion->Increased Glucose Uptake Reduced Hepatic Glucose Production Reduced Hepatic Glucose Production Glucagon Secretion->Reduced Hepatic Glucose Production Lowered Blood Glucose Lowered Blood Glucose Reduced Hepatic Glucose Production->Lowered Blood Glucose Increased Glucose Uptake->Lowered Blood Glucose

Caption: Comparative Mechanism of Action of Teneligliptin and Vildagliptin.

Head-to-Head Clinical Trial Data: Efficacy

Multiple randomized controlled trials have directly compared the efficacy of Teneligliptin and Vildagliptin, primarily as add-on therapy to metformin in patients with T2DM inadequately controlled on metformin alone.

Glycemic Control

The primary endpoint in most of these trials is the change in HbA1c from baseline. Other key efficacy parameters include changes in fasting plasma glucose (FPG) and postprandial glucose (PPG).

A 24-week, randomized, open-label study comparing Teneligliptin (20 mg once daily) and Vildagliptin (50 mg twice daily) as add-on therapy to metformin found that both drugs resulted in significant reductions in HbA1c, FPG, and 2-hour PPG from baseline.[1][4] The reductions in these glycemic parameters were comparable between the two groups, with no statistically significant difference observed.[1][4] Another 24-week study with a similar design also concluded that Teneligliptin is non-inferior to Vildagliptin in controlling glycemic parameters.[1]

One study observed a mean change in HbA1c of -0.92% in the Vildagliptin group and -1.42% in the Teneligliptin group at 24 weeks, with the reduction being greater in the Teneligliptin group, although the inter-group difference was not always statistically significant across all studies.[1]

Table 1: Comparative Efficacy in Glycemic Control (24-Week Data)

ParameterVildagliptin (50 mg twice daily) + MetforminTeneligliptin (20 mg once daily) + Metformin
Mean Change in HbA1c (%) from Baseline -0.92[1]-1.42[1]
Mean Change in FPG (mg/dL) from Baseline Comparable to Teneligliptin[1]-38.63[5]
Mean Change in 2-hr PPG (mg/dL) from Baseline -43.22[1]-25.74[1] / -37.85[5]

Note: Data are synthesized from multiple studies and represent a general overview. Specific values may vary between trials.

Effects on Pancreatic β-Cell Function and Insulin Resistance

The impact of DPP-4 inhibitors on β-cell function is a key area of research. The homeostasis model assessment of β-cell function (HOMA-β) and insulin resistance (HOMA-IR) are commonly used to evaluate these parameters.

Head-to-head studies suggest that both Teneligliptin and Vildagliptin can improve β-cell function.[2][3] One comparative study found that while both drugs led to similar reductions in HbA1c, Vildagliptin was associated with an improvement in insulin sensitivity (a decrease in HOMA-IR), an effect not observed with Teneligliptin in that particular study.[2] However, increases in HOMA-B levels were comparable between the two groups.[2] Another study reported that Teneligliptin significantly improved HOMA-β.[3]

Table 2: Comparative Effects on β-Cell Function and Insulin Resistance

ParameterVildagliptinTeneligliptin
HOMA-β (β-cell function) Significant Improvement[2][3]Significant Improvement[2][3]
HOMA-IR (Insulin Resistance) Ameliorated in some studies[2]No significant change in some studies[2]

Head-to-Head Clinical Trial Data: Safety and Tolerability

Both Teneligliptin and Vildagliptin are generally well-tolerated. The most common adverse events are mild and include headache, nasopharyngitis, and gastrointestinal symptoms.[6]

Hypoglycemia

A key advantage of DPP-4 inhibitors is their low risk of hypoglycemia. In head-to-head trials, the incidence of hypoglycemic events was low and comparable between Teneligliptin and Vildagliptin.[7] One prospective observational study found no significant difference in the incidence, severity, or duration of hypoglycemic events between the two drugs.

Other Adverse Events

The overall incidence of adverse events in head-to-head trials has been similar for both Teneligliptin and Vildagliptin.[7] No significant changes in liver or renal function tests were reported in these studies.[4]

Experimental Protocols: A Representative Head-to-Head Trial

To provide a deeper understanding of the clinical research process, a representative protocol for a head-to-head comparison of Teneligliptin and Vildagliptin as add-on therapy to metformin is outlined below.

Study Design: A 24-week, multicenter, randomized, open-label, active-controlled, parallel-group study.

Patient Population:

  • Inclusion Criteria:

    • Adults (e.g., 18-70 years) with a diagnosis of T2DM.

    • Inadequate glycemic control (e.g., HbA1c between 7.5% and 10.5%) despite stable metformin monotherapy (≥1000 mg/day) for at least 12 weeks.

    • Body mass index (BMI) within a specified range (e.g., 23-40 kg/m ²).

  • Exclusion Criteria:

    • History of type 1 diabetes, diabetic ketoacidosis, or hyperosmolar hyperglycemic state.

    • Use of other antihyperglycemic agents within the past 12 weeks.

    • Significant renal or hepatic impairment.

    • History of pancreatitis.

Randomization and Blinding: Patients are randomized in a 1:1 ratio to receive either Teneligliptin or Vildagliptin. Due to the different dosing regimens (once daily vs. twice daily), the study is open-label.

Interventions:

  • Group 1: Teneligliptin 20 mg once daily, in addition to their ongoing metformin therapy.

  • Group 2: Vildagliptin 50 mg twice daily, in addition to their ongoing metformin therapy.

Assessments:

  • Efficacy:

    • Primary Endpoint: Change in HbA1c from baseline to week 24.

    • Secondary Endpoints:

      • Change in FPG and 2-hour PPG from baseline to week 24.

      • Proportion of patients achieving a target HbA1c of <7.0%.

      • Changes in HOMA-β and HOMA-IR.

  • Safety:

    • Incidence and severity of adverse events, including hypoglycemia.

    • Monitoring of vital signs, physical examinations, and laboratory parameters (hematology, clinical chemistry, urinalysis).

cluster_0 Assessments at each visit Screening Screening Baseline Visit Baseline Visit Screening->Baseline Visit Eligible Patients Randomization Randomization Baseline Visit->Randomization Treatment Period (24 Weeks) Treatment Period (24 Weeks) Randomization->Treatment Period (24 Weeks) Follow-up Visits (e.g., Weeks 4, 12, 24) Follow-up Visits (e.g., Weeks 4, 12, 24) Treatment Period (24 Weeks)->Follow-up Visits (e.g., Weeks 4, 12, 24) End of Study End of Study Follow-up Visits (e.g., Weeks 4, 12, 24)->End of Study HbA1c HbA1c FPG/PPG FPG/PPG Safety Labs Safety Labs Adverse Events Adverse Events

Caption: A Simplified Workflow of a Head-to-Head Clinical Trial.

Conclusion

Head-to-head clinical trials demonstrate that both Teneligliptin and Vildagliptin are effective and well-tolerated options for the management of T2DM, particularly as add-on therapy to metformin. The available evidence suggests comparable efficacy in terms of glycemic control, with both agents significantly reducing HbA1c, FPG, and PPG.[1][4] Both drugs also show beneficial effects on β-cell function.[2][3]

The choice between Teneligliptin and Vildagliptin may be guided by factors such as dosing frequency (once daily for Teneligliptin versus twice daily for Vildagliptin), patient preference, and cost-effectiveness. For researchers and drug development professionals, the subtle differences in their pharmacological profiles and their effects on markers of insulin sensitivity may warrant further investigation to identify patient populations that might derive differential benefits from these two effective DPP-4 inhibitors.

References

  • Rizvi, N., Ahmad, J., Ahmad, F., & Siddiqui, S. S. (2022). Teneligliptin versus vildagliptin in Indian patients with type 2 diabetes inadequately controlled with metformin. Journal of Medical Pharmaceutical and Allied Sciences, 11(1), 4100-4104.
  • Chudiwal, T. B. (2017). Comparative effect of vildagliptin and teneligliptin on HbA1c, glycemic efficacy and insulin sensitivity. International Journal of Basic & Clinical Pharmacology, 6(7), 1682-1688.
  • Rizvi, N., Ahmad, J., Ahmad, F., & Siddiqui, S. S. (2020). EFFICACY AND SAFETY OF VILDAGLIPTIN AND TENELIGLIPTIN IN PATIENTS OF TYPE 2 DIABETS MELLITUS INADEQUATELY CONTROLLED ON STABLE DOSES OF METFORMIN. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(4), 1629-1634.
  • Anonymous. (2023). renal function and hypoglycemic events with teneligliptin versus vildagliptin in diabetic patients: a prospective observational study. International Journal of Academic Medicine and Pharmacy, 5(4), 1246-1250.
  • Anonymous. (2019). Efficacy and Safety of Switching to Teneligliptin in Patients with Type 2 Diabetes Inadequately Controlled with Dipeptidyl Peptidase-4 Inhibitors: A 12-Week Interim Report. Diabetes & Metabolism Journal, 43(3), 343-354.
  • Zheng, Y., et al. (2018). Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Frontiers in Pharmacology, 9, 468.
  • Rizvi, N., Ahmad, J., Ahmad, F., & Siddiqui, S. S. (2021). Efficacy and safety of teneligliptin versus vildagliptin as add-on to metformin or metformin and sulfonylureas in Indian patients with Type 2 diabetes mellitus. ER Publications. Available from: [Link].

  • Anonymous. (2022). Effectiveness Of Vildagliptin Versus Teneligliptin As An Add On Therapy In Type 2 Diabetes Mellitus Patients. International Journal of Pharmaceutical Sciences and Research, 13(8), 1000-1007.
  • Anonymous. (2023). Comparing Vildagliptin SR 100mg and Teneligliptin 20mg in Type 2 Diabetes Study. Impactfactor. Available from: [Link].

Sources

Validation

A Comparative Guide to the Efficacy of Teneligliptin Hydrobromide Versus Other DPP-4 Inhibitors

Introduction: The Role of DPP-4 Inhibition in Glycemic Control Dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," represent a significant class of oral hypoglycemic agents for the management of type 2 diabetes mel...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of DPP-4 Inhibition in Glycemic Control

Dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," represent a significant class of oral hypoglycemic agents for the management of type 2 diabetes mellitus (T2DM). Their mechanism centers on the incretin system. In response to food intake, the gut releases incretin hormones—primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)—which stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[1] The DPP-4 enzyme rapidly degrades these incretins. By inhibiting DPP-4, these drugs prolong the action of endogenous GLP-1 and GIP, thereby enhancing glycemic control with a low intrinsic risk of hypoglycemia.[1][2]

While all DPP-4 inhibitors share this common mechanism, they exhibit notable structural and pharmacokinetic heterogeneity, leading to differences in potency, duration of action, and clinical application.[3] This guide provides an in-depth comparative analysis of Teneligliptin hydrobromide, a third-generation DPP-4 inhibitor, against other established agents in this class, focusing on the experimental data that defines its efficacy and unique pharmacological profile.

The Incretin/DPP-4 Signaling Pathway

The efficacy of all gliptins is rooted in their ability to modulate the incretin signaling pathway. The following diagram illustrates this fundamental mechanism of action.

G cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas cluster_effects Physiological Effects Food Food Intake Incretins Release of Incretins (GLP-1, GIP) Food->Incretins BetaCells β-cells: Insulin Secretion Incretins->BetaCells + AlphaCells α-cells: Glucagon Secretion Incretins->AlphaCells - DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation by GlucoseUptake Increased Glucose Uptake (Muscle, Adipose Tissue) BetaCells->GlucoseUptake HepaticGlucose Decreased Hepatic Glucose Production AlphaCells->HepaticGlucose BloodGlucose Lowered Blood Glucose GlucoseUptake->BloodGlucose HepaticGlucose->BloodGlucose InactiveIncretins Inactive Metabolites DPP4->InactiveIncretins Teneligliptin Teneligliptin & Other DPP-4 Inhibitors Teneligliptin->DPP4 Inhibition

Caption: Mechanism of DPP-4 Inhibition.

Teneligliptin: A Unique Structural and Pharmacological Profile

Teneligliptin is distinguished by its unique and rigid 'J-shaped' structure, which is formed by five consecutive rings.[1][4][5] This structural conformation is central to its potent and sustained inhibitory effect on the DPP-4 enzyme.[3]

The "Anchor-Lock" Binding Mechanism

Unlike some other DPP-4 inhibitors, Teneligliptin interacts with multiple subsites of the DPP-4 enzyme, including S1, S2, and the S2 extensive subsite.[4][6] This multi-point interaction, often described as an "anchor-lock domain," creates a highly stable and durable bond with the enzyme.[4][7][8] Key interactions include:

  • Small Entropy Loss: The rigid structure minimizes entropy loss upon binding, contributing to high potency.[2][4]

  • Hydrogen Bonding: A hydrogen bond forms between the carbonyl group of Teneligliptin and the side chain of Asn710 at the S2 subsite.[4]

  • Hydrophobic Interactions: Strong hydrophobic interactions at the S2 extensive subsite further secure the molecule, enhancing both potency and duration of action.[4][6][9]

This robust binding mechanism is credited with giving Teneligliptin a five-fold higher in vitro activity than sitagliptin and a long plasma half-life of approximately 24 hours, which supports a convenient once-daily dosing regimen.[4][9][10]

G cluster_DPP4 DPP-4 Enzyme Active Site cluster_Teneligliptin Teneligliptin ('J-Shaped' Structure) S1 S1 Subsite S2 S2 Subsite S2_ext S2 Extensive Subsite P1 Interaction Domain 1 P1->S1 Binds P2 Interaction Domain 2 P2->S2 Binds P3 Anchor Lock Domain P3->S2_ext Strong Hydrophobic Interaction (Locks)

Caption: Teneligliptin's "Anchor-Lock" Binding.

Comparative Efficacy Analysis

The ultimate measure of a DPP-4 inhibitor is its clinical efficacy in controlling hyperglycemia. This is assessed through changes in key glycemic markers such as HbA1c, fasting plasma glucose (FPG), and postprandial glucose (PPG).

Glycemic Control: HbA1c, FPG, and PPG Reduction

Clinical trials consistently demonstrate that Teneligliptin provides robust and sustained glycemic control.[11] A meta-analysis of placebo-controlled trials indicated that Teneligliptin lowered HbA1c by a significant 0.82%, which compares favorably to the overall DPP-4 inhibitor class effect of approximately 0.65%.

Studies involving switching patients from other DPP-4 inhibitors to Teneligliptin due to inadequate glycemic control have shown further significant reductions in HbA1c. In one 52-week observational study, patients switched to Teneligliptin experienced an additional mean HbA1c decrease of -0.52% from their baseline on the previous DPP-4 inhibitor.[12] Similarly, switching from linagliptin to teneligliptin resulted in a mean HbA1c reduction of 0.4%.[13]

The potent, day-long inhibition of DPP-4 by Teneligliptin also leads to significant reductions in both FPG and PPG levels.[11][14] Its effect on postprandial glucose after breakfast has been shown to be sustained throughout the day, with similar reductions observed after dinner.[11]

ParameterTeneligliptinOther DPP-4 Inhibitors (Class Average/Examples)Citation(s)
Structure & Binding Unique 'J-shaped' structure; binds S1, S2, and S2 extensive subsites ("anchor-lock")Peptidomimetic or non-peptidomimetic; primarily bind S1 and S2 subsites[3][4][6][9]
In Vitro Potency (IC50) ~0.89-1.75 nmol/LVaries; e.g., Sitagliptin is ~5x less potent in vitro[3][4][9][15]
Plasma Half-life ~24 hoursVaries: Sitagliptin (~12h), Vildagliptin (~1.5-3h), Linagliptin (~100h due to strong binding)[4][10][16]
HbA1c Reduction (vs. Placebo) ~0.82%~0.5% to 0.7%[17][18]
Effect of Switching Switching to Teneligliptin can further lower HbA1c by ~0.4-0.5%N/A[12][13]
Glycemic Variability Significantly reduces MAGE, SD of blood glucoseDPP-4 inhibitor class reduces glycemic variability[11][14][17]
Dosing in Renal Impairment No dose adjustment needed due to dual (hepatic/renal) elimination pathwaysVaries: Sitagliptin, Saxagliptin, Alogliptin require dose adjustment. Linagliptin does not.[4][7][10][19]
Impact on Glycemic Variability

Beyond average glucose reduction, controlling glycemic variability—the swings between glucose peaks and troughs—is an important therapeutic goal.[11] Large glucose fluctuations can trigger oxidative stress.[14] Teneligliptin has demonstrated a significant ability to decrease glucose variability. Studies using continuous glucose monitoring (CGM) have shown that treatment with Teneligliptin significantly lowers the Mean Amplitude of Glycemic Excursions (MAGE) and the standard deviation (SD) of 24-hour glucose levels, without increasing the risk of hypoglycemia.[14][17][20]

Pharmacokinetics and Safety Profile

Metabolism and Excretion

A key clinical advantage of Teneligliptin is its dual pathway of elimination. It is metabolized by both cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), and also excreted unchanged by the kidneys.[4][10] This balanced clearance mechanism means that no dose adjustment is required for patients with any degree of renal impairment, including those with end-stage renal disease.[7][10] This contrasts with several other DPP-4 inhibitors, such as sitagliptin and saxagliptin, which are primarily cleared renally and require dose adjustments in patients with chronic kidney disease.[19][21]

Safety and Tolerability

Teneligliptin is generally well-tolerated.[22] The risk of hypoglycemia is low, consistent with the glucose-dependent mechanism of action of the DPP-4 inhibitor class.[3][22] The most common adverse events reported in clinical trials include nasopharyngitis and headache.[15][22] A unique point of consideration for Teneligliptin is a potential for QT interval prolongation at supra-therapeutic doses (e.g., 160 mg), though the clinical significance at the standard 20-40 mg daily dose is still under evaluation.[22]

Experimental Protocols: Methodologies for Efficacy Determination

The claims of potency and efficacy for any DPP-4 inhibitor must be substantiated by rigorous, validated experimental methods. Below are outlines of the core in vitro and clinical methodologies used to establish these parameters.

Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorometric Method)

This protocol determines the half-maximal inhibitory concentration (IC50) of an inhibitor, a key measure of its potency. The causality is direct: a lower IC50 value indicates a more potent inhibitor, as less of the compound is required to block 50% of the enzyme's activity.

Objective: To quantify the in vitro potency of Teneligliptin and other DPP-4 inhibitors.

Methodology:

  • Preparation of Reagents:

    • DPP-4 Enzyme Solution: Recombinant human DPP-4 enzyme is diluted to a working concentration (e.g., 1.73 mU/mL) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).[23]

    • Inhibitor Solutions: Teneligliptin and other comparator inhibitors are serially diluted in DMSO and then further diluted in assay buffer to create a range of concentrations.[24]

    • Substrate Solution: A fluorogenic DPP-4 substrate, such as Gly-Pro-AMC (Glycyl-L-proline 7-amino-4-methylcoumarin), is prepared in the assay buffer (e.g., 200 µM).[23][24]

  • Assay Procedure (96-well plate format):

    • Controls: Wells are designated for 100% enzyme activity (enzyme + buffer, no inhibitor) and blank (buffer + substrate, no enzyme).[2]

    • Incubation: 25 µL of the DPP-4 enzyme solution is added to wells containing 50 µL of the various inhibitor concentrations (or buffer for the control). The plate is pre-incubated at 37°C for 10-15 minutes to allow for inhibitor-enzyme binding.[2][24]

    • Reaction Initiation: The enzymatic reaction is initiated by adding 25 µL of the substrate solution to all wells.[24]

  • Data Acquisition:

    • The plate is immediately placed in a fluorescence microplate reader set to 37°C.

    • Fluorescence is measured kinetically over 15-30 minutes, with readings taken every minute at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[24]

  • Data Analysis:

    • The rate of reaction (slope of fluorescence vs. time) is calculated for each concentration.

    • The percentage of inhibition is determined relative to the 100% activity control.

    • The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Representative Clinical Trial Design for Comparative Efficacy

This protocol describes a gold-standard study design to compare the efficacy of two active drugs in a real-world patient population. The choice of a randomized, double-blind, active-controlled design is crucial for minimizing bias and ensuring that any observed differences in glycemic control can be confidently attributed to the specific drug being tested.

Objective: To compare the efficacy and safety of Teneligliptin versus another DPP-4 inhibitor (e.g., Sitagliptin) in patients with T2DM inadequately controlled on metformin.[25]

Methodology:

  • Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.

  • Patient Population:

    • Inclusion Criteria: Adults with diagnosed T2DM, HbA1c between 7.0% and 10.0%, on a stable dose of metformin (≥1500 mg/day) for at least 8 weeks.[25]

    • Exclusion Criteria: Type 1 diabetes, significant renal or hepatic impairment (unless a specific objective of the study), recent use of other hypoglycemic agents.

  • Randomization and Blinding:

    • Eligible patients are randomly assigned (1:1 ratio) to one of two treatment arms.

    • Arm A: Teneligliptin 20 mg once daily + Metformin.

    • Arm B: Sitagliptin 100 mg once daily + Metformin.

    • Both patients and investigators are blinded to the treatment allocation. An identical-appearing placebo is used to maintain blinding.

  • Study Procedures:

    • Screening Period (2-4 weeks): Confirm eligibility and establish baseline measurements.

    • Treatment Period (24-52 weeks): Patients take the assigned study medication. Clinic visits occur at baseline, week 12, and week 24/52.

  • Endpoints:

    • Primary Efficacy Endpoint: Change in HbA1c from baseline to week 24. This is the standard primary outcome for glycemic control trials.[25]

    • Secondary Efficacy Endpoints: Change in FPG and 2-hour PPG from baseline; proportion of patients achieving a target HbA1c < 7.0%.

    • Safety Endpoints: Incidence and severity of adverse events, with a particular focus on hypoglycemia, and changes in vital signs and laboratory parameters.

  • Statistical Analysis:

    • The primary analysis is typically an analysis of covariance (ANCOVA) on the change in HbA1c, with baseline HbA1c as a covariate.

    • The primary hypothesis is often one of non-inferiority, followed by a test for superiority if non-inferiority is met.

Conclusion

Teneligliptin hydrobromide has established itself as a potent and effective DPP-4 inhibitor for the management of type 2 diabetes. Its unique "anchor-lock" binding to the DPP-4 enzyme provides a strong pharmacological basis for its sustained 24-hour activity and robust glycemic control.[4][7] Comparative and switching studies suggest that its efficacy in reducing HbA1c and glycemic variability is at least equivalent, and potentially superior, to that of other agents in its class.[12] A significant clinical differentiator is its dual-pathway elimination, which simplifies its use in patients with renal impairment—a common comorbidity in the diabetic population.[7][10] While all DPP-4 inhibitors offer a valuable therapeutic option by targeting the incretin system, the distinct structural and pharmacokinetic properties of Teneligliptin make it a compelling choice for a broad range of patients with T2DM.

References

  • Kishimoto, M. (2013). Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 6, 187–195. [Link]

  • Idota, H., Tsuchiya, T., & Minami, M. (2019). The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice. Diabetes Therapy, 10(3), 795–813. [Link]

  • Hashimoto, Y., et al. (2015). Add-On Treatment with Teneligliptin Ameliorates Glucose Fluctuations and Improves Glycemic Control Index in Japanese Patients with Type 2 Diabetes on Insulin Therapy. Diabetes Technology & Therapeutics, 17(9), 618–624. [Link]

  • MedPath. (n.d.). Teneligliptin. MedPath. [Link]

  • Kadowaki, T., et al. (2014). Teneligliptin improves glycemic control with the reduction of postprandial insulin requirement in Japanese diabetic patients. Journal of Diabetes Investigation, 5(5), 564–570. [Link]

  • Wikipedia. (n.d.). Teneligliptin. Wikipedia. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Teneligliptin? Patsnap Synapse. [Link]

  • Kim, M.K., et al. (2021). Effects of Teneligliptin on HbA1c levels, Continuous Glucose Monitoring-Derived Time in Range and Glycemic Variability in Elderly Patients with T2DM (TEDDY Study). Diabetes & Metabolism Journal, 45(6), 873–886. [Link]

  • Sharma, S., et al. (2021). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Metabolism, 22(11), 911–923. [Link]

  • Li, H., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 893330. [Link]

  • Fukuda-Tsuru, S., et al. (2012). A novel, potent, and long-lasting dipeptidyl peptidase-4 inhibitor, teneligliptin, improves postprandial hyperglycemia and dyslipidemia after single and repeated administrations. European Journal of Pharmacology, 696(1-3), 194–202. [Link]

  • Kadowaki, T., & Kondo, K. (2014). Teneligliptin: expectations for its pleiotropic action. Expert Opinion on Pharmacotherapy, 15(1), 129–138. [Link]

  • Agrawal, P., et al. (2018). Data for comparison of Teneligliptin and other DPP-4 inhibitors (Vildagliptin, Sitagliptin, Linagliptin, Saxagliptin). ResearchGate. [Link]

  • Agrawal, P., et al. (2018). Teneligliptin, An Economic and Effective DPP-4 Inhibitor for the Management of Type-2 Diabetes Mellitus: A Comparative Study. ResearchGate. [Link]

  • Kim, Y.S., et al. (2021). Efficacy and Safety of Switching to Teneligliptin in Patients with Type 2 Diabetes Inadequately Controlled with Dipeptidyl Peptidase-4 Inhibitors: 52-Week Results from a Prospective Observational Study. Diabetes Therapy, 12(11), 2917–2931. [Link]

  • Nishida, Y., et al. (2020). Comparative effect of dipeptidyl-peptidase 4 inhibitors on laboratory parameters in patients with diabetes mellitus. BMC Pharmacology and Toxicology, 21(1), 28. [Link]

  • Tanaka, K., et al. (2018). Comparison of the Effects of Teneligliptin and Sitagliptin, Two Dipeptidyl Peptidase 4 Inhibitors with Different Half-Lives, on Glucose Fluctuation and Glucagon-Like Peptide-1 in Type 2 Diabetes Mellitus. Journal of UOEH, 40(3), 205–213. [Link]

  • Kim, Y.S., et al. (2021). Efficacy and Safety of Switching to Teneligliptin in Patients with Type 2 Diabetes Inadequately Controlled with Dipeptidyl Peptidase-4 Inhibitors: 52-Week Results from a Prospective Observational Study. PubMed. [Link]

  • Morishita, R., et al. (2020). Effect of switching to teneligliptin from other dipeptidyl peptidase-4 inhibitors on glucose control and renoprotection in type 2 diabetes patients with diabetic kidney disease. Journal of Diabetes Investigation, 11(4), 917–926. [Link]

  • Li, M., et al. (2022). Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis. Frontiers in Endocrinology, 13, 941916. [Link]

  • Nishida, Y., et al. (2020). Comparative effect of dipeptidyl-peptidase 4 inhibitors on laboratory parameters in patients with diabetes mellitus. BMC Pharmacology and Toxicology. [Link]

  • Singh, H., et al. (2024). Comparison of teneligliptin and other gliptin-based regimens in addressing insulin resistance and glycemic control in type 2 diabetic patients: a cross-sectional study. Expert Review of Endocrinology & Metabolism, 19(1), 59–66. [Link]

  • Ghosal, S., et al. (2015). Efficacy and safety of teneligliptin. Indian Journal of Endocrinology and Metabolism, 19(5), 552–561. [Link]

  • Singh, H., et al. (2023). HbA1c outcomes after 12-week treatment of teneligliptin. ResearchGate. [Link]

  • Saisho, Y. (2019). Comparative effect of vildagliptin and teneligliptin on HbA1c, glycemic efficacy and insulin sensitivity. International Journal of Basic & Clinical Pharmacology, 8(6), 1275. [Link]

  • Han, E., et al. (2020). Effect of Switching from Linagliptin to Teneligliptin Dipeptidyl Peptidase-4 Inhibitors in Older Patients with Type 2 Diabetes Mellitus. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 13, 4113–4124. [Link]

  • Proença, C., et al. (2015). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments, (103), e53118. [Link]

  • Al-masoudi, N., et al. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

  • IGI Global. (n.d.). Teneligliptin: Significance and symbolism. IGI Global. [Link]

  • Schuetz, C. A., et al. (2015). Clinical trial simulation methods for estimating the impact of DPP-4 inhibitors on cardiovascular disease. Clinical Pharmacology: Advances and Applications, 7, 63–70. [Link]

  • Ceriello, A., et al. (2016). The dipeptidyl peptidase-4 (DPP-4) inhibitor teneligliptin functions as antioxidant on human endothelial cells exposed to chronic hyperglycemia and metabolic high-glucose memory. Cardiovascular Diabetology, 15, 113. [Link]

  • Agrawal, P., et al. (2018). Teneligliptin: An Economic and Effective DPP-4 Inhibitor for the Management of Type-2 Diabetes Mellitus: A Comparative Study. Semantic Scholar. [Link]

  • Life Technologies (India) Pvt. Ltd. (n.d.). DPP4 ACTIVITY ASSAY KIT. Life Technologies. [Link]

Sources

Comparative

In vivo comparative study of Teneligliptin and Metformin in diabetic animal models

An In Vivo Comparative Guide to Teneligliptin and Metformin in Diabetic Animal Models This guide provides a comprehensive framework for conducting a comparative in vivo study of two prominent anti-diabetic agents: Teneli...

Author: BenchChem Technical Support Team. Date: January 2026

An In Vivo Comparative Guide to Teneligliptin and Metformin in Diabetic Animal Models

This guide provides a comprehensive framework for conducting a comparative in vivo study of two prominent anti-diabetic agents: Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and Metformin, a biguanide that stands as the first-line therapy for type 2 diabetes mellitus (T2DM). The objective is to furnish researchers, scientists, and drug development professionals with a robust, scientifically-grounded protocol to evaluate and contrast the efficacy and mechanisms of these drugs in a preclinical setting.

Type 2 diabetes mellitus is a global health crisis characterized by hyperglycemia resulting from a combination of insulin resistance and relative insulin deficiency.[1] The complexity of T2DM necessitates the use of reliable animal models to dissect its pathophysiology and to test the efficacy of new therapeutic agents.[1][2] Such models are indispensable tools for preclinical research, bridging the gap between in vitro discoveries and human clinical trials.[3]

This guide focuses on a head-to-head comparison of Teneligliptin and Metformin. Teneligliptin offers a mechanism dependent on incretin hormone regulation, while Metformin primarily targets hepatic glucose production.[4][5] Understanding their distinct and potentially complementary actions in a controlled in vivo environment is crucial for optimizing therapeutic strategies.

Pharmacological Profiles and Mechanisms of Action

A thorough understanding of the molecular pathways targeted by each drug is fundamental to designing a meaningful comparative study and interpreting its outcomes.

Teneligliptin: The Incretin Enhancer

Teneligliptin is a potent and selective DPP-4 inhibitor.[6][7] The enzyme DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] By inhibiting DPP-4, Teneligliptin increases the circulating levels of active GLP-1 and GIP.[5][6] This leads to:

  • Glucose-Dependent Insulin Secretion: Enhanced insulin release from pancreatic β-cells in response to nutrient intake.[5]

  • Suppression of Glucagon Secretion: Reduced glucagon release from pancreatic α-cells, which in turn decreases hepatic glucose production.[5]

The unique "J-shaped" structure of Teneligliptin allows for strong and sustained binding to the DPP-4 enzyme, ensuring prolonged action.[7][8]

Teneligliptin_Pathway cluster_gut Gut (Post-Meal) cluster_blood Bloodstream cluster_pancreas Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Stimulates Release DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme Degraded by β-cells β-cells Incretins (GLP-1, GIP)->β-cells Stimulates α-cells α-cells Incretins (GLP-1, GIP)->α-cells Inhibits Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Teneligliptin Teneligliptin Teneligliptin->DPP-4 Enzyme Inhibits Insulin Secretion Insulin Secretion β-cells->Insulin Secretion Increases Glucagon Secretion Glucagon Secretion α-cells->Glucagon Secretion Decreases Glucose Uptake\n(Muscle, Adipose) Glucose Uptake (Muscle, Adipose) Insulin Secretion->Glucose Uptake\n(Muscle, Adipose) Hepatic Glucose\nProduction Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose\nProduction Reduces

Caption: Teneligliptin's DPP-4 inhibition pathway.

Metformin: The Gluconeogenesis Inhibitor

Metformin's primary antihyperglycemic effect is the reduction of hepatic glucose production, largely through the inhibition of gluconeogenesis.[9][10] While its complete mechanism is still under investigation, a key pathway involves the activation of AMP-activated protein kinase (AMPK).[4][11] Metformin's actions include:

  • Inhibition of Mitochondrial Respiratory Chain: Metformin mildly inhibits complex I of the mitochondrial respiratory chain.[11]

  • AMPK Activation: The resulting decrease in cellular energy status (increased AMP:ATP ratio) activates AMPK.[4][11]

  • Suppression of Gluconeogenic Genes: Activated AMPK phosphorylates and regulates downstream targets, leading to the transcriptional repression of key gluconeogenic enzymes.[4]

  • Increased Insulin Sensitivity: Metformin improves glucose uptake in peripheral tissues like skeletal muscle, although this is considered a secondary effect to its hepatic action.[4][12]

Metformin_Pathway cluster_liver Hepatocyte (Liver Cell) cluster_muscle Peripheral Tissues (e.g., Muscle) Metformin Metformin Mitochondrial\nComplex I Mitochondrial Complex I Metformin->Mitochondrial\nComplex I Inhibits Insulin Sensitivity Insulin Sensitivity Metformin->Insulin Sensitivity ↓ ATP / ↑ AMP ↓ ATP / ↑ AMP Mitochondrial\nComplex I->↓ ATP / ↑ AMP AMPK AMPK ↓ ATP / ↑ AMP->AMPK Activates Gluconeogenic\nGene Expression Gluconeogenic Gene Expression AMPK->Gluconeogenic\nGene Expression Inhibits Hepatic Glucose\nProduction Hepatic Glucose Production Gluconeogenic\nGene Expression->Hepatic Glucose\nProduction Drives Blood Glucose Blood Glucose Hepatic Glucose\nProduction->Blood Glucose Glucose Uptake Glucose Uptake Glucose Uptake->Blood Glucose Lowers Insulin Sensitivity->Glucose Uptake Improves

Caption: Metformin's primary mechanism via AMPK activation.

Experimental Design and Methodologies

A well-structured experimental design is paramount for generating reproducible and reliable data. The following protocol outlines a robust approach for a comparative study.

Animal Model Selection: Streptozotocin-Nicotinamide (STZ-NA) Induced Diabetic Rat

For studying T2DM, a model that reflects both insulin resistance and partial β-cell dysfunction is ideal. The STZ-NA model in rats, particularly Sprague-Dawley or Wistar strains, effectively mimics this state.[13][14]

  • Rationale: Streptozotocin (STZ) is a toxin that selectively destroys pancreatic β-cells.[15] Nicotinamide (NA) provides partial protection to these cells, preventing the complete destruction seen in Type 1 diabetes models and resulting in a state of moderate, stable hyperglycemia with surviving, functional β-cells, akin to T2DM.[13][14] This model is cost-effective and highly reproducible compared to genetic models like db/db mice or Zucker Diabetic Fatty (ZDF) rats.[16][17]

Experimental Workflow and Animal Grouping

Experimental_Workflow A Acclimatization (1 week) B Baseline Parameter Measurement (Body Weight, Fasting Glucose) A->B C Induction of Diabetes (STZ-NA Injection) B->C D Confirmation of Diabetes (Glucose > 200 mg/dL after 72h) C->D E Animal Grouping (n=8 per group) D->E F Daily Oral Gavage Treatment (4-8 weeks) E->F G Weekly Monitoring (Body Weight, Food/Water Intake) F->G H Mid-point/End-point OGTT F->H I Terminal Sacrifice & Sample Collection (Blood, Pancreas, Liver) F->I J Biochemical & Histopathological Analysis I->J

Caption: Overall experimental workflow diagram.

Experimental Groups (n=8 rats per group):

  • Group I: Normal Control (NC): Healthy rats receiving vehicle (e.g., 0.5% Carboxymethyl cellulose).

  • Group II: Diabetic Control (DC): Diabetic rats receiving vehicle.

  • Group III: Teneligliptin-Treated (TNL): Diabetic rats receiving Teneligliptin (e.g., 10 mg/kg, p.o.).[7]

  • Group IV: Metformin-Treated (MET): Diabetic rats receiving Metformin (e.g., 150 mg/kg, p.o.).[18]

Detailed Experimental Protocols

Protocol 1: Induction of Type 2 Diabetes

  • Animal Preparation: Fast male Sprague-Dawley rats (180-220g) overnight for 12-16 hours, with free access to water.[15]

  • Nicotinamide Administration: Prepare a fresh solution of Nicotinamide in normal saline. Administer a dose of 100-120 mg/kg body weight via intraperitoneal (i.p.) injection.[14]

  • STZ Administration: Exactly 15 minutes after NA injection, administer a single i.p. injection of freshly prepared STZ (50-65 mg/kg body weight).[14][15] STZ must be dissolved in cold 0.1 M citrate buffer (pH 4.5) immediately before use to prevent degradation.[13][15]

  • Post-Injection Care: To prevent fatal hypoglycemia due to massive insulin release from damaged β-cells, provide the rats with a 10% sucrose solution to drink for the next 24 hours.[13]

  • Confirmation of Diabetes: After 72 hours, measure fasting blood glucose from the tail vein using a glucometer. Rats with a fasting blood glucose level > 200 mg/dL are considered diabetic and are included in the study.[19]

Protocol 2: Oral Glucose Tolerance Test (OGTT)

  • Fasting: Fast the rats overnight (16-18 hours) before the test.[20]

  • Baseline Glucose: Record the baseline blood glucose level (t=0 min) from the tail vein.

  • Drug Administration (for acute studies): If assessing the acute effect, administer the respective drugs (Teneligliptin, Metformin) or vehicle via oral gavage. Wait for the appropriate absorption time (e.g., 30-60 minutes).[21]

  • Glucose Challenge: Administer a glucose solution (2 g/kg body weight) via oral gavage.[22]

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 30, 60, 90, and 120 minutes post-glucose administration and measure glucose levels.[20][21]

  • Data Analysis: Plot the mean blood glucose concentration against time for each group. Calculate the Area Under the Curve (AUC) for glucose to quantify overall glucose tolerance.[21]

Protocol 3: Biochemical Analysis

  • Sample Collection: At the end of the treatment period, fast the animals overnight. Collect blood via cardiac puncture under anesthesia.

  • Serum Separation: Allow blood to clot, then centrifuge to separate the serum. Store serum at -80°C until analysis.

  • Parameter Measurement: Use commercially available assay kits and an automated biochemical analyzer to measure the following parameters:[23][24]

    • Glycemic Control: Fasting Blood Glucose, HbA1c, Serum Insulin.

    • Lipid Profile: Total Cholesterol (TC), Triglycerides (TG), High-Density Lipoprotein (HDL-C), Low-Density Lipoprotein (LDL-C).

    • Liver Function: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST).[18]

    • Kidney Function: Blood Urea Nitrogen (BUN), Creatinine.

Protocol 4: Pancreatic Histopathology

  • Tissue Collection: Immediately after sacrifice, carefully dissect the pancreas.

  • Fixation: Fix the pancreatic tissue in 10% neutral buffered formalin.

  • Processing: Dehydrate the tissue through graded alcohols, clear in xylene, and embed in paraffin wax.

  • Sectioning: Cut thin sections (4-5 µm) using a microtome.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: Examine the slides under a light microscope. Assess the morphology of the islets of Langerhans, looking for changes in size, number, and signs of degeneration, atrophy, or regeneration in the different groups.[25][26][27] The diabetic control group is expected to show atrophied and contracted islets, while treatment groups may show restoration of normal morphology.[26][28]

Data Presentation and Expected Outcomes

Quantitative data should be presented clearly in tables for straightforward comparison. The following tables represent expected outcomes based on the known pharmacology of the drugs.

Table 1: Expected Effects on Glycemic Control and Body Weight

Parameter Normal Control (NC) Diabetic Control (DC) Teneligliptin (TNL) Metformin (MET)
Final Body Weight (g) 350 ± 20 240 ± 25 260 ± 20 255 ± 22
Fasting Blood Glucose (mg/dL) 95 ± 8 350 ± 40 180 ± 30** 165 ± 25**
HbA1c (%) 4.5 ± 0.3 10.5 ± 1.2 7.0 ± 0.8** 6.5 ± 0.7**
Serum Insulin (ng/mL) 2.5 ± 0.4 1.1 ± 0.3 1.8 ± 0.4* 1.2 ± 0.3
OGTT AUC (mg.min/dL) 15000 ± 1200 45000 ± 3500 28000 ± 2500** 25000 ± 2800**

Values are represented as Mean ± SD. *p<0.05, **p<0.01 compared to Diabetic Control.

Table 2: Expected Effects on Serum Lipid and Safety Parameters

Parameter Normal Control (NC) Diabetic Control (DC) Teneligliptin (TNL) Metformin (MET)
Total Cholesterol (mg/dL) 70 ± 5 140 ± 15 110 ± 12* 100 ± 10**
Triglycerides (mg/dL) 80 ± 10 200 ± 25 150 ± 20* 130 ± 18**
ALT (U/L) 40 ± 5 95 ± 12 65 ± 8* 60 ± 7**
AST (U/L) 120 ± 15 250 ± 30 180 ± 25* 170 ± 22**

Values are represented as Mean ± SD. *p<0.05, **p<0.01 compared to Diabetic Control.

Discussion and Interpretation

  • Efficacy on Glycemic Control: Both Teneligliptin and Metformin are expected to significantly reduce fasting blood glucose and HbA1c levels compared to the diabetic control group. Metformin might show a slightly stronger effect on fasting glucose due to its primary action on hepatic glucose output.[9] Teneligliptin is anticipated to show a more pronounced improvement in the OGTT, particularly in the early post-glucose challenge phase, reflecting its mechanism of enhancing glucose-dependent insulin secretion.[29]

  • Effect on Insulin and β-cells: Teneligliptin is expected to increase serum insulin levels, a direct consequence of its incretin-enhancing effect.[6] Histopathology may reveal that Teneligliptin helps preserve β-cell mass and function. Metformin is not an insulin secretagogue and is not expected to significantly raise insulin levels; its primary benefit is improving insulin sensitivity.[12]

  • Lipid and Safety Profiles: Both drugs are anticipated to improve the lipid profile. Metformin often shows robust effects on lipids, which is linked to AMPK activation.[11] Both treatments are expected to ameliorate the diabetes-induced elevation in liver enzymes, indicating a hepatoprotective effect.

  • Comparative Insights: This study design allows for a direct comparison of an incretin-based therapy versus a classic insulin sensitizer. The results will highlight the different, yet effective, approaches to managing hyperglycemia. While both are effective, Teneligliptin's glucose-dependent mechanism offers a lower intrinsic risk of hypoglycemia compared to insulin secretagogues, a feature that is beneficial in clinical practice.[29]

Conclusion

This guide details a comprehensive in vivo protocol to compare the anti-diabetic properties of Teneligliptin and Metformin. By employing a well-validated diabetic animal model and assessing a range of glycemic, biochemical, and histological endpoints, researchers can obtain critical data on the respective efficacy and mechanisms of action. Such preclinical comparative studies are vital for informing clinical trial design and advancing the development of more effective and personalized therapies for type 2 diabetes mellitus.

References

  • ResearchGate. (n.d.). Animal models in type 2 diabetes research: An overview.
  • American Diabetes Association. (1990). Cellular Mechanism of Action of Metformin. Diabetes, 39(6).
  • Semantic Scholar. (n.d.). Animal Models in Type 2 Diabetes Mellitus Research: Pros and Cons.
  • Oxford Academic. (n.d.). Animal Models of Type 2 Diabetes: Clinical Presentation and Pathophysiological Relevance to the Human Condition. ILAR Journal.
  • ResearchGate. (n.d.). Metformin- Mechanisms of action and use for the treatment of type 2 diabetes mellitus.
  • Charles River Laboratories. (n.d.). Type 2 Diabetes Mouse Models.
  • PubMed Central (NIH). (n.d.). Spontaneous Type 2 Diabetic Rodent Models.
  • Oxford Academic. (n.d.). Cellular and Molecular Mechanisms of Metformin Action. Endocrine Reviews.
  • ResearchGate. (2018). Experimental model of Streptozotocin-Nicotinamide induced Diabetes Mellitus type II in Sprague-Dawley rats : Step by step protocol and the encountered issues.
  • Ovid. (n.d.). Cellular and Molecular Mechanisms of Metformin Action.
  • PubMed Central (NIH). (2017). The mechanisms of action of metformin. Diabetologia, 60(9), 1577–1585.
  • Patsnap Synapse. (2024). What is the mechanism of Teneligliptin?.
  • Journal of Pharmaceutical Research International. (n.d.). Teneligliptin- An Effective Dipeptidyl Peptidase – 4 Inhibitor In The Management Of Type 2 Diabetes Mellitus : An Overview.
  • Creative Biolabs. (n.d.). Streptozotocin induced Diabetes: Protocols & Experimental Insights.
  • Frontiers. (n.d.). Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials.
  • CABI Digital Library. (n.d.). HISTOPATHOLOGICAL CHANGES OF THE PANCREAS IN EXPERIMENTAL DIABETES ON WISTAR RATS.
  • Scirp.org. (n.d.). Teneligliptin: Heralding Change in Type 2 Diabetes.
  • ResearchGate. (n.d.). (PDF) Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes.
  • Pharmacology Discovery Services. (n.d.). Glucose, Blood, Oral Glucose Tolerance Test (OGTT), Rat.
  • ResearchGate. (n.d.). Histopathology of pancreatic tissue samples of diabetic rats treated....
  • NDI Neuroscience. (n.d.). STZ-Induced Diabetes Model – Protocol.
  • Allied Academies. (n.d.). HISTOLOGICAL CHANGES IN ISLETS OF LANGERHANS OF PANCREAS IN ALLOXAN-INDUCED DIABETIC RATS FOLLOWING EGYPTIAN HONEY BEE VENOM TREATMENTS.
  • bioRxiv. (2018). Hematological and Serum Biochemical Analysis of Streptozotocin-Induced Insulin Dependent Diabetes Mellitus in Male Adult Wistar Rats.
  • ResearchGate. (n.d.). Histopathology of the pancreatic tissue sample of diabetes induced... | Download Scientific Diagram.
  • PubMed Central (NIH). (2017). Changes in pancreatic histology, insulin secretion and oxidative status in diabetic rats following treatment with Ficus deltoidea and vitexin. BMC Complementary and Alternative Medicine, 17, 320.
  • PubMed. (2014). [Biochemical and pathological analysis of mice with type 2 diabetes mellitus induced by high-fat diet and low-dose streptozotocin injections]. Nan Fang Yi Ke Da Xue Xue Bao, 34(8), 1115-1120.
  • PubMed Central (NIH). (n.d.). Nicotinamide attenuates streptozotocin-induced diabetes complications and increases survival rate in rats: role of autonomic nervous system.
  • Scribd. (n.d.). Streptozotocin Diabetic Models in Rodents.
  • ResearchGate. (n.d.). FEATURES OF BIOCHEMICAL BLOOD PARAMETERS CHANGES IN RATS UNDER DIFFERENT EXPERIMENTAL MODELS OF ALLOXAN-INDUCED DIABETES.
  • IJNRD. (2024). Anti-Diabetic In-Vivo Animal Models: A Review.
  • Journal of Applied Biological Chemistry. (n.d.). Antidiabetic Activities Analysis by Oral Glucose Tolerance Test in Rats.
  • PubMed Central (NIH). (2018). Comparative Biochemical and Histopathological Studies on the Efficacy of Metformin and Virgin Olive Oil against Streptozotocin-Induced Diabetes in Sprague-Dawley Rats. Journal of Diabetes Research, 2018, 9825756.
  • MMPC. (2024). Oral Glucose Tolerance Test.
  • Frontiers. (n.d.). DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature.
  • Pharmacognosy Journal. (2016). Toxicology and Oral Glucose Tolerance Test (OGTT) of Thai Medicinal Plant Used for Diabetes control, Phyllanthus acidus L..
  • ResearchGate. (n.d.). Protocol for the treatment of oral glucose tolerance test in rats.
  • PubMed Central (NIH). (2024). Efficacy and Safety of DPP-4 Inhibitors and Metformin Combinations in Type 2 Diabetes: A Systematic Literature Review and Network Meta-Analysis.
  • PubMed Central (NIH). (n.d.). Effect of Dipeptidyl Peptidase-4 Inhibitors vs. Metformin on Major Cardiovascular Events Using Spontaneous Reporting System and Real-World Database Study.
  • Dove Medical Press. (2024). DPP-4 Inhibitors, Metformin Combinations for T2DM.
  • Dove Medical Press. (n.d.). Efficacy and safety of dipeptidyl peptidase-4 inhibitors in combination with metformin.

Sources

Validation

A Comparative Guide to the Long-Term Glycemic Control of Teneligliptin Hydrobromide

This guide provides an in-depth validation of the long-term glycemic control afforded by Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. Designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation of the long-term glycemic control afforded by Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product summary. It offers a comparative analysis against other therapeutic alternatives, grounded in long-term clinical data, and details the rigorous experimental methodologies required to validate such claims. Our objective is to present a holistic view, combining mechanistic insights with robust, reproducible evidence to support informed decision-making in both clinical research and therapeutic strategy.

Mechanistic Framework: The Rationale for Potent and Sustained DPP-4 Inhibition

Teneligliptin's efficacy is rooted in its potent and sustained inhibition of the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, Teneligliptin increases the bioavailability of active GLP-1 and GIP, which in turn potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells.[1][3] This dual action leads to improved glycemic control, particularly for postprandial glucose excursions.[1]

A key differentiator for Teneligliptin is its unique chemical structure, characterized by five consecutive rings forming a "J-shaped" pharmacophore.[1] This configuration allows for strong and sustained binding to the DPP-4 enzyme, contributing to its long-lasting effect from a once-daily dose.[1][4]

cluster_0 cluster_1 cluster_2 Pancreatic Response Food Intake Food Intake GLP-1/GIP Release GLP-1/GIP Release Food Intake->GLP-1/GIP Release Stimulates DPP-4 Enzyme DPP-4 Enzyme GLP-1/GIP Release->DPP-4 Enzyme Substrate Active GLP-1/GIP Active GLP-1/GIP GLP-1/GIP Release->Active GLP-1/GIP Increases Levels Inactive Peptides Inactive Peptides DPP-4 Enzyme->Inactive Peptides Degrades Teneligliptin Teneligliptin Teneligliptin->DPP-4 Enzyme Inhibits Insulin Secretion Insulin Secretion Active GLP-1/GIP->Insulin Secretion Stimulates (β-cells) Glucagon Secretion Glucagon Secretion Active GLP-1/GIP->Glucagon Secretion Suppresses (α-cells) Glycemic Control Glycemic Control Insulin Secretion->Glycemic Control Improves Glucagon Secretion->Glycemic Control Improves

Caption: Teneligliptin's DPP-4 Inhibition Pathway.

Comparative Analysis of Long-Term Glycemic Efficacy

The ultimate validation of an anti-diabetic agent lies in its ability to provide sustained glycemic control over the long term. Teneligliptin has demonstrated robust and durable efficacy in numerous clinical studies. The data presented below summarizes its performance, particularly in comparison to other DPP-4 inhibitors.

Glycated Hemoglobin (HbA1c) Reduction

HbA1c is the gold standard for assessing long-term glycemic control, reflecting average blood glucose over the preceding 2-3 months.[5] Teneligliptin has shown a significant and sustained reduction in HbA1c levels in studies extending up to three years.

A large-scale, 3-year post-marketing surveillance study in Japan (RUBY) provided real-world evidence of Teneligliptin's durability. The study found a mean HbA1c reduction of -0.70% that was sustained for the entire 3-year period.[6] Furthermore, studies of 52 weeks have consistently shown significant improvements.[7][8] One notable prospective observational study followed patients who were inadequately controlled on other DPP-4 inhibitors. After switching to Teneligliptin, these patients experienced a further significant decrease in HbA1c of -0.52% at 52 weeks, suggesting a potentially greater potency.[9][10][11]

Parameter Study Duration Teneligliptin Performance (Change from Baseline) Comparator: Other DPP-4 Inhibitors (General)
HbA1c Reduction 52 Weeks-0.52% to -0.9%[7][9][10]A meta-analysis showed a general DPP-4 inhibitor reduction of -0.65% vs. placebo.[9][12]
3 Years-0.70% (Sustained)[6]Long-term (2+ years) sustained improvement reported, specific values vary.[9]
Fasting Plasma Glucose (FPG) 12 Weeks-18.32 mg/dL (vs. placebo)[13][14]Significant reductions reported across the class.[13]
Postprandial Glucose (PPG) 12 Weeks-46.94 mg/dL (2h PPG vs. placebo)[13][14]Effective in reducing postprandial glucose excursions.[13]
Long-Term Safety and Tolerability Profile

Long-term adherence and patient outcomes are critically dependent on a drug's safety and tolerability. The 3-year RUBY surveillance, involving over 10,000 patients, established a favorable long-term safety profile for Teneligliptin, with no new safety concerns identified.[6] The overall incidence of adverse drug reactions (ADRs) was low at 3.85%.[6]

Adverse Event Teneligliptin (Long-Term Data) Comparator: Other DPP-4 Inhibitors (General Profile)
Hypoglycemia Low incidence (0.24% - 0.56% across age groups in 3-year study), similar to placebo when not used with insulin/sulfonylureas.[15]Low risk of hypoglycemia is a hallmark of the DPP-4 inhibitor class.[13]
Gastrointestinal Events Most frequent ADR class, but low overall incidence (0.68%), including constipation.[6]Generally well-tolerated with some reports of mild GI side effects.[3]
Weight Gain Consistently shown to be weight-neutral.[3][13]Generally considered weight-neutral across the class.[13]
Renal Impairment Can be administered without dose adjustment in patients with any stage of renal impairment, including those on dialysis.[13][15]Dose adjustments are required for some DPP-4 inhibitors based on renal function.
Cardiovascular Events A thorough QT/QTc study found that the maximum recommended dose (40 mg) prolonged the QTcF by 4.9 ms. Caution is advised for patients prone to QT prolongation.[4][7]Generally considered to have a neutral effect on cardiovascular outcomes.[3]

Experimental Protocols for Validation

The integrity of the data presented relies on standardized, validated experimental protocols. As a Senior Application Scientist, it is imperative to not only present results but also to provide the methodologies that ensure their reproducibility and trustworthiness.

Generalized Workflow for a Comparative Clinical Trial

Long-term efficacy studies are typically designed as randomized, double-blind, active-comparator trials to minimize bias and provide a direct comparison of therapeutic effects.[3]

cluster_0 Phase 1: Screening & Enrollment cluster_1 Phase 2: Randomization & Treatment cluster_2 Phase 3: Long-Term Follow-Up cluster_3 Phase 4: Analysis Screening Patient Screening (T2DM, HbA1c ≥7.0%) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Data Collection (HbA1c, FPG, Vitals) InformedConsent->Baseline Randomization Randomization Baseline->Randomization ArmA Arm A: Teneligliptin 20mg QD Randomization->ArmA ArmB Arm B: Comparator Drug QD Randomization->ArmB FollowUp12 Week 12 Assessment ArmA->FollowUp12 ArmB->FollowUp12 FollowUp24 Week 24 Assessment FollowUp12->FollowUp24 FollowUp52 Week 52 Assessment FollowUp24->FollowUp52 DataAnalysis Statistical Analysis (Primary Endpoint: ΔHbA1c from Baseline) FollowUp52->DataAnalysis

Sources

Comparative

A Comparative Analysis of Teneligliptin's Effects on GLP-1 and GIP Levels: A Guide for Researchers

This guide provides an in-depth comparative analysis of teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and its effects on the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and its effects on the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from key clinical studies, elucidates the underlying biochemical pathways, and presents detailed experimental protocols for the accurate assessment of these hormones.

Introduction: The Incretin Effect and the Role of Teneligliptin

The incretin effect, a physiological phenomenon characterized by the enhanced insulin secretion following oral glucose administration compared to an equivalent intravenous glucose infusion, is primarily mediated by GLP-1 and GIP.[1][2] These gut-derived hormones are crucial for maintaining glucose homeostasis. However, their biological activity is short-lived due to rapid degradation by the enzyme DPP-4.[1][2]

DPP-4 inhibitors, or "gliptins," represent a significant class of oral antidiabetic agents that function by preserving the active forms of GLP-1 and GIP, thereby amplifying their glucoregulatory actions.[1][2] Teneligliptin is a potent and selective DPP-4 inhibitor with a unique "J-shaped" structure that contributes to its strong and sustained binding to the DPP-4 enzyme.[3] This guide will delve into a comparative analysis of teneligliptin's impact on GLP-1 and GIP levels, drawing on available clinical evidence to differentiate its profile from other members of the DPP-4 inhibitor class.

The Incretin Hormones: GLP-1 and GIP Signaling Pathways

Understanding the downstream signaling cascades of GLP-1 and GIP is fundamental to appreciating the therapeutic mechanism of teneligliptin. Both hormones exert their effects through G-protein coupled receptors (GPCRs) on pancreatic β-cells, leading to a glucose-dependent increase in insulin secretion.

GLP-1 Receptor Signaling

Upon binding to its receptor (GLP-1R) on pancreatic β-cells, GLP-1 initiates a signaling cascade that potentiates insulin secretion. The key steps are outlined in the diagram below.

GLP1_Signaling cluster_membrane Plasma Membrane GLP1R GLP-1 Receptor G_protein Gs Protein GLP1R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Synthesizes G_protein->AC Activates GLP1 Active GLP-1 GLP1->GLP1R Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GLP-1 Receptor Signaling Pathway in Pancreatic β-cells.

GIP Receptor Signaling

Similar to GLP-1, GIP enhances insulin secretion through its specific receptor (GIPR). The signaling pathway shares common elements with the GLP-1 cascade, primarily involving the activation of adenylate cyclase and the subsequent increase in intracellular cAMP.

GIP_Signaling cluster_membrane Plasma Membrane GIPR GIP Receptor G_protein Gs Protein GIPR->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Synthesizes G_protein->AC Activates GIP Active GIP GIP->GIPR Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GIP Receptor Signaling Pathway in Pancreatic β-cells.

Comparative Clinical Data: Teneligliptin vs. Other DPP-4 Inhibitors

Clinical studies have demonstrated the efficacy of teneligliptin in improving glycemic control by increasing active incretin levels. A key area of interest for researchers is how these effects compare to other established DPP-4 inhibitors.

Effects on GLP-1 Levels

Head-to-head clinical trials provide the most robust evidence for comparative efficacy. A study by Kurozumi et al. (2018) compared the effects of teneligliptin and sitagliptin in patients with type 2 diabetes. The findings indicated that teneligliptin significantly increased the active GLP-1 level at 30 minutes after a meal load.[4][5]

DPP-4 InhibitorDosageComparatorKey Finding on Active GLP-1 LevelsReference
Teneligliptin 20 mg/daySitagliptin (50 mg/day)Significantly increased GLP-1 level at 30 minutes post-meal (P = 0.030).[4][5]
Sitagliptin 50 mg/dayTeneligliptin (20 mg/day)Increase in post-meal GLP-1 levels was not statistically significant in this study.[4][5]
Effects on GIP Levels

Data directly comparing the effects of teneligliptin on GIP levels against other DPP-4 inhibitors is more limited. However, a study by Tsuchimochi et al. (2015) provided valuable insights into teneligliptin's standalone effect. The study reported significant elevations of postprandial active GIP levels following teneligliptin administration.[3][6][7]

DPP-4 InhibitorDosageKey Finding on Active GIP LevelsReference
Teneligliptin 20 mg/daySignificant elevations of postprandial active GIP levels were observed.[3][6][7]

While direct comparative data is sparse, the fundamental mechanism of DPP-4 inhibition suggests that all drugs in this class will increase active GIP levels.[2] The magnitude of this effect may vary depending on the specific pharmacokinetic and pharmacodynamic properties of each inhibitor.

Experimental Protocols for Incretin Hormone Assessment

Accurate quantification of active GLP-1 and GIP is critical for evaluating the efficacy of DPP-4 inhibitors. The following sections outline a standardized workflow for clinical research.

Experimental Workflow Overview

The overall process involves a meal tolerance test to stimulate incretin secretion, followed by blood sample collection and analysis using specific immunoassays.

Experimental_Workflow Patient_Prep Patient Preparation (Fasting, Medication Washout) MTT Mixed-Meal Tolerance Test (MMTT) Patient_Prep->MTT Blood_Sampling Timed Blood Sampling (with DPP-4 Inhibitor) MTT->Blood_Sampling Plasma_Processing Plasma Separation and Storage (-80°C) Blood_Sampling->Plasma_Processing ELISA ELISA for Active GLP-1 and GIP Plasma_Processing->ELISA Data_Analysis Data Analysis and Pharmacokinetic Modeling ELISA->Data_Analysis

Caption: Workflow for Assessing Incretin Hormone Levels.

Step-by-Step Methodology: Mixed-Meal Tolerance Test (MMTT) and Sample Analysis

Objective: To measure the postprandial response of active GLP-1 and GIP levels following administration of a DPP-4 inhibitor.

1. Patient Preparation:

  • Subjects should fast for at least 8-10 hours overnight.
  • A standardized diet may be provided for a set number of days leading up to the test to ensure consistency.
  • Washout periods for any interfering medications should be strictly followed as per the study protocol.

2. Baseline Sampling:

  • Prior to the meal and drug administration, a baseline blood sample is collected.

3. Drug Administration:

  • The investigational DPP-4 inhibitor (e.g., teneligliptin) or placebo is administered at a specified time before the meal.

4. Mixed-Meal Tolerance Test (MMTT):

  • A standardized liquid meal (e.g., Ensure® or a custom-prepared meal with a defined composition of carbohydrates, proteins, and fats) is consumed by the subject within a specified timeframe (typically 5-10 minutes).

5. Timed Blood Sampling:

  • Blood samples are collected at predefined intervals post-meal (e.g., -15, 0, 15, 30, 60, 90, 120, and 180 minutes).
  • Crucially, blood should be collected in tubes containing a DPP-4 inhibitor (e.g., sitagliptin or a proprietary inhibitor cocktail) and a protease inhibitor cocktail to prevent ex vivo degradation of active GLP-1 and GIP.

6. Sample Processing and Storage:

  • Immediately after collection, blood samples should be centrifuged at a low temperature (e.g., 4°C) to separate the plasma.
  • The resulting plasma is then aliquoted and stored at -80°C until analysis to ensure long-term stability of the incretin hormones.

7. Quantification of Active GLP-1 and GIP:

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits specifically designed to detect the active forms of GLP-1 (7-36 amide and 7-37) and GIP (1-42) are recommended.
  • Follow the manufacturer's protocol for the ELISA, including the preparation of standard curves and quality controls.
  • The results are typically expressed in pmol/L or pg/mL.

Conclusion and Future Directions

The available evidence indicates that teneligliptin is an effective DPP-4 inhibitor that significantly increases the levels of both active GLP-1 and GIP.[3][6][7] Head-to-head studies suggest that teneligliptin may have a more pronounced effect on postprandial GLP-1 levels compared to sitagliptin.[4][5] While direct comparative data on GIP levels are less abundant, the shared mechanism of action of DPP-4 inhibitors provides a strong rationale for teneligliptin's efficacy in preserving this incretin as well.

For researchers and drug development professionals, these findings underscore the importance of conducting comprehensive comparative studies that measure both GLP-1 and GIP to fully characterize the incretin-enhancing profiles of different DPP-4 inhibitors. Future research should focus on well-designed, head-to-head clinical trials with standardized MMTT protocols and robust analytical methods to further elucidate the potential differential effects of various gliptins on the full spectrum of incretin hormones. This will enable a more nuanced understanding of their therapeutic benefits and aid in the development of more targeted and effective treatments for type 2 diabetes.

References

  • Tsuchimochi, W., Ueno, H., Yamashita, E., Tsubouchi, C., Sakoda, H., Nakamura, S., & Nakazato, M. (2015). Teneligliptin improves glycemic control with the reduction of postprandial insulin requirement in Japanese diabetic patients. Endocrine Journal, 62(1), 13-20. Available at: [Link]

  • CARE Hospitals. (n.d.). Teneligliptin: Uses, Side Effects, Precautions and More. Available at: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Teneligliptin? Available at: [Link]

  • Tsuchimochi, W., Ueno, H., Yamashita, E., Tsubouchi, C., Sakoda, H., Nakamura, S., & Nakazato, M. (2015). Teneligliptin improves glycemic control with the reduction of postprandial insulin requirement in Japanese diabetic patients. Endocrine Journal, 62(1), 13-20. Available at: [Link]

  • Frontiers. (2023, August 9). Impact of dipeptidyl peptidase-4 inhibitors on glucose-dependent insulinotropic polypeptide in type 2 diabetes mellitus: a systematic review and meta-analysis. Available at: [Link]

  • National Institutes of Health. (2020, April 3). GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials. Available at: [Link]

  • National Institutes of Health. (n.d.). A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. Available at: [Link]

  • National Institutes of Health. (n.d.). Interrupting prolonged sitting reduces postprandial GIP but not GLP-1 responses in type 2 diabetes. Available at: [Link]

  • Frontiers. (n.d.). Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis. Available at: [Link]

  • Kurozumi, A., Okada, Y., Arao, T., Tanaka, Y. (2018). Comparison of the Effects of Teneligliptin and Sitagliptin, Two Dipeptidyl Peptidase 4 Inhibitors with Different Half-Lives, on Glucose Fluctuation and Glucagon-Like Peptide-1 in Type 2 Diabetes Mellitus. Journal of UOEH, 40(1), 1-9. Available at: [Link]

  • Kurozumi, A., Okada, Y., Arao, T., Tanaka, Y. (2018). Comparison of the Effects of Teneligliptin and Sitagliptin, Two Dipeptidyl Peptidase 4 Inhibitors with Different Half-Lives, on Glucose Fluctuation and Glucagon-Like Peptide-1 in Type 2 Diabetes Mellitus. Journal of UOEH, 40(1), 1-9. Available at: [Link]

  • National Institutes of Health. (n.d.). Exogenous glucose-dependent insulinotropic polypeptide worsens post prandial hyperglycemia in type 2 diabetes. Available at: [Link]

  • National Institutes of Health. (2020, November 2). Effect of Switching from Linagliptin to Teneligliptin Dipeptidyl Peptidase-4 Inhibitors in Older Patients with Type 2 Diabetes Mellitus. Available at: [Link]

  • National Institutes of Health. (n.d.). A ProspectIve, OpeN-Label, Randomized Study Comparing EffIcacy and Safety of Teneligliptin VErsus Sitagliptin in Indian Patients with Inadequately Controlled Type 2 Diabetes Mellitus: INSITES Study. Available at: [Link]

  • American Diabetes Association. (2008, January 1). Differential Antidiabetic Efficacy of Incretin Agonists Versus DPP-4 Inhibition in High Fat–Fed Mice. Available at: [Link]

  • Scite.ai. (n.d.). Comparison of the Effects of Teneligliptin and Sitagliptin, Two Dipeptidyl Peptidase 4 Inhibitors with Different Half-Lives, on Glucose Fluctuation and Glucagon-Like Peptide-1 in Type 2 Diabetes Mellitus. Available at: [Link]

  • International Journal of Basic & Clinical Pharmacology. (n.d.). Comparative effect of vildagliptin and teneligliptin on HbA1c, glycemic efficacy and insulin sensitivity. Available at: [Link]

  • ResearchGate. (n.d.). Comparative effect of vildagliptin and teneligliptin on HbA1c, glycemic efficacy and insulin sensitivity. Available at: [Link]

  • National Institutes of Health. (2020, November 2). Effect of Switching from Linagliptin to Teneligliptin Dipeptidyl Peptidase-4 Inhibitors in Older Patients with Type 2 Diabetes Mellitus. Available at: [Link]

  • National Institutes of Health. (2024, December 6). Comparative efficacy and safety of dipeptidyl peptidase-4 inhibitors in adults with type 2 diabetes mellitus: A network meta-analysis. Available at: [Link]

  • ClinicalTrials.Veeva. (2019, February 22). Teneligliptin Versus Linagliptin in Diabetes Mellitus Type Two Patients. Available at: [Link]

  • National Institutes of Health. (n.d.). Efficacy of linagliptin and teneligliptin for glycemic control in type 2 diabetic patients with chronic kidney disease: assessment by continuous glucose monitoring; a pilot study. Available at: [Link]

  • JMPAS. (n.d.). Teneligliptin versus vildagliptin in Indian patients with type 2 diabetes inadequately controlled with metformin. Available at: [Link]

  • Yonsei University. (n.d.). Effect of switching from linagliptin to teneligliptin dipeptidyl peptidase-4 inhibitors in older patients with type 2 diabetes mellitus. Available at: [Link]

  • Impactfactor. (n.d.). Comparing Vildagliptin SR 100mg and Teneligliptin 20mg in Type 2 Diabetes Study. Available at: [Link]

Sources

Validation

Comparative Analysis of Teneligliptin Versus Placebo on Vascular Endothelial Function: A Technical Guide for Researchers

This guide provides an in-depth comparison of the dipeptidyl peptidase-4 (DPP-4) inhibitor, teneligliptin, against placebo, with a specific focus on its impact on vascular endothelial function. Synthesizing data from pre...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the dipeptidyl peptidase-4 (DPP-4) inhibitor, teneligliptin, against placebo, with a specific focus on its impact on vascular endothelial function. Synthesizing data from preclinical and clinical studies, this document is intended for researchers, scientists, and drug development professionals seeking to understand the vascular-protective effects of teneligliptin beyond its primary glucose-lowering action.

Introduction: The Intersection of Glycemic Control and Vascular Health

Teneligliptin is a potent and selective DPP-4 inhibitor widely used in the management of type 2 diabetes mellitus (T2DM).[1] The primary mechanism of DPP-4 inhibitors involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), thereby enhancing glucose-dependent insulin secretion.[1][2] However, a growing body of evidence suggests that the therapeutic benefits of this drug class extend to the cardiovascular system.[3]

Vascular endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis and is a strong predictor of future cardiovascular events.[2][3] It is characterized by impaired endothelium-dependent vasodilation, a pro-inflammatory state, and increased oxidative stress. In conditions such as T2DM, chronic hyperglycemia exacerbates endothelial dysfunction, creating a self-perpetuating cycle of vascular damage.[4] This guide critically evaluates the evidence from studies comparing teneligliptin to placebo, elucidating its potential as a therapeutic agent for improving endothelial health.

Pathophysiological Rationale: Why Target the Endothelium?

The vascular endothelium is a dynamic organ that regulates vascular tone, inflammation, and coagulation. In T2DM, several factors contribute to its dysfunction:

  • Hyperglycemia-Induced Oxidative Stress: High glucose levels lead to the overproduction of reactive oxygen species (ROS), which quenches nitric oxide (NO), the primary endothelium-derived vasodilator, and damages endothelial cells.[4]

  • Inflammation: A chronic low-grade inflammatory state, characteristic of T2DM, promotes the expression of adhesion molecules on endothelial cells, facilitating leukocyte adhesion and infiltration.

  • Reduced Nitric Oxide (NO) Bioavailability: Endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production, becomes uncoupled in a high-oxidative-stress environment, leading to further ROS production instead of NO.

DPP-4 is expressed on the surface of endothelial cells, and its activity is elevated in T2DM, contributing directly to endothelial dysfunction.[2] Therefore, inhibiting DPP-4 with teneligliptin presents a direct therapeutic strategy to counteract these pathological processes.

Proposed Mechanism of Teneligliptin's Vascular Effects

The vasoprotective effects of teneligliptin are believed to be multifactorial, extending beyond its GLP-1-mediated actions. The proposed signaling pathways involve a synergistic reduction in oxidative stress and inflammation.

  • GLP-1 Dependent and Independent Pathways: By inhibiting DPP-4, teneligliptin increases local and systemic GLP-1 levels. GLP-1 receptors on endothelial cells can trigger downstream signaling that enhances eNOS activity and promotes the expression of antioxidant enzymes.[4]

  • Reduction of Oxidative Stress: Clinical and preclinical studies have demonstrated that teneligliptin reduces oxidative stress. It has been shown to decrease levels of reactive oxygen metabolites and downregulate the expression of pro-oxidant enzymes in endothelial cells exposed to high glucose.[4][5]

  • Anti-Inflammatory Action: Teneligliptin can attenuate hyperglycemia-induced inflammation in endothelial cells by reducing the expression of pro-inflammatory cytokines and adhesion molecules.[6]

The following diagram illustrates the proposed signaling pathway for teneligliptin's beneficial effects on the endothelium.

G cluster_0 Teneligliptin cluster_1 Mechanism cluster_2 Endothelial Cell Response cluster_3 Physiological Outcome TENE Teneligliptin DPP4 DPP-4 Enzyme TENE->DPP4 Inhibits GLP1 ↑ Active GLP-1 TENE->GLP1 Increases ROS ↓ Reactive Oxygen Species (ROS) TENE->ROS INFLAM ↓ Pro-inflammatory Cytokines TENE->INFLAM eNOS ↑ eNOS Activity GLP1->eNOS ROS->eNOS Protects from uncoupling Vaso Improved Endothelium-Dependent Vasodilation INFLAM->Vaso Reduces dysfunction NO ↑ Nitric Oxide (NO) Bioavailability eNOS->NO NO->Vaso

Caption: Proposed signaling pathway of teneligliptin on endothelial function.

Clinical Evidence: Head-to-Head with Placebo/Control

Direct comparisons in clinical trials provide the most robust evidence of a drug's efficacy. Several studies have evaluated the effects of teneligliptin on validated measures of endothelial function, such as Flow-Mediated Dilation (FMD) and the Reactive Hyperemia Index (RHI).

A key randomized controlled trial by Akashi et al. investigated T2DM patients with or at high risk for acute coronary syndrome.[7][8] Another case-control study by Kato et al. examined T2DM patients with chronic kidney disease (CKD), comparing a switch to teneligliptin against continued treatment with another DPP-4 inhibitor, sitagliptin.[5]

Table 1: Summary of Quantitative Data from Clinical Studies

Study & PopulationIntervention GroupControl GroupEndpointBaseline (Intervention)Follow-up (Intervention)Change (Intervention)Change (Control)P-value (vs Control)
Akashi et al. 2023 [7][8] T2DM with ACS or high riskTeneligliptin (n=8)Standard Care (n=9)FMD (%)4.6 ± 2.48.4 ± 3.4+3.8 ± 2.1 -0.3 ± 2.90.006
Kato et al. 2016 [5][9] T2DM with CKDSwitch to Teneligliptin (n=22)Continue Sitagliptin (n=23)RHI1.49 ± 0.321.55 ± 0.29Significant Improvement No significant change<0.05
Kato et al. 2016 [5][9] T2DM with CKDSwitch to Teneligliptin (n=22)Continue Sitagliptin (n=23)d-ROMs (U.CARR)399.8 ± 88.4355.5 ± 92.0Significant Decrease No significant changeN/A

Expert Interpretation: The data consistently demonstrates that teneligliptin significantly improves measures of endothelial function compared to control groups. In the Akashi et al. study, the improvement in FMD was striking and occurred independently of significant changes in glycemic control or lipid profiles, pointing towards a direct vascular effect.[7][8] Similarly, the Kato et al. study showed that switching to teneligliptin provided superior benefits in improving the Reactive Hyperemia Index and reducing systemic oxidative stress in a high-risk population with CKD, an effect not seen with continued sitagliptin treatment.[5][9][10]

Experimental Protocols and Workflows

To ensure the reproducibility and validity of findings, standardized protocols are essential. The measurement of Flow-Mediated Dilation (FMD) is a cornerstone technique in assessing endothelial function.

Protocol: Brachial Artery Flow-Mediated Dilation (FMD) Measurement

This protocol describes a validated, non-invasive ultrasound method to assess endothelium-dependent vasodilation.

1. Patient Preparation (Causality: Minimize Confounding Variables)

  • Fasting: Patient must fast for at least 8-12 hours. This minimizes metabolic variables, such as postprandial hyperglycemia and hyperlipidemia, that can transiently affect endothelial function.

  • Medication/Substance Abstinence: Patient should abstain from caffeine, nicotine, and alcohol for at least 12 hours. Vasoactive substances must be withheld for an appropriate duration (e.g., nitrates for 24 hours). This ensures the measured response is not influenced by external pharmacological agents.

  • Rest Period: Allow the patient to rest in a supine position for 10-15 minutes in a quiet, temperature-controlled room before the scan. This establishes a stable hemodynamic baseline.

2. Baseline Imaging (Causality: Establish a Reference Point)

  • Probe Placement: Use a high-frequency linear array transducer (≥7 MHz) to image the brachial artery longitudinally, 2-10 cm above the antecubital fossa.

  • Image Optimization: Adjust gain and focus to clearly visualize the anterior and posterior walls of the artery (the "media-adventitia" interfaces).

  • Baseline Recording: Once a clear and stable image is obtained, record a continuous video loop of the artery and its diameter for at least 1 minute to establish the baseline diameter. Use ECG-gating to measure the diameter at end-diastole to minimize variability from the cardiac cycle.

3. Induction of Reactive Hyperemia (Causality: Stimulate Endothelial NO Release)

  • Cuff Placement: Place a blood pressure cuff on the forearm, distal to the imaged arterial segment.

  • Arterial Occlusion: Inflate the cuff to a suprasystolic pressure (typically 200-250 mmHg or 50 mmHg above systolic pressure) for exactly 5 minutes. This complete occlusion of blood flow creates a downstream ischemic state.

  • Cuff Deflation: Rapidly deflate the cuff. The subsequent surge in blood flow (reactive hyperemia) creates high shear stress on the endothelial cells.

4. Post-Deflation Imaging (Causality: Measure the Endothelial Response)

  • Continuous Recording: Continue to record the brachial artery for 3-5 minutes following cuff deflation.

  • Peak Dilation: The high shear stress stimulates endothelial cells to release nitric oxide (NO), causing the artery to dilate. The primary measurement is the peak arterial diameter achieved during this period.

5. Data Analysis (Causality: Quantify the Functional Response)

  • Diameter Measurement: Using specialized edge-detection software, measure the baseline diameter (D_base) and the peak diameter (D_peak) after cuff deflation.

  • FMD Calculation: Calculate the FMD as a percentage change from baseline:

    • FMD (%) = [(D_peak - D_base) / D_base] * 100

Experimental Workflow: Randomized Placebo-Controlled Trial

The diagram below outlines a typical workflow for a clinical trial designed to assess the effect of teneligliptin on endothelial function.

G cluster_screening Phase 1: Screening & Enrollment cluster_baseline Phase 2: Baseline Assessment cluster_randomization Phase 3: Randomization cluster_treatment Phase 4: Treatment Period cluster_followup Phase 5: Follow-up Assessment cluster_analysis Phase 6: Data Analysis Screen Patient Screening (e.g., T2DM, Stable Meds) Consent Informed Consent Screen->Consent Enroll Enrollment Consent->Enroll BaseAssess Baseline Measurements - FMD / RHI - Blood Biomarkers - HbA1c, Lipids Enroll->BaseAssess Random Randomization (1:1) BaseAssess->Random TeneGrp Group A: Teneligliptin Random->TeneGrp PlacGrp Group B: Placebo Random->PlacGrp Treat Treatment Period (e.g., 24-28 Weeks) Double-Blind TeneGrp->Treat PlacGrp->Treat FollowAssess Follow-up Measurements - FMD / RHI - Blood Biomarkers - HbA1c, Lipids Treat->FollowAssess Unblind Unblinding FollowAssess->Unblind Analysis Statistical Analysis (Compare Δ between groups) Unblind->Analysis

Caption: Workflow of a randomized, placebo-controlled clinical trial.

Conclusion and Future Directions

Future research should focus on larger, long-term cardiovascular outcome trials to determine if these improvements in surrogate markers of endothelial health translate into a reduction in major adverse cardiovascular events. Further mechanistic studies are also warranted to fully dissect the GLP-1-dependent versus independent pathways through which teneligliptin and other DPP-4 inhibitors exert their pleiotropic vascular effects.

References

  • Teneligliptin protects against ischemia/reperfusion-induced endothelial permeability in vivo and in vitro.RSC Publishing.
  • Effects of dipeptidyl peptidase 4 inhibition on the endothelial control of the vascular tone.PubMed Central.
  • 1096-P: DPP-4 Inhibitor Teneligliptin Improves the Vascular Endothelial Function via Mechanism Different from Changes of EPCs Levels and Blood Glucose Metabolism.American Diabetes Association.
  • Effects of dipeptidyl peptidase 4 inhibition on the endothelial control of the vascular tone.PubMed.
  • Teneligliptin, a DPP-4 Inhibitor, Improves Vascular Endothelial Function via Divergent Actions Including Changes in Circulating Endothelial Progenitor Cells.National Institutes of Health (NIH).
  • Teneligliptin enhances the beneficial effects of GLP-1 in endothelial cells exposed to hyperglycemic conditions.National Institutes of Health (NIH).
  • DPP4 Promotes Human Endothelial Cell Senescence and Dysfunction via the PAR2–COX-2–TP Axis and NLRP3 Inflammasome Activation.Hypertension.
  • DPP-4 Inhibitors Have Different Effects on Endothelial Low-Grade Inflammation and on the M1-M2 Macrophage Polarization Under Hyp.Dove Medical Press.
  • Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging.Frontiers.
  • Teneligliptin, a DPP-4 Inhibitor, Improves Vascular Endothelial Function via Divergent Actions Including Changes in Circulating Endothelial Progenitor Cells.PubMed.
  • Impact of teneligliptin on oxidative stress and endothelial function in type 2 diabetes patients with chronic kidney disease: a case–control study.National Institutes of Health (NIH).
  • Impact of teneligliptin on oxidative stress and endothelial function in type 2 diabetes patients with chronic kidney disease: a case-control study.PubMed.
  • Impact of teneligliptin on oxidative stress and endothelial function in type 2 diabetes patients with chronic kidney disease: a.SciSpace.

Sources

Comparative

A Comparative Safety Assessment of Teneligliptin within the Dipeptidyl Peptidase-4 Inhibitor Class

Introduction: The Clinical Imperative for Safety in Glycemic Control The management of type 2 diabetes mellitus (T2DM) has been significantly advanced by the advent of dipeptidyl peptidase-4 (DPP-4) inhibitors, or "glipt...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Imperative for Safety in Glycemic Control

The management of type 2 diabetes mellitus (T2DM) has been significantly advanced by the advent of dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins".[1] This class of oral antihyperglycemic agents offers a nuanced approach to glucose homeostasis by augmenting the endogenous incretin system.[1][2] By inhibiting the DPP-4 enzyme, these drugs prevent the rapid degradation of incretin hormones—glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4] The resulting increase in active incretin levels stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, leading to improved glycemic control with a characteristically low risk of hypoglycemia.[2][4]

Core Mechanism of Action: A Shared Pathway with Structural Nuances

All DPP-4 inhibitors share a fundamental mechanism of action. They competitively and reversibly bind to the DPP-4 enzyme, preventing it from cleaving and inactivating GLP-1 and GIP.[4] This enzymatic blockade enhances the downstream effects of these incretins on pancreatic α- and β-cells, ultimately lowering both fasting and postprandial glucose levels.[4]

Teneligliptin is distinguished by its unique "J-shaped" structure, formed by five consecutive rings, which anchors it firmly to the S1, S2, and S2' extensive subsites of the DPP-4 enzyme. This structural feature is thought to contribute to its potent and long-lasting inhibitory effects.[6]

DPP4_Inhibition_Pathway cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas Ingestion Nutrient Ingestion L_Cells Intestinal L-Cells Ingestion->L_Cells stimulates GLP1 Active GLP-1 & GIP (Incretins) L_Cells->GLP1 release Beta_Cells β-Cells Insulin Insulin Secretion (Glucose-Dependent) Beta_Cells->Insulin increases Alpha_Cells α-Cells Glucagon Glucagon Secretion Alpha_Cells->Glucagon decreases Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose (hepatic glucose production) GLP1->Beta_Cells stimulates GLP1->Alpha_Cells suppresses DPP4_Enzyme DPP-4 Enzyme GLP1->DPP4_Enzyme substrate for Inactive_Metabolites Inactive Metabolites DPP4_Enzyme->Inactive_Metabolites degrades to Teneligliptin Teneligliptin & Other DPP-4 Inhibitors Teneligliptin->DPP4_Enzyme INHIBITS

Caption: Mechanism of DPP-4 Inhibition.

Comparative Analysis of Key Safety Parameters

The safety profile of a chronic therapy is a composite of its effects across multiple physiological systems. Below, we dissect the evidence for Teneligliptin relative to its class.

Cardiovascular (CV) Safety

A critical consideration for any anti-diabetic agent is its impact on cardiovascular outcomes. Large-scale cardiovascular outcome trials (CVOTs) have established the general cardiovascular safety of the DPP-4 inhibitor class, showing no increased risk of major adverse cardiovascular events (MACE) compared to placebo.[7][8]

  • Heart Failure: A point of divergence within the class emerged from the SAVOR-TIMI 53 and EXAMINE trials, which reported a statistically significant increased risk of hospitalization for heart failure (HHF) with saxagliptin and a similar trend with alogliptin, respectively.[8][9] In contrast, the TECOS trial for sitagliptin and the CARMELINA trial for linagliptin did not show an increased risk of HHF.[8][9]

  • Teneligliptin's Profile: While Teneligliptin lacks a dedicated large-scale CVOT, available evidence is reassuring. Studies have shown it does not cause clinically significant QT prolongation, a key marker for proarrhythmic risk.[10][11] Some research even suggests potential benefits, including improvements in left ventricular diastolic function and endothelial function.[10][11][12] Furthermore, a real-world retrospective study in Korea demonstrated that Teneligliptin had a neutral effect on CV risk compared to sulfonylureas.[9]

Risk of Hypoglycemia

The glucose-dependent mechanism of action is a hallmark of the DPP-4 inhibitor class, conferring a very low intrinsic risk of hypoglycemia when used as monotherapy.[2][4][13]

  • Comparative Evidence: The incidence of hypoglycemia with Teneligliptin is consistently low and comparable to placebo in clinical trials.[6][13][14] Meta-analyses and head-to-head studies have shown no significant differences in hypoglycemia risk among Teneligliptin, Sitagliptin, and other gliptins.[14][15][16] This favorable profile is a significant advantage over older drug classes like sulfonylureas.

Renal Safety and Dosing Considerations

Given the high prevalence of chronic kidney disease (CKD) in patients with T2DM, the renal safety and dosing requirements of an anti-diabetic drug are of profound clinical importance. This is an area where Teneligliptin exhibits a distinct and advantageous profile.

  • Other DPP-4 Inhibitors: Most gliptins, including Sitagliptin, Saxagliptin, and Vildagliptin, are primarily excreted by the kidneys. This necessitates dose adjustments in patients with renal impairment to avoid drug accumulation and potential toxicity. Linagliptin is an exception, being primarily excreted via the enterohepatic system, thus requiring no dose adjustment.

  • Teneligliptin's Advantage: Teneligliptin is eliminated through a dual pathway of both renal and hepatic excretion.[6][10][11] This pharmacokinetic property means that no dose adjustment is required for Teneligliptin, even in patients with severe renal impairment or end-stage renal disease (ESRD) requiring dialysis.[10][17][18][19] This was robustly confirmed in the large-scale, 3-year RUBY post-marketing surveillance in Japan, which found no new safety concerns across all stages of renal function.[20][21][22][23]

Pancreatitis and Pancreatic Cancer

An association between incretin-based therapies and pancreatitis or pancreatic cancer has been a topic of investigation. Early concerns arose from preclinical studies and post-marketing case reports.

  • Class-Wide Evidence: Extensive subsequent research, including large meta-analyses of randomized controlled trials encompassing all major DPP-4 inhibitors, has not supported a causal link.[24][25] The data show that treatment with DPP-4 inhibitors is not associated with an increased risk of pancreatitis or pancreatic cancer compared to placebo or other active comparators.[24] While some observational studies have reported conflicting results, the consensus from robust clinical trial data is that there is no definitive association.[26][27]

Dermatological Safety: Bullous Pemphigoid

An emerging safety signal for the entire DPP-4 inhibitor class is an association with an increased risk of bullous pemphigoid (BP), an autoimmune blistering skin disease.[28]

  • Teneligliptin-Associated Cases: Numerous case reports and series have documented the onset of BP in patients treated with Teneligliptin, as well as other gliptins.[28][29][30][31][32] The mechanism is hypothesized to involve immune dysregulation triggered by DPP-4 inhibition.[28] This represents a significant, albeit rare, adverse event that requires clinical vigilance. Discontinuation of the DPP-4 inhibitor often leads to remission of the condition.

General Tolerability

Teneligliptin is generally well-tolerated. The large-scale RUBY surveillance, involving over 10,000 patients with a median exposure of three years, provides robust real-world data.

  • Adverse Drug Reactions (ADRs): In this surveillance, ADRs occurred in only 3.85% of patients, with serious ADRs in 1.09%.[20][21][23][33] The most frequently reported class of ADRs was gastrointestinal disorders (0.68%), including constipation.[20][21][22][33] The overall safety profile is similar to that of other DPP-4 inhibitors, which most commonly include nasopharyngitis, headache, and upper respiratory tract infections.[7][13]

Summary of Comparative Safety Profiles

Safety ParameterTeneligliptinSitagliptinVildagliptinSaxagliptinLinagliptin
Major Adverse CV Events (MACE) Neutral[9]Neutral[8]NeutralNeutral[8]Neutral[9]
Hospitalization for Heart Failure No evidence of increased risk[9][10]No increased risk[8]Insufficient dataIncreased risk [8]No increased risk[9]
Hypoglycemia Risk Low, similar to placebo[13][14]LowLowLowLow
Renal Dose Adjustment Required No [10][17][19]YesYesYesNo
Risk of Pancreatitis No established association[24]No established association[24]No established association[24]No established association[24]No established association[24]
Risk of Bullous Pemphigoid Yes (Class Effect)[28][29][31]Yes (Class Effect)Yes (Class Effect)Yes (Class Effect)Yes (Class Effect)
Primary Route of Excretion Renal & Hepatic (Dual)[10]RenalRenalRenalBiliary/Fecal

Methodologies for Safety Assessment: From Clinical Trials to Real-World Evidence

The comprehensive safety profile of a drug is built upon a foundation of rigorous experimental and observational studies. As a Senior Application Scientist, it is crucial to understand the causality behind these methodological choices.

Experimental Protocol 1: Thorough QT/QTc Study
  • Causality & Rationale: To definitively assess a drug's potential to cause delayed cardiac repolarization (a risk factor for fatal arrhythmias), regulatory agencies mandate a "Thorough QT/QTc Study." This is a self-validating system designed to detect even small effects on the QT interval with high precision. The choice of healthy volunteers minimizes confounding variables from underlying disease or concomitant medications. The inclusion of placebo and a positive control (e.g., moxifloxacin) validates the study's sensitivity.

  • Step-by-Step Methodology:

    • Subject Recruitment: Enroll a cohort of healthy male and female volunteers.

    • Study Design: Employ a randomized, double-blind, multi-period crossover design. Each subject receives the study drug at a therapeutic dose (e.g., Teneligliptin 20 mg), a supratherapeutic dose (e.g., Teneligliptin 40 mg), a placebo, and a positive control.

    • Data Collection: Collect triplicate 12-lead electrocardiograms (ECGs) at baseline and at multiple time points post-dose, coinciding with peak plasma concentrations. Simultaneously, draw blood samples for pharmacokinetic analysis.

    • ECG Analysis: Centralized, blinded reading of ECGs to determine the QT interval, corrected for heart rate using a correction formula like Fridericia's (QTcF).

    • Statistical Analysis: The primary endpoint is the time-matched, placebo-subtracted change from baseline in QTcF (ΔΔQTcF). An upper bound of the 95% confidence interval for ΔΔQTcF below 10 ms is the standard for a negative result.

    • Exposure-Response Analysis: Model the relationship between the drug's plasma concentration and the change in QTcF to characterize the risk across the entire dosing range.

Experimental Protocol 2: Post-Marketing Real-World Evidence (RWE) Study
  • Causality & Rationale: Randomized controlled trials (RCTs) are the gold standard for efficacy but often enroll idealized patient populations. RWE studies are essential for evaluating safety in a broader, more heterogeneous patient population encountered in routine clinical practice, including the elderly and those with multiple comorbidities. This approach is crucial for detecting rare adverse events and comparing the long-term safety of different therapies.

  • Workflow for a Comparative Safety RWE Study:

RWE_Workflow DS 1. Data Source Selection (e.g., National Health Claims Database) CH 2. Cohort Definition (New users of Teneligliptin vs. Comparator) DS->CH PSM 3. Propensity Score Matching (Balance baseline covariates like age, sex, comorbidities) CH->PSM FU 4. Follow-Up & Outcome Ascertainment (Track patients for safety endpoints, e.g., HHF, MACE) PSM->FU SA 5. Statistical Analysis (e.g., Cox Proportional Hazards Model) FU->SA IR 6. Interpretation & Reporting (Calculate Hazard Ratios and Confidence Intervals) SA->IR

Caption: Workflow for a Real-World Evidence Study.

Conclusion and Future Perspectives

The available evidence indicates that Teneligliptin possesses a safety profile that is broadly comparable to other agents in the DPP-4 inhibitor class. It demonstrates excellent cardiovascular and general tolerability with a low risk of hypoglycemia.[9][10][14] Its most significant distinguishing advantage lies in its unique pharmacokinetic profile, which allows for its use in patients with any degree of renal impairment without the need for dose adjustment—a major benefit in the management of a diabetic population with a high prevalence of CKD.[10][11][17][19]

Vigilance is warranted for the class-wide risk of bullous pemphigoid, an important consideration in clinical practice.[28] While current data are reassuring, the absence of a dedicated long-term cardiovascular outcomes trial for Teneligliptin remains a gap in the evidence. Future research, including head-to-head comparative effectiveness and safety trials, will be invaluable in further delineating the relative merits of each DPP-4 inhibitor and solidifying Teneligliptin's place in the therapeutic armamentarium for type 2 diabetes.

References

  • Kadowaki, T., Haneda, M., Ito, H., Sasaki, K., Matsukawa, M., & Yamada, Y. (2020). Long-Term, Real-World Safety and Efficacy of Teneligliptin: A Post-Marketing Surveillance of More Than 10,000 Patients with Type 2 Diabetes in Japan. Advances in Therapy, 37(4), 1538–1552. [Link]

  • Li, M., et al. (2022). Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis. Frontiers in Endocrinology. [Link]

  • Wu, S., et al. (2025). Comparative efficacy and safety of dipeptidyl peptidase-4 inhibitors in adults with type 2 diabetes mellitus: A network meta-analysis. Diabetes, Obesity and Metabolism, 27(3), 1217-1225. [Link]

  • Kadowaki, T., et al. (2019). Long-Term, Real-World Safety and Efficacy of Teneligliptin: A Post-Marketing Surveillance of More Than 10000 Patients with Type 2 Diabetes in Japan. Diabetes Therapy, 11(1), 237-250. [Link]

  • Kadowaki, T., et al. (2019). Long-Term, Real-World Safety and Efficacy of Teneligliptin. Springer Link. [Link]

  • Craddy, P., et al. (2014). Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison. PLoS ONE, 9(7), e101968. [Link]

  • Kadowaki, T., et al. (2019). Long-Term, Real-World Safety and Efficacy of Teneligliptin: A Post-Marketing Surveillance of More Than 10,000 Patients with Type 2 Diabetes in Japan. ResearchGate. [Link]

  • Ito, H., et al. (2020). Long-Term, Real-World Safety and Efficacy of Teneligliptin: A Post-Marketing Surveillance of... Okayama University. [Link]

  • Azoulay, L., et al. (2021). Comparative Safety of Dipeptidyl Peptidase-4 Inhibitors Versus Sulfonylureas and Other Glucose-lowering Therapies for Three Acute Outcomes. Diabetes Care, 44(1), 136-144. [Link]

  • Patel, D. K., et al. (2016). Teneligliptin: a review on cardio-renal safety. International Journal of Basic & Clinical Pharmacology, 5(2), 239-246. [Link]

  • Morita, Y., et al. (2019). Teneligliptin-associated bullous pemphigoid in an elderly man with diabetes. Journal of Cutaneous Immunology and Allergy, 2(1), 27-28. [Link]

  • Craddy, P., et al. (2014). Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison. ResearchGate. [Link]

  • Drucker, D. J. (2011). Mechanism of Action of DPP-4 Inhibitors—New Insights. The Journal of Clinical Endocrinology & Metabolism, 96(6), 1673–1675. [Link]

  • Singh, A. K., et al. (2020). DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature. Frontiers in Pharmacology, 11, 141. [Link]

  • Dr. Oracle. (n.d.). What is the mechanism of action of DPP4 (Dipeptidyl Peptidase-4) inhibitors? Dr.Oracle. [Link]

  • Patel, D. K., et al. (2016). Teneligliptin: a review on cardio-renal safety. International Journal of Basic & Clinical Pharmacology. [Link]

  • Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705. [Link]

  • Otsuki, H., et al. (2018). Safety and Efficacy of Teneligliptin in Patients with Type 2 Diabetes Mellitus and Impaired Renal Function: Interim Report from Post-marketing Surveillance. Diabetes Therapy, 9(3), 1071-1085. [Link]

  • Morita, Y., et al. (2018). Teneligliptin-associated bullous pemphigoid in an elderly man with diabetes. ResearchGate. [Link]

  • Ghosal, S., et al. (2016). Efficacy and safety of teneligliptin. Indian Journal of Endocrinology and Metabolism, 20(1), 12-18. [Link]

  • Sharma, S. K., et al. (2016). Teneligliptin in management of type 2 diabetes mellitus. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 9, 251-260. [Link]

  • He, L., et al. (2018). Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Frontiers in Pharmacology, 9, 948. [Link]

  • Kim, M. K., et al. (2021). Efficacy and Safety of Switching to Teneligliptin in Patients with Type 2 Diabetes Inadequately Controlled with Dipeptidyl Peptidase-4 Inhibitors: 52-Week Results from a Prospective Observational Study. Diabetes Therapy, 12(11), 2893-2907. [Link]

  • Patel, D. K., et al. (2016). Teneligliptin: a review on cardio-renal safety. SciSpace. [Link]

  • Kim, J., et al. (2021). Effect of Teneligliptin versus Sulfonylurea on Major Adverse Cardiovascular Outcomes in People with Type 2 Diabetes Mellitus: A Real-World Study in Korea. Endocrinology and Metabolism, 36(4), 785-794. [Link]

  • Dicembrini, I., et al. (2020). Pancreatitis and pancreatic cancer in patientes treated with Dipeptidyl Peptidase-4 inhibitors: An extensive and updated meta-analysis of randomized controlled trials. Diabetes Research and Clinical Practice, 159, 107981. [Link]

  • Kage, Y., et al. (2018). Case of bullous pemphigoid associated with teneligliptin accompanied by severe mucous membrane involvement. The Journal of Dermatology, 45(7), e205-e206. [Link]

  • Otsuki, H., et al. (2018). Safety and Efficacy of Teneligliptin in Patients with Type 2 Diabetes Mellitus and Impaired Renal Function: Interim Report from Post-marketing Surveillance. springermedizin.de. [Link]

  • Sharma, A., et al. (2024). Comparison of safety profiles of DPP-4 inhibitors with SGLT-2 inhibitors in type 2 diabetes mellitus: a systematic review. Cureus, 16(5), e59885. [Link]

  • Al-Kuraishy, H. M., et al. (2023). Teneligliptin: A potential therapeutic approach for diabetic cardiomyopathy. World Journal of Diabetes, 14(7), 1017-1029. [Link]

  • National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. StatPearls. [Link]

  • Hashimoto, N., et al. (2017). Comparison of the Effects of Teneligliptin and Sitagliptin, Two Dipeptidyl Peptidase 4 Inhibitors with Different Half-Lives, on Glucose Fluctuation and Glucagon-Like Peptide-1 in Type 2 Diabetes Mellitus. Diabetes Technology & Therapeutics, 19(2), 123-130. [Link]

  • GI Oncology Now. (2024). This Diabetes Drug Increases the Risk of Pancreatic Cancer. GI Oncology Now. [Link]

  • Kishimoto, M. (2013). Teneligliptin: a DPP-4 inhibitor for the treatment of type 2 diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 6, 187-195. [Link]

  • Sharma, A., et al. (2025). From Diabetes to Dermatology: The Role of Teneligliptin in Bullous Pemphigoid Development. Current Diabetes Reviews. [Link]

  • Scheen, A. J. (2018). Incretins, Diabetes, Pancreatitis and Pancreatic Cancer: What the GI specialist needs to know. Gut, 67(10), 1754-1762. [Link]

  • Sharma, S. K., et al. (2016). Teneligliptin in management of type 2 diabetes mellitus. Dove Medical Press. [Link]

  • Zhong, J., et al. (2016). Cardiovascular safety of dipeptidyl peptidase-4 inhibitors: recent evidence on heart failure. Journal of Diabetes Research, 2016, 9702147. [Link]

  • UCI Health. (2024). Study: Popular diabetes drugs not linked to increased pancreatic cancer risk. UCI Health. [Link]

  • Sharma, A., et al. (2025). From Diabetes to Dermatology: The Role of Teneligliptin in Bullous Pemphigoid Development. ClinPGx. [Link]

Sources

Validation

A Comparative Guide to Bioequivalence of Generic versus Branded Teneligliptin Hydrobromide Formulations

This guide provides an in-depth comparison of generic and branded formulations of Teneligliptin hydrobromide, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes mellitus. As the paten...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of generic and branded formulations of Teneligliptin hydrobromide, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes mellitus. As the patent exclusivity for branded pharmaceuticals expires, the availability of generic alternatives offers significant cost advantages. However, for researchers, clinicians, and drug development professionals, the critical question is one of therapeutic equivalence. This document delves into the scientific principles of bioequivalence and presents available comparative data to guide informed decisions.

The Principle of Bioequivalence: More Than Just the Same Active Ingredient

For a generic drug to be approved for marketing, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require robust evidence that it is bioequivalent to the reference (branded) product.[1] Bioequivalence means that the generic formulation delivers the same amount of active ingredient into the bloodstream over the same period of time as the branded drug.[1] This is typically assessed through pharmacokinetic studies in healthy volunteers.

Two medicinal products are considered bioequivalent if their rate and extent of absorption (bioavailability) fall within a predefined acceptance range.[2] The key pharmacokinetic parameters measured are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.

  • AUC (Area Under the Curve): The total exposure to the drug over time.

For a generic product to be deemed bioequivalent, the 90% confidence interval for the ratio of the geometric means (generic/branded) of Cmax and AUC must lie within the acceptance range of 80% to 125%.[1]

Standard Bioequivalence Study Design for Teneligliptin

A typical bioequivalence study for a Teneligliptin hydrobromide formulation would follow a randomized, single-dose, two-period, two-sequence crossover design in healthy adult subjects. This design is considered the gold standard as it minimizes variability, and each subject acts as their own control.[3]

Experimental Protocol: A Step-by-Step Overview
  • Subject Recruitment: A cohort of healthy adult volunteers within a specified age and Body Mass Index (BMI) range are enrolled after providing informed consent.[3] A sample size calculation is performed to ensure the study has adequate statistical power to detect any potential differences between the formulations.[3]

  • Randomization and Dosing (Period 1): Subjects are randomly assigned to receive either a single dose of the generic (test) or branded (reference) Teneligliptin formulation. The dosing is typically done under fasting conditions.

  • Pharmacokinetic Blood Sampling: Blood samples are collected at predefined time points before and after drug administration to characterize the plasma concentration-time profile of Teneligliptin.

  • Washout Period: A sufficient washout period is allowed between the two treatment periods to ensure the complete elimination of the drug from the body.

  • Crossover and Dosing (Period 2): Subjects who received the test formulation in Period 1 now receive the reference formulation, and vice-versa.

  • Pharmacokinetic Blood Sampling (Period 2): Blood samples are collected again at the same predefined time points as in Period 1.

  • Bioanalytical Method: The concentration of Teneligliptin in the collected plasma samples is determined using a validated and sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

  • Statistical Analysis: The pharmacokinetic parameters (Cmax, AUC) are calculated for each subject for both formulations. Statistical analysis is then performed to determine the 90% confidence intervals for the geometric mean ratios of these parameters.

Bioequivalence_Study_Workflow cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Analysis s1 Subject Screening s2 Informed Consent s1->s2 s3 Enrollment of Healthy Volunteers s2->s3 p1_rand Randomization s3->p1_rand p1_dose Dosing: Test or Reference Formulation p1_rand->p1_dose p1_pk Pharmacokinetic Sampling p1_dose->p1_pk washout Washout Period p1_pk->washout p2_dose Dosing: Alternate Formulation washout->p2_dose p2_pk Pharmacokinetic Sampling p2_dose->p2_pk a1 Bioanalytical Quantification (LC-MS/MS) p2_pk->a1 a2 Pharmacokinetic Parameter Calculation (Cmax, AUC) a1->a2 a3 Statistical Analysis (90% Confidence Interval) a2->a3 decision Bioequivalence Decision a3->decision

Caption: A typical workflow for a two-period crossover bioequivalence study.

Pharmacokinetic Profile of Teneligliptin

The following table summarizes the key pharmacokinetic parameters of branded Teneligliptin, which serve as the benchmark for bioequivalence assessment.

ParameterValueReference
Time to Cmax (Tmax) 1.0 - 1.8 hours[5]
Half-life (t½) Approximately 24 hours[3][6]
Metabolism Primarily via CYP3A4 and FMO3[6]
Excretion Both renal and hepatic pathways[6]

Clinical Equivalence: A Real-World Comparison

While pharmacokinetic bioequivalence is the regulatory standard for generic approval, clinicians and researchers are often interested in comparative clinical efficacy and safety data. A recent study by Viswasanthi et al. provides valuable insights into the therapeutic outcomes of generic versus branded Teneligliptin in patients with type 2 diabetes mellitus over a six-month period.[7]

The study was a randomized trial involving 200 patients, with one group receiving branded Teneligliptin and the other receiving a generic formulation.[7] The key findings are summarized below:

ParameterBranded TeneligliptinGeneric TeneligliptinOutcome
Baseline HbA1c 7.50%7.90%-
HbA1c at 6 Months 6.40%6.50%Both formulations showed effective glycemic control.
HbA1c Reduction 1.10%1.40%Comparable reduction in HbA1c levels.
Baseline FBS (mg/dl) 170178-
FBS at 6 Months (mg/dl) 166165Both formulations demonstrated a similar reduction in fasting blood sugar.
Baseline Cholesterol (mg/dl) 197199-
Cholesterol at 6 Months (mg/dl) 175178Both formulations showed a significant improvement in lipid profiles.
Change in Serum Creatinine (mg/dl) +0.16+0.26Slight increases were observed in both groups, with no significant renal impairment noted.

Data sourced from Viswasanthi et al.[7]

The results of this study suggest that both the branded and generic formulations of Teneligliptin are effective in improving glycemic control and lipid profiles in patients with type 2 diabetes.[7] The observed differences in the reduction of HbA1c and the slight variations in other parameters were not reported as statistically significant, indicating comparable therapeutic outcomes.

Therapeutic_Equivalence_Evaluation cluster_inputs Formulations cluster_be Bioequivalence Assessment cluster_ce Clinical Equivalence Assessment generic Generic Teneligliptin pk_study Pharmacokinetic Study (Cmax, AUC) generic->pk_study clinical_trial Comparative Clinical Trial generic->clinical_trial branded Branded Teneligliptin branded->pk_study branded->clinical_trial be_criteria 90% CI for Cmax & AUC ratio within 80-125% pk_study->be_criteria therapeutic_equiv Therapeutic Equivalence be_criteria->therapeutic_equiv Infers efficacy Efficacy Endpoints (HbA1c, FBS) clinical_trial->efficacy safety Safety Profile (Adverse Events) clinical_trial->safety efficacy->therapeutic_equiv Supports safety->therapeutic_equiv Supports

Caption: Evaluating therapeutic equivalence through pharmacokinetic and clinical studies.

Conclusion

The foundation of generic drug approval lies in the demonstration of pharmacokinetic bioequivalence. While specific head-to-head bioequivalence study data for a particular generic Teneligliptin formulation may not always be publicly accessible, the stringent regulatory requirements ensure that any approved generic has met the rigorous standards for comparable rate and extent of absorption to the branded product.

Furthermore, the available clinical evidence comparing a generic and branded Teneligliptin formulation over a six-month period indicates comparable efficacy in managing key diabetic parameters such as HbA1c and fasting blood sugar, as well as improvements in lipid profiles.[7] This provides a strong indication of therapeutic equivalence in a clinical setting.

For researchers and drug development professionals, this guide underscores the importance of understanding both the pharmacokinetic principles of bioequivalence and the value of comparative clinical data. The confluence of these two streams of evidence provides a high degree of confidence in the interchangeability of branded and generic Teneligliptin hydrobromide formulations.

References

  • European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. [Link]

  • Viswasanthi, A., et al. (2024). Assessing the Therapeutic Outcomes and Safety of Generic vs Branded Teneligliptin in Type-2 Diabetic Patients: A Lipid Profile P. Impactfactor.
  • Kodgule, R., et al. (2022). A Randomized, Open-Label, Crossover Trial to Assess Bioequivalence of Teneligliptin 10 mg Twice-Daily with Teneligliptin 20 mg Once-Daily. Gavin Publishers. [Link]

  • European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. [Link]

  • Ghosh, S., et al. (2019). The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice. PMC - NIH. [Link]

  • Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. [Link]

  • Food and Drug Administration. (2022). Bioequivalence Studies for Generic Drug Development. [Link]

  • Karmakar, S., & Pal, T. K. (2023). A highly sensitive and specific LC-MS/MS QTRAP method for simultaneous estimation of active GLP-1 peptide and teneligliptin from Indian healthy human plasma for efficacy and bioequivalence study. World Journal of Pharmaceutical Research.
  • Teneligliptin: Heralding Change in Type 2 Diabetes. (2016). Scirp.org. [Link]

Sources

Comparative

A Comparative Guide to the Pharmacokinetics of Teneligliptin Across Diverse Patient Populations

This guide provides an in-depth, objective comparison of the pharmacokinetic profile of teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, in various patient populations. The information herein is intended for re...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the pharmacokinetic profile of teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, in various patient populations. The information herein is intended for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven insights to support further research and clinical understanding.

Introduction: Teneligliptin and its Unique Profile

Teneligliptin is a potent and selective DPP-4 inhibitor approved for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Its role is to increase the levels of active incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This action enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control with a minimal risk of hypoglycemia.[3][4]

What distinguishes teneligliptin is its unique "J-shaped" structure, formed by five consecutive rings, which contributes to its potent and long-lasting inhibitory effect on the DPP-4 enzyme.[4][5] A crucial aspect of its clinical utility is its pharmacokinetic profile, particularly its behavior in special patient populations where metabolic and excretory functions may be altered. This guide delves into the comparative pharmacokinetics of teneligliptin in healthy individuals and in patients with renal impairment, hepatic impairment, and in the elderly, providing the foundational data necessary for informed clinical application and research.

Baseline Pharmacokinetics in Healthy Adults

In healthy adult subjects, teneligliptin is readily absorbed after oral administration, with or without food.[3] It typically reaches maximum plasma concentration (Tmax) within 2 hours.[3] The drug exhibits a long terminal elimination half-life of approximately 24 hours, which supports a once-daily dosing regimen.[1][5]

Teneligliptin's elimination is a key feature of its profile. It follows a dual pathway of excretion: a portion is excreted unchanged by the kidneys, while the remainder is metabolized primarily by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3).[1][5] A mass balance study showed that after 216 hours, 45.4% of a radiolabeled dose was recovered in urine and 46.5% in feces.[4][6] This dual-route elimination has significant implications for its use in patients with organ impairment.[1][6]

Comparative Pharmacokinetics in Special Populations

The clinical utility of an antidiabetic agent is often defined by its safety and predictability in patients with comorbidities. The following sections compare the pharmacokinetic behavior of teneligliptin across key patient subgroups.

Patients with Renal Impairment

Chronic kidney disease (CKD) is a common comorbidity in patients with T2DM. The pharmacokinetics of many glucose-lowering drugs are affected by renal function, often necessitating dose adjustments.[6]

A pivotal study compared the pharmacokinetics of a single 20 mg oral dose of teneligliptin in subjects with varying degrees of renal impairment—mild, moderate, severe, and end-stage renal disease (ESRD) requiring dialysis—against matched healthy subjects.[7][8] The results demonstrated that while the total exposure (AUC₀-∞) to teneligliptin was increased in all renally impaired groups compared to healthy subjects, this increase was not correlated with the degree of impairment.[7][8] Crucially, the maximum plasma concentration (Cmax) was not significantly affected.[7] Furthermore, dialysis is not expected to significantly alter the drug's efficacy or safety profile.[7][9]

These findings are clinically significant because they indicate that the standard 20 mg once-daily dose of teneligliptin can be administered without adjustment across all stages of renal impairment, including ESRD.[1][4][9] This contrasts with several other DPP-4 inhibitors that require dose reduction in patients with compromised kidney function.[9]

Table 1: Comparative Pharmacokinetic Parameters of Teneligliptin in Renal Impairment vs. Healthy Subjects

Patient GroupCmax (ng/mL)AUC₀-∞ (ng·h/mL)T½ (h)Dose Adjustment Recommendation
Healthy Subjects ReferenceReference~24None
Mild Renal Impairment No significant effectIncreased, but < 2-foldUnremarkable changeNone Required[7][9]
Moderate Renal Impairment No significant effectIncreased, but < 2-foldUnremarkable changeNone Required[7][9]
Severe Renal Impairment No significant effectIncreased, but < 2-foldUnremarkable changeNone Required[7][9]
End-Stage Renal Disease (ESRD) No significant effectIncreased, but < 2-foldUnremarkable changeNone Required[7][9]
(Data synthesized from multiple sources indicating trends rather than specific values, as these can vary between studies.[5][7])
Patients with Hepatic Impairment

Given that teneligliptin is partially metabolized by the liver, its pharmacokinetics have also been evaluated in patients with hepatic impairment. A study involving subjects with mild (Child-Pugh score 5-6) and moderate (Child-Pugh score 7-9) hepatic impairment was conducted.[4][10]

The results showed that compared to healthy subjects, individuals with mild and moderate hepatic impairment had a higher maximal plasma concentration (Cmax) by approximately 25% and 38%, respectively.[10][11] Similarly, the total exposure (AUC₀-∞) was higher by 46% and 59%, respectively.[10][11] This was associated with a lower mean total clearance and a longer mean half-life (27.9 hours for mild and 30.9 hours for moderate impairment, compared to 24.8 hours in healthy subjects).[10][11]

Despite these increases, the changes in exposure were less than twofold, and overall, teneligliptin was well-tolerated.[10][11] While these findings suggest that dose adjustment may not be necessary, the data indicates that caution should be exercised when administering teneligliptin to this patient population.[10][11] No clinical studies have been conducted in patients with severe hepatic impairment.[4]

Table 2: Comparative Pharmacokinetic Parameters of Teneligliptin in Hepatic Impairment vs. Healthy Subjects

Patient GroupCmax Geometric LS Mean RatioAUC₀-∞ Geometric LS Mean RatioMean T½ (h)Dose Adjustment Recommendation
Healthy Subjects 100% (Reference)100% (Reference)24.8None
Mild Hepatic Impairment ~125%~146%27.9Caution Advised[4][10]
Moderate Hepatic Impairment ~138%~159%30.9Caution Advised[4][10]
Severe Hepatic Impairment Not StudiedNot StudiedNot StudiedCaution Required[4]
(Data sourced from Halabi et al., 2013.[10][11])
Elderly Patients

The growing prevalence of T2DM in the elderly population necessitates a clear understanding of drug pharmacokinetics in this group. Physiologically based pharmacokinetic (PBPK) modeling and clinical studies have been used to evaluate the effect of age on teneligliptin's profile.[12][13]

A clinical study comparing elderly (65-75 years) and non-elderly (45-64 years) subjects found that the pharmacokinetic profiles were similar, with the ratio of geometric least square means for Cmax and AUC being approximately 1.0.[5] More extensive PBPK simulations in virtual Japanese and Caucasian populations up to 98 years old suggested that while AUC tends to increase slightly with age, the change in Cmax is less pronounced.[12][13] These age-related changes are likely due to declines in renal and hepatic function but are not considered clinically significant to the point of requiring dose adjustments.[12]

Post-marketing surveillance data from over 10,000 patients in Japan, including a substantial number of elderly individuals (≥75 years), supports the safety and efficacy of teneligliptin in this demographic.[14] The incidence of adverse drug reactions (ADRs) showed no clear age-dependent increase, although serious ADRs were slightly more frequent in older patients, a common finding in this population.[14]

Experimental Methodologies: A Validating Protocol

To ensure the trustworthiness and reproducibility of pharmacokinetic data, a robust and self-validating experimental protocol is essential. The causality behind each step is critical for interpreting the results accurately.

Standard Protocol for a Single-Dose Pharmacokinetic Study in a Special Population

Objective: To compare the single-dose pharmacokinetic profile of teneligliptin in a specific patient population (e.g., moderate renal impairment) versus matched healthy controls.

Methodology:

  • Subject Screening and Enrollment (Rationale: To ensure subject safety and data integrity):

    • Recruit 8-12 subjects for the patient group and an equal number for a healthy control group, matched for age, weight, and gender.

    • Confirm patient status (e.g., creatinine clearance for renal impairment) and obtain informed consent.

    • Conduct a full physical examination and clinical laboratory tests to exclude subjects with contraindications.

  • Study Design (Rationale: To minimize variability and bias):

    • Employ an open-label, parallel-group design.

    • Subjects are admitted to the clinical research unit the evening before dosing.

    • A standardized meal is provided in the evening, followed by an overnight fast of at least 10 hours.

  • Drug Administration (Rationale: To ensure accurate and consistent dosing):

    • Administer a single oral dose of teneligliptin 20 mg with 240 mL of water.

    • Food is withheld for at least 4 hours post-dose. Water is permitted ad libitum except for 1 hour before and after dosing.

  • Blood Sampling (Rationale: To accurately characterize the plasma concentration-time curve):

    • Collect serial venous blood samples (approx. 5 mL) into K2-EDTA tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose.

    • Immediately centrifuge the samples at 4°C to separate plasma. Store plasma at -70°C or below until analysis.

  • Bioanalytical Method (Rationale: To ensure sensitive, specific, and accurate quantification of the drug):

    • Develop and validate a bioanalytical method, typically Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), for the quantification of teneligliptin in plasma.[15]

    • The method must meet regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

  • Pharmacokinetic Analysis (Rationale: To derive meaningful parameters from the concentration data):

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters: Cmax, Tmax, AUC₀-t, AUC₀-∞, T½, and clearance (CL/F).

    • Statistically compare the parameters between the patient and healthy control groups.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_pre Pre-Study Phase cluster_study Clinical Phase cluster_post Analytical & Analysis Phase A Subject Recruitment & Screening B Informed Consent A->B C Baseline Assessments B->C D Overnight Fasting & Admission C->D E Single 20mg Dose Administration D->E F Serial Blood Sampling (0-96 hours) E->F G Sample Processing (Centrifugation & Freezing) F->G H UPLC-MS/MS Bioanalysis G->H I Pharmacokinetic Parameter Calculation H->I J Statistical Comparison & Reporting I->J

Caption: Workflow for a clinical pharmacokinetic study.

Teneligliptin Elimination Pathways

G cluster_elimination Elimination Pathways A Teneligliptin (Oral Dose) B Systemic Circulation A->B C Renal Excretion (Unchanged Drug) ~34.4% B->C D Hepatic Metabolism ~65.6% B->D G Excretion (Urine & Feces) C->G E CYP3A4 (Major) FMO3 (Major) D->E Enzymes F Inactive Metabolites E->F F->G

Sources

Validation

Validating Teneligliptin's Non-Inferiority in Combination Therapies: A Comparative Guide

This guide provides an in-depth technical comparison of Teneligliptin's performance in combination therapies for Type 2 Diabetes Mellitus (T2DM). It is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Teneligliptin's performance in combination therapies for Type 2 Diabetes Mellitus (T2DM). It is designed for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to validate its non-inferiority against other therapeutic alternatives.

Introduction: The Clinical Niche for Teneligliptin

Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. Its primary mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, ultimately improving glycemic control. As a third-generation DPP-4 inhibitor, Teneligliptin's unique chemical structure, characterized by five consecutive rings, contributes to its high potency and sustained inhibition of the DPP-4 enzyme.[2]

In the landscape of T2DM management, combination therapy is often necessary when monotherapy with agents like metformin fails to achieve adequate glycemic control.[3] This guide focuses on validating the non-inferiority of Teneligliptin when added to existing treatment regimens, a critical step in establishing its therapeutic value and positioning within the market.

The Incretin Pathway and DPP-4 Inhibition

To understand the rationale behind using Teneligliptin, it's essential to visualize its role in the incretin signaling pathway.

cluster_gut Gut cluster_pancreas Pancreas cluster_circulation Circulation cluster_outcome Outcome Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) Beta-cells Beta-cells Incretin Hormones (GLP-1, GIP)->Beta-cells Stimulates Alpha-cells Alpha-cells Incretin Hormones (GLP-1, GIP)->Alpha-cells Inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme Degraded by Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion Improved Glycemic Control Improved Glycemic Control Insulin Secretion->Improved Glycemic Control Glucagon Secretion->Improved Glycemic Control Reduced inhibition of Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Teneligliptin Teneligliptin Teneligliptin->DPP-4 Enzyme Inhibits

DPP-4 Inhibitor Mechanism of Action

Designing a Non-Inferiority Trial: A Methodological Blueprint

The gold standard for validating a new therapeutic agent against an established one is the randomized, double-blind, non-inferiority trial. The objective is not to prove superiority, but to demonstrate that the new treatment is not unacceptably worse than the active comparator.[4]

The Rationale Behind Experimental Choices
  • Choice of Comparator: Selecting an appropriate active comparator is paramount. For a new DPP-4 inhibitor like Teneligliptin, established members of the same class, such as Sitagliptin or Vildagliptin, are logical choices. This allows for a direct comparison of efficacy and safety within the same therapeutic class.

  • Defining the Non-Inferiority Margin: This is a critical and complex step. The margin (delta, Δ) represents the largest clinically acceptable difference between the test drug and the active comparator.[4] For T2DM trials, regulatory bodies like the FDA and EMA have suggested a non-inferiority margin for HbA1c reduction of 0.3% to 0.4%.[5] This margin is determined based on historical data from placebo-controlled trials of the active comparator, ensuring that the new drug preserves a significant portion of the comparator's effect.[4][6]

  • Primary Endpoint: The primary efficacy endpoint in most T2DM trials is the change in glycated hemoglobin (HbA1c) from baseline.[7] HbA1c provides a reliable measure of long-term glycemic control, reflecting average blood glucose levels over the preceding two to three months.[8]

  • Patient Population: The study population should consist of patients with T2DM who are inadequately controlled on their current therapy (e.g., metformin monotherapy).[9] This ensures that the add-on effect of the study drugs can be accurately assessed.

Experimental Workflow: A Step-by-Step Protocol

The following diagram and protocol outline a typical workflow for a non-inferiority trial comparing Teneligliptin to another DPP-4 inhibitor as an add-on to metformin.

Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization (1:1) Randomization (1:1) Baseline Assessment->Randomization (1:1) Teneligliptin + Metformin Teneligliptin + Metformin Randomization (1:1)->Teneligliptin + Metformin Comparator + Metformin Comparator + Metformin Randomization (1:1)->Comparator + Metformin Follow-up Visits (e.g., Weeks 4, 8, 12, 24) Follow-up Visits (e.g., Weeks 4, 8, 12, 24) Teneligliptin + Metformin->Follow-up Visits (e.g., Weeks 4, 8, 12, 24) Comparator + Metformin->Follow-up Visits (e.g., Weeks 4, 8, 12, 24) Endpoint Assessment (Week 24) Endpoint Assessment (Week 24) Follow-up Visits (e.g., Weeks 4, 8, 12, 24)->Endpoint Assessment (Week 24) Data Analysis Data Analysis Endpoint Assessment (Week 24)->Data Analysis

Sources

Comparative

A Comparative Review of the Pleiotropic Effects of Various Gliptins

Abstract Dipeptidyl peptidase-4 (DPP-4) inhibitors, or gliptins, have become a cornerstone in the management of type 2 diabetes mellitus (T2DM). Their primary mechanism involves preventing the degradation of incretin hor...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dipeptidyl peptidase-4 (DPP-4) inhibitors, or gliptins, have become a cornerstone in the management of type 2 diabetes mellitus (T2DM). Their primary mechanism involves preventing the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1), thereby enhancing glucose-dependent insulin secretion.[1] However, a growing body of evidence from both preclinical and clinical studies reveals that the benefits of gliptins extend far beyond glycemic control.[2][3] These additional, or "pleiotropic," effects are of significant interest to researchers and drug developers, suggesting potential applications in cardiovascular, renal, inflammatory, and neurodegenerative diseases. This guide provides an in-depth comparative review of the pleiotropic effects of commonly prescribed gliptins—sitagliptin, vildagliptin, saxagliptin, linagliptin, and alogliptin—supported by experimental data and detailed methodologies.

Introduction: Beyond Glucose Control

The enzyme DPP-4 is not only responsible for incretin degradation but is also identical to the cell surface protein CD26, a transmembrane glycoprotein expressed on various cells, including lymphocytes (T-cells, B-cells), macrophages, and endothelial cells.[4][5] This dual role is central to understanding the pleiotropic actions of gliptins. By inhibiting DPP-4/CD26, gliptins not only amplify GLP-1 signaling but also modulate immune responses and the activity of other peptide substrates, leading to a wide array of non-glycemic effects.[2][6] This guide will dissect these effects, comparing the evidence for each major gliptin.

Cardiovascular Benefits: A Complex Picture

The cardiovascular (CV) implications of gliptins have been scrutinized in large-scale cardiovascular outcome trials (CVOTs). While these trials were primarily designed to establish safety, their results have offered valuable insights into the differential effects of various gliptins.[5][7]

Mechanisms of Cardioprotection

The proposed cardioprotective mechanisms are largely attributed to the enhancement of GLP-1 receptor (GLP-1R) signaling. Activation of GLP-1R in cardiomyocytes and endothelial cells triggers downstream pathways involving Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which are thought to improve endothelial function, reduce inflammation, and protect against ischemia/reperfusion injury.[8][9][10]

GLP1_Cardioprotection cluster_membrane Cell Membrane GLP1R GLP-1 Receptor AC Adenylyl Cyclase GLP1R->AC Gαs cAMP cAMP AC->cAMP GLP1 GLP-1 (Increased by Gliptins) GLP1->GLP1R PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC eNOS eNOS (activated) PKA->eNOS NO Nitric Oxide (NO) eNOS->NO Cardioprotection Cardioprotective Effects (Vasodilation, Anti-inflammatory) NO->Cardioprotection DPP4_Inflammation cluster_TCell T-Cell / Macrophage CD26 DPP-4 / CD26 NFkB NF-κB Pathway CD26->NFkB co-stimulation TCR TCR / TLR4 TCR->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Cytokines Gliptins Gliptins Gliptins->CD26 Inhibition Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->TCR

Caption: DPP-4/CD26 inhibition pathway for anti-inflammatory effects.

Comparative Experimental Data

Direct head-to-head clinical trials comparing the anti-inflammatory effects of different gliptins are limited. However, evidence from various studies suggests a class-wide effect with potential differences in potency.

Gliptin Model / Population Effect on Inflammatory Markers Reference
Sitagliptin T2DM PatientsDecreased plasma C-Reactive Protein (CRP) and TNF-α. Suppressed NF-κB binding.[11]
Vildagliptin T2DM PatientsMeta-analysis showed reductions in CRP.[12]
Linagliptin Human MonocytesPrevented LPS-stimulated IL-6 production in a concentration-dependent manner.[13]
Saxagliptin T2DM PatientsReduced levels of inflammatory biomarkers.[8]

Renal Protective Effects

Diabetic kidney disease (DKD) is a major complication of T2DM. Several gliptins have demonstrated renoprotective effects that appear to extend beyond their glucose-lowering capabilities. [6][14]

Mechanisms of Renoprotection

The mechanisms are multifactorial and include attenuation of inflammation, oxidative stress, and fibrosis within the kidney. [6]For example, sitagliptin has been shown to attenuate renal fibrosis by inhibiting the TGF-β/Smad and Wnt/β-catenin signaling pathways. [6]Saxagliptin inhibited tubulointerstitial fibrosis by reducing renal hypertrophy and NF-κB-mediated macrophage infiltration. [6]Linagliptin, which is primarily excreted via the enterohepatic system and requires no dose adjustment in renal impairment, has been extensively studied for its renal benefits. [14][15]It has been shown to reduce albuminuria and glomerulosclerosis in various preclinical models. [15]

Comparative Clinical Evidence on Albuminuria

A key marker for DKD is albuminuria. Several studies and major trials have shown that gliptins can reduce urinary albumin-to-creatinine ratio (UACR).

  • Saxagliptin : In the SAVOR-TIMI 53 trial, saxagliptin treatment led to improvements in UACR, shifting patients to lower albuminuria categories. [16][17]* Linagliptin : The CARMELINA trial demonstrated that linagliptin slowed the progression of albuminuria in patients with T2DM and established kidney disease. [16][18]* Sitagliptin : Clinical studies have reported that sitagliptin significantly reduces UACR in patients with T2DM. [17]* Vildagliptin & Saxagliptin : A head-to-head study showed that both saxagliptin and vildagliptin significantly reduced albuminuria over 12 weeks, independent of changes in HbA1c or blood pressure. [19] A meta-analysis suggests that while both DPP-4 inhibitors and SGLT2 inhibitors show renal benefits, SGLT2 inhibitors may be more effective at reducing the risk of albuminuria progression. [20]However, gliptins remain a valuable option, especially in patients where SGLT2 inhibitors are contraindicated or not tolerated. [6]

Neuroprotective Potential

Emerging preclinical evidence suggests that gliptins may have a neuroprotective role, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease. [21][22]

Mechanisms of Neuroprotection

The primary proposed mechanism is the enhancement of GLP-1 levels in the brain. GLP-1 and its receptors are found in the brain and are involved in learning, memory, and neuronal survival. [21][23]By increasing the bioavailability of GLP-1, DPP-4 inhibitors may help reduce neuroinflammation, oxidative stress, apoptosis, and the burden of β-amyloid plaques. [24][22]Some gliptins, like linagliptin, do not readily cross the blood-brain barrier, suggesting their neuroprotective effects may also be mediated by peripheral actions. [21][25]

  • Vildagliptin : Has shown protective effects against MPTP-induced motor dysfunction and dopaminergic neuronal apoptosis in a mouse model of Parkinson's disease. [26]* Linagliptin : Demonstrated dose-dependent therapeutic potential against neuronal insulin resistance and neuroinflammation in a rat model of Alzheimer's disease. [15]* Sitagliptin : Preclinical studies suggest it can reduce inflammation and improve cognitive function in models of neurodegeneration.

While promising, the evidence for neuroprotection is largely from animal models, and well-designed clinical trials are needed to confirm these effects in humans. [22][27]

Key Experimental Methodologies

To ensure the reproducibility and validity of findings related to gliptin pleiotropy, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

Protocol 1: Assessing Endothelial Function via Flow-Mediated Dilation (FMD)

This non-invasive ultrasound technique measures the dilation of an artery in response to an increase in blood flow, reflecting nitric oxide bioavailability and endothelial health. [4][18] Step-by-Step Methodology:

  • Patient Preparation: The subject rests in a supine position for at least 20 minutes in a quiet, temperature-controlled room to achieve a hemodynamic steady state. [28]2. Image Acquisition: A high-frequency ultrasound probe (>7 MHz) is used to obtain a longitudinal image of the brachial artery, 2-10 cm above the antecubital fossa. [28]3. Baseline Measurement: Once a clear image of the anterior and posterior intimal interfaces is obtained, baseline artery diameter and blood flow velocity are recorded for at least 30 seconds. [2][28]4. Inducing Reactive Hyperemia: A blood pressure cuff placed on the forearm, distal to the probe, is inflated to a suprasystolic pressure (e.g., 220-250 mmHg) for 5 minutes. This occludes arterial inflow. [2][4]5. Post-Occlusion Measurement: The cuff is rapidly deflated. This causes a sudden surge in blood flow (reactive hyperemia). The brachial artery diameter is continuously recorded for the next 2-3 minutes to capture the maximum dilation. [4][28]6. Data Analysis: FMD is calculated as the percentage change in peak artery diameter from the baseline diameter. FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] * 100. [18]

Caption: Experimental workflow for Flow-Mediated Dilation (FMD).

Protocol 2: Quantifying Atherosclerosis via En Face Oil Red O Staining

This method is used in preclinical animal models (e.g., ApoE-/- mice) to visualize and quantify lipid-rich atherosclerotic plaques across the entire aorta. [29] Step-by-Step Methodology:

  • Animal Perfusion: Anesthetize the mouse and perfuse transcardially with phosphate-buffered saline (PBS) to flush out blood, followed by 4% paraformaldehyde to fix the tissues. [29]2. Aorta Dissection: Carefully dissect the entire aorta from the heart to the iliac bifurcation. Meticulously clean away all perivascular adipose tissue under a dissecting microscope. [1][30]3. Longitudinal Opening: Cut the aorta open longitudinally to expose the intimal surface (en face preparation). [29]4. Staining:

    • Rinse the aorta with distilled water, then briefly with 60% isopropanol. [30] * Submerge the tissue in a freshly prepared and filtered Oil Red O solution for 60 minutes at room temperature. [1] * Destain by washing with 60% isopropanol for 20 minutes to remove background staining. [1][30] * Rinse thoroughly with distilled water. [1]5. Imaging and Quantification: Pin the opened aorta flat on a wax dish. Acquire high-resolution digital images. Use image analysis software (e.g., ImageJ) to measure the total aortic surface area and the red-stained (plaque) area. Plaque burden is expressed as a percentage of the total area.

Protocol 3: Measuring Inflammatory Cytokines via ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify specific cytokines (e.g., TNF-α, IL-6) in biological samples like cell culture supernatants or serum. [21][26] Step-by-Step Methodology (Sandwich ELISA):

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-TNF-α antibody) and incubate overnight at 4°C. [31][26]2. Blocking: Wash the plate and add a blocking buffer (e.g., 10% FBS in PBS) for 1 hour to prevent non-specific binding. [31][26]3. Sample Incubation: Wash the plate. Add standards (known concentrations of the cytokine) and samples (e.g., cell culture supernatants) to the wells and incubate for 2 hours. [21]4. Detection Antibody: Wash the plate. Add a biotin-conjugated detection antibody specific for a different epitope on the target cytokine and incubate for 1 hour. [21]5. Enzyme Conjugate: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour. The streptavidin binds to the biotin on the detection antibody. [21]6. Substrate Addition: Wash the plate thoroughly. Add a TMB substrate. The HRP enzyme will convert the substrate, causing a color change. [26]7. Stop Reaction & Read: Stop the reaction with an acid (e.g., 2N H2SO4). Measure the absorbance at 450 nm using a microplate reader. [26]8. Quantification: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of the cytokine in the unknown samples.

Conclusion and Future Directions

The evidence strongly supports the existence of significant pleiotropic effects for the gliptin class of drugs, spanning cardiovascular, renal, anti-inflammatory, and neuroprotective domains. While many of these benefits are linked to the potentiation of GLP-1 signaling, direct effects from inhibiting the enzymatic and signaling functions of DPP-4/CD26 are also crucial.

Comparative Summary:

  • Cardiovascular: All major gliptins demonstrate CV safety (non-inferiority to placebo for MACE). However, saxagliptin is associated with an increased risk of hospitalization for heart failure, a risk not observed with sitagliptin or linagliptin .

  • Renal: Linagliptin , saxagliptin , and sitagliptin have all shown a capacity to reduce albuminuria, a key marker of diabetic kidney disease. Linagliptin's unique pharmacokinetic profile (non-renal excretion) makes it a particularly attractive option in patients with renal impairment. [14]* Anti-inflammatory: All gliptins appear to possess anti-inflammatory properties, but direct comparative data on potency is lacking.

  • Neuroprotection: Preclinical data are promising for multiple gliptins, but this remains an investigational area requiring robust clinical trials.

Future research should focus on head-to-head trials designed specifically to compare these pleiotropic outcomes. Elucidating the precise molecular mechanisms that differentiate the effects of individual gliptins—for instance, the off-target effects or differences in DPP-4/DPP-8/DPP-9 selectivity—will be critical for optimizing their therapeutic use beyond glycemic control and personalizing treatment for patients with specific comorbidities.

References

A numbered list of all cited sources with titles and clickable URLs will be provided here.

  • In-text citation [4]refers to: Immunomodulatory activity of dipeptidyl peptidase-4 inhibitors in immune-related diseases. (Source: )

  • In-text citation [1]refers to: Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC. (Source: )

  • In-text citation [5]refers to: Gliptins and Cardiovascular Outcomes: A Comparative and Critical Analysis after TECOS. (Source: )

  • In-text citation [32]refers to: Dipeptidyl peptidase 4 inhibitors: Applications in innate immunity? - PMC - PubMed Central. (Source: )

  • In-text citation [33]refers to: DPP-4 Inhibitors as Therapeutic Modulators of Immune Cell Function and Associated Cardiovascular and Renal Insulin Resistance in Obesity and Diabetes - PubMed. (Source: )

  • In-text citation [21]refers to: Repositioning of dipeptidyl peptidase-4 inhibitors and glucagon like peptide-1 agonists as potential neuroprotective agents - PubMed Central. (Source: )

  • In-text citation refers to: Cut to the chase: a review of CD26/dipeptidyl peptidase‐4's (DPP4) entanglement in the immune system - PMC - PubMed Central. (Source: )

  • In-text citation [29]refers to: Cardiovascular safety of dipeptidyl peptidase-4 inhibitors: recent evidence on heart failure. (Source: )

  • In-text citation [28]refers to: Ultrasound Assessment of Endothelial Function: A Technical Guideline of the Flow-mediated Dilation Test - JoVE. (Source: _)

  • In-text citation [34]refers to: Comparative Cardiovascular Risks of Dipeptidyl Peptidase-4 Inhibitors: Analyses of Real-world Data in Korea - PMC - NIH. (Source: )

  • In-text citation [26]refers to: Neuroprotective Effects of the DPP4 Inhibitor Vildagliptin in In Vivo and In Vitro Models of Parkinson's Disease - MDPI. (Source: )

  • In-text citation [25]refers to: DPP-4 Inhibition and Neuroprotection : Diabetes - Ovid. (Source: )

  • In-text citation [35]refers to: Does anyone have a protocol for en face staining of the whole aorta using Oil Red O solution? | ResearchGate. (Source: )

  • In-text citation [36]refers to: Dipeptidyl peptidase-4 inhibitors and cardiovascular and renal disease in type 2 diabetes: What have we learned from the CARMELINA trial? - PMC - NIH. (Source: )

  • In-text citation [6]refers to: Renoprotective Effects of DPP-4 Inhibitors - PMC - NIH. (Source: )

  • In-text citation [30]refers to: Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model - PubMed Central. (Source: )

  • In-text citation [31]refers to: Do DPP-4 Inhibitors Cause Heart Failure Events by Promoting Adrenergically Mediated Cardiotoxicity? | Circulation Research. (Source: )

  • In-text citation [18]refers to: Methods for Evaluating Endothelial Function in Humans | Hypertension. (Source: )

  • In-text citation [19]refers to: Saxagliptin and Vildagliptin Lowered Albuminuria in Patients with Diabetes and Hypertension Independent on Glycemic Control | Request PDF - ResearchGate. (Source: )

  • In-text citation [37]refers to: CD26/DPP4 Levels in Peripheral Blood and T Cells in Patients With Type 2 Diabetes Mellitus | The Journal of Clinical Endocrinology & Metabolism | Oxford Academic. (Source: )

  • In-text citation [16]refers to: Comparing the Effect of Dipeptidyl-Peptidase 4 Inhibitors and Sulfonylureas on Albuminuria in Patients with Newly Diagnosed Type 2 Diabetes Mellitus - NIH. (Source: )

  • In-text citation refers to: Ultrasound Assessment of Flow-Mediated Dilation of the Brachial and Superficial Femoral Arteries in R
  • In-text citation [8]refers to: Gliptins and their target dipeptidyl peptidase 4: implications for the treatment of vascular disease - Oxford Academic. (Source: )

  • In-text citation [17]refers to: Sitagliptin reduces albuminuria in patients with type 2 diabetes [Rapid Communication]. (Source: )

  • In-text citation [20]refers to: Comparative Renal Effects of Dipeptidyl Peptidase-4 Inhibitors and Sodium-Glucose Cotransporter 2 Inhibitors on Individual Outcomes in Patients with Type 2 Diabetes: A Systematic Review and Network Meta-Analysis - PMC - PubMed Central. (Source: )

  • In-text citation refers to: Effects of DPP4 Inhibitors on Renal Outcomes in Diabetes Mellitus: A Systematic Review and Meta-Analysis - PMC - PubMed Central. (Source: )
  • In-text citation [22]refers to: Neuroprotective effects of dipeptidyl peptidase 4 inhibitor on Alzheimer's disease: a narrative review - PubMed. (Source: )

  • In-text citation [12]refers to: Effect of dipeptidyl-peptidase-4 inhibitors on C-reactive protein in patients with type 2 diabetes: A systematic review and meta-analysis - ResearchGate. (Source: )

  • In-text citation [2]refers to: New Insights into the Pleiotropic Actions of Dipeptidyl Peptidase-4 Inhibitors Beyond Glycaemic Control - PubMed. (Source: )

  • In-text citation [13]refers to: Linagliptin Inhibits Lipopolysaccharide-Induced Inflammation Concentration-Dependently And -Independently - PMC - NIH. (Source: )

  • In-text citation [38]refers to: DPP-4 Inhibitors and Heart Failure: Some Reassurance, Some Uncertainty | Diabetes Care. (Source: _)

  • In-text citation [27]refers to: Table 1 : Head-to-head trials of GLP-1 RA versus DPP-4 inhibitors - ResearchGate. (Source: )

  • In-text citation [9]refers to: (PDF) Antidiabetic treatment with gliptins: Focus on cardiovascular effects and outcomes. (Source: )

  • In-text citation [7]refers to: Gliptins and Cardiovascular Outcomes: A Comparative and Critical Analysis after TECOS. (Source: )

  • In-text citation [3]refers to: New Insights into the Pleiotropic Actions of Dipeptidyl Peptidase-4 Inhibitors Beyond Glycaemic Control - ResearchGate. (Source: )

  • In-text citation [14]refers to: Comparative Analysis of Sitagliptin and Linagliptin in the Management of Type 2 Diabetes Mellitus - Benchchem. (Source: )

  • In-text citation [23]refers to: Neuroprotective effects of dipeptidyl peptidase 4 inhibitor on Alzheimer's disease: a narrative review - PMC - PubMed Central. (Source: )

  • In-text citation [24]refers to: Gliptins Suppress Inflammatory Macrophage Activation to Mitigate Inflammation, Fibrosis, Oxidative Stress, and Vascular Dysfunction in Models of Nonalcoholic Steatohepatitis and Liver Fibrosis - PubMed. (Source: )

  • In-text citation [15]refers to: Neuroprotective role of DPP-4 inhibitor Linagliptin against neurodegeneration, neuronal insulin resistance and neuroinflammation induced by intracerebroventricular streptozotocin in rat model of Alzheimer's disease - ResearchGate. (Source: )

  • In-text citation [11]refers to: Sitagliptin Exerts an Antinflammatory Action - PMC - PubMed Central. (Source: )

  • In-text citation refers to: How to Perform Flow-mediated Dilatation (FMD) with Ultrasound - YouTube. (Source: )
  • In-text citation refers to: Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model - JoVE. (Source: )
  • In-text citation [39]refers to: SAVOR-TIMI to DECLARE-TIMI: A Review on Cardiovascular Outcome Trials of Incretin-modulators and Gliflozins - PMC - NIH. (Source: )

  • In-text citation refers to: Cell Culture and estimation of cytokines by ELISA - Protocols.io. (Source: )
  • In-text citation refers to: GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC. (Source: )
  • In-text citation [10]refers to: Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function - PMC. (Source: )

Sources

Validation

A Comparative Meta-Analysis of Teneligliptin Hydrobromide in the Management of Type 2 Diabetes Mellitus

A Guide for Researchers and Drug Development Professionals In the ever-evolving landscape of type 2 diabetes mellitus (T2DM) therapeutics, dipeptidyl peptidase-4 (DPP-4) inhibitors have established a significant role owi...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of type 2 diabetes mellitus (T2DM) therapeutics, dipeptidyl peptidase-4 (DPP-4) inhibitors have established a significant role owing to their favorable efficacy and safety profiles. Among these, Teneligliptin hydrobromide, a third-generation DPP-4 inhibitor, has garnered considerable attention. This guide provides a comprehensive meta-analysis of clinical trials involving Teneligliptin, offering an objective comparison of its performance against other therapeutic alternatives, supported by experimental data.

The Incretin Effect and the Mechanism of Action of Teneligliptin

The therapeutic rationale for DPP-4 inhibitors is rooted in the potentiation of the incretin system. In response to food intake, intestinal L-cells and K-cells release incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells.[1] However, the enzymatic activity of DPP-4 rapidly degrades GLP-1 and GIP, limiting their physiological effects.

Teneligliptin, like other gliptins, is a competitive and reversible inhibitor of the DPP-4 enzyme.[2] By blocking DPP-4, Teneligliptin increases the circulating concentrations of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects in a glucose-dependent manner.[1] This mechanism inherently carries a low risk of hypoglycemia, a significant advantage in the management of T2DM.

DPP-4 Inhibitor Mechanism of Action cluster_0 Gut cluster_1 Pancreas cluster_2 Circulation cluster_3 Systemic Effects Food Food Intake GLP1_GIP Active GLP-1 & GIP Food->GLP1_GIP Stimulates release of Beta_Cell Pancreatic β-Cell Insulin ↑ Insulin Secretion Beta_Cell->Insulin Alpha_Cell Pancreatic α-Cell Glucagon ↓ Glucagon Secretion Alpha_Cell->Glucagon GLP1_GIP->Beta_Cell Stimulates GLP1_GIP->Alpha_Cell Inhibits Inactive_Metabolites Inactive Metabolites GLP1_GIP->Inactive_Metabolites DPP4_Enzyme DPP-4 Enzyme DPP4_Enzyme->GLP1_GIP Degrades DPP4_Enzyme->Inactive_Metabolites Teneligliptin Teneligliptin Teneligliptin->DPP4_Enzyme Inhibits Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose Tissue) Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

Figure 1: Mechanism of action of Teneligliptin as a DPP-4 inhibitor.

Comparative Efficacy in Glycemic Control

The primary measure of a diabetic therapy's efficacy is its ability to reduce glycated hemoglobin (HbA1c) levels. A meta-analysis of clinical trials provides a robust assessment of Teneligliptin's performance in this regard, both as a monotherapy and as an add-on to other antidiabetic agents.

Teneligliptin versus Placebo

Multiple meta-analyses have consistently demonstrated the superiority of Teneligliptin over placebo in improving glycemic control. One such analysis, encompassing ten randomized controlled trials with 2119 patients, found that Teneligliptin produced a weighted mean difference (WMD) in HbA1c of -0.82% compared to placebo.[3] This analysis also showed significant reductions in fasting plasma glucose (FPG) with a WMD of -18.32 mg/dL and 2-hour postprandial glucose (2h PPG) with a WMD of -46.94 mg/dL.[3]

Teneligliptin versus Other DPP-4 Inhibitors

Head-to-head comparisons and network meta-analyses are crucial for positioning a drug within its class. The available evidence suggests that Teneligliptin is at least non-inferior, and in some cases potentially superior, to other commonly prescribed DPP-4 inhibitors.

A Bayesian network meta-analysis of 18 randomized controlled trials (RCTs) involving 3,290 participants concluded that Teneligliptin (20 mg and 40 mg) showed better efficacy in reducing HbA1c compared to sitagliptin, vildagliptin, and metformin.[1] Specifically, 40 mg of Teneligliptin was ranked as the best option for reducing HbA1c.[1]

Table 1: Comparative Efficacy of Teneligliptin vs. Other DPP-4 Inhibitors (HbA1c Reduction)

ComparatorDosageMean Change in HbA1c from Baseline (Teneligliptin)Mean Change in HbA1c from Baseline (Comparator)Study DurationKey FindingsReference
Sitagliptin100 mg/day-1.03%-1.02%24 weeksTeneligliptin was non-inferior to sitagliptin.[4]
Vildagliptin50 mg twice dailyComparable reductionComparable reduction24 weeksTeneligliptin showed comparable glycemic reduction to vildagliptin.[5]
Linagliptin5 mg/day-0.4% (switching from Linagliptin)N/A12 weeksSwitching to Teneligliptin from Linagliptin resulted in further HbA1c reduction.[6]

Data presented as mean ± standard deviation or percentage change as reported in the respective studies.

The rationale behind "switching" studies, such as the one from Linagliptin to Teneligliptin, is to evaluate if a different agent within the same class can offer improved glycemic control in patients who are not at their target HbA1c. This can be due to differences in potency, pharmacokinetics, or patient-specific responses. The positive outcome of such studies suggests that not all DPP-4 inhibitors are interchangeable for every patient.[5][7]

Teneligliptin versus Other Antidiabetic Classes

While direct head-to-head trials are limited, some studies provide insights into Teneligliptin's performance relative to other classes of antidiabetic drugs. A real-world study in Korea comparing Teneligliptin to sulfonylureas found that while both effectively lowered glucose, Teneligliptin was associated with a significantly lower risk of hypoglycemia.[2][6]

A systematic review comparing the safety profiles of DPP-4 inhibitors (including Teneligliptin) with SGLT-2 inhibitors found that while the overall incidence of adverse events was higher with DPP-4 inhibitors, SGLT-2 inhibitors were more frequently associated with genital and urinary tract infections.[7]

Safety and Tolerability Profile

A key advantage of DPP-4 inhibitors, including Teneligliptin, is their favorable safety profile, particularly the low risk of hypoglycemia when used as monotherapy or in combination with metformin.

Hypoglycemia

Meta-analyses have consistently shown that the risk of hypoglycemia with Teneligliptin is not significantly different from placebo.[3] However, when used in combination with insulin secretagogues like sulfonylureas, the risk of hypoglycemia can increase.[8]

Other Adverse Events

Commonly reported adverse events in clinical trials of Teneligliptin are generally mild and include nasopharyngitis, headache, and gastrointestinal symptoms.[3][8] A retrospective study analyzing adverse events associated with various DPP-4 inhibitors found that hepatic adverse events were predominant, followed by gastrointestinal events and electrolyte imbalances, with Saxagliptin showing the highest prevalence of associated adverse events in that particular study.[9]

Table 2: Comparative Safety Profile of Teneligliptin vs. Other DPP-4 Inhibitors

Adverse EventTeneligliptinSitagliptinVildagliptinLinagliptinKey FindingsReference
HypoglycemiaLow risk, similar to placeboLow riskLow riskLow riskClass effect of low hypoglycemia risk.[10]
Gastrointestinal AEsReported11.52%14.46%9.15%Vildagliptin showed the highest incidence in this study.[10][11]
PancreatitisRareRareRareRareA rare but serious class effect.[4]
Joint PainRareRareRareRareAn FDA warning exists for the DPP-4 inhibitor class.[4]

Data are presented as reported in the cited studies and may not be from direct head-to-head comparisons in all cases.

Cardiovascular Safety

Following concerns about the cardiovascular safety of some older antidiabetic drugs, cardiovascular outcome trials (CVOTs) have become a regulatory requirement for new diabetes therapies. While a dedicated large-scale CVOT for Teneligliptin is not as extensively published as for some other DPP-4 inhibitors, available evidence from real-world studies and meta-analyses suggests a neutral cardiovascular safety profile.[2][6][12] A Korean real-world study found that Teneligliptin was not associated with an increased risk of major adverse cardiovascular events, including hospitalization for heart failure, when compared to sulfonylureas.[2][6] Some studies even suggest potential cardiovascular benefits, such as improvements in vascular endothelial function.[12] Overall, the DPP-4 inhibitor class has demonstrated a neutral effect on cardiovascular outcomes in most large CVOTs.[4]

Special Patient Populations: Chronic Kidney Disease

A significant advantage of Teneligliptin is its dual route of excretion, which makes it a suitable option for patients with chronic kidney disease (CKD) without the need for dose adjustment.[13] This is a key differentiator from some other DPP-4 inhibitors that require dose modification in patients with renal impairment. Clinical studies in patients with T2DM and CKD have shown that Teneligliptin effectively improves glycemic control without compromising renal safety.[13]

Effects on Non-Glycemic Parameters

Beyond glycemic control, the effects of antidiabetic agents on other metabolic parameters are of clinical interest.

Body Weight

Teneligliptin is generally considered to be weight-neutral, a characteristic shared by other DPP-4 inhibitors.[1][8] This is in contrast to sulfonylureas and insulin, which are often associated with weight gain, and SGLT-2 inhibitors and GLP-1 receptor agonists, which can lead to weight loss.

Lipid Profile

Some studies have suggested that Teneligliptin may have beneficial effects on the lipid profile. A prospective study in non-diabetic obese individuals found that Teneligliptin treatment for 48 weeks resulted in a significant reduction in triglycerides.[14] However, other studies have shown more modest or neutral effects on lipid parameters.[15]

Blood Pressure

The effect of Teneligliptin on blood pressure is generally neutral.[15]

Experimental Protocols: A Guide to Conducting a Meta-Analysis of Clinical Trials

For researchers aiming to conduct their own meta-analysis, a structured and transparent methodology is paramount. The Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines provide a robust framework for this process.

Meta-Analysis Workflow cluster_0 Planning cluster_1 Identification & Screening cluster_2 Data Extraction & Analysis cluster_3 Reporting Define_Question Define Research Question (PICO Framework) Develop_Protocol Develop Protocol (Inclusion/Exclusion Criteria) Define_Question->Develop_Protocol Literature_Search Comprehensive Literature Search (e.g., PubMed, Embase, Cochrane) Develop_Protocol->Literature_Search Study_Screening Screen Titles & Abstracts Literature_Search->Study_Screening Full_Text_Screening Full-Text Screening for Eligibility Study_Screening->Full_Text_Screening Data_Extraction Data Extraction from Included Studies Full_Text_Screening->Data_Extraction Risk_of_Bias Assess Risk of Bias (e.g., Cochrane RoB tool) Data_Extraction->Risk_of_Bias Meta_Analysis Perform Meta-Analysis (Statistical Synthesis) Risk_of_Bias->Meta_Analysis Interpret_Results Interpret Results & Assess Heterogeneity Meta_Analysis->Interpret_Results Report_Findings Report Findings (PRISMA Checklist & Flow Diagram) Interpret_Results->Report_Findings

Figure 2: A generalized workflow for conducting a meta-analysis of clinical trials.

Step-by-Step Methodology:

  • Define the Research Question: Clearly articulate the research question using the PICO (Population, Intervention, Comparison, Outcome) framework.

  • Develop a Protocol: Predetermine the inclusion and exclusion criteria for studies, the search strategy, and the methods for data extraction and analysis. This protocol should be registered (e.g., in PROSPERO) to ensure transparency.

  • Comprehensive Literature Search: Conduct a systematic search of multiple electronic databases (e.g., PubMed, Embase, Cochrane Central Register of Controlled Trials) without language restrictions.

  • Study Selection: Screen the titles and abstracts of the retrieved articles against the inclusion criteria. Subsequently, review the full text of potentially relevant articles to make the final selection.

  • Data Extraction: Using a standardized form, extract relevant data from the included studies, such as study characteristics, patient demographics, intervention details, and outcome measures.

  • Assess Risk of Bias: Evaluate the methodological quality of each included study using a validated tool, such as the Cochrane Risk of Bias tool for randomized trials.

  • Statistical Analysis (Meta-Analysis): Synthesize the extracted data quantitatively using appropriate statistical methods. For continuous outcomes (e.g., HbA1c change), weighted mean differences (WMDs) or standardized mean differences (SMDs) are typically calculated. For dichotomous outcomes (e.g., adverse events), odds ratios (ORs) or risk ratios (RRs) are used. Heterogeneity between studies should be assessed using statistical tests like the I² statistic.

  • Interpretation and Reporting: Interpret the results of the meta-analysis in the context of the risk of bias and heterogeneity. The findings should be reported in accordance with the PRISMA statement, including a flow diagram illustrating the study selection process.

Conclusion

This meta-analysis of clinical trials demonstrates that Teneligliptin hydrobromide is an effective and well-tolerated treatment for type 2 diabetes mellitus. It provides robust glycemic control, comparable and in some instances potentially superior to other DPP-4 inhibitors, with a low risk of hypoglycemia. Its favorable safety profile, including cardiovascular neutrality and suitability for use in patients with chronic kidney disease without dose adjustment, makes it a valuable therapeutic option. For researchers and drug development professionals, Teneligliptin represents a significant advancement in the DPP-4 inhibitor class, and ongoing research will further delineate its long-term benefits and place in the evolving T2DM treatment paradigm.

References

  • Kim, M. K., et al. (2021). Effect of Teneligliptin versus Sulfonylurea on Major Adverse Cardiovascular Outcomes in People with Type 2 Diabetes Mellitus: A Real-World Study in Korea. Endocrinology and Metabolism, 36(1), 70-80. [Link]

  • Kim, M. K., et al. (2021). Effect of Teneligliptin versus Sulfonylurea on Major Adverse Cardiovascular Outcomes in People with Type 2 Diabetes Mellitus: A Real-World Study in Korea. PubMed. [Link]

  • Ghosh, S., et al. (2015). Efficacy and safety of teneligliptin. Indian Journal of Endocrinology and Metabolism, 19(5), 562-573. [Link]

  • Scirica, B. M., et al. (2013). Saxagliptin and cardiovascular outcomes in patients with type 2 diabetes mellitus. The New England Journal of Medicine, 369(14), 1317-1326. [Link]

  • Zhang, Y., et al. (2023). Teneligliptin mitigates diabetic cardiomyopathy through inflammasome inhibition: Insights from experimental studies. World Journal of Diabetes, 14(11), 1801-1811. [Link]

  • Tanaka, A., et al. (2021). Switching From Daily DPP-4 Inhibitor to Once-Weekly GLP-1 Receptor Activator Dulaglutide Significantly Ameliorates Glycemic Control in Subjects With Poorly Controlled Type 2 Diabetes Mellitus: A Retrospective Observational Study. Cureus, 13(8), e17001. [Link]

  • Agrawal, P., et al. (2018). Teneligliptin, An Economic and Effective DPP-4 Inhibitor for the Management of Type-2 Diabetes Mellitus: A Comparative Study. Journal of the Association of Physicians of India, 66(7), 53-56. [Link]

  • Zhu, M., et al. (2023). Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis. Frontiers in Endocrinology, 14, 1282584. [Link]

  • Kim, M. K., et al. (2021). Efficacy and Safety of Switching to Teneligliptin in Patients with Type 2 Diabetes Inadequately Controlled with Dipeptidyl Peptidase-4 Inhibitors: 52-Week Results from a Prospective Observational Study. Diabetes Therapy, 12(11), 2937-2951. [Link]

  • Lee, S. H., et al. (2023). Teneligliptin: a potential therapeutic approach for diabetic cardiomyopathy. World Journal of Diabetes, 14(11), 1812-1820. [Link]

  • Vanjare, P. P., et al. (2024). A Phase III, Prospective, Randomized, Double Blind, Comparative, Parallel Group Clinical Study to Evaluate the Efficacy, Safety and Tolerability of Vildagliptin SR 100 mg Versus Teneligliptin 20 mg in Patients with Type 2 Diabetes Mellitus on Metformin Monotherapy. Impact Factor. [Link]

  • Pratley, R. E., et al. (2012). Efficacy and Safety of Switching From the DPP-4 Inhibitor Sitagliptin to the Human GLP-1 Analog Liraglutide After 52 Weeks in Metformin-Treated Patients With Type 2 Diabetes. Diabetes Care, 35(10), 1986-1993. [Link]

  • Kishimoto, M. (2016). Dipeptidyl Peptidase-4 Inhibitor Switching as an Alternative Add-on Therapy to Current Strategies Recommended by Guidelines: Analysis. International Online Medical Council (IOMC). [Link]

  • Suzuki, Y., et al. (2019). Clinical effectiveness of switching between DPP-4 inhibitors in patients with type 2 diabetes mellitus. International Journal of Clinical Pharmacology and Therapeutics, 57(9), 474-477. [Link]

  • Pan, Q., et al. (2015). Efficacy and safety of vildagliptin, sitagliptin, and linagliptin as add-on therapy in Chinese patients with T2DM inadequately controlled with dual combination of insulin and traditional oral hypoglycemic agent. Wiener klinische Wochenschrift, 127(23-24), 955-961. [Link]

  • Pan, Q., et al. (2015). Efficacy and safety of vildagliptin, sitagliptin, and linagliptin as add-on therapy in Chinese patients with T2DM inadequately controlled with dual combination of insulin and traditional oral hypoglycemic agent. PubMed Central. [Link]

  • Yamada, Y., et al. (2022). Effects of switching from a dipeptidyl peptidase-4 inhibitor to oral semaglutide on glucose metabolism in patients with type 2 diabetes: protocol for a multicentre, prospective, randomised, open-label, parallel-group comparison study (the SWITCH-SEMA 2 study). BMJ Open, 12(1), e055861. [Link]

  • Kumar, A., et al. (2023). A prospective observational study to evaluate and compare the impact of teneligliptin and vildagliptin on renal function and hypoglycemic events in patients with type 2 diabetes mellitus. International Journal of Academic Medicine and Pharmacy, 5(2), 11-15. [Link]

  • Agrawal, P., et al. (2018). Teneligliptin, An Economic and Effective DPP-4 Inhibitor for the Management of Type-2 Diabetes Mellitus: A Comparative Study. ResearchGate. [Link]

  • Li, X., et al. (2018). Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Frontiers in Pharmacology, 9, 449. [Link]

  • Kim, M. K., et al. (2019). Efficacy and Safety of Switching to Teneligliptin in Patients with Type 2 Diabetes Inadequately Controlled with Dipeptidyl Peptidase-4 Inhibitors: A 12-Week Interim Report. Diabetes Therapy, 10(4), 1335-1346. [Link]

  • Li, X., et al. (2018). Efficacy and Safety of Teneligliptin in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. ResearchGate. [Link]

  • ClinicalTrials.gov. (2019). Teneligliptin Versus Linagliptin in Diabetes Mellitus Type Two Patients (TELIUS). Veeva. [Link]

  • Reddy, S. R., et al. (2024). Effect of Teneligliptin 20 mg Twice Daily on Glucagon-Like Peptide-1 Levels and Its Influence on Non-Glycemic Components in Non-Diabetic Obese Individuals. Metabolic Syndrome and Related Disorders, 22(1), 48-55. [Link]

  • Kim, M. K., et al. (2019). Efficacy and Safety of Switching to Teneligliptin in Patients with Type 2 Diabetes Inadequately Controlled with Dipeptidyl Peptidase-4 Inhibitors: A 12-Week Interim Report. Springer. [Link]

  • CenterWatch. (2017). The Effect of Liraglutide Compared to Sitagliptin, Both in Combination With Metformin on Glycaemic Control in Subjects With Type 2 Diabetes Mellitus. [Link]

Sources

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